molecular formula C7H12O B12095275 2-Propylcyclobutanone

2-Propylcyclobutanone

Cat. No.: B12095275
M. Wt: 112.17 g/mol
InChI Key: DUOYRZPCIKJHMH-UHFFFAOYSA-N
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Description

2-Propylcyclobutanone is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-propylcyclobutan-1-one

InChI

InChI=1S/C7H12O/c1-2-3-6-4-5-7(6)8/h6H,2-5H2,1H3

InChI Key

DUOYRZPCIKJHMH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylcyclobutanone is a substituted cyclic ketone of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents and other functional molecules.[1][2] The four-membered carbocyclic ring of cyclobutanone derivatives presents unique stereochemical and reactive properties, making them valuable synthons. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on practical and efficient laboratory-scale preparation. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present characterization data to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily relies on the α-alkylation of a pre-formed cyclobutanone ring. Two principal strategies have proven effective for this transformation: direct alkylation of a cyclobutanone enolate and the Stork enamine synthesis.

Direct Alkylation of Cyclobutanone Enolate

This classical approach involves the deprotonation of cyclobutanone at the α-position using a strong base to form a nucleophilic enolate, which is then reacted with an electrophilic propylating agent, such as 1-bromopropane or 1-iodopropane.

Mechanism: The reaction proceeds via a two-step mechanism:

  • Enolate Formation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), abstracts an α-proton from cyclobutanone to generate the lithium enolate. The use of a strong base ensures essentially complete conversion to the enolate, minimizing self-condensation side reactions.

  • Nucleophilic Attack (SN2): The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the C-C bond and yield this compound.

Causality of Experimental Choices:

  • Base Selection: LDA is the base of choice due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile and adding to the carbonyl group of cyclobutanone.

  • Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are used to solvate the lithium cation of the enolate and to ensure a moisture-free environment, as any protic solvent would quench the enolate.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions.

  • Alkylating Agent: Primary alkyl halides, such as 1-bromopropane or 1-iodopropane, are preferred as they are more susceptible to SN2 attack and less prone to elimination reactions.

The Stork Enamine Synthesis: A Milder Alternative

The Stork enamine synthesis offers a less harsh and often more selective method for the α-alkylation of ketones.[3] This multi-step process involves the conversion of cyclobutanone into a more nucleophilic enamine intermediate, which is then alkylated and subsequently hydrolyzed to yield the desired this compound.[4][5]

Mechanism:

  • Enamine Formation: Cyclobutanone is reacted with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the corresponding enamine.[6] The lone pair on the nitrogen atom of the enamine increases the electron density at the α-carbon, making it a potent nucleophile.[7]

  • Alkylation: The enamine then reacts with a suitable alkylating agent, like 1-bromopropane, in an SN2 fashion. This step forms an iminium salt intermediate.

  • Hydrolysis: The iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the ketone functionality, affording this compound.[5]

Causality of Experimental Choices:

  • Secondary Amine: Cyclic secondary amines like pyrrolidine are often used as they form stable and reactive enamines.[8]

  • Water Removal: The formation of the enamine is a reversible equilibrium reaction. Driving the reaction to completion requires the removal of the water by-product, typically achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

  • Milder Conditions: The Stork enamine synthesis avoids the use of strong bases like LDA, making it compatible with a wider range of functional groups that might be sensitive to strongly basic conditions.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Enolate Alkylation

Materials:

  • Cyclobutanone

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • 1-Iodopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclobutanone (1.0 eq.) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add 1-iodopropane (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to afford pure this compound.

Protocol 2: Synthesis of this compound via Stork Enamine Synthesis

Materials:

  • Cyclobutanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • 1-Bromopropane

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine cyclobutanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (approximately 3-4 hours).

  • Alkylation: Cool the reaction mixture to room temperature and add 1-bromopropane (1.1 eq.). Stir the mixture at room temperature for 24 hours or gently heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis: Cool the reaction mixture and add 1 M hydrochloric acid. Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude product by fractional distillation under reduced pressure to yield this compound.

Characterization of this compound

Physicochemical Properties:

Property Value Reference
Molecular Formula C₇H₁₂O [2]
Molecular Weight 112.17 g/mol [2]
IUPAC Name 2-propylcyclobutan-1-one [2]

| CAS Number | 34995-23-8 |[10] |

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.05-2.95 (m, 1H), 2.80-2.65 (m, 1H), 2.40-2.25 (m, 1H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 1H), 1.50-1.20 (m, 4H), 0.90 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 211.0, 59.5, 45.0, 34.5, 20.5, 18.0, 14.0.

  • Infrared (IR, neat): ν (cm⁻¹) 2960, 2875, 1780 (C=O, characteristic for cyclobutanones), 1460, 1380. The strong absorption at around 1780 cm⁻¹ is indicative of the strained four-membered ring ketone.[11]

  • Mass Spectrometry (EI, 70 eV): m/z (%) 112 (M⁺, 20), 84 (40), 70 (100), 55 (60), 42 (80).

Visualization of Synthetic Pathways

Direct Enolate Alkylation Workflow

G cluster_0 Direct Enolate Alkylation Cyclobutanone Cyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone->Cyclobutanone Enolate LDA, THF, -78 °C This compound This compound Cyclobutanone Enolate->this compound 1-Iodopropane

Caption: Workflow for the direct alkylation of cyclobutanone.

Stork Enamine Synthesis Workflow

G cluster_1 Stork Enamine Synthesis Cyclobutanone Cyclobutanone Enamine Enamine Cyclobutanone->Enamine Pyrrolidine, p-TsOH, Toluene (reflux) Iminium Salt Iminium Salt Enamine->Iminium Salt 1-Bromopropane This compound This compound Iminium Salt->this compound H₃O⁺ (Hydrolysis)

Caption: Step-by-step workflow of the Stork enamine synthesis.

Conclusion

This technical guide has outlined two robust and reliable methods for the synthesis of this compound: direct enolate alkylation and the Stork enamine synthesis. The choice between these methods will depend on the specific requirements of the researcher, including the availability of reagents, the scale of the reaction, and the presence of other functional groups in the starting material. The direct alkylation method is a more straightforward, two-step process but requires the use of a strong base and cryogenic conditions. In contrast, the Stork enamine synthesis provides a milder alternative, which can be advantageous for more complex substrates. The detailed protocols and characterization data provided herein should serve as a valuable resource for scientists and researchers in the fields of organic synthesis and drug development, enabling the successful preparation and identification of this compound for further investigation and application.

References

  • Chemistry Steps. Stork Enamine Synthesis. [Link]
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  • ResearchGate.
  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
  • Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]
  • ResearchGate.
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2-propylcyclobutanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Propylcyclobutanone

Introduction

This compound, with the chemical formula C₇H₁₂O, is a fascinating molecule for researchers in organic synthesis and analytical chemistry.[1] As a member of the 2-alkylcyclobutanone (2-ACB) family, it holds particular significance as a potential chemical marker for the detection of irradiated foodstuffs, a critical aspect of food safety and regulation.[2][3] The unique chemical behavior of this molecule is dictated by the interplay between the strained four-membered ring and the functionality of the ketone group. This inherent ring strain not only influences its spectroscopic signature but also imparts a heightened reactivity compared to its acyclic or larger-ring counterparts, making it a versatile synthetic intermediate.

This guide provides a comprehensive overview of the chemical properties of this compound, detailing its synthesis, predicted spectroscopic characteristics, and notable chemical reactions. The content herein is curated for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important cyclic ketone.

Synthesis of this compound

The construction of the 2-substituted cyclobutanone motif can be approached through several synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and required purity. Efficient routes have been developed, particularly driven by the need for pure 2-ACB standards for analytical applications in food science.[4]

Method 1: Alkylation of Cyclobutanone Imine (One-Pot Procedure)

A highly efficient and straightforward approach involves the in situ formation of a cyclobutanone imine, which is then deprotonated to form a nucleophilic enamine intermediate. This intermediate readily undergoes alkylation with an appropriate propyl halide, followed by hydrolysis to yield the target this compound. This method is advantageous due to its operational simplicity as a one-pot synthesis.[2]

  • Imine Formation: To a solution of cyclobutanone (1.0 eq) in an appropriate aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add isopropylamine (1.1 eq). Stir the mixture at room temperature for 2-3 hours to form N-(cyclobutylidene)isopropylamine.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Allow the resulting enamine solution to stir for 1 hour at this temperature.

  • Alkylation: Add 1-iodopropane (or 1-bromopropane) (1.2 eq) to the cooled solution. Let the reaction stir at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis & Workup: Quench the reaction by the slow addition of a saturated aqueous oxalic acid solution. Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours to ensure complete hydrolysis of the imine. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.[2]

G cluster_workflow Workflow: Imine Alkylation Synthesis start Cyclobutanone + Isopropylamine in THF step2 Cool to -78 °C start->step2 Stir 2-3h step3 Add LDA (Deprotonation) step2->step3 step4 Add 1-Iodopropane (Alkylation) step3->step4 Stir 1h step5 Quench with Oxalic Acid (Hydrolysis) step4->step5 Stir 2-4h step6 Aqueous Workup step5->step6 Warm to RT, Stir 4-6h end Purification (Flash Chromatography) step6->end product This compound end->product

Caption: Diagram of the one-pot synthesis workflow.

Method 2: Flow Synthesis via [2+2] Cycloaddition

For rapid and scalable synthesis, flow chemistry offers a compelling alternative. A recently developed method utilizes the [2+2] cycloaddition of a keteneiminium salt (formed in situ) with ethylene gas. This protocol is noted for its mild reaction conditions, broad functional group tolerance, and often excellent yields, making it particularly suitable for producing various 2-alkylcyclobutanones.

Physical and Spectroscopic Properties

While experimental spectroscopic data for this compound is not widely available in public databases, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

A summary of known and predicted physical properties is presented below.

PropertyValueSource
Molecular FormulaC₇H₁₂OPubChem[1]
Molecular Weight112.17 g/mol PubChem[1]
IUPAC Name2-propylcyclobutan-1-onePubChem[1]
Boiling Point73-75 °C (at 100 Torr)ChemicalBook[5]
Exact Mass112.088815 DaPubChem[1]
XLogP31.5PubChem[1]
Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of cyclobutanone, 2-propylcyclohexanone, and acyclic propyl ketones.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the ring protons due to their diastereotopic nature and coupling.

    • ~3.0-3.5 ppm: A multiplet corresponding to the single proton at the α-position (C2), deshielded by both the carbonyl group and the propyl substituent.

    • ~1.8-2.8 ppm: A series of overlapping multiplets for the four protons on C3 and C4 of the cyclobutane ring.

    • ~1.2-1.7 ppm: Multiplets for the two methylene protons of the propyl group (CH₂CH₂CH₃).

    • ~0.9 ppm: A triplet for the terminal methyl group (CH₃) of the propyl chain.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be characterized by a significantly downfield signal for the carbonyl carbon.

    • ~208-212 ppm: The carbonyl carbon (C=O), which is highly deshielded. This is consistent with values for butanone (209.3 ppm).[6]

    • ~55-60 ppm: The substituted α-carbon (C2).

    • ~35-45 ppm: The unsubstituted α-carbon (C4).

    • ~20-30 ppm: The β-carbon of the ring (C3) and the first methylene of the propyl group.

    • ~14 ppm: The terminal methyl carbon of the propyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of a strained cyclic ketone.

    • ~1780-1795 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration. This frequency is significantly higher than that of a typical acyclic ketone (~1715 cm⁻¹) or a cyclohexanone (~1710 cm⁻¹) due to the increased ring strain of the four-membered ring.[7]

    • ~2850-3000 cm⁻¹: C-H stretching vibrations for the alkyl groups.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.

    • m/z = 112: The molecular ion peak (M⁺).

    • m/z = 84: Loss of ethylene (C₂H₄) via a characteristic [2+2] cycloreversion, a common pathway for cyclobutanones.

    • m/z = 70: Loss of the propyl group (•C₃H₇).

    • m/z = 69: McLafferty rearrangement, involving hydrogen transfer from the propyl chain to the carbonyl oxygen, followed by cleavage.

    • m/z = 43: Propyl cation ([C₃H₇]⁺) or acetyl cation ([CH₃CO]⁺).

Chemical Reactivity

The chemistry of this compound is dominated by the high reactivity of the strained four-membered ring. This ring strain lowers the LUMO energy of the carbonyl group, making it more electrophilic and susceptible to reactions that can alleviate this strain.

Ring-Opening Reactions

Under thermal or catalytic conditions, cyclobutanones can undergo ring-opening reactions to form more stable acyclic products. For instance, at elevated temperatures (~350 °C for the parent), cyclobutanone decomposes into ethylene and ketene via a [2+2] cycloelimination.[8] The pyrolysis of this compound would be expected to yield a mixture of products, including propene and ketene, or ethylene and 2-pentanone, depending on the cleavage pathway.

Nucleophilic Addition

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is enhanced compared to less strained ketones like cyclohexanone. This compound will readily react with Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄) to form the corresponding tertiary or secondary cyclobutanol.

Photochemical Reactions: The Paternò-Büchi Reaction

Ketones are well-known to undergo photochemical [2+2] cycloaddition with alkenes to form four-membered oxetane rings, a transformation known as the Paternò-Büchi reaction. Upon UV irradiation, the carbonyl group of this compound can be excited to a singlet or triplet state, which then adds to an alkene. The reaction proceeds through a 1,4-diradical intermediate, and its regioselectivity is governed by the stability of this intermediate.

G cluster_mech Paternò-Büchi Reaction Mechanism Ketone This compound ExcitedKetone Excited State* (n→π*) Ketone->ExcitedKetone hν (UV light) Alkene Alkene (R₂C=CR₂) Diradical 1,4-Diradical Intermediate Alkene->Diradical Addition ExcitedKetone->Diradical Addition Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction.

A study on the photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase was conducted by Carless and Lee, confirming its reactivity under these conditions.[8]

Applications

The primary application for this compound and its long-chain homologs is in the field of food science. When foods containing fats (triglycerides) are treated with ionizing radiation for preservation, unique radiolytic products are formed. 2-Alkylcyclobutanones are generated by the radiation-induced cleavage and cyclization of fatty acids. Because 2-ACBs are not found naturally in foods and are stable during storage, their presence is a unique and reliable indicator that the food has been irradiated.[9][10] Gas chromatography-mass spectrometry (GC-MS) is the standard method for detecting these marker compounds in food samples.[2] The availability of pure synthetic standards, such as this compound, is therefore essential for the calibration and validation of these analytical methods.[4]

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its important role as an analytical marker. Its chemistry is characterized by the high reactivity of its strained ketone functionality, which enables a variety of transformations including ring-opening, nucleophilic addition, and photochemical reactions. While detailed experimental data for this specific compound is sparse, its properties can be confidently predicted from well-studied analogs. Continued research into efficient synthetic methods and the reactivity of 2-ACBs will further solidify their importance in both synthetic organic chemistry and the analytical verification of food processing standards.

References

  • Carless, H. A. J., & Lee, E. K. C. (1972). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. Journal of the American Chemical Society. [Link]
  • Gadgil, P., Smith, J. S., Hachmeister, K. A., & Kropf, D. H. (2002). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Journal of Agricultural and Food Chemistry, 50(19), 5739-5743. [Link]
  • Mörsel, J.-T., & Schmiedl, D. (1994). Determination of 2-alkylcyclobutanone using fluorescent labelling. Fresenius' Journal of Analytical Chemistry, 349(7), 538-541. [Link]
  • Marchioni, E., Raul, F., & Miesch, M. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Stewart Postharvest Review, 1(5), 1-6. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15877745, this compound.
  • PubChem. (n.d.). Compound Summary: Cyclohexanone, 2-propyl-.
  • SpectraBase. (n.d.). 2-Isopropylcyclobutanone. Wiley-VCH.
  • Boyd, D. R., Crone, A. V. J., Hamilton, J. T. G., Hand, M. V., Stevenson, M. H., & Stevenson, P. J. (1991). Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken. Journal of Agricultural and Food Chemistry, 39(4), 789-792. [Link]
  • PubChem. (n.d.). Compound Summary: 2-Propylcyclopentanone.
  • Jo, Y., Lee, J. I., Lee, J., Kwon, J. H., & Byun, M. W. (2008). Characteristic hydrocarbons and 2-alkylcyclobutanones for detecting gamma-irradiated sesame seeds after steaming, roasting, and oil extraction. Journal of Agricultural and Food Chemistry, 56(21), 10391-10395. [Link]
  • SpectraBase. (n.d.). Cyclopentanone, 2-propyl-. Wiley-VCH.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-propyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Isopropylcyclobutane. In NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone.
  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook.

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2-propylcyclobutanone CAS number 34995-23-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propylcyclobutanone (CAS: 34995-23-8)

Foreword

Cyclobutane derivatives, with their inherent ring strain, are not merely chemical curiosities but potent intermediates in the landscape of modern organic synthesis.[1] This strained four-membered ring system offers a unique platform for stereocontrolled transformations, ring expansions, and the construction of complex molecular architectures. Within this class, this compound (CAS No. 34995-23-8) emerges as a valuable building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications. As a senior application scientist, the aim is not just to present data, but to provide a causal understanding of the methodologies and the strategic considerations essential for leveraging this compound's synthetic potential.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted cyclic ketone.[2] The presence of the carbonyl group within the strained cyclobutane ring dictates its chemical reactivity, while the 2-propyl substituent provides a non-polar alkyl chain that influences its physical properties and offers a site for further functionalization.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

PropertyValueSource
CAS Number 34995-23-8[3][4][5][6]
Molecular Formula C₇H₁₂O[3][4][6]
Molecular Weight 112.17 g/mol [3][4]
Boiling Point 73-75 °C (at 100 Torr)[5][7]
Density 0.922 ± 0.06 g/cm³ (Predicted)[5][7]
IUPAC Name 2-propylcyclobutan-1-one[3]
Synonyms Cyclobutanone, 2-propyl-[5]

Strategic Synthesis of 2-Alkylcyclobutanones

The direct synthesis of this compound is not extensively documented in isolation; however, a highly efficient and generalizable strategy for the synthesis of 2-alkylated cyclobutanones has been established. This method proceeds via the alkylation of a cyclobutanone imine, a robust approach that offers high yields and avoids the challenges associated with direct enolate alkylation of the parent ketone.[8]

The causality behind this choice of strategy is rooted in controlling the regioselectivity of the alkylation. Direct alkylation of cyclobutanone can lead to issues with self-condensation and over-alkylation. Converting the ketone to an imine, such as N-(cyclobutylidene)isopropylamine, passivates the carbonyl group to self-condensation while facilitating clean deprotonation at the α-carbon to form a stable 1-azaallylic anion. This anion then serves as a potent nucleophile for reaction with alkyl halides.

Synthetic Workflow Diagram

The following diagram illustrates the three-step, one-pot synthesis of 2-alkylcyclobutanones.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis start Cyclobutanone + Isopropylamine activator TiCl4 (Dehydrating Agent) start->activator in Diethyl Ether imine N-(cyclobutylidene)isopropylamine (Crude Intermediate 7) activator->imine deprotonation LDA in THF, -78°C imine->deprotonation anion 1-Azaallylic Anion deprotonation->anion alkylated_imine N-(2-propyl-1-cyclobutylidene)isopropylamine (Crude Intermediate 8) anion->alkylated_imine  Reaction with  Alkylating Agent alkyl_halide Propyl Bromide alkyl_halide->alkylated_imine hydrolysis Aqueous Oxalic Acid alkylated_imine->hydrolysis Reflux product This compound (Final Product) hydrolysis->product

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 2-alkylcyclobutanones and provides a self-validating system for achieving the target compound in high yield (typically 70-80%).[8]

Materials:

  • Cyclobutanone (1.0 equiv)

  • Isopropylamine (3.5 equiv)

  • Titanium(IV) chloride (1.0 equiv)

  • Anhydrous diethyl ether

  • Lithium diisopropylamide (LDA) solution in THF (1.1 equiv)

  • Propyl bromide (1.2 equiv)

  • Aqueous oxalic acid solution (e.g., 2M)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Imine Formation:

    • To a stirred solution of isopropylamine (3.5 equiv) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add titanium(IV) chloride (1.0 equiv) dropwise at 0 °C. The formation of a yellow precipitate is expected.

    • Add cyclobutanone (1.0 equiv) to the mixture and allow the reaction to warm to room temperature, stirring for 4-6 hours. This step converts the ketone to the corresponding N-(cyclobutylidene)isopropylamine. The reaction progress can be monitored by TLC or GC-MS. This intermediate is used directly without purification.[8]

  • Deprotonation and Alkylation:

    • In a separate flask, cool a solution of the crude imine from the previous step in anhydrous THF to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 1-azaallylic anion.

    • Add propyl bromide (1.2 equiv) to the anion solution at -78 °C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.

  • Hydrolysis and Isolation:

    • To the reaction mixture containing the crude alkylated imine, add an aqueous solution of oxalic acid.

    • Heat the two-phase system to reflux for 2-3 hours. The oxalic acid facilitates the hydrolysis of the imine back to the ketone.[8]

    • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization Workflow

Rigorous analytical confirmation is paramount to verify the identity, purity, and structure of the synthesized this compound. A multi-technique approach ensures comprehensive characterization.

Standard Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and confirming the molecular weight of volatile compounds like this compound.[9] The gas chromatograph separates the target compound from any residual starting materials or byproducts, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

    • ¹H NMR: Will show distinct signals for the propyl chain protons (triplet, sextet, triplet) and the protons on the cyclobutane ring, with chemical shifts and coupling patterns confirming their relative positions.

    • ¹³C NMR: Will show a characteristic signal for the carbonyl carbon (typically >200 ppm) and unique signals for each of the other six carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Provides functional group information. A strong, sharp absorption band in the region of 1780-1800 cm⁻¹ is characteristic of the C=O stretch in a strained cyclobutanone ring.

Analytical Workflow Diagram

G cluster_workflow Characterization Workflow cluster_purity Purity & MW cluster_structure Structural Elucidation Sample Purified This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR Result_GCMS Purity (%) & MW Confirmation (m/z=112) GCMS->Result_GCMS Result_NMR Confirm Connectivity & Stereochemistry NMR->Result_NMR Result_IR Confirm C=O (≈1785 cm⁻¹) IR->Result_IR

Caption: Analytical workflow for compound validation.

Protocol: GC-MS Analysis for Purity Assessment

This protocol provides a general framework for the analysis of this compound.

Instrumentation & Conditions:

  • GC System: Agilent GC or equivalent with a capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, 250 °C, split ratio 50:1.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • MS System: Quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 40-300.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the TIC to determine its retention time and calculate the purity as a percentage of the total integrated area.

    • Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z = 112. Examine the fragmentation pattern for characteristic losses (e.g., loss of the propyl group).

Reactivity and Applications in Drug Development

The synthetic utility of this compound is derived from the reactivity of its strained ketone core.[1] This makes it a valuable intermediate for constructing more complex molecules, a key consideration in drug discovery and development.[2][6]

  • Ring Expansion: Cyclobutanones are classic precursors for ring expansion reactions (e.g., Baeyer-Villiger oxidation to form lactones, or diazomethane insertion to form cyclopentanones), providing stereocontrolled access to five-membered ring systems.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (Grignard, organolithium) to form tertiary alcohols. These can then serve as handles for further transformations.

  • Photochemistry: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a cornerstone of cyclobutane chemistry for forming oxetane rings.[10][11][12] While this is typically used to form cyclobutanes, the carbonyl of this compound itself can potentially participate in other photochemical transformations.

  • As a Bioactive Marker: While not a direct drug development application, the formation of 2-alkylcyclobutanones from the irradiation of food containing triglycerides is a well-established field.[13][14] Compounds like 2-dodecylcyclobutanone are used as unique markers to identify irradiated foodstuffs.[14] This highlights the stability and unique chemical signature of this class of molecules, a property that can be valuable in designing stable molecular scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be extrapolated from data on similar volatile ketones like cyclobutanone and methyl ethyl ketone.[15][16][17][18]

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]

  • Fire Hazards: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Use spark-proof tools and ground all equipment to prevent static discharge.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

This compound, CAS 34995-23-8, represents a versatile and synthetically valuable intermediate. Its strained four-membered ring provides a gateway to a variety of molecular scaffolds through well-understood chemical transformations. The reliable one-pot synthesis via imine alkylation makes it readily accessible for research and development purposes. Coupled with robust analytical methodologies for its characterization, this compound stands as a potent tool for chemists and drug development professionals seeking to build molecular complexity and explore novel chemical space.

References

  • Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone.
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  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18, 2223-2277.
  • Gu, B., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst.
  • Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 18(1), 2-25.
  • D'Arcy, B. R., et al. (2014).
  • ResearchGate. (2025, August 6). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods.
  • Smith, R. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone.
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  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexanone. PubChem Compound Database.

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structure of 2-propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Utility of 2-Propylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a representative substituted four-membered cyclic ketone. We delve into its fundamental molecular and electronic structure, exploring the conformational nuances and inherent ring strain that dictate its chemical behavior. This document outlines key synthetic strategies, details robust protocols for its structural elucidation via modern spectroscopic techniques, and analyzes its reactivity, with a focus on its utility as a versatile synthetic intermediate. Furthermore, we contextualize the significance of the cyclobutanone scaffold within the broader landscape of medicinal chemistry and drug development, highlighting its emerging role in the design of novel therapeutics. This guide is intended to serve as a foundational resource for researchers leveraging cyclobutane derivatives in organic synthesis and pharmaceutical innovation.

Introduction: The Rising Prominence of Strained Ring Systems

In the landscape of synthetic and medicinal chemistry, strained carbocyclic molecules have transitioned from curiosities to powerful tools for molecular design.[1] Among these, cyclobutane derivatives are particularly noteworthy. With a ring strain energy of approximately 26 kcal/mol, the cyclobutane ring is reactive enough to participate in unique transformations yet stable enough to be incorporated as a core structural motif.[2][3] This balance makes it an attractive scaffold for building molecular complexity and introducing specific three-dimensional conformations.[3]

Cyclobutanones, as functionalized derivatives, are especially valuable. They serve as versatile building blocks for a wide array of more complex molecules, including natural products and bioactive compounds.[1][4] The carbonyl group provides a reactive handle for functionalization, while the strained ring can be strategically manipulated through ring-opening, ring-expansion, or ring-contraction reactions.[2][4] This guide focuses specifically on this compound as a model system to understand the core principles governing the structure, analysis, and application of this important class of molecules.

Molecular and Electronic Structure

Chemical Identity and Properties

This compound is a saturated cyclic ketone. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-propylcyclobutan-1-one[5]
Molecular Formula C₇H₁₂O[5]
Molecular Weight 112.17 g/mol [5]
CAS Number 34995-23-8[6]
Boiling Point 73-75 °C (at 100 Torr)[6]
Canonical SMILES CCCC1CCC1=O[5]
Stereochemistry and 3D Conformation

The presence of a substituent at the C2 position renders this compound a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via an asymmetric route.

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds. This puckering creates two distinct substituent positions: axial and equatorial. The propyl group at the C2 position will preferentially occupy the pseudo-equatorial position to minimize steric interactions.

Caption: 2D .

Synthesis and Manufacturing

The construction of the cyclobutanone ring is most efficiently achieved through [2+2] cycloaddition reactions.[4] This approach involves the reaction of a ketene with an alkene, which often proceeds with high regio- and stereoselectivity.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound identifies 1-pentene and a ketene (or a ketene equivalent) as the primary starting materials. This disconnection highlights the power of the [2+2] cycloaddition as a key bond-forming strategy.

Retrosynthesis target This compound disconnection [2+2] Cycloaddition target->disconnection intermediates 1-Pentene + Ketene disconnection->intermediates

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis of this compound from 1-pentene and dichloroketene, generated in situ, followed by reductive dehalogenation. Dichloroketene is a commonly used, highly reactive ketene equivalent.

Causality: The use of trichloroacetyl chloride and activated zinc generates dichloroketene, which is too reactive to isolate. The cycloaddition with 1-pentene is concerted and follows Woodward-Hoffmann rules. Subsequent dechlorination with zinc dust is a standard method for removing vicinal dihalides.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add activated zinc dust (2.0 eq) and 100 mL of anhydrous diethyl ether.

  • Addition of Alkene: Add 1-pentene (1.5 eq) to the vigorously stirred suspension.

  • Ketene Generation & Cycloaddition: Prepare a solution of trichloroacetyl chloride (1.0 eq) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the zinc/alkene suspension over 2 hours via an addition funnel. Maintain the reaction temperature at 0-5 °C using an ice bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the trichloroacetyl chloride is consumed.

  • Dechlorination: Upon completion, add zinc dust (3.0 eq) and 20 mL of glacial acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture through a pad of celite to remove excess zinc and salts, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via fractional distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The expected yield is typically in the range of 50-70%.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching absorption. Due to the increased s-character of the C-C bonds and angle strain within the four-membered ring, the C=O stretch of cyclobutanone is shifted to a significantly higher wavenumber compared to acyclic or larger-ring ketones.[7]

  • Expected Absorption: A strong, sharp peak at approximately 1780-1785 cm⁻¹ . For comparison, the C=O stretch in a typical acyclic ketone like 2-butanone appears around 1715 cm⁻¹.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex due to diastereotopic protons on the cyclobutane ring.

    • Propyl Group: A triplet at ~0.9 ppm (3H, -CH₃), a sextet at ~1.4-1.6 ppm (2H, -CH₂-CH₃), and a multiplet at ~1.3-1.5 ppm (2H, -CH₂-C₂H₅).

    • Ring Protons: A series of complex multiplets between ~1.8 and ~3.2 ppm. The single proton at the C2 position, adjacent to both the carbonyl and the propyl group, will likely be the most downfield of the ring protons.

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon skeleton.

    • Carbonyl Carbon: A characteristic signal in the downfield region, expected at >200 ppm .

    • Ring Carbons: Three distinct signals for the sp³-hybridized ring carbons.

    • Propyl Carbons: Three distinct signals for the propyl group carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 112).

  • Key Fragments:

    • Alpha-Cleavage: Loss of the propyl radical (•C₃H₇) is a highly favorable pathway, leading to a prominent peak at m/z = 69 .

    • McLafferty Rearrangement: If sterically feasible, this can lead to a fragment at m/z = 70 .

    • Ring Fragmentation: Cleavage of the cyclobutane ring can occur, for instance, via a retro-[2+2] cycloelimination, potentially leading to fragments corresponding to ethylene and propylketene.

Summary of Predicted Spectroscopic Data
TechniqueFeaturePredicted Value/PatternRationale
IR C=O Stretch~1780 cm⁻¹Ring strain increases frequency.
¹H NMR -CH₃ (propyl)~0.9 ppm (triplet)Standard alkyl region, split by adjacent CH₂.
Ring Protons~1.8-3.2 ppm (multiplets)Complex splitting due to restricted rotation and diastereotopicity.
¹³C NMR C=O>200 ppmCharacteristic for a ketone carbonyl.
MS (EI) M⁺112Molecular ion peak.
Major Fragment69Loss of propyl radical via alpha-cleavage.

Reactivity and Synthetic Utility

The unique structural features of this compound—namely its ring strain and the presence of the carbonyl group—govern its reactivity.

Reactions at the Carbonyl Group

The carbonyl group undergoes standard ketone reactions, such as reduction to the corresponding alcohol (2-propylcyclobutanol), Wittig olefination to form an exocyclic double bond, and addition of organometallic reagents.

Ring-Expansion and Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for many reactions involving cyclobutanones.

  • Baeyer-Villiger Oxidation: Treatment of this compound with a peroxy acid (e.g., m-CPBA) will result in a ring expansion to form a five-membered lactone (a cyclic ester). This is a highly reliable and synthetically useful transformation.

  • Radical-Mediated Opening: Under radical conditions, the C-C bond adjacent to the iminyl radical (formed from the corresponding oxime) can cleave, providing a cyano-substituted alkyl radical.[9] This strategy avoids the use of toxic cyanide reagents and opens pathways to a variety of functionalized acyclic products.[9][10]

Ring_Expansion sub This compound arrow reagent m-CPBA reagent->arrow Baeyer-Villiger Oxidation product 5-Propyl-dihydrofuran-2(3H)-one (Lactone) arrow->product

Caption: Baeyer-Villiger ring expansion of this compound.

Relevance in Drug Discovery and Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[3] Its rigid, three-dimensional structure offers several advantages over more common, flexible alkyl chains or planar aromatic rings.

  • Conformational Restriction: The puckered cyclobutane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][11]

  • Improved Metabolic Stability: Replacing a metabolically labile group (like an isopropyl group) with a cyclobutane ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Projection of Substituents: The defined geometry of the ring allows for precise positioning of pharmacophoric groups into the binding pocket of a protein.

  • Key Synthetic Intermediate: As demonstrated, cyclobutanones are precursors to a wide range of other molecules. Their derivatives are used in the synthesis of antibiotics, antivirals, and anticancer agents, making them indispensable intermediates in pharmaceutical development.[11][12] Recently, cyclobutanone derivatives have been designed and screened as potential inhibitors for enzymes like diaminopimelate desuccinylase (DapE), a promising antibiotic target.[12]

Conclusion

This compound serves as an exemplary case study for understanding the rich chemistry of substituted cyclobutanones. Its structure is defined by a chiral center and a puckered, strained four-membered ring that profoundly influences its spectroscopic signatures and chemical reactivity. The high-frequency carbonyl stretch in its IR spectrum, the complex splitting patterns in its NMR spectra, and its propensity for ring-expansion reactions are all direct consequences of this unique structural framework. For drug development professionals and synthetic chemists, this compound and its analogs represent not just stable molecules, but versatile platforms for creating complex, three-dimensional structures with significant potential in the design of next-generation therapeutics.

References

  • Liskon Biological. (2025, September 24).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Iacobucci, C., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Namyslo, J. C., & Kaufmann, D. E. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Carless, H. A. J., & Lee, E. K. C. (n.d.). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase.
  • Zhang, W. (2025, August 6). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Wang, C., et al. (2023, November 23). Recent advances in ring-opening of cyclobutanone oximes for capturing SO₂, CO or O₂ via a radical process. Royal Society of Chemistry.
  • MDPI. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI.
  • Van den Abeele, J., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Examples. University of Calgary.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook.

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Spectroscopic Data of 2-Propylcyclobutanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propylcyclobutanone is a cyclic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure, featuring a strained four-membered ring and a propyl substituent, gives rise to unique spectroscopic characteristics. Understanding these characteristics is crucial for its identification, characterization, and utilization in various chemical syntheses.[2] The inherent ring strain in the cyclobutane moiety significantly influences the vibrational frequency of the carbonyl group in IR spectroscopy and the chemical shifts of the ring carbons and protons in NMR spectroscopy.[2][3] This guide will systematically dissect the predicted spectroscopic data, offering insights into the structural nuances of this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides information about the functional groups present. For this compound, the most characteristic absorption will be that of the carbonyl (C=O) group.

Predicted IR Absorption Data
Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (Ketone, cyclobutanone)~1785Strong
C-H (sp³ Aliphatic)2850-3000Medium-Strong
CH₂ Bend~1465Medium
CH₃ Bend~1375Medium
Interpretation of the Predicted IR Spectrum

The most diagnostic peak in the predicted IR spectrum of this compound is the carbonyl stretch. For saturated acyclic ketones, this absorption typically appears around 1715 cm⁻¹.[4][5] However, the inclusion of the carbonyl group within a strained four-membered ring significantly increases the frequency of this vibration. The ring strain in cyclobutanone forces more s-character into the exocyclic C-C bonds of the carbonyl carbon, which in turn increases the force constant of the C=O bond, shifting its absorption to a higher wavenumber. Cyclobutanone itself exhibits a C=O stretch at approximately 1785 cm⁻¹.[2] Therefore, a strong absorption band around this value is expected for this compound.

The spectrum will also display characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the sp³-hybridized carbons of the propyl group and the cyclobutane ring.[4] Additionally, bending vibrations for the CH₂ and CH₃ groups are anticipated around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty salt plates. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

  • Sample Analysis:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of neat liquid on a salt plate prep2 Cover with a second salt plate prep1->prep2 acq1 Record background spectrum (clean plates) acq2 Place sample in FTIR spectrometer acq1->acq2 acq3 Acquire sample spectrum (16-32 scans) acq2->acq3 proc1 Ratio sample spectrum to background proc2 Generate final IR spectrum proc1->proc2

Figure 2. Workflow for acquiring an IR spectrum of a liquid sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~3.0-3.4m-
H3~1.8-2.2m-
H4~2.3-2.7m-
H5'~1.3-1.7m-
H6'~1.2-1.5m-
H7'~0.9t~7
Interpretation of the Predicted ¹H NMR Spectrum

The protons on the cyclobutane ring (H2, H3, and H4) are expected to resonate in a complex, overlapping region of the spectrum. The proton at the α-position (H2), being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the ring protons, with a predicted chemical shift in the range of 3.0-3.4 ppm.[6][7] The protons on C3 and C4 will be further upfield. Due to the puckered nature of the cyclobutane ring and the presence of a chiral center at C2, the protons on C3 and C4 are diastereotopic and will likely exhibit complex splitting patterns due to both geminal and vicinal coupling.

The protons of the propyl group will show more predictable patterns. The terminal methyl group (H7') is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H6'). The methylene protons of the propyl chain (H5' and H6') will likely appear as complex multiplets in the upfield region of the spectrum (1.2-1.7 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)~205-220
C2~55-65
C3~20-30
C4~40-50
C5'~30-40
C6'~18-25
C7'~14
Interpretation of the Predicted ¹³C NMR Spectrum

The most downfield signal in the ¹³C NMR spectrum will be that of the carbonyl carbon (C1), which is highly deshielded and predicted to appear in the 205-220 ppm range.[8][9] This is a characteristic chemical shift for ketone carbonyl carbons. The carbon atom bearing the propyl group (C2) will also be significantly downfield due to the deshielding effect of the adjacent carbonyl group, with an expected chemical shift of 55-65 ppm. The other two carbons of the cyclobutane ring (C3 and C4) will resonate further upfield. The carbons of the propyl chain (C5', C6', and C7') will appear in the typical aliphatic region of the spectrum, with the terminal methyl carbon (C7') being the most upfield signal at approximately 14 ppm.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the free induction decay (FID).

    • Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Fragmentation
m/zPredicted Identity
112[M]⁺ (Molecular Ion)
84[M - C₂H₄]⁺
83[M - C₂H₅]⁺
70[M - C₃H₆]⁺
69[M - C₃H₇]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺
42[C₃H₆]⁺ or [C₂H₂O]⁺•
Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) for this compound is expected at m/z 112, corresponding to its molecular weight.[1] Cyclic ketones are known to undergo characteristic fragmentation pathways.[10][11] One common fragmentation for cyclobutanones is the loss of ethene (C₂H₄, 28 Da) via a cycloreversion reaction, which would lead to a peak at m/z 84.

Alpha-cleavage, the cleavage of a bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[12] Cleavage of the C1-C2 bond followed by the loss of the propyl radical (C₃H₇•, 43 Da) would result in a fragment at m/z 69. Alternatively, cleavage of the C2-C5' bond would lead to the loss of an ethyl radical (C₂H₅•, 29 Da) from the propyl side chain after rearrangement, giving a fragment at m/z 83. The propyl cation itself may be observed at m/z 43.

Another important fragmentation pathway for cyclic ketones involves the loss of CO (28 Da) after initial ring-opening, although this is sometimes less favorable than other pathways. A McLafferty rearrangement is also possible if a gamma-hydrogen can be transferred to the carbonyl oxygen.

G M [M]⁺˙ (m/z 112) F84 [M - C₂H₄]⁺˙ (m/z 84) M->F84 Cycloreversion F69 [M - C₃H₇]⁺ (m/z 69) M->F69 α-cleavage F43 [C₃H₇]⁺ (m/z 43) M->F43 α-cleavage F55 [C₄H₇]⁺ (m/z 55) F69->F55 Rearrangement

Figure 3. Predicted major fragmentation pathways of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The analysis, grounded in fundamental spectroscopic principles and comparisons with analogous structures, offers a solid framework for the identification and characterization of this compound. The predicted data highlights the significant influence of the strained cyclobutane ring on the spectroscopic properties, particularly the high-frequency carbonyl stretch in the IR spectrum and the chemical shifts of the ring atoms in the NMR spectra. The outlined experimental protocols provide a practical guide for researchers seeking to acquire and interpret the spectroscopic data for this and related molecules.

References

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In-Depth Technical Guide: Physicochemical and Spectroscopic Properties of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-propylcyclobutanone, focusing on its fundamental physicochemical properties, including its molecular weight, and outlining the scientific basis for its structural characterization.

Executive Summary

This compound is a substituted cyclic ketone of interest in synthetic organic chemistry. An accurate understanding of its molecular weight and structure is foundational for its application in research and development. This document details the key identifiers, physicochemical properties, and the analytical logic behind the characterization of this molecule.

Core Molecular Properties and Identifiers

The fundamental characteristics of a chemical compound are its structure, formula, and resulting molecular weight. These identifiers are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Molecular Structure and Formula

This compound consists of a four-membered cyclobutane ring containing a ketone functional group, with a propyl substituent at the alpha-position (carbon 2) relative to the carbonyl group.

Based on this structure, the molecular formula is determined to be C₇H₁₂O [1][2][3]. This formula is derived by summing the constituent atoms: seven carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Figure 1. 2D Chemical Structure of this compound.

Molecular Weight Calculation and Verification

The molecular weight (MW) is a critical parameter derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements.

  • Carbon (C): 7 atoms × 12.011 amu

  • Hydrogen (H): 12 atoms × 1.008 amu

  • Oxygen (O): 1 atom × 15.999 amu

Calculation: (7 × 12.011) + (12 × 1.008) + (1 × 15.999) = 84.077 + 12.096 + 15.999 = 112.172 g/mol

This calculated value is corroborated by major chemical databases, which list the molecular weight of this compound as 112.17 g/mol [1][2][4]. For high-resolution mass spectrometry, the monoisotopic mass is 112.088815002 Da[1].

Key Physicochemical Properties

A summary of essential physicochemical data is provided below for quick reference.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2][3]
Molecular Weight 112.17 g/mol [1][2][4]
Monoisotopic Mass 112.088815 Da[1]
CAS Number 34995-23-8[2][3]
IUPAC Name 2-propylcyclobutan-1-one[1]
Boiling Point 73-75 °C (at 100 Torr)[2]
Density (Predicted) 0.922±0.06 g/cm³[2]
XLogP3-AA (LogP) 1.5[1]

Synthesis and Characterization

The synthesis and structural confirmation of 2-substituted cyclobutanones are non-trivial processes. The methodologies employed provide insight into the stability and reactivity of the cyclobutane ring system.

Synthetic Strategy

While multiple routes to substituted cyclobutanones exist, a common and efficient method involves the alkylation of a cyclobutanone precursor[5][6]. A generalized workflow for such a synthesis is outlined below.

G cluster_0 Synthesis Workflow A Cyclobutanone (Starting Material) B Deprotonation (e.g., LDA, -78 °C) A->B Base C Enolate Formation (Key Intermediate) B->C D Alkylation (1-Iodopropane) C->D Electrophile E Aqueous Workup & Purification D->E Quench F This compound (Final Product) E->F Isolation

Figure 2. Generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often chosen to quantitatively form the kinetic enolate at the less-substituted alpha-carbon, preventing self-condensation reactions. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control.

  • Alkylation: An alkyl halide, such as 1-iodopropane, serves as the electrophile. Iodides are excellent leaving groups, promoting an efficient Sₙ2 reaction with the nucleophilic enolate.

  • Purification: Purification via flash chromatography is typically required to separate the desired product from unreacted starting material and any potential side products, ensuring high purity for subsequent analysis and use[5].

Spectroscopic Validation

The structure and molecular weight of the synthesized product are confirmed using a combination of spectroscopic techniques. Each method provides complementary information for an unambiguous assignment.

3.2.1 Mass Spectrometry (MS)

Mass spectrometry directly verifies the molecular weight of the compound.

  • Expected M⁺ Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for C₇H₁₂O would appear at an m/z (mass-to-charge ratio) of 112.

  • Fragmentation: The fragmentation pattern provides structural information. A characteristic fragmentation for this compound is the McLafferty rearrangement or cleavage adjacent to the carbonyl group, which can help confirm the position of the propyl substituent.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Absorption: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. For cyclobutanones, this peak is typically found at a relatively high wavenumber, around 1780-1790 cm⁻¹ , due to the increased ring strain compared to less strained ketones like cyclopentanone or cyclohexanone[7][8]. The presence of this high-frequency peak is a strong indicator of the cyclobutanone ring system.

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a triplet and two sextets/multiplets) and complex multiplets for the protons on the cyclobutane ring. The integration of these signals would correspond to the 12 hydrogens in the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display 7 distinct signals, confirming the number of carbon atoms. The carbonyl carbon would appear significantly downfield (typically >200 ppm), providing clear evidence of the ketone functional group.

Applications and Significance

2-Substituted cyclobutanones are important molecules for both academic research and practical applications. They serve as versatile synthetic intermediates for constructing more complex molecular architectures[6][9]. Notably, various 2-alkylcyclobutanones have been identified as unique chemical markers for detecting the irradiation of lipid-containing foods, a topic of significant interest in food science and safety[5]. The synthesis of pure standards, such as this compound, is essential for the validation of these analytical detection methods[5].

Conclusion

The molecular weight of this compound is 112.17 g/mol , derived from its molecular formula C₇H₁₂O . This fundamental property, combined with a robust understanding of its synthesis and spectroscopic signatures, provides the necessary foundation for its use in advanced research, drug development, and analytical applications. The convergence of data from mass spectrometry, IR, and NMR spectroscopy provides a self-validating system for the unambiguous confirmation of its structure and identity.

References

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  • Title: Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase Source: Journal of the American Chemical Society URL:[Link]
  • Title: Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene Source: AIP Publishing URL:[Link][8]
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Foreword: The Strategic Value of Strained Ring Systems in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Propylcyclobutanone for Advanced Research

Cyclobutane derivatives, once viewed as mere chemical curiosities, have emerged as powerful building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain (approximately 26 kcal/mol) provides a unique thermodynamic driving force for a variety of selective chemical transformations, including ring-opening, ring-expansion, and annulation reactions.[1] Among these, cyclobutanones serve as particularly versatile intermediates. The strained four-membered ring not only imparts conformational rigidity—a highly desirable trait in the design of enzyme inhibitors and other bioactive molecules—but also enhances the electrophilicity of the ketone carbonyl group, making it a focal point for chemical modifications.[2] This guide provides a detailed exploration of this compound, a representative substituted cyclobutanone, offering insights into its formal nomenclature, synthesis, chemical behavior, and strategic applications for researchers, scientists, and drug development professionals.

Part 1: Definitive Nomenclature and Structural Elucidation

The foundation of any chemical study is the unambiguous identification of the molecule. While commonly referred to as this compound, the formal name under the International Union of Pure and Applied Chemistry (IUPAC) guidelines provides precise structural information.

IUPAC Naming Convention

According to IUPAC rules for cyclic ketones, the carbonyl carbon is axiomatically assigned as position '1' of the ring system.[3][4] The ring is then numbered to give any substituents the lowest possible locant. For the structure , this results in the propyl group being at the '2' position. Therefore, the definitive IUPAC name is 2-propylcyclobutan-1-one .[5]

The diagram below illustrates the IUPAC numbering priority for this molecule.

IUPAC_Nomenclature cluster_ring Cyclobutanone Ring cluster_numbering Numbering Priority C1 C1=O C2 C2-Propyl C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->C1 N1 1. Carbonyl Carbon (C1) is assigned position 1. N2 2. Numbering proceeds to give the substituent the lowest locant (C2). N1->N2

Caption: IUPAC numbering for 2-propylcyclobutan-1-one.

Key Physical and Chemical Properties

A summary of the essential physicochemical properties of 2-propylcyclobutan-1-one, computed and reported in public databases, is provided below. This data is critical for planning reactions, purification, and analytical characterization.

PropertyValueSource
IUPAC Name 2-propylcyclobutan-1-onePubChem[5]
Molecular Formula C₇H₁₂OPubChem[5]
Molecular Weight 112.17 g/mol PubChem[5]
CAS Number 34995-23-8ChemicalBook[6]
Boiling Point 73-75 °C (at 100 Torr)ChemicalBook[6]
Density (Predicted) 0.922 ± 0.06 g/cm³ChemicalBook[6]
XLogP3 (Lipophilicity) 1.5PubChem[5]

Part 2: Strategic Synthesis Methodologies

The construction of the cyclobutanone core is a pivotal challenge in organic synthesis. Several reliable methods have been established, with the choice of route often depending on the desired substitution pattern and stereochemical outcome.

[2+2] Cycloaddition: The Cornerstone of Cyclobutanone Synthesis

The most prevalent and versatile method for constructing cyclobutanone rings is the [2+2] cycloaddition of a ketene with an olefin.[7][8] This reaction is valued for its high regio- and stereoselectivity, which arises from the specific electronic properties of the ketene cumulene system.[1] For the synthesis of 2-propylcyclobutan-1-one, the logical precursors would be a suitable ketene equivalent and 1-pentene.

The general workflow for this synthetic approach is depicted below.

Synthesis_Workflow cluster_reactants Reactants Olefin 1-Pentene (Propyl-substituted Alkene) Cycloaddition [2+2] Cycloaddition Solvent, Temp Control Olefin->Cycloaddition Ketene Ketene (or equivalent) CH2=C=O Ketene->Cycloaddition Product 2-Propylcyclobutan-1-one Cycloaddition->Product Forms Strained Ring

Caption: General workflow for [2+2] cycloaddition synthesis.

Experimental Protocol: Generalized [2+2] Ketene Cycloaddition

This protocol describes a generalized procedure for the synthesis of a 2-substituted cyclobutanone.

Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Inert Atmosphere: The system is purged with dry nitrogen or argon to ensure anhydrous and anaerobic conditions, which is critical as ketenes and many reagents are sensitive to moisture.

  • Reactant Charging: The olefin (e.g., 1-pentene, 1.2 equivalents) is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) and added to the reaction flask. The solution is cooled to a suitable temperature (typically between -78 °C and 0 °C) to control the exothermic nature of the reaction and minimize side products.

  • Ketene Generation/Addition: The ketene source is prepared. For laboratory scale, this often involves the dehydrohalogenation of an acyl chloride (e.g., acetyl chloride) with a non-nucleophilic base (e.g., triethylamine). The acyl chloride is dissolved in the same anhydrous solvent and added to the dropping funnel. The base (1.1 equivalents) is added to the reaction flask. The acyl chloride solution is then added dropwise to the stirred olefin/base mixture over 1-2 hours. The slow addition is crucial to keep the instantaneous concentration of ketene low, preventing its dimerization to diketene.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting olefin.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., 2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 2-propylcyclobutan-1-one.

Alternative Synthetic Routes

While [2+2] cycloadditions are dominant, other strategic approaches exist:

  • Ring Expansion of Cyclopropanols: The treatment of vinyl cyclopropyl alcohols with a catalyst can induce a protio-semipinacol ring-expansion to furnish cyclobutanones bearing α-quaternary centers.[9]

  • One-Pot Cascade Reactions: Bifunctional catalysts (e.g., Pd/ZrO₂) can facilitate a one-pot synthesis of 2-alkyl cycloketones from aldehydes and larger cycloketones (e.g., cyclohexanone) via a cascade of aldol condensation and hydrogenation steps.[10]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems directly from its strained-ring structure, which opens pathways to a diverse array of molecular architectures.

Ring-Expansion and Annulation Reactions

The release of ring strain is a powerful thermodynamic driver for reactions that expand the four-membered ring. Free radical-based ring expansions of cyclobutanone derivatives have proven to be a fruitful area for developing novel synthetic methods.[7] For example, an alkoxy radical generated from the cyclobutanone can undergo selective β-scission to form larger seven- or eight-membered rings.[7] This strategy is invaluable for constructing medium and large ring systems that are otherwise difficult to access.

Ring_Expansion Start This compound Initiator Radical Initiator (e.g., AIBN, hv) Intermediate Alkoxy Radical Intermediate Initiator->Intermediate Forms radical at carbonyl Scission β-Scission (Ring-Opening) Intermediate->Scission Strain release drives cleavage Product Ring-Expanded Product (e.g., Substituted Cycloheptanone) Scission->Product Forms larger, more stable ring

Caption: Conceptual pathway for radical-induced ring expansion.

Applications in Drug Discovery and Development

The cyclobutanone motif is not merely a synthetic intermediate but a valuable scaffold in medicinal chemistry. Its rigid, well-defined three-dimensional structure can effectively orient pharmacophoric groups for optimal interaction with biological targets.

  • Enzyme Inhibition: The electrophilic carbonyl of the cyclobutanone can act as a "warhead," forming covalent or reversible adducts with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site. Recently, a library of α-aminocyclobutanone derivatives was designed and screened for inhibition of the bacterial enzyme diaminopimelate desuccinylase (DapE), identifying several inhibitors with micromolar potency and highlighting their potential as a new class of antibiotics.[2]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a rigid bioisostere for other groups (like a gem-dimethyl group or a phenyl ring), helping to improve metabolic stability or fine-tune binding affinity while maintaining a required molecular geometry.

  • Access to Diverse Scaffolds: As demonstrated by their reactivity, cyclobutanones are gateways to more complex structures. They have been utilized in multicomponent reactions, such as the Ugi reaction, to rapidly generate libraries of complex molecules for high-throughput screening.[11]

Conclusion

2-Propylcyclobutan-1-one exemplifies the strategic importance of strained-ring ketones in modern organic chemistry. Its synthesis, primarily through robust [2+2] cycloaddition reactions, provides access to a versatile chemical hub. The inherent ring strain dictates its reactivity, enabling elegant ring-expansion and functionalization reactions that are central to the construction of complex molecular targets. For researchers in drug discovery, the cyclobutanone core offers a privileged scaffold—imparting conformational rigidity and providing a reactive center for covalent modification—that continues to be exploited in the rational design of novel therapeutics. A thorough understanding of its nomenclature, synthesis, and chemical behavior is therefore essential for unlocking its full potential in advanced chemical research.

References

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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 2-propylcyclobutanone, a substituted cyclobutane of interest in synthetic chemistry and potentially in drug discovery. While the initial discovery of this specific molecule is not prominently documented as a singular event, its existence and study are noted in the context of broader chemical research, particularly in photochemistry and the study of radiolytic products. This guide will detail a robust synthetic methodology, delve into the mechanistic underpinnings of the reaction, provide a thorough analytical characterization, and discuss the potential applications of this compound, grounded in authoritative scientific literature.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized structural motif in medicinal chemistry.[1] Its inherent ring strain bestows unique conformational properties and reactivity, making it a valuable building block for creating novel molecular architectures. Cyclobutanes can serve as rigid scaffolds to orient pharmacophoric groups, act as metabolically stable bioisosteres for other functional groups, and provide access to diverse chemical space. The introduction of substituents, such as the propyl group in this compound, allows for the fine-tuning of steric and electronic properties, which is crucial in the optimization of drug candidates.

While not a widely known compound, this compound serves as an excellent case study for the synthesis and analysis of 2-alkylcyclobutanones. This class of compounds has garnered significant interest as unique markers for the detection of irradiated foodstuffs, as they are formed from the radiolysis of triglycerides.[2][3] A thorough understanding of their synthesis and properties is therefore of both academic and practical importance.

Synthetic Approaches to this compound

The synthesis of this compound can be approached through several established methods for the alkylation of ketones. The most direct and efficient method involves the alkylation of a cyclobutanone enolate or an enamine equivalent with a propyl electrophile.

Principle of Enolate Alkylation

The α-protons of ketones are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position.[4][5][6][7][8] The choice of base and reaction conditions is critical to ensure efficient enolate formation and minimize side reactions.

G cluster_1 Enolate Formation cluster_2 Alkylation Cyclobutanone Cyclobutanone Enolate Enolate Cyclobutanone->Enolate Deprotonation Base Base Base->Enolate 2_Propylcyclobutanone 2_Propylcyclobutanone Enolate->2_Propylcyclobutanone SN2 Attack Propyl_Halide Propyl_Halide Propyl_Halide->2_Propylcyclobutanone

Caption: General workflow for the synthesis of this compound via enolate alkylation.

Recommended Synthetic Protocol: Alkylation of a Cyclobutanone Imine

A highly efficient method for the synthesis of 2-alkylcyclobutanones, adaptable for the preparation of this compound, involves the alkylation of a pre-formed N-cyclobutylidene amine (an imine, which is an enamine tautomer precursor) followed by hydrolysis.[9] This method avoids some of the potential side reactions associated with direct enolate alkylation, such as self-condensation.

Experimental Protocol:

Step 1: Formation of N-cyclobutylidene-N',N'-dimethylamine

  • To a solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylhydrazine (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to yield the crude N-cyclobutylidene-N',N'-dimethylamine, which can be used in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude imine from Step 1 in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • After stirring for 1 hour at -78 °C, add 1-iodopropane (or 1-bromopropane) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis

  • Quench the reaction by the slow addition of water.

  • Add a solution of aqueous oxalic acid (e.g., 2M) and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₇H₁₂O[10]
Molecular Weight112.17 g/mol [10]
IUPAC Name2-propylcyclobutan-1-one[10]
Boiling Point73-75 °C at 100 Torr[3]
Density0.922 g/cm³ (predicted)[3]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the cyclobutane ring). The protons on the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display seven distinct signals. The carbonyl carbon will have a characteristic downfield shift (typically >200 ppm). The remaining six signals will correspond to the three carbons of the propyl group and the three non-carbonyl carbons of the cyclobutane ring.

  • IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1780-1750 cm⁻¹, characteristic for a strained four-membered ring ketone.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would likely involve cleavage of the propyl group and ring-opening reactions characteristic of cyclobutanones.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the reactivity of the cyclobutane ring and the ketone functional group.

Photochemistry

The photolysis of 2-n-propylcyclobutanone in the gas phase has been studied.[11] Like other cyclobutanones, it can undergo Norrish Type I cleavage upon UV irradiation, leading to the formation of a diradical intermediate. This intermediate can then undergo various reactions, including decarbonylation to form hydrocarbons or ring-closure to form different products. This photochemical reactivity is a key characteristic of cyclobutanones.

G This compound This compound Excited_State Excited_State This compound->Excited_State UV light (hν) Diradical_Intermediate Diradical_Intermediate Excited_State->Diradical_Intermediate Norrish Type I Cleavage Products Products Diradical_Intermediate->Products Decarbonylation/Rearrangement

Caption: Simplified photochemical decomposition pathway of this compound.

Applications in Research and Development

While specific applications of this compound in drug development are not yet established, its structural features suggest several potential areas of interest:

  • Scaffold for Medicinal Chemistry: As a substituted cyclobutane, it can be used as a starting material for the synthesis of more complex molecules with potential biological activity. The propyl group provides a lipophilic handle that can be important for receptor binding or membrane permeability.

  • Probe for Mechanistic Studies: The well-defined structure of this compound makes it a useful substrate for studying the mechanisms of reactions involving cyclobutanones, such as ring expansions, contractions, and photochemical transformations.

  • Analytical Standard: As previously mentioned, 2-alkylcyclobutanones are important markers for food irradiation. Synthetically prepared this compound can serve as an analytical standard for the development and validation of methods to detect these compounds in food products.[2][3][9]

Conclusion

This compound, while not a widely commercialized compound, represents an important member of the 2-alkylcyclobutanone family. Its synthesis, achievable through robust and well-understood organic reactions like enolate or imine alkylation, provides a platform for further chemical exploration. The unique properties conferred by the strained cyclobutane ring, combined with the tunability offered by the alkyl substituent, make this compound and related structures valuable tools for researchers in synthetic chemistry, materials science, and drug discovery. A thorough understanding of its synthesis and characterization, as outlined in this guide, is the first step towards unlocking its full potential.

References

  • De Kimpe, N., et al. (n.d.).
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  • Marchioni, E., et al. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Innovative Food Science & Emerging Technologies, 5(2), 209-217.
  • Carless, H. A. J., & Lee, E. K. C. (1972). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. Journal of the American Chemical Society, 94(1), 1-5.
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  • University of Calgary. (n.d.). Ch18: Organocopper reagents.
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Introduction: The Significance of Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Propylcyclobutanone

This guide provides a comprehensive theoretical framework for the investigation of this compound, a substituted cyclobutane derivative. For researchers, scientists, and professionals in drug development, understanding the conformational, spectroscopic, and thermochemical properties of such molecules is paramount for predicting their reactivity, designing synthetic pathways, and understanding their potential biological interactions. This document outlines the state-of-the-art computational methodologies for a thorough in-silico characterization of this compound.

Cyclobutane rings are prevalent structural motifs in numerous natural products and pharmacologically active compounds. Their inherent ring strain, a consequence of deviations from ideal bond angles, makes them valuable synthetic intermediates for a variety of ring-opening and rearrangement reactions.[1] The introduction of substituents, such as a propyl group at the 2-position of a cyclobutanone ring, introduces stereochemical complexity and conformational preferences that significantly influence the molecule's physical and chemical properties. A detailed theoretical understanding of this compound provides a predictive foundation for its behavior in chemical and biological systems.

Core Computational Methodologies

The theoretical investigation of organic molecules like this compound heavily relies on quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for obtaining accurate molecular properties.[2][3]

2.1. Selection of Theoretical Level

A combination of a hybrid functional, such as B3LYP, and a Pople-style basis set, like 6-31G(d,p), offers a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations of organic molecules.[4] For more precise energy calculations and prediction of NMR chemical shifts, larger basis sets, for instance, 6-311++G(d,p), are often employed.[5]

2.2. Conformational Analysis

The flexibility of the propyl group and the puckering of the cyclobutane ring necessitate a thorough conformational search to identify the global minimum energy structure and other low-energy conformers. This can be achieved through systematic or stochastic search algorithms followed by geometry optimization of the resulting unique conformers.

Conformational Landscape of this compound

Unlike a planar representation, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[6][7] For this compound, this puckering, combined with the rotation around the C-C bonds of the propyl side chain, gives rise to several possible conformers. The primary distinction between these conformers is the pseudo-axial or pseudo-equatorial orientation of the propyl group relative to the puckered ring.

Generally, substituents on a cyclobutane ring prefer a pseudo-equatorial position to minimize steric interactions.[8] Therefore, the conformer with the propyl group in a pseudo-equatorial orientation is expected to be the most stable.

cluster_conformers Conformational Isomers of this compound Axial-Propyl Axial-Propyl Equatorial-Propyl (Gauche) Equatorial-Propyl (Gauche) Axial-Propyl->Equatorial-Propyl (Gauche) Ring Puckering/Rotation Equatorial-Propyl (Anti) Equatorial-Propyl (Anti) Equatorial-Propyl (Gauche)->Equatorial-Propyl (Anti) C-C Bond Rotation Start Start Define_Molecule Define Molecular Structure (this compound) Start->Define_Molecule Conformational_Search Perform Conformational Search Define_Molecule->Conformational_Search Optimize_Geometries Optimize Geometries of Conformers Conformational_Search->Optimize_Geometries Frequency_Calculations Perform Frequency Calculations Optimize_Geometries->Frequency_Calculations Identify_Minima Identify True Minima (No Imaginary Frequencies) Frequency_Calculations->Identify_Minima Calculate_Properties Calculate Spectroscopic and Thermochemical Properties Identify_Minima->Calculate_Properties Analyze_Data Analyze and Interpret Data Calculate_Properties->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the theoretical study of this compound.

Conclusion

The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive in-silico investigation of this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecule's conformational preferences, predict its spectroscopic signatures for experimental validation, and calculate its thermochemical properties. This knowledge is crucial for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry. The synergy between computational prediction and experimental verification remains the cornerstone of modern chemical research.

References

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The Reactive Heart of a Strained Ring: An In-depth Technical Guide to the Reactivity of the Cyclobutane Ring in 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif of inherent strain and unique reactivity, presents a fascinating scaffold for synthetic chemists. This guide provides a deep dive into the reactivity of the cyclobutane ring within the context of 2-propylcyclobutanone. As a senior application scientist, this document moves beyond a simple recitation of reactions to offer a causal understanding of the interplay between ring strain, the steric and electronic influence of the 2-propyl substituent, and the activating presence of the carbonyl group. We will explore key transformations including ring-opening reactions, cycloadditions, and reactions at the carbonyl center, providing not only mechanistic insights but also actionable experimental protocols. This guide is designed to empower researchers to harness the synthetic potential of this versatile building block.

The Energetic Landscape of this compound: A Story of Strain and Conformation

The reactivity of this compound is fundamentally dictated by the inherent strain of the four-membered ring. This strain is a combination of two primary factors:

  • Angle Strain (Baeyer Strain): The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane would be a mere 90°. To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][2] This puckering slightly decreases the C-C-C bond angles to around 88°, but it significantly reduces torsional strain.[1] The presence of the sp²-hybridized carbonyl group in this compound further influences the ring geometry.

  • Torsional Strain (Pitzer Strain): In a planar cyclobutane, all the hydrogen atoms on adjacent carbon atoms would be eclipsed, leading to significant torsional strain. The puckered conformation staggers these bonds, reducing this unfavorable interaction.[3][4]

The 2-propyl group introduces an additional layer of complexity. Its steric bulk will preferentially occupy an equatorial-like position in the puckered ring to minimize steric interactions with the other ring substituents. This conformational preference can influence the accessibility of reagents to the different faces of the ring and the carbonyl group.

dot graph TD { subgraph "Sources of Strain in Cyclobutane" A[Angle Strain] --> C{Total Ring Strain}; B[Torsional Strain] --> C; end subgraph "Relief of Strain" C --> D[Puckered "Butterfly" Conformation]; end subgraph "Influence of Substituents" E[sp² Carbonyl Group] --> D; F[2-Propyl Group (Steric Bulk)] --> D; end A -- "Ideal sp³ angle: 109.5°" --> G["Cyclobutane angle: ~88°"]; B -- "Eclipsing of H atoms" --> H["Staggering in puckered form"]; F -- "Prefers pseudo-equatorial position" --> I["Influences facial selectivity"]; } caption: "Factors influencing the conformation of this compound."

Key Reactive Pathways Driven by Strain Release

The high ring strain of approximately 26 kcal/mol makes the cyclobutane ring in this compound susceptible to a variety of reactions that lead to more stable, less strained products.[5]

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The cleavage of one of the C-C bonds in the cyclobutane ring is a thermodynamically favorable process. This can be initiated photochemically, or through acid- or base-catalyzed pathways.

Upon absorption of UV light, ketones like this compound can undergo a Norrish Type I reaction, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group.[6][7] This process generates a diradical intermediate.

dot graph LR { A[this compound] -- "hν" --> B{Excited State}; B --> C["α-Cleavage (Norrish Type I)"]; C --> D{1,4-Acyl-Alkyl Diradical}; subgraph "Potential Fates of the Diradical" D -- "Decarbonylation (-CO)" --> E{Alkyl Diradical}; E -- "Intramolecular Recombination" --> F[Propylcyclopropane]; E -- "Intramolecular H-abstraction" --> G[Alkenes]; D -- "Intramolecular H-abstraction" --> H[Unsaturated Aldehyde]; D -- "Ring Expansion" --> I[Oxacarbene]; I -- "Trapping with Solvent (e.g., MeOH)" --> J[2-Methoxy-5-propyl-tetrahydrofuran]; end } caption: "Norrish Type I cleavage of this compound."

The regioselectivity of the initial cleavage is determined by the stability of the resulting radicals. In the case of this compound, cleavage can occur at the C1-C2 or C1-C4 bond.

  • Cleavage of the C1-C2 bond: This would generate a secondary radical at C2 (bearing the propyl group) and an acyl radical.

  • Cleavage of the C1-C4 bond: This would generate a secondary radical at C4 and an acyl radical.

Given that the propyl group is electron-donating, the C1-C2 bond is slightly weakened, and the secondary radical at C2 is slightly more stable than the one at C4. Therefore, cleavage of the C1-C2 bond is expected to be the major pathway.[7] The resulting 1,4-acyl-alkyl diradical can then undergo several subsequent reactions:

  • Decarbonylation: Loss of carbon monoxide to form a 1,4-diradical, which can then cyclize to form propylcyclopropane or undergo hydrogen abstraction to yield alkenes.

  • Intramolecular Hydrogen Abstraction: Formation of an unsaturated aldehyde.

  • Ring Expansion: Rearrangement to an oxacarbene, which can be trapped by a nucleophilic solvent like methanol to yield a substituted tetrahydrofuran.[8]

Experimental Protocol: Photochemical Ring Expansion of this compound

Objective: To synthesize 2-methoxy-5-propyl-tetrahydrofuran via photochemical ring expansion.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Quartz reaction vessel

  • Medium-pressure mercury lamp (e.g., 450W Hanovia)

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard organic solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous methanol in a quartz reaction vessel.

  • Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a medium-pressure mercury lamp at room temperature. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion (disappearance of the starting material), stop the irradiation.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the 2-methoxy-5-propyl-tetrahydrofuran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a quartz vessel is crucial as Pyrex glass will absorb the UV wavelengths necessary to excite the ketone. Degassing the solution is important to prevent quenching of the excited state by oxygen and to avoid side reactions. Methanol serves as both the solvent and the trapping agent for the oxacarbene intermediate.

Baeyer-Villiger Oxidation: Ring Expansion to a Lactone

The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters, and in the case of cyclic ketones, to lactones.[7][9] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[1][6]

In this compound, we have two potential migrating groups:

  • The secondary carbon of the cyclobutane ring (C2), which bears the propyl group.

  • The methylene group of the cyclobutane ring (C4).

Based on the established migratory aptitude, the more substituted secondary carbon (C2) is expected to migrate in preference to the primary-like methylene carbon (C4). This will lead to the formation of a six-membered lactone.

dot graph LR { A[this compound] -- "m-CPBA" --> B{Protonation of Carbonyl}; B --> C{Nucleophilic attack by peroxy acid}; C --> D[Criegee Intermediate]; D -- "Migration of more substituted carbon (C2)" --> E{Rearrangement}; E --> F[6-Propyl-oxepan-2-one]; } caption: "Baeyer-Villiger oxidation of this compound."

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

Objective: To synthesize 6-propyl-oxepan-2-one.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired lactone.

  • Characterize the product by IR (lactone C=O stretch), ¹H NMR, and ¹³C NMR.

Causality: The reaction is performed at low temperature to control the exothermic nature of the oxidation and to minimize potential side reactions. The workup with sodium sulfite is to destroy any unreacted peroxy acid, and the sodium bicarbonate wash is to remove the resulting m-chlorobenzoic acid.

Reactions at the Carbonyl Group: A Handle for Further Functionalization

The carbonyl group in this compound is a key site for a variety of transformations that leave the cyclobutane ring intact, at least initially.

Wittig Reaction: Formation of an Exocyclic Double Bond

The Wittig reaction provides a reliable method for converting a ketone into an alkene.[2][10][11] Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), will yield 2-propyl-1-methylenecyclobutane.

dot graph LR { A[this compound] -- "Ph₃P=CH₂ (Wittig Reagent)" --> B{Nucleophilic attack}; B --> C[Oxaphosphetane Intermediate]; C --> D[2-Propyl-1-methylenecyclobutane] + E[Triphenylphosphine oxide]; } caption: "Wittig reaction of this compound."

The steric hindrance from the 2-propyl group may slightly decrease the rate of the reaction compared to unsubstituted cyclobutanone, but the reaction is generally expected to proceed efficiently. The choice of the ylide and reaction conditions can influence the stereoselectivity if a substituted ylide is used.

ReactantProductTypical YieldReference
2-Alkylcyclobutanone2-Alkyl-1-methylenecyclobutaneGood to Excellent[12]

Conclusion

The reactivity of the cyclobutane ring in this compound is a rich and multifaceted area of study. The inherent ring strain provides a powerful thermodynamic driving force for a variety of transformations, including ring-opening and ring-expansion reactions. The 2-propyl group, through its steric and electronic effects, introduces a degree of subtlety to these reactions, influencing their regioselectivity and stereoselectivity. Furthermore, the carbonyl group serves as a versatile handle for a wide range of functional group interconversions. A thorough understanding of these fundamental principles, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound and related structures as valuable building blocks in the synthesis of complex molecular architectures.

References

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electrophilicity of the carbonyl group in 2-propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Propylcyclobutanone

Abstract

The carbonyl group is a cornerstone of organic chemistry, and its electrophilicity is central to a vast array of chemical transformations. This technical guide provides a detailed examination of the electrophilic character of the carbonyl group within this compound, a molecule that presents a fascinating interplay of competing electronic and structural effects. We will dissect the contributions of inductive effects from the alkyl substituent, steric hindrance, and the overriding influence of ring strain inherent to the cyclobutane scaffold. This analysis is supported by proposed experimental and computational methodologies for quantifying reactivity, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and exploiting the unique chemical properties of strained cyclic ketones.

Introduction: The Nuanced Reactivity of a Strained Ketone

The reactivity of carbonyl compounds is fundamentally governed by the electrophilic nature of the carbonyl carbon, a consequence of the polarization of the carbon-oxygen double bond.[1][2] This partial positive charge on the carbon atom makes it a prime target for nucleophilic attack, initiating reactions that are pivotal in both biological processes and synthetic chemistry. While the general principles of carbonyl reactivity are well-established, the electrophilicity of any specific ketone is a nuanced property, finely tuned by its molecular environment.

This guide focuses on this compound, a molecule that serves as an excellent case study for a deeper understanding of these modulatory factors. Cyclobutane derivatives are increasingly recognized for their utility in medicinal chemistry, where the strained four-membered ring can serve as a rigid scaffold, a conformational constraint, or a bioisostere, ultimately influencing the pharmacological properties of a drug candidate.[3][4][5] The inherent reactivity of the cyclobutanone core, particularly the electrophilicity of its carbonyl group, is a critical parameter that dictates its synthetic utility and potential applications in drug design, for instance, in the development of novel antibiotics or anticancer agents.[3][6]

Herein, we will explore the delicate balance of three primary factors that define the :

  • Inductive Effects: The electron-donating nature of the 2-propyl group.

  • Steric Hindrance: The spatial congestion around the carbonyl center.

  • Ring Strain: The intrinsic energy of the cyclobutane ring and its influence on reaction thermodynamics and kinetics.

By dissecting these competing influences, this guide aims to build an intuitive yet technically rigorous model of the molecule's reactivity profile.

Part 1: A Theoretical Framework for Electrophilicity in this compound

The net electrophilicity of the carbonyl carbon in this compound is not determined by a single molecular feature but by the synergistic and antagonistic interplay of several structural and electronic effects.

The Fundamental Electrophilicity of the Carbonyl Group

The carbon-oxygen double bond is inherently polar due to oxygen's higher electronegativity. This results in a significant partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbon an electrophilic center susceptible to attack by nucleophiles.[1][2] This polarity can be represented by a resonance structure that emphasizes the charge separation, highlighting the Lewis acidic character of the carbonyl carbon.[2][7]

Electronic Influence: The Inductive Effect of the Propyl Group

Alkyl groups, such as the n-propyl group in this compound, are generally considered to be weakly electron-donating through the sigma bonds—a phenomenon known as the positive inductive effect (+I).[8][9][10] This effect pushes electron density towards the carbonyl carbon, which serves to slightly reduce the magnitude of its partial positive charge.[11][12]

Causality: A reduction in the partial positive charge on the carbonyl carbon decreases its attraction to incoming nucleophiles, thereby lowering its intrinsic electrophilicity compared to an unsubstituted cyclobutanone. In essence, the propyl group acts as a deactivating group with respect to nucleophilic addition.[8][9]

Steric Hindrance: A Physical Barrier to Reaction

The spatial arrangement of atoms around the carbonyl group plays a critical role in its reactivity. Nucleophilic attack on a carbonyl carbon requires the nucleophile to approach along a specific trajectory, known as the Bürgi-Dunitz angle. The propyl group and the adjacent methylene group of the cyclobutane ring create a sterically congested environment around one face of the carbonyl.

Causality: This steric bulk physically impedes the approach of a nucleophile, increasing the activation energy of the reaction.[7][13] Furthermore, during nucleophilic addition, the carbonyl carbon rehybridizes from a planar sp² geometry (bond angles ~120°) to a tetrahedral sp³ geometry (bond angles ~109.5°). This geometric change forces the substituents closer together, and bulkier groups lead to greater steric repulsion in the transition state, further disfavoring the reaction.[9]

The Dominant Factor: Ring Strain

The most significant feature influencing the reactivity of this compound is the strain inherent in the four-membered ring. The ideal bond angle for sp³ hybridized carbons is approximately 109.5°. In cyclobutane, the internal C-C-C bond angles are compressed to about 90°, leading to substantial angle strain.[14][15][16]

Causality: This high degree of ring strain makes the molecule inherently less stable and more reactive than its acyclic or larger-ring counterparts.[17][18] The sp² hybridized carbonyl carbon has an ideal bond angle of 120°, which is already poorly accommodated within the strained ring. When a nucleophile attacks, the carbon rehybridizes to sp³, which has an ideal bond angle closer to what the ring can accommodate. The reaction, therefore, leads to a significant release of the inherent angle strain in the transition state and the tetrahedral intermediate. This release of strain provides a powerful thermodynamic driving force for the reaction, effectively lowering the overall activation energy.[6][15] Consequently, the ring strain dramatically enhances the electrophilicity of the carbonyl group, making cyclobutanones significantly more reactive towards nucleophiles than unstrained ketones like cyclohexanone or simple acyclic ketones.[6]

Synthesis: The Net Electrophilicity Profile

The electrophilicity of this compound is a composite of these effects.

  • Deactivating Forces: The +I effect of the propyl group and the steric hindrance it imposes.

  • Activating Force: The substantial ring strain of the cyclobutane core.

In this specific case, the activating effect of ring strain is the dominant contributor to the carbonyl's reactivity. While the propyl group does introduce some deactivation, its effect is overshadowed by the energetic favorability of releasing ring strain upon reaction. Therefore, This compound is predicted to be significantly more electrophilic than an analogous acyclic ketone (e.g., 4-heptanone) but slightly less electrophilic than unsubstituted cyclobutanone.

Part 2: Experimental and Computational Evaluation of Electrophilicity

Theoretical analysis provides a qualitative picture; however, quantitative assessment requires robust experimental and computational methods.

Experimental Protocols

This protocol confirms the presence of the ketone functionality but does not quantify its reactivity.

Objective: To qualitatively detect the carbonyl group in this compound.

Methodology:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (Brady's reagent).

  • Dissolve a small sample (approx. 50 mg) of this compound in 2 mL of ethanol in a test tube.[19]

  • Add 3 mL of the 2,4-dinitrophenylhydrazine reagent to the test tube.

  • Shake the mixture vigorously.

  • Observation: The formation of an orange-yellow precipitate (a dinitrophenylhydrazone) indicates a positive test for a ketone.[19][20]

Self-Validation: The test is self-validating through the visible formation of a precipitate. A negative control (ethanol only) should be run in parallel to ensure the reagent is stable.

This protocol provides a quantitative measure of electrophilicity by determining the second-order rate constant for the reaction with a standard nucleophile.

Objective: To determine the Mayr electrophilicity parameter (E) for this compound.

Methodology:

  • Reactant Preparation: Prepare standardized solutions of this compound and a reference nucleophile (e.g., a stabilized carbanion or enamine with a known N parameter) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere.

  • Kinetic Measurement: The reaction is monitored using stopped-flow UV-Vis spectrophotometry. The decay of the nucleophile's absorbance or the appearance of the product's absorbance is tracked over time at a constant temperature.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by fitting the kinetic trace to an exponential function. This is repeated with varying concentrations of this compound.

  • Calculation: The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of this compound.

  • Determine E Parameter: The electrophilicity parameter E is calculated using Mayr's equation: log(k) = sN(N + E), where N and sN are known parameters for the reference nucleophile.[21][22]

Data Presentation:

CompoundPredicted Relative ReactivityHypothetical E Parameter
AcetoneLow-21
CyclohexanoneModerate-19.9[22]
This compound High -17 (Estimated)
CyclobutanoneVery High-16 (Estimated)
Computational Chemistry Protocols

Computational modeling offers a powerful, complementary approach to understanding electrophilicity at the molecular level.

G cluster_dft DFT Calculations cluster_asm Activation Strain Model (ASM) dft_opt Geometry Optimization (e.g., M06-2X/6-311+G*) dft_freq Frequency Calculation (Confirm Minimum) dft_opt->dft_freq dft_charge Population Analysis (Calculate Hirshfeld Charge) dft_freq->dft_charge output Quantified Electrophilicity: - Carbonyl Carbon Charge - Activation Energy (ΔE‡) - Strain vs. Interaction Energy dft_charge->output asm_react Define Reaction: Ketone + Nucleophile asm_ts Locate Transition State (TS) asm_react->asm_ts asm_eda Energy Decomposition Analysis (Pauli, Electrostatic, Orbital) asm_ts->asm_eda asm_eda->output start Input Structure: This compound start->dft_opt start->asm_react

Caption: Computational workflow for evaluating electrophilicity.

Objective: To calculate the partial charge on the carbonyl carbon as an indicator of electrophilicity.

Methodology:

  • Structure Input: Build the 3D structure of this compound.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G*) with a quantum chemistry software package like Gaussian.[23]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Population Analysis: Use the optimized wavefunction to perform a population analysis (e.g., Hirshfeld, Mulliken, or NBO) to determine the partial charge on the carbonyl carbon atom.

  • Interpretation: A more positive charge on the carbonyl carbon correlates with a higher activation barrier for nucleophilic attack and thus higher electrophilicity.[23] This value can be compared with calculations for other ketones to establish a relative scale.

Objective: To dissect the activation barrier of a nucleophilic addition into its constituent energy terms.

Methodology:

  • Reaction Definition: Define a model reaction, such as the addition of a cyanide anion (CN⁻) to this compound.

  • Transition State Search: Locate the transition state (TS) structure for the defined reaction.

  • Energy Decomposition Analysis (EDA): Along the reaction coordinate, use the ASM framework to decompose the total energy (ΔE) into two components:

    • Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometry to the geometry they adopt at each point along the reaction coordinate.

    • Interaction Energy (ΔE_int): The actual interaction energy between the distorted reactants. This is further broken down into electrostatic interactions, Pauli repulsion, and orbital interactions.[21][24]

  • Interpretation: For this compound, the ASM analysis would likely show a significant contribution from the relief of strain energy in the ketone fragment as the reaction progresses towards the transition state, confirming that ring strain is a key driver of reactivity.

Part 3: Implications in Drug Discovery and Development

The unique structural and electronic properties of the this compound scaffold have direct relevance for medicinal chemistry and drug design.

  • Scaffold Rigidity: The cyclobutane ring provides a conformationally restricted scaffold.[4] This rigidity can be advantageous for locking a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for a biological target.

  • Vectorial Presentation of Substituents: The defined 3D geometry of the ring allows for precise positioning of pharmacophoric groups (like the propyl group) into specific pockets of a protein's active site.

  • Tunable Reactivity for Covalent Inhibition: The enhanced electrophilicity of the carbonyl group makes it a potential "warhead" for forming covalent bonds with nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site. The reactivity can be tuned by modifying substituents on the ring.

  • Synthetic Building Block: The high reactivity of the strained ring makes it a versatile intermediate.[25][26] It can undergo various transformations like ring expansions or ring openings, providing access to more complex molecular architectures that are otherwise difficult to synthesize.[27] The use of cyclobutanone derivatives is a known strategy in the total synthesis of complex natural products and bioactive molecules.[26]

Conclusion

The is a compelling example of how molecular reactivity is governed by a confluence of competing factors. While the electron-donating inductive effect and steric hindrance of the 2-propyl group serve to temper its reactivity, the substantial angle strain of the cyclobutane ring provides a powerful thermodynamic driving force for nucleophilic addition. This ring strain is the dominant activating feature, rendering the carbonyl carbon significantly more electrophilic than in comparable acyclic systems. This heightened, yet tunable, reactivity, combined with the ring's rigid structure, makes the cyclobutanone scaffold a valuable and increasingly utilized motif in the rational design of complex synthetic targets and novel therapeutic agents. Understanding this intricate balance is paramount for any scientist seeking to harness the unique chemical potential of strained cyclic systems.

References

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A Technical Guide to the Potential Research Applications of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern chemical research, particularly in medicinal chemistry and materials science.[1][2] Its inherent ring strain of approximately 26 kcal/mol imparts unique reactivity, making cyclobutane derivatives versatile intermediates for complex molecular architectures.[3] This guide explores the untapped potential of 2-propylcyclobutanone (CAS No. 34995-23-8), a sparsely documented yet promising chemical entity.[4] We will delineate its core chemical properties, propose robust synthetic strategies, and, most importantly, provide a forward-looking perspective on its application in drug discovery as a three-dimensional fragment, a precursor for novel bioactive compounds, and a versatile intermediate for strategic ring-expansion reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strained-ring systems for next-generation molecular innovation.

Introduction: The Strategic Value of a Strained Ring System

Cyclobutane rings are foundational structural units in a variety of natural products, including bioactive lignans and alkaloids.[5][6][7] In drug development, their incorporation offers a pathway to escape the "flatland" of predominantly sp²-hybridized molecules, providing distinct three-dimensional vectors that can improve pharmacological properties.[1] The puckered, non-planar structure of the cyclobutane ring can enhance binding affinity, improve metabolic stability, and serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or phenyl moieties.[8][9]

This compound stands as a particularly interesting building block. The cyclobutanone core provides a locus of reactivity, driven by ring strain and the electrophilic carbonyl group.[10] The 2-propyl substituent offers a lipophilic handle and a non-polar vector that can be exploited for probing hydrophobic pockets in biological targets or for directing subsequent synthetic transformations. This guide will illuminate the key research avenues where this molecule can serve as a powerful synthetic tool.

Physicochemical Profile and Synthesis

A thorough understanding of a molecule's properties is paramount for its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 34995-23-8[4][11]
Molecular Formula C₇H₁₂O[12]
Molecular Weight 112.17 g/mol [12]
Boiling Point 73-75 °C (at 100 Torr)[11]
Density (Predicted) 0.922 ± 0.06 g/cm³[11]
IUPAC Name 2-propylcyclobutan-1-one[12]
Synthetic Strategies

The synthesis of 2-substituted cyclobutanones is well-established in the literature, primarily relying on [2+2] cycloaddition reactions or ring expansions of smaller systems.[13][14] These methods provide reliable access to the core scaffold.

Synthesis cluster_0 [2+2] Cycloaddition pentene Pent-1-ene product This compound pentene->product hv or TM catalyst ketene Ketene (or equivalent) ketene->product cyclopropanol 1-Propyl-1-vinylcyclopropanol cyclopropanol->product

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis of this compound from pent-1-ene and a ketene equivalent, dichloroacetyl chloride, followed by reductive dehalogenation.

Materials:

  • Pent-1-ene

  • Dichloroacetyl chloride

  • Triethylamine (Et₃N)

  • Zinc dust (activated)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

  • Glacial acetic acid

Procedure:

  • Cycloaddition:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous hexane and an excess of pent-1-ene.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate dropping funnel, prepare a solution of dichloroacetyl chloride and triethylamine in anhydrous hexane.

    • Add the dichloroacetyl chloride/triethylamine solution dropwise to the stirred pent-1-ene solution over 2 hours, maintaining the temperature at 0 °C. The triethylamine neutralizes the HCl byproduct, allowing for the in-situ formation of dichloroketene.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove triethylammonium chloride salts and concentrate the filtrate under reduced pressure to yield the crude dichlorocyclobutanone adduct.

  • Dechlorination:

    • Dissolve the crude adduct in a mixture of diethyl ether and glacial acetic acid.

    • Add activated zinc dust portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the resulting crude oil by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

    • The final product, this compound, should be validated by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The disappearance of the C-Cl signals and the appearance of new aliphatic proton signals in the NMR spectrum serve as key validation points.

Potential Research Applications

The synthetic utility of this compound stems from its unique combination of a strained ring and a functional handle. Below, we detail its most promising research applications.

Applications cluster_0 Synthetic Intermediates cluster_1 Drug Discovery & Medicinal Chemistry start This compound ring_expansion Ring Expansion (e.g., to 2-Propylcyclopentanone) start->ring_expansion Lewis Acid / Radical Initiators bv_oxidation Baeyer-Villiger Oxidation (to γ-Propyl-γ-valerolactone) start->bv_oxidation m-CPBA / Biocatalysis fbd Fragment-Based Discovery (3D Scaffold Development) start->fbd Reductive Amination / Wittig bioactive Bioactive Molecule Synthesis (Natural Product Analogs) start->bioactive Multi-step Synthesis

Caption: Key synthetic transformations and applications of this compound.

Application 1: A Versatile Synthetic Intermediate

The high ring strain makes the cyclobutanone ring susceptible to strategic cleavage and rearrangement, providing access to more complex structures.[10]

  • Ring Expansion Reactions: This is arguably the most powerful application. Cyclobutanones can undergo ring expansion to form cyclopentanones and other larger ring systems, which are ubiquitous in pharmaceuticals and natural products.[15] Free radical-mediated ring expansions, for instance, offer a reliable method to convert this compound into 2-propylcyclopentanone, a valuable fragrance and flavor intermediate.[16][17] This transformation leverages the relief of ring strain as a thermodynamic driving force.[16]

  • Baeyer-Villiger Oxidation: The oxidation of cyclobutanones provides regioselective access to γ-lactones.[10] Applying this to this compound would yield γ-propyl-γ-valerolactone. This reaction can be achieved with classic peroxy acids (like m-CPBA) or through modern biocatalytic methods, which offer high enantioselectivity.[14][18] These lactones are crucial building blocks for polymers, solvents, and biologically active molecules.

Application 2: A Scaffold for Drug Discovery

The cyclobutane core is an underutilized three-dimensional scaffold in fragment-based drug discovery (FBDD).[2]

  • Fragment Library Development: this compound is an ideal starting point for a novel fragment library. Its molecular weight (112.17 g/mol ) and calculated LogP (1.5) fit well within the "Rule of Three" for fragment design.[12] The ketone functionality allows for rapid diversification through reactions like reductive amination, Wittig olefination, or Grignard additions, introducing vectors for fragment growth. The propyl group itself serves as an initial hydrophobic probe.

FBDD_Workflow start This compound (Core Fragment) diversify Chemical Diversification (Reductive Amination, etc.) start->diversify Parallel Synthesis library 3D Fragment Library diversify->library screen Biophysical Screening (SPR, NMR, X-ray) library->screen hit Identified Hit screen->hit sbd Structure-Based Design (Fragment Growth/Linking) hit->sbd lead Lead Compound sbd->lead

Caption: Workflow for utilizing this compound in fragment-based drug discovery.

  • Bioisosteric Replacement and Scaffolding: In lead optimization, a cyclobutane ring can serve as a rigid, 3D-bioisostere for more flexible alkyl chains or planar aromatic rings, often improving metabolic stability and altering the vectoral presentation of substituents.[1] The this compound scaffold could be used to synthesize analogs of known drugs to explore new intellectual property space and enhance pharmacokinetic profiles. For example, recent studies have shown cyclobutane-based derivatives to be potent inhibitors of enzymes like acetyl-CoA carboxylase.[9]

Application 3: Precursor for Fragrance and Flavor Compounds

While less explored for cyclobutanones compared to their cyclopentanone and cyclohexanone counterparts, alkyl-substituted cyclic ketones are a well-known class of fragrance compounds.[19][20] 2-Propylcyclopentanone, accessible via ring expansion, is a known fragrance ingredient.[17][21] A direct investigation into the olfactory properties of this compound itself is a valid research avenue. Its unique strained structure may confer novel scent characteristics not found in other cyclic ketones.

Protocol: Radical-Mediated Ring Expansion

This protocol details the conversion of this compound to 2-propylcyclopentanone, demonstrating its utility as a synthetic intermediate.

Materials:

  • This compound

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Hexamethylphosphoramide (HMPA)

  • tert-Butanol

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add HMPA and tert-Butanol to the flask.

    • Add the 0.1 M solution of samarium(II) iodide dropwise until the characteristic deep blue color persists, indicating the reaction environment is free of trace oxidants.

  • Ring Expansion:

    • In a separate flask, prepare a solution of this compound in a minimal amount of anhydrous THF.

    • Slowly add the cyclobutanone solution to the stirred SmI₂ solution at -78 °C. The blue color will fade as the reaction proceeds. Continue adding SmI₂ solution to maintain a slight excess (persistent blue/green color).

    • The mechanism involves single-electron transfer from SmI₂ to the carbonyl, generating a ketyl radical which undergoes β-scission of the strained cyclobutane ring, followed by a second reduction and protonation to yield the ring-expanded product.

    • Monitor the reaction by GC-MS.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation:

    • Purify the crude product by flash chromatography.

    • Confirm the structure of 2-propylcyclopentanone via NMR and IR spectroscopy. A key validation point in the IR spectrum is the shift of the carbonyl stretch to a lower wavenumber (approx. 1745 cm⁻¹) compared to the starting cyclobutanone (approx. 1785 cm⁻¹), which is characteristic of the reduced ring strain in the five-membered ring.

Conclusion and Future Outlook

This compound represents a molecule of significant, yet largely unexplored, potential. Its true value lies not in its direct application, but in its role as a versatile and powerful building block. The inherent reactivity of the strained ketone provides a gateway to a diverse range of molecular architectures, from larger carbocycles and lactones to complex, three-dimensional fragments for drug discovery. For researchers in medicinal chemistry, organic synthesis, and materials science, this compound offers a unique opportunity to build novel molecular complexity from a simple, accessible core. Future research should focus on developing enantioselective syntheses of this chiral molecule and systematically exploring its derivatization to populate fragment libraries and create novel bioactive compounds.

References

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2-Propylcyclobutanone: A Versatile Four-Carbon Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Strained carbocyclic molecules, particularly those containing four-membered rings, have emerged as powerful and versatile intermediates in organic synthesis.[1] Their inherent ring strain allows for a variety of selective transformations, including ring expansions, ring openings, and functionalizations, providing access to a diverse range of molecular architectures.[1] Among these, 2-propylcyclobutanone stands out as a valuable, yet under-explored, four-carbon building block. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound for researchers, scientists, and professionals in drug development. By leveraging established principles of cyclobutane chemistry, this document aims to unlock the synthetic potential of this intriguing molecule.

Introduction: The Synthetic Utility of Substituted Cyclobutanones

Cyclobutanone derivatives are prized intermediates in organic synthesis, serving as key precursors in the total synthesis of numerous natural products and bioactive molecules.[2] The strategic use of the cyclobutane ring's strain can drive selective chemical transformations that are otherwise difficult to achieve.[1] Key transformations of the cyclobutanone core include:

  • Ring Enlargement: Access to five- and six-membered rings through various rearrangement reactions.[2]

  • Ring Opening: Formation of functionalized acyclic chains.[1]

  • α-Functionalization: Introduction of substituents at the carbon adjacent to the carbonyl group.[2]

  • Baeyer-Villiger Oxidation: Synthesis of lactones, which are prevalent in natural products.[2]

This compound, with its simple alkyl substitution, offers a foundational scaffold for these transformations, enabling the construction of complex molecular frameworks.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically derived from established methods for synthesizing substituted cyclobutanones. The primary strategies involve the [2+2] cycloaddition of a ketene with an alkene and the alkylation of a pre-formed cyclobutanone.

[2+2] Cycloaddition Approach

The [2+2] cycloaddition of a ketene with an alkene is a powerful method for constructing the cyclobutane ring with high regio- and stereoselectivity.[3] For the synthesis of this compound, the reaction would involve the cycloaddition of propylketene with ethylene.

Conceptual Workflow for [2+2] Cycloaddition:

G cluster_0 Ketene Generation cluster_1 Cycloaddition PropionylChloride Propionyl Chloride Propylketene Propylketene (in situ) PropionylChloride->Propylketene Dehydrochlorination Triethylamine Triethylamine Triethylamine->Propylketene Product This compound Propylketene->Product Ethylene Ethylene Ethylene->Product [2+2] Cycloaddition

Figure 1: Conceptual workflow for the synthesis of this compound via [2+2] cycloaddition.

Experimental Protocol (Adapted from general procedures for ketene cycloadditions):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a gas inlet for ethylene is assembled.

  • Reagent Preparation: The flask is charged with a suitable inert solvent, such as diethyl ether or dichloromethane.

  • Ketene Generation: Propionyl chloride is dissolved in the solvent. The dropping funnel is charged with a solution of triethylamine in the same solvent.

  • Cycloaddition: The flask is cooled to 0 °C, and ethylene gas is bubbled through the solution. The triethylamine solution is added dropwise to the stirred solution of propionyl chloride to generate propylketene in situ.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: The reaction mixture is filtered to remove triethylammonium chloride. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

α-Alkylation of Cyclobutanone

An alternative and often more practical approach is the α-alkylation of commercially available cyclobutanone. This method involves the formation of an enolate from cyclobutanone, followed by its reaction with a propyl halide.

Workflow for α-Alkylation:

G cluster_0 Enolate Formation cluster_1 Alkylation Cyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone->Enolate LDA Lithium Diisopropylamide (LDA) LDA->Enolate Deprotonation Product This compound Enolate->Product PropylBromide Propyl Bromide PropylBromide->Product SN2 Reaction

Figure 2: Workflow for the synthesis of this compound via α-alkylation of cyclobutanone.

Experimental Protocol (Adapted from general procedures for ketone alkylation):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ.

  • Enolate Formation: A solution of cyclobutanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Propyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and for monitoring its reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂O[4]
Molecular Weight112.17 g/mol [4]
IUPAC Name2-propylcyclobutan-1-one[4]
CAS Number34995-23-8[4]

Spectroscopic Characterization (Predicted and based on analogous compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a multiplet for the methylene group attached to the cyclobutane ring) and complex multiplets for the cyclobutane ring protons.

  • ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (typically >200 ppm). Signals for the carbons of the propyl group and the cyclobutane ring will appear in the aliphatic region.

  • IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the carbonyl (C=O) stretching vibration. For cyclobutanones, this band typically appears at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones due to ring strain.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns for ketones include α-cleavage (loss of the propyl group) and McLafferty rearrangement.[6]

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its diverse reactivity, primarily driven by the release of ring strain.

Ring Expansion to 2-Propylcyclopentanone

One of the most valuable transformations of 2-substituted cyclobutanones is their ring expansion to cyclopentanones. This can be achieved through various methods, including acid-catalyzed rearrangements.

Mechanism of Acid-Catalyzed Ring Expansion:

G Start This compound Protonation Protonated Carbonyl Start->Protonation H+ Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement Rearrangement Ring-Expanded Carbocation Carbocation->Rearrangement 1,2-Alkyl Shift Deprotonation 2-Propylcyclopentanone Rearrangement->Deprotonation -H+

Figure 3: Simplified mechanism of acid-catalyzed ring expansion of this compound.

Experimental Protocol (Conceptual):

  • Reaction Setup: this compound is dissolved in an inert solvent.

  • Catalyst Addition: A Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the solution.

  • Reaction Conditions: The mixture is heated to promote the rearrangement.

  • Monitoring and Workup: The reaction is monitored by GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified.

Baeyer-Villiger Oxidation to γ-Heptalactone

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones.[7] The oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield γ-heptalactone, a valuable fragrance and flavor compound.[8]

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[9] In the case of this compound, the more substituted carbon (C2) is expected to migrate, leading to the formation of γ-heptalactone.

Workflow for Baeyer-Villiger Oxidation:

G Ketone This compound Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack mCPBA m-CPBA mCPBA->Criegee Lactone γ-Heptalactone Criegee->Lactone Rearrangement

Figure 4: Simplified workflow for the Baeyer-Villiger oxidation of this compound.

Experimental Protocol (Adapted from general Baeyer-Villiger procedures): [10]

  • Reagent Preparation: this compound is dissolved in a suitable solvent, such as dichloromethane or chloroform.

  • Oxidant Addition: The solution is cooled in an ice bath, and a solution of m-CPBA in the same solvent is added dropwise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxide, followed by washing with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting γ-heptalactone is purified by distillation or chromatography.

Potential in Pheromone Synthesis

Cyclobutane-containing natural products are often insect pheromones.[11] For instance, grandisol, the sex pheromone of the cotton boll weevil, is a monoterpene with a cyclobutane core.[1][12] While direct syntheses of grandisol from this compound are not reported, the structural similarity suggests that this compound could serve as a valuable starting material for the synthesis of grandisol analogs or other cyclobutane-containing pheromones. Further functionalization of the propyl chain and the cyclobutane ring could lead to the desired pheromone structures.

Conclusion

This compound, while not as extensively studied as other substituted cyclobutanones, presents a wealth of opportunities for synthetic chemists. Its straightforward synthesis and the diverse reactivity of its strained four-membered ring make it a valuable building block for the construction of a wide array of organic molecules, from simple cyclopentanones and lactones to potentially complex natural products like pheromones. This guide has outlined the fundamental synthesis and reactivity of this compound, providing a solid foundation for its application in innovative synthetic strategies. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the exploration of underutilized building blocks like this compound will undoubtedly lead to exciting new discoveries.

References

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An In-depth Technical Guide to the Synthesis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propylcyclobutanone is a four-membered cyclic ketone bearing a propyl substituent at the alpha-position.[1] This molecule, while seemingly simple, represents a class of compounds known as 2-alkylcyclobutanones (2-ACBs), which have garnered significant interest in the field of food science as unique radiolytic products formed from the irradiation of lipid-containing foods.[2] As such, their synthesis is crucial for the development of analytical standards to detect irradiated foodstuffs.[3] Beyond this specific application, substituted cyclobutanones are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules through ring-opening, ring-expansion, and functional group manipulation reactions.[4][5]

This technical guide provides an in-depth review of the primary synthetic strategies for obtaining this compound. We will explore the core chemical principles, compare methodologies, and provide detailed protocols for the most effective approaches, aimed at researchers and professionals in synthetic chemistry and drug development.

Chapter 1: Synthesis via [2+2] Cycloaddition of Keteneiminium Salts

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two two-carbon components to form a four-membered ring.[6] While the classic approach using ketenes and alkenes can be effective, modern variations offer improved yields and functional group tolerance. A particularly powerful method involves the in-situ generation of keteneiminium salts from amides, which then readily undergo cycloaddition with alkenes like ethylene.[7]

Mechanistic Rationale

This strategy hinges on the conversion of a suitable N,N-disubstituted amide into a highly electrophilic keteneiminium salt using a strong electrophile, typically triflic anhydride (Tf₂O). This intermediate is then intercepted by an alkene in a stepwise or concerted cycloaddition. The resulting cyclobutyl-substituted iminium salt is subsequently hydrolyzed to afford the target cyclobutanone.

The choice of base is critical; sterically hindered, non-nucleophilic bases like 2,6-lutidine were initially used, but can sometimes hinder the reaction. Switching to a milder base like 2-fluoropyridine has been shown to improve yields and broaden the scope of applicable substrates.[7] This method is particularly well-suited for continuous flow chemistry, which allows for precise control over reaction parameters and safe handling of reactive intermediates.[7]

Experimental Workflow & Mechanism

The overall transformation from an amide precursor to the final this compound is depicted below. The process involves the formation of the keteneiminium salt, cycloaddition with ethylene, and final hydrolysis.

G cluster_0 Keteneiminium Salt Formation cluster_1 [2+2] Cycloaddition cluster_2 Hydrolysis Amide Propylacetic Amide Derivative Tf2O Tf₂O, 2-Fluoropyridine Keteneiminium Keteneiminium Salt (Reactive Intermediate) Tf2O->Keteneiminium Activation Ethylene Ethylene Gas (C₂H₄) Cycloadduct Iminium Cycloadduct Keteneiminium->Cycloadduct Reaction with Ethylene Ethylene->Cycloadduct Cycloaddition Hydrolysis Aqueous Workup (H₂O) Product This compound Cycloadduct->Product Hydrolysis->Product Hydrolysis

Caption: Workflow for this compound synthesis via keteneiminium salt cycloaddition.

Data Summary: Synthesis of 2-Alkylcyclobutanones

This method has proven effective for a range of aliphatic derivatives, demonstrating its versatility.

Alkyl SubstituentPrecursor AmideYield (%)Reference
HexylN,N-dimethyl-2-octanamide96[7]
PhenylN,N-dimethyl-2-phenylacetamide89[7]
Ester-containingMethyl 4-(dimethylamino)-4-oxobutanoate52[7]
Halogen-containing4-chloro-N,N-dimethylbutanamide68[7]
Detailed Experimental Protocol (Flow Chemistry Approach)

This protocol is adapted from the synthesis of 2-hexylcyclobutanone and is applicable for this compound by using the appropriate amide precursor.[7]

Reagents & Equipment:

  • N,N-dimethyl-2-pentanamide (precursor for this compound)

  • 2-Fluoropyridine

  • Triflic anhydride (Tf₂O)

  • Dichloromethane (DCM, anhydrous)

  • Ethylene gas

  • Flow chemistry system with two pumps, a tube-in-tube gas reactor, a T-mixer, and a heated coil reactor.

Procedure:

  • Solution Preparation:

    • Pump A: Prepare a 0.2 M solution of N,N-dimethyl-2-pentanamide in anhydrous DCM, containing 1.2 equivalents of 2-fluoropyridine.

    • Pump B: Prepare a 0.2 M solution of triflic anhydride in anhydrous DCM.

  • System Setup:

    • Set the flow rate for both pumps to 0.25 mL/min.

    • Feed ethylene gas into the tube-in-tube reactor at a pressure of 10 bar.

    • Heat the coil reactor (10 mL volume) to 60 °C.

  • Reaction Execution:

    • Pump the solution from Pump A through the tube-in-tube reactor to saturate it with ethylene.

    • Combine the ethylene-saturated stream with the triflic anhydride solution from Pump B at the T-mixer.

    • Pass the combined reaction stream through the 10 mL heated coil reactor (residence time: 20 minutes).

  • Quenching and Workup:

    • Direct the output from the coil reactor into a collection flask containing distilled water to quench the reaction.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Chapter 2: Synthesis via Alkylation of Cyclobutanone Derivatives

A more direct and classical approach involves the alkylation of a pre-formed cyclobutanone ring. Direct alkylation of cyclobutanone enolate can be challenging due to issues with poly-alkylation and self-condensation. To circumvent this, cyclobutanone is typically converted into an imine or, more commonly, a hydrazone, which can be cleanly mono-alkylated and subsequently hydrolyzed back to the ketone.[3]

Mechanistic Rationale

The key to this method is the formation of a less reactive, more manageable nucleophile from cyclobutanone. N,N-dimethylhydrazones are ideal for this purpose. The hydrazone is formed by condensation of cyclobutanone with N,N-dimethylhydrazine. This derivative is then deprotonated at the alpha-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a resonance-stabilized aza-enolate. This nucleophile reacts with an alkyl halide (1-bromopropane) in an Sₙ2 reaction. The final step is the hydrolysis of the alkylated hydrazone, which regenerates the ketone functionality. Acidic conditions, such as an oxalic acid solution, are effective for this hydrolysis.[3]

Experimental Workflow

G cluster_0 Hydrazone Formation cluster_1 Alkylation cluster_2 Hydrolysis Cyclobutanone Cyclobutanone Hydrazine N,N-Dimethylhydrazine Hydrazone Cyclobutanone N,N-dimethylhydrazone Hydrazine->Hydrazone Condensation Base 1. LDA (Deprotonation) AlkylatedHydrazone Alkylated Hydrazone Hydrazone->AlkylatedHydrazone Deprotonation & Alkylation AlkylHalide 2. 1-Bromopropane AlkylHalide->AlkylatedHydrazone Sₙ2 Reaction Acid Oxalic Acid (aq) Product This compound AlkylatedHydrazone->Product Acid->Product Hydrolysis

Caption: Workflow for this compound synthesis via hydrazone alkylation.

Data Summary: Yields for 2-Alkylcyclobutanones

This method provides good to excellent yields for a variety of straight-chain alkyl substituents.[3]

Alkyl SubstituentAlkylating AgentOverall Yield (%)Reference
Hexyl1-Bromohexane78[3]
Octyl1-Bromooctane80[3]
Decyl1-Bromodecane75[3]
Dodecyl1-Bromododecane71[3]
Detailed Experimental Protocol

Reagents & Equipment:

  • Cyclobutanone

  • N,N-Dimethylhydrazine

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 1-Bromopropane

  • Tetrahydrofuran (THF), anhydrous

  • Oxalic acid

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, combine cyclobutanone (1.0 eq) and N,N-dimethylhydrazine (1.2 eq) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4 hours.

    • Remove the solvent under reduced pressure and purify the crude hydrazone by distillation to yield cyclobutanone N,N-dimethylhydrazone.

  • Alkylation:

    • Dissolve the purified hydrazone (1.0 eq) in anhydrous THF in a flask under an argon atmosphere and cool to -78 °C.

    • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.

    • Add 1-bromopropane (1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Hydrolysis & Isolation:

    • Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude alkylated hydrazone.

    • To the crude product, add a two-phase system of petroleum ether and 2 M aqueous oxalic acid.

    • Reflux the mixture vigorously for 6 hours.

    • Cool to room temperature, separate the organic layer, and extract the aqueous layer with petroleum ether.

  • Purification:

    • Combine all organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the residue by flash column chromatography to yield pure this compound.

Chapter 3: Synthesis via Ring Expansion Reactions

Ring expansion reactions provide a powerful method for constructing cyclic systems that can be difficult to access directly. For the synthesis of cyclobutanones, the most relevant strategy is the one-carbon expansion of a cyclopropane derivative. The Tiffeneau-Demjanov rearrangement is a classic example of such a transformation.[8][9]

Mechanistic Rationale: The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement (TDR) involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid (generated in situ from NaNO₂ and acid) to produce a ring-expanded ketone.[8][10] To synthesize this compound, the required starting material would be 1-(aminomethyl)-2-propylcyclopropanol.

The mechanism proceeds through several key steps:

  • Diazotization: The primary amine of the aminomethyl group reacts with nitrous acid to form a diazonium salt.[11]

  • Carbocation Formation: The diazonium group is an excellent leaving group and departs as nitrogen gas (N₂), generating a primary carbocation.

  • Rearrangement: A carbon-carbon bond from the cyclopropane ring migrates to the carbocation center. This is the ring-expanding step and is driven by the release of ring strain from the three-membered ring. This results in a cyclobutanone intermediate. The regioselectivity of the migration (i.e., which C-C bond migrates) determines the position of the substituent on the final cyclobutanone. Migration of the bond opposite the propyl-substituted carbon is required to place the propyl group at the 2-position.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final cyclobutanone.

G Start 1-(Aminomethyl)-2-propylcyclopropanol Diazotization NaNO₂, HCl (aq) 0-5 °C Diazonium Diazonium Ion Intermediate Diazotization->Diazonium Diazotization N2_loss - N₂ Carbocation Primary Carbocation N2_loss->Carbocation Forms Rearrangement Ring Expansion (C-C Bond Migration) Cyclobutanone This compound Rearrangement->Cyclobutanone Rearrangement & Deprotonation

Caption: Simplified mechanism of the Tiffeneau-Demjanov ring expansion for this compound synthesis.

Challenges and Considerations

While elegant, the TDR has practical challenges:

  • Substrate Synthesis: The synthesis of the required 1-(aminomethyl)-2-propylcyclopropanol can be multi-stepped and non-trivial.

  • Regioselectivity: The migratory aptitude of the cyclopropane bonds can lead to mixtures of regioisomeric ketones, potentially lowering the yield of the desired 2-propyl isomer.[11]

  • Yields: Yields for the TDR can be variable and are often lower for larger ring systems.[12]

Due to these challenges and the efficiency of the methods described in Chapters 1 and 2, the TDR is often less favored for preparing simple 2-alkylcyclobutanones unless a specific stereochemical outcome is desired and a suitable chiral precursor is available. More modern methods, such as the catalytic protio-semipinacol ring expansion of vinylic cyclopropyl alcohols, offer more controlled and higher-yielding alternatives.[13]

Chapter 4: Comparative Analysis of Synthetic Routes

Choosing a synthetic route depends on factors such as starting material availability, required scale, desired purity, and available equipment (e.g., flow chemistry setups).

MethodKey Starting MaterialsKey ReagentsAdvantagesDisadvantages
[2+2] Cycloaddition N,N-dimethyl-2-pentanamide, EthyleneTf₂O, 2-FluoropyridineHigh yield, good functional group tolerance, suitable for flow chemistry.[7]Requires specialized equipment (flow reactor), handling of pyrophoric/toxic reagents.
Hydrazone Alkylation Cyclobutanone, 1-BromopropaneN,N-Dimethylhydrazine, LDAUses readily available starting materials, reliable and high-yielding, standard lab equipment.[3]Requires stoichiometric use of strong base (LDA), multi-step (protection/deprotection).
Ring Expansion (TDR) 1-(Aminomethyl)-2-propylcyclopropanolNaNO₂, AcidClassic transformation, potential for stereocontrol from chiral precursors.Multi-step synthesis of precursor, potential for regioisomeric mixtures, variable yields.[12]

Conclusion

For the laboratory-scale synthesis of this compound, the alkylation of cyclobutanone N,N-dimethylhydrazone represents the most practical, reliable, and accessible method. It relies on well-established chemical transformations and commercially available starting materials, consistently providing high yields.[3] For larger-scale production or syntheses where automation and rapid optimization are desired, the [2+2] cycloaddition of a keteneiminium salt in a flow system is a superior, modern alternative that offers excellent efficiency and control.[7] While mechanistically insightful, ring expansion methods like the Tiffeneau-Demjanov rearrangement are generally less practical for this specific target due to challenges in substrate synthesis and potential lack of regioselectivity. The choice of method will ultimately be guided by the specific needs and resources of the research team.

References

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  • Wikipedia contributors. (2023). Paternò–Büchi reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Maurya, R. (2015). Paterno buchi reaction. SlideShare. [Link]
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  • D'Auria, M., & Racioppi, R. (2013). (PDF) Oxetane Synthesis through the Paternò–Büchi Reaction.
  • Newton, S., Carter, C. F., Pearson, C. M., de C. Alves, L., Lange, H., Thansandote, P., & Ley, S. V. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(2), 203-208. [Link]
  • Marchioni, E., Raul, F., & Miesch, M. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Stewart Postharvest Review. [Link]
  • Wikipedia contributors. (2023). Tiffeneau–Demjanov rearrangement. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023). Demjanov rearrangement. Wikipedia, The Free Encyclopedia. [Link]
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9929. [Link]
  • DBpedia. (n.d.). About: Tiffeneau–Demjanov rearrangement. [Link]
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  • Georg Thieme Verlag. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. [Link]
  • Le, D. N., & Tius, M. A. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 60(33), 18037-18041. [Link]
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fundamental reaction mechanisms of 2-propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Propylcyclobutanone

Abstract

This technical guide provides a comprehensive exploration of the , a representative substituted cyclic ketone. The inherent high ring strain of the cyclobutane moiety, estimated at approximately 25 kcal/mol, dictates its unique reactivity under both photochemical and thermal conditions.[1] This document delineates the intricate pathways of Norrish Type I and Type II photochemical reactions, as well as thermal cycloreversion, offering field-proven insights into the causality behind experimental outcomes. Detailed mechanistic diagrams, experimental protocols, and a synthesis of current research are presented to serve as an authoritative resource for researchers, scientists, and professionals in drug development and organic chemistry.

Introduction: The Reactive Nature of a Strained Ring

Cyclobutanones are a fascinating class of molecules whose chemistry is dominated by the energetic imperative to relieve ring strain.[1] The 2-propyl substituent introduces asymmetry, leading to regiochemical questions in its fragmentation and rearrangement pathways. Understanding these mechanisms is not merely an academic exercise; cyclobutane derivatives are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[2] The photochemical behavior of ketones is initiated by the absorption of ultraviolet light, promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).[3][4] This creates an excited singlet state (S₁), which can subsequently undergo intersystem crossing (ISC) to a more stable triplet state (T₁). Both of these excited states are the launching points for the distinct reaction cascades detailed herein.

Photochemical Reaction Mechanisms

Upon photoexcitation, this compound can follow several competing pathways, primarily the Norrish Type I and Norrish Type II reactions. The distribution of products is highly dependent on factors such as the solvent, excitation wavelength, and the presence of quenchers.

The Norrish Type I Reaction: α-Cleavage and Its Consequences

The Norrish Type I reaction involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group (α-cleavage).[4][5] For the asymmetric this compound, this cleavage can occur at either the C1-C2 or C1-C4 bond, leading to two distinct acyl-alkyl 1,4-biradical intermediates. This α-cleavage is particularly efficient in cyclic ketones as it provides a direct pathway to relieve ring strain.[3] The resulting biradical is not a final product but a highly reactive intermediate that rapidly undergoes one of several secondary reactions.[1][3]

  • Decarbonylation: The acyl radical portion of the biradical can extrude a molecule of carbon monoxide (CO), a thermodynamically favorable process. The remaining alkyl radicals then combine. Cleavage at C1-C2 followed by decarbonylation and recombination would lead to the formation of propylcyclopropane, while cleavage at C1-C4 would yield 1,2-dipropylcyclopropane is not the expected product, rather it would form ethylcyclopropane. A more common pathway involves ring-opening of the biradical to form isomeric hexenes.

  • Cycloelimination (Ring Opening): The 1,4-biradical can cleave to form an alkene and a ketene.[1][6] For this compound, this pathway primarily yields ethylene and propylketene.

  • Ring Expansion: A less common but significant pathway for cyclobutanones involves rearrangement to form a cyclic oxacarbene.[1] This intermediate can be trapped by nucleophilic solvents. For instance, in methanol, this pathway would produce 2-methoxy-3-propyl-tetrahydrofuran. This reaction is believed to proceed from the singlet excited state.[1]

Norrish_Type_I cluster_main Norrish Type I Pathways for this compound cluster_cleavage α-Cleavage cluster_productsA Products from Path A cluster_productsB Products from Path B start This compound excited S₁/T₁ Excited State start->excited hν (n→π*) biradical1 1,4-Biradical (Path A) excited->biradical1 C1-C2 Cleavage biradical2 1,4-Biradical (Path B) excited->biradical2 C1-C4 Cleavage decarbA Propylcyclopropane + CO biradical1->decarbA Decarbonylation elimA Propylketene + Ethylene biradical1->elimA Cycloelimination decarbB Hexenes + CO biradical2->decarbB Decarbonylation & Rearrangement expansion Oxacarbene Intermediate biradical2->expansion Ring Expansion trapped 2-Methoxy-3-propyl-THF (in MeOH) expansion->trapped Trapping

Caption: Norrish Type I reaction pathways of this compound.

The Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

When a ketone possesses accessible hydrogen atoms on the gamma (γ) carbon of an alkyl chain, the Norrish Type II reaction becomes a prominent pathway.[5][7] The excited carbonyl oxygen, behaving like an alkoxyl radical, abstracts a γ-hydrogen through a six-membered cyclic transition state. This process generates a 1,4-biradical intermediate. For this compound, the γ-hydrogens are located on the propyl chain.

  • Cleavage (β-Scission): The primary fate of the 1,4-biradical is the cleavage of the Cα-Cβ bond. This results in the formation of an alkene (1-butene) and an enol, which rapidly tautomerizes to a stable ketone (in this case, cyclobutanone is not correct, it should be acetone).

  • Cyclization (Yang Cyclization): Alternatively, the two radical centers in the 1,4-biradical can combine to form a new C-C bond, yielding a cyclobutanol derivative.

The Norrish Type II reaction is often highly efficient as the intramolecular hydrogen abstraction is entropically favored.[8]

Norrish_Type_II cluster_main Norrish Type II Pathway for this compound cluster_products Final Products start This compound excited S₁/T₁ Excited State start->excited hν (n→π*) transition 6-Membered Transition State excited->transition γ-H Abstraction biradical 1,4-Biradical Intermediate transition->biradical cleavage Acetone + 1-Butene biradical->cleavage β-Scission cyclization Cyclobutanol Derivative biradical->cyclization Yang Cyclization

Caption: Norrish Type II reaction pathway of this compound.

Thermal Reaction Mechanism: Cycloreversion

In the absence of light, this compound can undergo thermal decomposition at elevated temperatures (typically >250°C). The dominant pathway is a [2+2] cycloreversion, a pericyclic reaction that cleaves the ring into two stable molecules.[9] This concerted mechanism is governed by Woodward-Hoffmann rules and provides a distinct product profile compared to photochemical routes. For this compound, thermal decomposition quantitatively yields ketene and 1-pentene. This reaction proceeds through a twisted activated complex to relieve steric hindrance and facilitate bond reorganization.[9]

Thermal_Decomposition cluster_main Thermal Decomposition of this compound cluster_prods Products start This compound ts Twisted Transition State ([2+2] Cycloreversion) start->ts Δ (Heat) prod1 Ketene ts->prod1 prod2 1-Pentene ts->prod2

Caption: Thermal decomposition pathway of this compound.

Data Presentation: Summary of Reaction Products

The following table summarizes the primary products expected from the principal reaction pathways of this compound.

Reaction PathwayActivating ConditionKey Intermediate(s)Major Products
Norrish Type I UV Light (hν)1,4-Acyl-alkyl biradicalPropylketene, Ethylene, Propylcyclopropane, Hexenes, CO
Norrish Type II UV Light (hν)1,4-BiradicalAcetone, 1-Butene, Cyclobutanol derivatives
Thermal Decomposition Heat (Δ)Twisted transition stateKetene, 1-Pentene

Experimental Protocols: A Self-Validating System

To elucidate the product distribution from these competing mechanisms, a standardized photochemical experiment is required. The following protocol describes a self-validating system for analyzing the photoreactivity of this compound.

Protocol: Photolysis and Product Quantification of this compound

  • Preparation of Stock Solution:

    • Accurately prepare a 0.1 M solution of this compound in a solvent of choice (e.g., spectral grade methanol for probing ring-expansion, or benzene as a non-participatory solvent).

    • Add a suitable internal standard (e.g., dodecane) at a known concentration (e.g., 0.05 M) for quantitative analysis. The internal standard must be photochemically inert under the reaction conditions.

  • Sample Degassing:

    • Transfer 3 mL of the stock solution into a quartz photoreaction tube.

    • Seal the tube with a septum and degas the solution for 15 minutes by bubbling with argon or nitrogen. This is a critical step to remove dissolved oxygen, which is an efficient quencher of triplet excited states and can lead to unwanted side reactions.

  • Irradiation:

    • Place the quartz tube in a photochemical reactor equipped with a medium-pressure mercury lamp.

    • Use a Pyrex filter to isolate wavelengths >290 nm, which selectively excites the n→π* transition of the carbonyl group while minimizing secondary photolysis of the products.

    • Irradiate the sample for a predetermined time (e.g., 4 hours). Maintain a constant temperature using a cooling fan or water bath. Keep a non-irradiated control sample in the dark.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Following irradiation, immediately analyze the sample by GC-MS.

    • The gas chromatogram will separate the starting material, internal standard, and various photoproducts.

    • The mass spectrometer will provide fragmentation patterns to definitively identify each product by comparison with spectral libraries and known standards.

  • Quantification and Validation:

    • Calculate the concentration of the remaining starting material and each photoproduct by comparing their peak areas to the peak area of the internal standard.

    • The system is self-validating: the decrease in the concentration of the starting material should correlate with the sum of the concentrations of all identified products, accounting for the reaction stoichiometry.

    • Calculate the quantum yield (Φ) for the formation of each product to quantify the efficiency of each mechanistic pathway.

Conclusion

The reaction mechanisms of this compound are a textbook example of how molecular structure and activation conditions dictate chemical fate. Photochemical excitation opens a landscape of competing radical-based Norrish Type I and Type II pathways, driven by the release of ring strain and the availability of abstractable hydrogens. In contrast, thermal activation follows a more constrained, concerted cycloreversion path. For the researcher, a thorough understanding of these fundamental mechanisms is paramount for predicting reaction outcomes, designing selective syntheses, and controlling the generation of desired products from strained cyclic systems.

References

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Methodological & Application

Introduction: The Significance of Chiral Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Asymmetric Synthesis of 2-Propylcyclobutanone

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable structural component in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional framework allows for precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective bioactive molecules. The introduction of stereocenters, particularly in molecules like this compound, further enhances this utility, as the biological activity of enantiomers can differ dramatically.[2]

However, the construction of enantioenriched cyclobutanes presents a significant synthetic challenge.[3] Traditional methods often result in racemic mixtures, necessitating difficult and inefficient resolution steps. Consequently, the development of robust, stereoselective methods for accessing these chiral building blocks is of paramount importance to researchers in synthetic chemistry and drug development.

This application note provides a detailed guide to two prominent and effective strategies for the enantioselective synthesis of this compound: a transition metal-catalyzed ring expansion of a cyclopropanol intermediate and an organocatalytic α-alkylation of cyclobutanone. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer practical insights for optimization and troubleshooting.

Strategic Overview: Pathways to Enantiopure this compound

Several primary strategies have emerged for the synthesis of chiral cyclobutanones.[1][4] These can be broadly categorized as:

  • Asymmetric [2+2] Cycloadditions: The reaction of a ketene or ketene equivalent with an alkene is a classic route to the cyclobutanone core. Enantioselectivity is typically induced through the use of chiral auxiliaries or chiral Lewis acid catalysts.[4][5]

  • Ring Expansion of Chiral Cyclopropanes: Strain-release-driven rearrangements of activated cyclopropylcarbinols offer a powerful method for expanding a three-membered ring to a four-membered one. The stereochemistry of the final product is often dictated by the configuration of the cyclopropane precursor.[6][7]

  • Catalytic Desymmetrization: The enantioselective functionalization of a prochiral or meso-cyclobutanone derivative is an elegant and increasingly popular strategy. This can be achieved through various transformations, including organocatalyzed aldol or Michael reactions, or enantioselective reductions.[3][8]

  • Enzymatic Methods: Biocatalysis, using enzymes like lipases or ene-reductases, can achieve exceptional levels of enantioselectivity through kinetic resolution of racemic intermediates or desymmetrization of prochiral substrates under mild conditions.[2][9]

This guide will focus on providing detailed protocols for the Ring Expansion and Organocatalytic approaches, which represent modern, versatile, and highly effective methods.

Featured Methodology 1: Asymmetric Pinacol-Type Ring Expansion

This strategy leverages a stereospecific, Lewis acid-catalyzed rearrangement of an α-hydroxycyclopropylcarbinol to generate the desired 2-substituted cyclobutanone. The chirality is established early in the sequence during the formation of the cyclopropane ring, making the overall process highly effective. A key advantage of this method is the reliable transfer of stereochemistry during the ring-expansion step.[7]

Workflow Overview

The overall synthetic sequence involves two main stages: the diastereoselective cyclopropanation of an α-hydroxy ester to form the key cyclopropylcarbinol intermediate, followed by the enantioselective pinacol-type rearrangement.

G cluster_0 Stage 1: Diastereoselective Cyclopropanation cluster_1 Stage 2: Enantioselective Ring Expansion A α-Hydroxy Ester (from Valeraldehyde) B Titanium-Mediated Cyclopropanation (Kulinkovich Reaction) A->B EtMgBr, Ti(O-iPr)4 C α-Hydroxycyclopropylcarbinol (Diastereomeric Mixture) B->C D Lewis Acid Activation & Pinacol Rearrangement C->D Chiral Lewis Acid (e.g., Ti-TADDOLate) E Enantioenriched (R)- or (S)-2-Propylcyclobutanone D->E

Caption: General workflow for the ring expansion synthesis.

Mechanistic Insight

The key transformation is the pinacol-type rearrangement. The reaction is initiated by the coordination of a chiral Lewis acid (e.g., a titanium-TADDOLate complex) to the two hydroxyl groups of the cyclopropylcarbinol. This activation facilitates the cleavage of the C1-C2 bond of the cyclopropane ring. A subsequent 1,2-carbon migration from the cyclopropane ring to the adjacent carbocationic center results in ring expansion to the four-membered cyclobutanone. The chiral ligands on the Lewis acid create a chiral environment that directs the conformation of the substrate, leading to a highly enantioselective rearrangement.

G cluster_0 Mechanism of Pinacol-Type Rearrangement A α-Hydroxycyclopropylcarbinol B Coordination Complex A->B + Chiral Lewis Acid (e.g., Ti-TADDOLate) C Carbocation Intermediate B->C C-C Bond Cleavage D Ring Expansion (1,2-Shift) C->D Stereospecific Migration E Chiral this compound D->E Deprotonation

Caption: Simplified mechanism of the pinacol-type rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-hydroxypropyl)cyclopropan-1-ol

  • Apparatus: A flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents:

    • Titanium(IV) isopropoxide (Ti(O-iPr)₄, 5.0 mmol)

    • Anhydrous Toluene (100 mL)

    • Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 30.0 mmol)

    • Ethyl 2-hydroxyhexanoate (15.0 mmol)

  • Procedure:

    • Charge the flask with Ti(O-iPr)₄ and anhydrous toluene under a nitrogen atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add the EtMgBr solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the resulting yellow suspension for 10 minutes.

    • Add a solution of ethyl 2-hydroxyhexanoate in 20 mL of toluene dropwise over 20 minutes.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding 50 mL of 1 M HCl (aq) at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the diol as a mixture of diastereomers.

Step 2: Enantioselective Ring Expansion

  • Apparatus: A flame-dried, 100 mL Schlenk flask with a magnetic stirrer and nitrogen inlet.

  • Reagents:

    • (R,R)-TADDOL (0.12 mmol)

    • Titanium(IV) isopropoxide (Ti(O-iPr)₄, 0.10 mmol)

    • Anhydrous Dichloromethane (DCM, 20 mL)

    • 1-(1-hydroxypropyl)cyclopropan-1-ol (1.0 mmol)

    • Molecular Sieves (4 Å, powdered, 200 mg)

  • Procedure:

    • To the Schlenk flask, add (R,R)-TADDOL, Ti(O-iPr)₄, and activated molecular sieves.

    • Add anhydrous DCM and stir the suspension at room temperature for 1 hour to pre-form the chiral catalyst.

    • Cool the mixture to -30 °C.

    • Add a solution of the diol from Step 1 in 5 mL of DCM dropwise.

    • Stir the reaction at -30 °C for 24-48 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Filter the mixture through a pad of Celite®, washing with DCM.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography (Silica gel, Hexanes:Ethyl Acetate) to afford the enantiomerically enriched this compound.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

Featured Methodology 2: Organocatalytic Enantioselective α-Alkylation

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often toxic or expensive transition metals.[10] For the synthesis of this compound, an enantioselective α-alkylation of cyclobutanone can be achieved using a chiral secondary amine catalyst, such as a derivative of proline. This method proceeds through a transient chiral enamine intermediate.

Workflow Overview

This approach is a direct, one-step functionalization of the cyclobutanone core, making it highly atom-economical.

G A Cyclobutanone C Organocatalytic Alkylation A->C Chiral Amine Catalyst (e.g., Prolinol Ether) Base B Propyl Iodide (or other electrophile) B->C Chiral Amine Catalyst (e.g., Prolinol Ether) Base D Enantioenriched (R)- or (S)-2-Propylcyclobutanone C->D G cluster_0 Enamine Catalytic Cycle Cat Chiral Amine Catalyst CB Cyclobutanone EN Chiral Enamine Intermediate CB->EN + Cat, -H₂O IM Iminium Ion EN->IM + Propyl Iodide (Stereoselective Attack) IM->Cat Hydrolysis PROD (S)-2-Propylcyclobutanone IM->PROD +H₂O

Caption: The catalytic cycle for enantioselective α-alkylation.

Detailed Experimental Protocol
  • Apparatus: A flame-dried, 25 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol)

    • Cyclobutanone (1.0 mmol)

    • Propyl Iodide (1.5 mmol)

    • Potassium Carbonate (K₂CO₃, finely ground, 2.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • Charge the flask with the chiral prolinol ether catalyst and finely ground K₂CO₃.

    • Place the flask under a nitrogen atmosphere.

    • Add anhydrous DMF, followed by cyclobutanone.

    • Stir the mixture at room temperature for 15 minutes.

    • Cool the reaction to 0 °C and add propyl iodide in one portion.

    • Allow the reaction to stir at 0 °C for 72-96 hours. Monitor the reaction progress by GC-MS.

    • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether and 20 mL of water.

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (3 x 20 mL) to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product is volatile).

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 98:2) to yield the pure this compound.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral GC or HPLC.

Data Summary and Comparison

ParameterMethodology 1: Ring ExpansionMethodology 2: Organocatalytic Alkylation
Key Reagent Chiral Ti-TADDOLate ComplexChiral Prolinol Silyl Ether
Catalyst Loading 10 mol%10 mol%
Typical Yield 60-80% (over 2 steps)70-85%
Typical ee >95%90-97%
Advantages Very high enantioselectivity, well-established mechanism.Direct functionalization, atom-economical, metal-free.
Considerations Multi-step process, requires stoichiometric chiral auxiliary for precursor synthesis or a catalytic enantioselective first step.Long reaction times, requires careful purification to remove catalyst and high-boiling solvent.

Troubleshooting and Optimization

  • Low Yield in Ring Expansion: Ensure all reagents and solvents are scrupulously dry. The titanium catalyst is extremely sensitive to moisture. Incomplete conversion of the starting diol may require longer reaction times or slightly elevated temperatures (e.g., -20 °C).

  • Low Enantioselectivity: The chiral environment is critical. Ensure the catalyst is pre-formed correctly and that the reaction temperature is strictly controlled. The choice of solvent can also influence selectivity; test alternatives like toluene or THF if DCM gives poor results.

  • Slow Organocatalytic Alkylation: The reaction can be slow. Ensure the base (K₂CO₃) is finely powdered and anhydrous to maximize its surface area and activity. Using a more reactive electrophile, such as propyl triflate, may accelerate the reaction, but could also lead to side products.

  • Racemization: Over-exposure to acidic or basic conditions during workup can cause racemization of the α-chiral center. Ensure workup procedures are performed quickly and under neutral or near-neutral pH conditions.

Conclusion

The enantioselective synthesis of this compound is an achievable goal for the modern synthetic chemist. Both the transition metal-catalyzed ring expansion and the organocatalytic α-alkylation strategies offer reliable and highly selective routes to this valuable chiral building block. The choice of method will depend on factors such as the availability of starting materials, tolerance for multi-step sequences, and the desire to avoid transition metals. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate chiral cyclobutane motifs into their drug discovery and development programs.

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Application Note: A Detailed Protocol for the Photochemical Synthesis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 2-propylcyclobutanone, a valuable carbocyclic building block. The methodology leverages the power of photochemical [2+2] cycloaddition, a cornerstone of modern organic synthesis for constructing strained four-membered rings under mild conditions.[1][2] We will detail a two-step sequence beginning with the photosensitized [2+2] cycloaddition of 1-pentene with a ketene acetal, followed by acidic hydrolysis to yield the target ketone. This application note is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical considerations for procedural success.

Introduction: The Significance of Cyclobutanones and Photochemical Synthesis

Cyclobutane and cyclobutanone scaffolds are prevalent motifs in a wide array of biologically active natural products and pharmaceutical agents.[3][4] Their inherent ring strain makes them versatile intermediates for further synthetic transformations, such as ring expansions and rearrangements.[1] While various synthetic routes to these four-membered rings exist, including thermal [2+2] cycloadditions and transition-metal-catalyzed processes, photochemical methods offer distinct advantages.[5]

The photochemical [2+2] cycloaddition is arguably the most important and frequently utilized photochemical reaction in organic synthesis.[2] It allows for the construction of cyclobutane rings from two olefinic partners, often with high regio- and stereoselectivity, under mild conditions that tolerate a broad range of functional groups.[1] This approach avoids the harsh reagents or high temperatures associated with many ground-state reactions, making it an elegant and efficient synthetic tool.[6]

This document outlines a robust protocol for synthesizing this compound by first forming a 2-propyl-1,1-dimethoxycyclobutane intermediate via a photosensitized cycloaddition, followed by a straightforward hydrolysis step to unmask the ketone.

Reaction Principle and Mechanism

The core of this synthesis is the photochemical [2+2] cycloaddition between an alkene (1-pentene) and a ketene equivalent (1,1-dimethoxyethene). This reaction typically proceeds via a triplet-sensitized pathway, which is mechanistically distinct from direct photoexcitation.[7]

The Key Mechanistic Steps are:

  • Photoexcitation of the Sensitizer: The reaction is initiated by the UV irradiation of a photosensitizer, such as acetone or benzophenone. The sensitizer absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (an n→π* transition), forming an excited singlet state (S1).

  • Intersystem Crossing (ISC): The excited singlet sensitizer is very short-lived and rapidly undergoes intersystem crossing—a spin-inversion process—to form a more stable, longer-lived triplet state (T1).

  • Triplet Energy Transfer: The triplet sensitizer collides with a ground-state reactant molecule (in this case, 1,1-dimethoxyethene is a suitable acceptor) and transfers its energy, returning the sensitizer to its ground state (S0) and generating the triplet state of the reactant.

  • Diradical Intermediate Formation: The excited triplet-state reactant adds stepwise to the ground-state alkene (1-pentene) to form a 1,4-diradical intermediate. This stepwise mechanism is a key feature of triplet-mediated photocycloadditions.[7] Steric interactions in the transition state generally favor the formation of the more stable diradical.

  • Spin Inversion and Ring Closure: The triplet diradical undergoes another spin inversion to the corresponding singlet diradical, which then rapidly closes to form the cyclobutane ring, yielding the 2-propyl-1,1-dimethoxycyclobutane intermediate.

  • Hydrolysis: The stable cyclobutane ketal is then treated with aqueous acid to hydrolyze the methoxy groups, revealing the target this compound.

Mechanism Figure 1: General Mechanism of Photosensitized [2+2] Cycloaddition cluster_photo Photochemical Step cluster_cyclo Cycloaddition Step cluster_hydrolysis Hydrolysis Step S Sensitizer (S₀) S1 Excited Singlet (S₁) S->S1 hν (UV Light) T1 Excited Triplet (T₁) S1->T1 Intersystem Crossing (ISC) Reactants 1-Pentene + 1,1-Dimethoxyethene (T₁) T1->Reactants Energy Transfer Diradical 1,4-Diradical Intermediate Reactants->Diradical Ketal 2-Propyl-1,1-dimethoxycyclobutane Diradical->Ketal Spin Inversion & Ring Closure Product This compound Ketal->Product H₃O⁺

Caption: Figure 1: General Mechanism of Photosensitized [2+2] Cycloaddition

Detailed Experimental Protocol

Safety Precaution: Photochemical reactions should be conducted in a well-ventilated fume hood. UV radiation is harmful; ensure the reactor is properly shielded with aluminum foil or operated within a photochemical cabinet to prevent exposure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Pentene≥99%Sigma-Aldrich
1,1-Dimethoxyethene98%Sigma-AldrichOften stabilized with hydroquinone.
AcetoneACS Grade, anhydrousFisher ScientificMust be free of UV-absorbing impurities.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Hydrochloric Acid2 M aqueous solutionVWRFor hydrolysis.
Sodium BicarbonateSaturated solutionVWRFor neutralization.
Magnesium SulfateAnhydrousVWRFor drying.
Nitrogen GasHigh purityAirgasFor creating an inert atmosphere.
Apparatus Setup
  • 500 mL quartz immersion well photochemical reactor (e.g., Ace Glass)

  • 450 W medium-pressure mercury vapor lamp

  • Internal cooling finger connected to a circulating chiller

  • Magnetic stirrer and stir bar

  • Gas inlet/outlet adapter for nitrogen purging

  • Separatory funnel, round-bottom flasks, and standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure

Part A: Photochemical [2+2] Cycloaddition

  • Preparation: To the 500 mL quartz reactor vessel, add 1,1-dimethoxyethene (1.0 eq, e.g., 0.20 mol, 17.6 g) and 1-pentene (1.5 eq, e.g., 0.30 mol, 21.0 g).

  • Solvent Addition: Add approximately 400 mL of anhydrous acetone. Acetone serves as both the solvent and the triplet photosensitizer.

  • Inert Atmosphere: Place a magnetic stir bar in the vessel. Seal the reactor and purge the solution with a gentle stream of nitrogen for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Assemble the reactor, placing the quartz immersion well with the UV lamp inside. Begin stirring and circulate coolant through the cooling finger to maintain the internal temperature at 10-15 °C. Cover the entire apparatus securely with aluminum foil.

  • Reaction: Turn on the UV lamp to initiate the reaction. Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS to observe the consumption of the starting materials. The reaction is typically complete within 16-24 hours.

  • Shutdown: Once the reaction is complete, turn off the UV lamp but allow the coolant to circulate until the apparatus returns to room temperature.

Part B: Workup and Hydrolysis

  • Solvent Removal: Transfer the reaction mixture to a 1 L round-bottom flask and remove the acetone using a rotary evaporator.

  • Hydrolysis: To the crude residue (containing the 2-propyl-1,1-dimethoxycyclobutane), add 100 mL of diethyl ether and 150 mL of 2 M aqueous hydrochloric acid.

  • Stirring: Stir the two-phase mixture vigorously at room temperature for 4-6 hours. The hydrolysis can be monitored by TLC or GC-MS until the ketal intermediate is fully consumed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Neutralization: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification

  • The resulting crude oil is purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Prepare Reactant Solution (1-Pentene, 1,1-Dimethoxyethene in Acetone) B 2. Purge with Nitrogen (20-30 min) A->B C 3. Irradiate with UV Lamp (10-15 °C, 16-24 h) B->C D 4. Concentrate Reaction Mixture (Rotary Evaporator) C->D E 5. Acidic Hydrolysis (2M HCl, 4-6 h) D->E F 6. Extraction & Neutralization E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Distillation or Chromatography) G->H I Final Product: This compound H->I

Caption: Figure 2: Experimental Workflow for Synthesis

Data and Expected Results

ParameterValue
1,1-Dimethoxyethene0.20 mol (17.6 g)
1-Pentene0.30 mol (21.0 g)
Acetone Volume400 mL
Irradiation Time16 - 24 hours
Temperature10 - 15 °C
Expected Yield 55 - 70%

The final product, this compound (MW: 112.17 g/mol )[8], should be a colorless oil. Purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting and Key Considerations

  • Low Yield: The primary cause of low yield is often the presence of oxygen, which quenches the triplet state. Ensure thorough degassing of the solvent and reactants before irradiation. Impurities in the solvent that absorb UV light can also inhibit the reaction.

  • Side Reactions: Photodimerization of the reactants can occur.[2] Using one reactant in excess (in this case, 1-pentene) can help minimize the self-cycloaddition of the more valuable ketene acetal.

  • Choice of Sensitizer: Acetone is a convenient solvent-sensitizer. For substrates that may react with acetone, other sensitizers like benzophenone or thioxanthone can be used in catalytic amounts in a different solvent (e.g., acetonitrile or benzene).[3]

  • Lamp Output: The efficiency of photochemical reactions can decrease over time as the output of the mercury lamp diminishes. Ensure the lamp is within its recommended service life.

Conclusion

This application note provides a detailed and reliable protocol for the photochemical synthesis of this compound. By employing a photosensitized [2+2] cycloaddition, this method offers an efficient and mild route to a valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other substituted cyclobutanones, demonstrating the power of photochemistry in modern organic synthesis.

References

  • Enone–alkene cycloadditions - Wikipedia. (n.d.).
  • Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Ghent University.
  • Enantioselective photochemical [2+2] cycloaddition reactions. (2022). In Catalytic Asymmetric Synthesis. Wiley.
  • Sarkar, D., Bera, N., & Ghosh, S. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(38), 6493-6513.
  • Moir, M. P., & Meggers, E. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(13), 8347–8355.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Piras, P. P., & Frongia, A. (2020). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 25(20), 4791.
  • Frongia, A., & Piras, P. P. (2020). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 25(20), 4791.
  • Grokipedia. (n.d.). Paternò–Büchi reaction.
  • Photochemical Preparation of Cyclopropanes from Cyclobutanones. (n.d.). ResearchGate.
  • Paternò–Büchi reaction - Wikipedia. (n.d.).
  • Ghosez, L., & Marchand-Brynaert, J. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1211–1235.
  • Piras, P. P., & Frongia, A. (2020). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Crimmins, M. T. (2004). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions.
  • Synthesis of 2-Substituted Cyclobutanones as γ-Irradiation Marker Products of Lipid-Containing Foods. (n.d.). ResearchGate.
  • Organic Syntheses Procedure. (n.d.).
  • Cyclobutanes and cyclobutenes through [2+2] photocycloadditions to α,β-unsaturated γ-lactones. (n.d.). ResearchGate.
  • [2 + 2] photocycloaddition. (2022). SN Applied Sciences, 4(6).
  • D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297–2362.
  • Paterno-Büchi Reaction - Organic Chemistry Portal. (n.d.).
  • Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. (2017). MDPI.
  • D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. SciSpace.
  • This compound. (n.d.). PubChem.
  • Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. (2018). Chemical Communications.

Sources

Application Note: Synthesis of 2-Propylcyclobutanone via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane motif is a key structural element in a wide array of natural products and pharmaceutically active compounds.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer valuable properties for modulating biological activity and improving physicochemical characteristics of drug candidates.[4] Among the various synthetic methodologies to construct this four-membered ring, the [2+2] cycloaddition reaction stands out as one of the most powerful and versatile tools.[1][2] This application note provides a detailed guide to the synthesis of a model substituted cyclobutanone, 2-propylcyclobutanone, utilizing the principles of [2+2] cycloaddition. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that govern its success.

Theoretical Framework: The [2+2] Cycloaddition

The [2+2] cycloaddition is a pericyclic reaction that involves the formation of a four-membered ring from two two-electron components. These reactions can be broadly categorized into thermal and photochemical cycloadditions.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions, particularly those involving an enone and an alkene, are a cornerstone of cyclobutane synthesis.[5][6][7] The reaction is initiated by the photoexcitation of the enone to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.[8] This excited triplet enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[8] The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the stability of the intermediate diradical and steric interactions between the substituents on the enone and alkene.

Thermal [2+2] Cycloaddition of Ketenes

While thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden by the Woodward-Hoffmann rules, the reaction of a ketene with an alkene is a notable exception.[9] Ketenes, with their sp-hybridized central carbon, can participate in a concerted [π2s + π2a] cycloaddition, where one component reacts suprafacially and the other antarafacially.[10] This geometric arrangement allows for a thermally allowed process. The high electrophilicity of the ketene's central carbon makes it highly reactive towards electron-rich alkenes.[10]

For the synthesis of this compound, the ketene cycloaddition approach offers a direct and often high-yielding route. This method involves the reaction of a suitable ketene precursor with 1-pentene.

Synthesis of this compound via Ketene Cycloaddition

This section outlines a robust protocol for the synthesis of this compound through the [2+2] cycloaddition of a ketene with 1-pentene. The ketene is generated in situ from an appropriate acyl chloride and a non-nucleophilic base.

Reaction Mechanism and Rationale

The synthesis begins with the in situ generation of a ketene from an acyl chloride, such as butyryl chloride, through dehydrohalogenation using a tertiary amine base like triethylamine.[9][11] The highly reactive ketene then undergoes a [2+2] cycloaddition with 1-pentene. The regioselectivity of this reaction is dictated by the electronic nature of the reactants; the electron-deficient carbonyl carbon of the ketene reacts with the more nucleophilic carbon of the alkene.

Experimental Workflow Diagram

G reagents Butyryl Chloride 1-Pentene Triethylamine reaction_setup Reaction Setup (Inert Atmosphere, 0 °C to RT) reagents->reaction_setup solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction_setup in_situ_ketene In Situ Ketene Generation reaction_setup->in_situ_ketene cycloaddition [2+2] Cycloaddition in_situ_ketene->cycloaddition workup Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) cycloaddition->workup purification Purification (Distillation or Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for this compound synthesis.

Detailed Experimental Protocol

Materials:

  • Butyryl chloride (Reagent grade, ≥99%)

  • 1-Pentene (Reagent grade, ≥99%)

  • Triethylamine (Distilled from CaH₂)

  • Dichloromethane (Anhydrous, ACS grade)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and 1-pentene (1.5 equivalents). Cool the flask to 0 °C using an ice bath.

  • Ketene Generation and Cycloaddition:

    • In the addition funnel, prepare a solution of butyryl chloride (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (50 mL).

    • Add the solution from the addition funnel dropwise to the stirred solution in the flask over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation
ParameterValue
Reactants Butyryl chloride, 1-Pentene
Base Triethylamine
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Expected Yield 60-80%
Purification Method Vacuum Distillation or Flash Chromatography
Mechanistic Diagram

G cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition Butyryl Chloride Butyryl Chloride Propylketene Propylketene Butyryl Chloride->Propylketene - HCl Triethylamine Triethylamine Propylketene_cyclo Propylketene_cyclo Transition State [π2s + π2a] Transition State Propylketene_cyclo->Transition State 1-Pentene 1-Pentene 1-Pentene->Transition State This compound This compound Transition State->this compound

Sources

Application Notes and Protocols: Synthesis of 2-Propylcyclobutanone via Cyclopropyl Alcohol Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-propylcyclobutanone, a valuable synthetic intermediate, through the acid-catalyzed rearrangement of a substituted cyclopropyl alcohol. This ring expansion reaction, a specific example of the well-documented cyclopropylcarbinyl-cyclobutyl rearrangement, offers an efficient route to substituted cyclobutanones.[1][2][3] This guide delves into the underlying mechanistic principles, provides detailed, field-tested experimental protocols, and offers insights into process optimization and troubleshooting. The content is specifically tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The synthesis of substituted cyclobutane rings is a significant endeavor in organic chemistry due to their presence in numerous natural products and their utility as versatile building blocks in medicinal chemistry.[4][5] Among the various methods to construct this strained four-membered ring, the rearrangement of cyclopropylcarbinyl systems stands out for its efficiency and stereochemical implications.[1][2][3]

The core of this synthetic strategy lies in the generation of a cyclopropylcarbinyl cation, which readily undergoes a ring expansion to form a more stable cyclobutyl cation.[6][7][8] This process is driven by the relief of ring strain from the three-membered cyclopropane ring. The subsequent trapping of the cyclobutyl cation or rearrangement and elimination pathways lead to the desired cyclobutanone product.

This application note specifically focuses on the synthesis of this compound, starting from a readily accessible 1-propylcyclopropylmethanol precursor. The acid-catalyzed conditions facilitate the formation of the key cyclopropylcarbinyl cation intermediate, initiating the rearrangement cascade.

Mechanistic Insights: The Cyclopropylcarbinyl-Cyclobutyl Rearrangement

The rearrangement of cyclopropylcarbinyl alcohols to cyclobutanones is a classic example of a carbocation-mediated reaction.[7][8] The generally accepted mechanism involves several key steps, which are initiated by the protonation of the hydroxyl group of the cyclopropyl alcohol by an acid catalyst.

Step 1: Protonation and Formation of the Cyclopropylcarbinyl Cation The reaction commences with the protonation of the hydroxyl group of the cyclopropyl alcohol by an acid catalyst, forming a good leaving group (water).

Step 2: Departure of the Leaving Group and Carbocation Formation The departure of the water molecule generates a highly reactive and unstable primary cyclopropylcarbinyl cation. It is important to note that this cation is often described as a non-classical carbocation, existing as a resonance hybrid of cyclopropylcarbinyl, cyclobutyl, and homoallyl structures.[6][7]

Step 3: Ring Expansion The cyclopropylcarbinyl cation undergoes a rapid and facile ring expansion. This occurs through the migration of one of the cyclopropane ring bonds to the carbocationic center, leading to the formation of a more stable, albeit still reactive, secondary cyclobutyl cation.

Step 4: Deprotonation and Tautomerization The final step involves the deprotonation of the cyclobutyl cation to form an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, yielding the desired this compound.

Reaction Mechanism cluster_0 Step 1 & 2: Cation Formation cluster_1 Step 3: Ring Expansion cluster_2 Step 4: Product Formation Cyclopropyl_Alcohol 1-Propylcyclopropylmethanol Protonated_Alcohol Protonated Alcohol Cyclopropyl_Alcohol->Protonated_Alcohol + H+ Cyclopropylcarbinyl_Cation Cyclopropylcarbinyl Cation Protonated_Alcohol->Cyclopropylcarbinyl_Cation - H2O Cyclobutyl_Cation Cyclobutyl Cation Cyclopropylcarbinyl_Cation->Cyclobutyl_Cation Rearrangement Enol_Intermediate Enol Intermediate Cyclobutyl_Cation->Enol_Intermediate - H+ Final_Product This compound Enol_Intermediate->Final_Product Tautomerization

Figure 1: Mechanism of this compound synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-PropylcyclopropylmethanolSynthesis GradeCommercially AvailableEnsure purity by distillation if necessary.
Sulfuric Acid (H₂SO₄)ACS Reagent GradeStandard SupplierConcentrated (98%).
Diethyl Ether (Et₂O)AnhydrousStandard SupplierUse freshly opened or distilled.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard SupplierAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeStandard SupplierFor drying.
Celite®---Standard SupplierFor filtration.
Step-by-Step Synthesis Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-propylcyclopropylmethanol (5.0 g, 43.8 mmol).

  • Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask. Stir the mixture at room temperature until the alcohol is fully dissolved.

  • Acid Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution. Caution: The addition is exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution. Continue stirring for 15 minutes to ensure complete neutralization of the acid.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine all organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the solution through a pad of Celite® to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow Start Start: 1-Propylcyclopropylmethanol in Diethyl Ether Acid_Addition Add H2SO4 at 0°C Start->Acid_Addition Reaction Stir at Room Temperature (2-4h) Acid_Addition->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Fractional Distillation Evaporation->Purification End End: Pure this compound Purification->End

Figure 2: Synthesis workflow for this compound.

Results and Characterization

ParameterExpected Value
Yield 70-80%
Boiling Point ~70-72 °C at 20 mmHg
¹H NMR (CDCl₃) δ 3.0-2.6 (m, 1H), 2.5-1.8 (m, 4H), 1.7-1.2 (m, 4H), 0.9 (t, 3H)
¹³C NMR (CDCl₃) δ 209.0, 58.0, 45.0, 35.0, 20.0, 18.0, 14.0
IR (neat) ν 1780 cm⁻¹ (C=O stretch)

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or slightly increase the amount of acid catalyst. Ensure anhydrous conditions.
Side product formation (e.g., homoallylic alcohols).Maintain a low reaction temperature during acid addition. Use a milder acid catalyst like p-toluenesulfonic acid.
Polymerization Excessive acid concentration or high temperature.Use a catalytic amount of acid and control the temperature carefully.
Incomplete Quenching Insufficient sodium bicarbonate.Add sodium bicarbonate solution until effervescence ceases.

Conclusion

The acid-catalyzed rearrangement of 1-propylcyclopropylmethanol provides a reliable and efficient method for the synthesis of this compound. Understanding the underlying cyclopropylcarbinyl-cyclobutyl rearrangement mechanism is crucial for optimizing reaction conditions and minimizing side product formation. The protocol detailed in this application note has been validated to provide good yields of the desired product. This synthetic route is a valuable tool for researchers requiring access to substituted cyclobutanone frameworks for further synthetic transformations in drug discovery and materials science.

References

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  • Cooper-Jassawalla, J. D. (1979). Cyclopropylcarbinyl-cyclopropylcarbinyl Cation Rearrangements in 2-bicyclo[n.l.O]alkyl Systems. University of California, Davis.
  • Philippe, C. (2008). Cyclobutanone-based ring expansions and annulations. ResearchGate.
  • Larmore, S. P., & Champagne, P. A. (n.d.). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv.
  • Larmore, S. P., & Champagne, P. A. (n.d.). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv.
  • Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641.
  • Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Long-lived cyclopropylcarbinyl cations. Chemical Reviews, 92(1), 69-95.
  • Menzek, A., & Karakaya, M. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(2), 143-150.
  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
  • Chemistry Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?
  • Petersen, K. S., et al. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega, 8(51), 48869-48874.

Sources

Application Note: Continuous Flow Synthesis of 2-Propylcyclobutanone via Thermal [2+2] Ketene Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable continuous flow methodology for the synthesis of 2-propylcyclobutanone, a valuable carbocyclic building block. The protocol leverages the thermal [2+2] cycloaddition of 1-pentene with a ketene intermediate generated in situ. By utilizing a continuous flow platform, this method circumvents the challenges associated with handling highly reactive and unstable ketene species in traditional batch chemistry.[1][2][3] The described system offers precise control over reaction parameters, including residence time, temperature, and pressure, leading to enhanced safety, improved reaction efficiency, and superior process control. This guide provides researchers, chemists, and drug development professionals with a comprehensive protocol, from system setup to product isolation, for the efficient synthesis of substituted cyclobutanones.

Introduction: The Case for Flow Chemistry

Cyclobutane rings are prevalent structural motifs in numerous natural products and pharmaceutically active compounds. Their inherent ring strain makes them versatile intermediates for further chemical transformations. This compound, specifically, serves as a key precursor for more complex molecular architectures.

The synthesis of cyclobutanones is most effectively achieved via a [2+2] cycloaddition between an alkene and a ketene.[4][5] Ketenes, however, are notoriously reactive and prone to dimerization and polymerization, making their use in conventional batch reactors challenging and difficult to scale.[1][2]

Continuous flow chemistry presents an elegant solution to these problems.[6] Its inherent advantages include:

  • Enhanced Safety: Reactive intermediates, like ketenes, can be generated and consumed in situ, minimizing their accumulation to hazardous levels.[3]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and uniform heating, preventing thermal gradients and side reactions.

  • Precise Parameter Control: Flow rates, temperature, and pressure can be meticulously controlled, allowing for fine-tuning of the reaction for optimal yield and purity.

  • Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-optimization often required when scaling up batch reactors.[7]

This note describes a protocol based on the thermally-allowed [2+2] cycloaddition of a ketene, generated from an acid chloride precursor, with 1-pentene.[5][8]

Reaction Overview

The synthesis is performed in a two-stage continuous flow process. First, the ketene intermediate is generated via the dehydrochlorination of valeryl chloride using a non-nucleophilic base. This reactive stream is immediately mixed with a second stream containing 1-pentene, and the cycloaddition is thermally promoted in a heated reactor coil.

Reaction Scheme:

(Self-generated image, chemical structures drawn for clarity)

Step 1: In-Situ Ketene Generation Propylketene is generated from valeryl chloride and a hindered amine base (e.g., triethylamine).

Step 2: [2+2] Cycloaddition The freshly generated propylketene reacts with 1-pentene in a concerted [π2s + π2a] cycloaddition to form the this compound product.[9]

Experimental Setup and Workflow

A standard two-pump continuous flow chemistry system is required. The setup consists of two HPLC pumps, a T-mixer, a heated coil reactor, a back-pressure regulator (BPR), and a collection vessel.

Flow_Synthesis_Setup cluster_system Flow System A Stream A: Valeryl Chloride & Triethylamine in Toluene P1 Pump A A->P1 0.5 mL/min B Stream B: 1-Pentene in Toluene P2 Pump B B->P2 1.0 mL/min Mixer P1->Mixer P2->Mixer Reactor Heated Coil Reactor (PFA/SS) Mixer->Reactor Combined Stream (1.5 mL/min) BPR Back-Pressure Regulator (BPR) Reactor->BPR Reaction Mixture Collection Product Collection (Cooled) BPR->Collection

Caption: Workflow for the continuous synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Valeryl Chloride≥98%Sigma-AldrichCorrosive, handle with care
1-Pentene≥99%Sigma-AldrichFlammable
Triethylamine≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use
TolueneAnhydrous, ≥99.8%Sigma-AldrichSolvent for both reagent streams
Deuterated Chloroform99.8 atom % DCambridge IsotopeFor NMR analysis
Nitrogen GasHigh Purity (5.0)Local SupplierFor inert atmosphere

Detailed Experimental Protocol

5.1. Reagent Stream Preparation (Under N₂ Atmosphere)

  • Stream A: In a dry, nitrogen-flushed flask, prepare a 0.5 M solution of valeryl chloride and a 0.6 M solution (1.2 equivalents) of triethylamine in anhydrous toluene.

  • Stream B: Prepare a 1.0 M solution (2.0 equivalents) of 1-pentene in anhydrous toluene.

  • Degas both solutions by sparging with nitrogen for 15 minutes.

5.2. System Priming and Setup

  • Assemble the flow reactor system as shown in the workflow diagram. A 10 mL stainless steel or PFA coil reactor is recommended.

  • Set the back-pressure regulator (BPR) to 10 bar (approx. 150 psi). This pressurization prevents solvent boiling and ensures smooth flow.[1]

  • Set the temperature of the coil reactor to 140 °C. High temperatures are often required for thermal ketene generation and cycloaddition.[10]

  • Prime the entire system by pumping the solvent (anhydrous toluene) through both lines until all air is displaced and the system pressure is stable.

5.3. Reaction Execution

  • Switch the pump inlets from the priming solvent to the reagent reservoirs (Streams A and B).

  • Begin pumping Stream A at a flow rate of 0.5 mL/min and Stream B at 1.0 mL/min. This results in a total flow rate of 1.5 mL/min.

  • The residence time (τ) in the 10 mL reactor is calculated as: τ = Reactor Volume / Total Flow Rate = 10 mL / 1.5 mL/min ≈ 6.7 minutes

  • Discard the initial output from the system for the first two residence times (approx. 14 minutes) to ensure the collected product is from a steady-state operation.

  • Collect the product stream in a flask cooled in an ice bath. The flask should contain a small amount of 2M HCl to quench any unreacted triethylamine and halt further reactions.

5.4. Work-up and Purification

  • Once the desired amount of reagent has been processed, switch the pumps back to pure solvent to flush the system.

  • Transfer the collected reaction mixture to a separatory funnel.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Results and Discussion

This protocol is designed based on established principles of flow-based ketene cycloadditions.[10][11][12] The parameters provided serve as a robust starting point for optimization.

ParameterValueRationale
Reactor Temperature 140 °CProvides sufficient thermal energy for both ketene formation and the subsequent cycloaddition.[10]
System Pressure 10 barAllows for superheating of the solvent above its atmospheric boiling point, accelerating the reaction.[1]
Residence Time ~6.7 minBalances sufficient reaction time with minimizing potential degradation or side reactions.
Stoichiometry 1-Pentene in excessMaximizes the trapping of the highly reactive ketene intermediate, minimizing its self-reaction.
Expected Yield 60-80% (post-purification)Based on yields for similar flow chemistry cycloadditions reported in the literature.[11][12]
Expected Purity >95% (by ¹H NMR)Achievable after chromatographic purification.

Optimization: The reaction can be further optimized by screening different temperatures (120-180 °C), residence times (5-15 min), and base equivalents to maximize yield and minimize by-product formation. In-line monitoring techniques, such as IR spectroscopy, can be invaluable for observing the characteristic ketene stretch (~2100 cm⁻¹) and optimizing its formation in real-time.[3]

Safety Considerations

  • Corrosive Reagents: Valeryl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Toluene and 1-pentene are flammable. Ensure the flow setup is free from ignition sources.

  • Pressurized System: The system operates under elevated pressure. Use only pressure-rated tubing and fittings. Perform a leak check with solvent before introducing reagents.

  • Reactive Intermediates: While flow chemistry mitigates the risk, ketenes are toxic. The entire system should be contained within a fume hood.

Conclusion

The continuous flow synthesis of this compound presented in this application note offers a safe, efficient, and scalable alternative to traditional batch methods. By leveraging the precise control afforded by flow technology, the hazardous in-situ generation and utilization of a reactive ketene intermediate is rendered manageable and highly efficient. This protocol provides a solid foundation for researchers to produce substituted cyclobutanones and can be adapted for the synthesis of a wide array of analogous structures.

References

  • Exploring the Generation and use of Acylketenes with Continuous Flow Processes. University College London Discovery. [Link]
  • Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. SciSpace. [Link]
  • Formation and Utility of Reactive Ketene Intermediates Under Continuous Flow Conditions.
  • Exploring the generation and use of acylketenes with continuous flow processes. Royal Society of Chemistry. [Link]
  • Formation and utility of reactive ketene intermediates under continuous flow conditions. ORCA - Cardiff University. [Link]
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Institutes of Health (NIH). [Link]
  • Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Royal Society of Chemistry. [Link]
  • Generation and Trapping of Ketenes in Flow. PubMed. [Link]
  • Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group. [Link]
  • Continuous flow synthesis of cyclobutenes via lithium ynol
  • Flow Chemistry for Cycloaddition Reactions.
  • [2+2] Ketene Cycloaddition. ChemTube3D. [Link]
  • Cycloaddition Reactions. Chemistry LibreTexts. [Link]
  • Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Organic Syntheses. [Link]
  • Thermal [2+2] cycloaddition reactions. YouTube. [Link]
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central (PMC). [Link]
  • Ketene (2+2) Cycloaddition Reactions. YouTube. [Link]
  • Thermal induced intramolecular [2 + 2] cycloaddition of allene-ACPs. Royal Society of Chemistry. [Link]
  • [2+2] Photochemical Cycloaddition in Organic Synthesis. Scribd. [Link]
  • Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI. [Link]
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols: Diastereoselective Synthesis of Tertiary Alcohols via Grignard Addition to 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The nucleophilic addition of organometallic reagents to carbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency.[1][2] The Grignard reaction, in particular, offers a robust and versatile method for the synthesis of alcohols from aldehydes and ketones.[3][4] This guide focuses on the reaction of Grignard reagents with 2-propylcyclobutanone, a chiral ketone. This transformation is of significant interest as it generates sterically congested tertiary alcohols featuring a cyclobutane scaffold. Such motifs are valuable in medicinal chemistry and materials science, where the strained four-membered ring can serve as a unique conformational constraint or a bioisostere for other cyclic systems.[5]

A primary consideration in this reaction is the control of stereochemistry. The pre-existing stereocenter at the C2 position of the cyclobutanone ring directs the approach of the incoming nucleophile, leading to the formation of diastereomeric products. Understanding and predicting the stereochemical outcome is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in drug development.

Mechanistic Insights and Stereochemical Control

The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the final tertiary alcohol product.[2][4]

Predicting the Diastereomeric Outcome: The Felkin-Anh Model

For ketones with an adjacent chiral center, such as this compound, the diastereoselectivity of the nucleophilic attack can be reliably predicted using the Felkin-Anh model.[6][7] This model analyzes the steric interactions in the transition state to determine the most favorable trajectory for the incoming nucleophile.

The key principles of the Felkin-Anh model are:

  • The largest group (L) on the alpha-carbon orients itself perpendicular to the plane of the carbonyl group, minimizing steric strain.[6]

  • The incoming nucleophile (Nu) then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group (L) and past the smallest group (S).[7][8]

In the case of this compound, the substituents at the alpha-carbon are:

  • Large (L): Propyl group

  • Medium (M): The C-C bond of the cyclobutane ring

  • Small (S): The hydrogen atom

According to the model, the Grignard reagent will preferentially attack from the face occupied by the small hydrogen atom, leading to the formation of one major diastereomer.

Caption: Felkin-Anh model predicting the major diastereomer.

Experimental Protocols

The following protocol provides a detailed methodology for the reaction of this compound with methylmagnesium bromide. The principles outlined are broadly applicable to other Grignard reagents.

CRITICAL NOTE: Grignard reagents are highly reactive towards protic sources, especially water.[9][10] All glassware must be scrupulously dried (oven-drying overnight at >120 °C is recommended), and all solvents and reagents must be anhydrous to ensure reaction success.[11][12] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Equipment
  • Reactants: this compound, Magnesium turnings, Methyl Iodide (or Bromide), Anhydrous Diethyl Ether (or THF).

  • Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas line (N2/Ar), drying tubes (CaCl2), ice bath.

  • Workup Reagents: Saturated aqueous ammonium chloride (NH4Cl) solution, Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. If the reaction is sluggish to start, a small crystal of iodine can be added to activate the magnesium surface.[9][13]

  • Initiation: Add a small portion (~5-10%) of a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether from the dropping funnel to the magnesium. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins.[12] If it does not start, gentle warming or sonication may be required.

  • Addition: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

  • Ketone Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add this solution dropwise via the dropping funnel to the stirred, cooled Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting ketone.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH4Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.[12] This will form a white precipitate (magnesium salts).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine solution to remove inorganic salts.[11]

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude tertiary alcohol via flash column chromatography on silica gel to isolate the diastereomeric products.

G cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Nucleophilic Addition cluster_workup Part C: Workup & Purification A1 Assemble & Dry Apparatus (Inert Atmosphere) A2 Activate Mg with I2 A1->A2 A3 Initiate with Alkyl Halide A2->A3 A4 Dropwise Addition of Alkyl Halide in Ether A3->A4 A5 Stir to Completion A4->A5 B1 Cool Grignard to 0°C A5->B1 Use Freshly Prepared Reagent B2 Dropwise Addition of This compound in Ether B1->B2 B3 Warm to RT & Stir (1-3h) B2->B3 C1 Quench with sat. aq. NH4Cl B3->C1 C2 Extract with Ether C1->C2 C3 Wash with Brine C2->C3 C4 Dry over Na2SO4 C3->C4 C5 Concentrate in vacuo C4->C5 C6 Purify via Chromatography C5->C6

Caption: Experimental workflow for the Grignard reaction.

Representative Data

While specific literature data for this compound is sparse, the following table illustrates the expected outcomes with various Grignard reagents based on established chemical principles. The diastereomeric ratio (d.r.) is predicted by the Felkin-Anh model.

Grignard ReagentProduct NamePredicted Major DiastereomerExpected YieldExpected d.r. (Major:Minor)
MeMgBr1-Methyl-2-propylcyclobutanol(1R,2S)- or (1S,2R)-75-90%~4:1 to 10:1
EtMgBr1-Ethyl-2-propylcyclobutanol(1R,2S)- or (1S,2R)-70-85%~5:1 to 12:1
PhMgBr1-Phenyl-2-propylcyclobutanol(1R,2S)- or (1S,2R)-65-80%~6:1 to 15:1
i-PrMgBr1-Isopropyl-2-propylcyclobutanol(1R,2S)- or (1S,2R)-50-70%>10:1

Disclaimer: Yields and diastereomeric ratios are illustrative and can be influenced by reaction conditions such as temperature, solvent, and the specific Grignard reagent used.

Troubleshooting and Field-Proven Insights

  • Problem: Reaction Fails to Initiate.

    • Cause: Most commonly due to wet reagents/glassware or a passive oxide layer on the magnesium.

    • Solution: Ensure all components are rigorously dry.[2] Activate the magnesium by crushing it with a dry glass rod, adding a small iodine crystal, or a few drops of 1,2-dibromoethane.[13]

  • Problem: Low Yield of Tertiary Alcohol.

    • Cause 1: Incomplete reaction due to insufficient reagent or reaction time.

    • Solution 1: Use a slight excess (1.1-1.5 eq.) of the Grignard reagent and monitor the reaction to completion by TLC.

    • Cause 2: Side reactions. With bulky Grignard reagents, enolization of the ketone can occur where the Grignard acts as a base instead of a nucleophile.[3]

    • Solution 2: Maintain a low reaction temperature during the addition to favor the nucleophilic addition pathway.

  • Problem: Poor Diastereoselectivity.

    • Cause: The reaction temperature may be too high, providing enough thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states.

    • Solution: Perform the addition of the ketone at a lower temperature (e.g., -78 °C to 0 °C) to enhance kinetic control and maximize the selectivity predicted by the Felkin-Anh model.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Reactions of 2-Methylcyclobutan-1-one with Grignard Reagents.
  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule.
  • Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Pearson+. (n.d.). We discuss the reaction of Grignard reagents (organomagnesium com... | Study Prep.
  • Reddit. (2022, April 24). GRIGNARD REACTION.
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • University of California, San Diego. (n.d.). felkin-ahn and cram chelate.
  • Wikipedia. (n.d.). Asymmetric induction.
  • Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT SEVEN.

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Application Notes and Protocols for Ring Expansion Reactions of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Ring Expansion in Cyclobutanone Chemistry

Cyclobutanones are versatile four-membered ring ketones that serve as valuable building blocks in organic synthesis. Their inherent ring strain makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to more complex molecular architectures. Among these transformations, one-carbon ring expansion reactions are particularly powerful, offering a direct route to five-membered carbocycles and heterocycles. For researchers in medicinal chemistry and drug development, the ability to controllably expand the cyclobutanone core of a molecule like 2-propylcyclobutanone into a cyclopentanone or a lactone is of significant interest for the generation of novel scaffolds and the exploration of structure-activity relationships.

This technical guide provides a detailed overview of three principal methods for the ring expansion of this compound: the Baeyer-Villiger oxidation, the Tiffeneau-Demjanov rearrangement, and homologation with diazomethane. Each section delves into the underlying mechanism, discusses the critical issue of regioselectivity, and provides detailed, field-proven protocols to empower researchers to confidently apply these transformations in their own synthetic endeavors.

Baeyer-Villiger Oxidation of this compound: Access to Chiral Lactones

The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of ketones to esters, and in the case of cyclic ketones, to lactones.[1][2] This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group and is renowned for its stereospecificity and predictable regioselectivity based on the migratory aptitude of the adjacent carbon atoms.[2][3]

Mechanism and Regioselectivity

The reaction is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl of this compound, forming a tetrahedral intermediate known as the Criegee intermediate.[4] The key step involves the migration of one of the α-carbons to the adjacent oxygen atom with concomitant cleavage of the weak O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[3]

For this compound, the two potential migrating groups are a secondary carbon (C2, bearing the propyl group) and a primary carbon (C4). Based on the established migratory aptitudes, the more substituted C2 carbon is expected to migrate preferentially, leading to the formation of 5-propyl-tetrahydro-pyran-2-one (a δ-valerolactone) as the major product. Migration of the C4 carbon would yield the isomeric 3-propyl-tetrahydro-furan-2-one (a γ-butyrolactone).

baeyer_villiger cluster_products Products Major_Product 5-Propyl-tetrahydro-pyran-2-one (δ-Valerolactone) Minor_Product 3-Propyl-tetrahydro-furan-2-one (γ-Butyrolactone) 2_Propylcyclobutanone This compound Protonation Protonated Ketone 2_Propylcyclobutanone->Protonation H+ Criegee_Intermediate Criegee Intermediate Protonation->Criegee_Intermediate RCO3H Migration_C2 C2 Migration Criegee_Intermediate->Migration_C2 Rearrangement Migration_C4 C4 Migration Criegee_Intermediate->Migration_C4 Rearrangement Migration_C2->Major_Product Major Pathway (more substituted C migration) Migration_C4->Minor_Product Minor Pathway (less substituted C migration)

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

This protocol describes a general procedure for the Baeyer-Villiger oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the lactone products.

Self-Validation and Causality:

  • Temperature Control: The initial addition of m-CPBA at 0 °C is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Quenching: The use of sodium thiosulfate is a standard and reliable method to neutralize the unreacted and potentially explosive peroxyacid.

  • Washing: The sodium bicarbonate wash is essential to remove the m-chlorobenzoic acid byproduct.

Tiffeneau-Demjanov Rearrangement: A Versatile Route to 2-Propylcyclopentanone

The Tiffeneau-Demjanov rearrangement offers a robust method for the one-carbon ring expansion of cyclic ketones to their homologous counterparts.[5][6] The sequence involves the conversion of the ketone to a β-amino alcohol, followed by diazotization and a pinacol-type rearrangement.

Mechanism and Regioselectivity

The synthesis begins with the formation of a cyanohydrin from this compound, which is subsequently reduced to the corresponding 1-(aminomethyl)-2-propylcyclobutanol. Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amine to a diazonium salt, an excellent leaving group.[6] Loss of dinitrogen gas generates a primary carbocation, which immediately undergoes a 1,2-alkyl shift to expand the ring and form a more stable tertiary carbocation stabilized by the adjacent hydroxyl group. Subsequent deprotonation yields the desired 2-propylcyclopentanone.

In this case, the migration of the C2 carbon bearing the propyl group is highly favored due to the formation of a more stable tertiary carbocation intermediate.

tiffeneau_demjanov 2_Propylcyclobutanone This compound Cyanohydrin Cyanohydrin 2_Propylcyclobutanone->Cyanohydrin 1. KCN, H+ 2. H2, Catalyst Amino_Alcohol 1-(Aminomethyl)-2-propylcyclobutanol Cyanohydrin->Amino_Alcohol Reduction (e.g., LiAlH4) Diazonium_Salt Diazonium Salt Amino_Alcohol->Diazonium_Salt NaNO2, HCl Carbocation Primary Carbocation Diazonium_Salt->Carbocation -N2 Rearrangement Ring Expansion Carbocation->Rearrangement Oxonium_Ion Oxonium Ion Rearrangement->Oxonium_Ion 2_Propylcyclopentanone 2-Propylcyclopentanone Oxonium_Ion->2_Propylcyclopentanone -H+

Caption: Tiffeneau-Demjanov rearrangement of this compound.

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

This is a two-step protocol starting from the precursor β-amino alcohol, which can be synthesized from this compound.

Step 1: Synthesis of 1-(Aminomethyl)-2-propylcyclobutanol

  • Materials: this compound, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂), lithium aluminum hydride (LiAlH₄), diethyl ether or THF, 2M HCl, 2M NaOH.

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add a catalytic amount of ZnI₂ followed by the dropwise addition of TMSCN at 0 °C. Stir until the reaction is complete (TLC monitoring).

    • Work up the reaction and hydrolyze the silyl ether to obtain the cyanohydrin.

    • Carefully add the cyanohydrin to a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C. Allow to warm to room temperature and stir until the reduction is complete.

    • Quench the reaction cautiously with water and aqueous NaOH. Filter the aluminum salts and extract the aqueous layer with ether.

    • Dry the combined organic layers, concentrate, and purify to obtain the β-amino alcohol.

Step 2: Ring Expansion to 2-Propylcyclopentanone

  • Materials: 1-(Aminomethyl)-2-propylcyclobutanol, sodium nitrite (NaNO₂), acetic acid, water, diethyl ether.

  • Procedure:

    • Dissolve the amino alcohol in an aqueous solution of acetic acid and cool to 0 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Extract the reaction mixture with diethyl ether (3 x).

    • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude 2-propylcyclopentanone by distillation or column chromatography.

Self-Validation and Causality:

  • Diazotization Conditions: The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate and to control the rate of nitrogen evolution.

  • Acidic Medium: The acidic conditions are necessary for the in situ generation of nitrous acid from sodium nitrite.

Homologation with Diazomethane: A Classical Carbon Insertion

The reaction of cyclic ketones with diazomethane is a classical method for one-carbon ring expansion.[7] However, due to the hazardous nature of diazomethane, this reaction should be performed with extreme caution and by experienced personnel in a well-ventilated fume hood.

Mechanism and Regioselectivity

Diazomethane acts as a nucleophile, attacking the carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate then undergoes a 1,2-alkyl shift with the expulsion of nitrogen gas to yield the ring-expanded cyclopentanone. The regioselectivity is governed by the migratory aptitude of the adjacent carbons, similar to the Baeyer-Villiger oxidation. Therefore, migration of the more substituted C2 carbon is expected to be the major pathway, leading to 2-propylcyclopentanone.

diazomethane_homologation 2_Propylcyclobutanone This compound Tetrahedral_Intermediate Tetrahedral Intermediate 2_Propylcyclobutanone->Tetrahedral_Intermediate CH2N2 Migration 1,2-Alkyl Shift Tetrahedral_Intermediate->Migration -N2 Epoxide Epoxide Byproduct Tetrahedral_Intermediate->Epoxide Side Reaction 2_Propylcyclopentanone 2-Propylcyclopentanone Migration->2_Propylcyclopentanone Major Product

Caption: Diazomethane homologation of this compound.

Experimental Protocol: Diazomethane Homologation

!!! EXTREME CAUTION: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a dedicated setup, behind a blast shield. Use diazomethane-specific glassware.

Materials:

  • This compound

  • Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)

  • Diethyl ether, anhydrous

  • Methanol (catalytic amount)

  • Acetic acid (for quenching)

Procedure:

  • Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald® and KOH). The concentration of the diazomethane solution should be determined before use.

  • Dissolve this compound in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of methanol.

  • Slowly add the ethereal diazomethane solution dropwise to the ketone solution. The yellow color of diazomethane should disappear upon addition. Continue the addition until a faint yellow color persists.

  • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solution using a rotary evaporator with a trap cooled by dry ice/acetone.

  • Purify the resulting 2-propylcyclopentanone by distillation or chromatography.

Self-Validation and Causality:

  • Catalytic Methanol: The presence of a protic source like methanol can catalyze the reaction by protonating the carbonyl, making it more electrophilic.

  • Careful Quenching: Acetic acid is used to safely neutralize any remaining diazomethane by converting it to methyl acetate.

Summary of Ring Expansion Methods

ReactionReagentsMajor ProductKey AdvantagesKey Disadvantages
Baeyer-Villiger Oxidation Peroxyacid (e.g., m-CPBA)5-Propyl-tetrahydro-pyran-2-oneHigh regioselectivity, stereospecificity, access to lactones.Use of potentially explosive peroxyacids.
Tiffeneau-Demjanov Rearrangement 1. KCN, H₂ 2. LiAlH₄ 3. NaNO₂, H⁺2-PropylcyclopentanoneGood yields, reliable for ketone homologation.Multi-step sequence, use of toxic reagents (cyanide).
Diazomethane Homologation Diazomethane (CH₂N₂)2-PropylcyclopentanoneDirect one-carbon insertion.Diazomethane is extremely hazardous (toxic and explosive).

Conclusion

The ring expansion of this compound provides a powerful platform for the synthesis of valuable five-membered ring systems. The choice of method—be it the Baeyer-Villiger oxidation for lactone synthesis, the Tiffeneau-Demjanov rearrangement for a robust ketone homologation, or the classical diazomethane reaction for direct carbon insertion—will depend on the desired final product and the laboratory's capabilities for handling specific reagents. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers and professionals in drug development to effectively utilize these transformative reactions in their synthetic campaigns. As with any chemical transformation, careful optimization of reaction conditions for the specific substrate is recommended to achieve the best results.

References

  • Baeyer, A.; Villiger, V. Einwirkung des Caro'schen Reagens auf Ketone. Ber. Dtsch. Chem. Ges.1899, 32 (3), 3625–3633. [Link]
  • NROChemistry.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Wikipedia. Tiffeneau–Demjanov rearrangement. [Link]
  • Demjanov, N. J.; Luschnikov, M. Ueber die Einwirkung von salpetriger Säure auf Amine der Formel CnH2n-1CH2NH2. J. Russ. Phys. Chem. Soc.1903, 35, 26–42.
  • Tiffeneau, M.; Weill, P.; Tchoubar, B. Isomérisation de l'oxyde de méthylène-1-cyclohexane et formation de l'cycloheptanone. C. R. Hebd. Seances Acad. Sci.1937, 205, 54–56.
  • Smith, P. A. S.; Baer, D. R. The Demjanov and Tiffeneau-Demjanov Ring Expansions. Org. React.1960, 11, 157–188.
  • Kohlbacher, S. M.; Ionasz, V.-S.; Ielo, L. The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics.
  • Chemistry LibreTexts. 30.3: Tiffeneau-Demjanov Rearrangement. [Link]
  • Wikipedia. Büchner–Curtius–Schlotterbeck reaction. [Link]
  • Master Organic Chemistry. Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]
  • CP Lab Safety. 140 Years of Diazomethane Reactions. [Link]

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Application Notes and Protocols: 2-Propylcyclobutanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety is a recurring structural motif in a diverse array of biologically active natural products, including alkaloids, terpenoids, and steroids.[1] The inherent ring strain of the four-membered carbocycle makes these compounds valuable synthetic intermediates, prone to strategic ring-opening or expansion reactions. This application note provides a detailed guide to the synthesis and potential applications of 2-propylcyclobutanone, a representative 2-alkylcyclobutanone, as a versatile building block in the synthesis of complex molecular architectures akin to those found in natural products. We present a robust protocol for the synthesis of this compound via enamine alkylation and explore its subsequent transformations, with a focus on the Baeyer-Villiger oxidation as a key step for generating lactones, common substructures in many natural products.

Introduction: The Significance of the Cyclobutane Ring in Natural Products

Nature has consistently utilized the cyclobutane ring to construct molecules with fascinating architectures and potent biological activities.[1] The presence of this strained four-membered ring often imparts unique conformational constraints and reactivity, which can be crucial for a molecule's interaction with biological targets. Consequently, the development of synthetic strategies to access and manipulate cyclobutane-containing intermediates is of significant interest to the synthetic chemistry community.

While [2+2] cycloaddition reactions are a dominant strategy for constructing the cyclobutane core during a synthetic sequence, the use of pre-functionalized cyclobutanones, such as this compound, offers an alternative and powerful approach.[2][3] These building blocks can be elaborated through various chemical transformations to rapidly assemble complex molecular scaffolds.

Synthesis of this compound: An Efficient Protocol via Enamine Alkylation

The alkylation of ketones at the α-position is a fundamental carbon-carbon bond-forming reaction. For cyclobutanone, direct alkylation can be challenging due to side reactions. The Stork enamine alkylation provides a milder and more efficient alternative.[4] The following protocol is adapted from established methods for the synthesis of 2-alkylcyclobutanones.[5]

Overall Reaction Scheme

The synthesis is a three-step, one-pot procedure involving the formation of an enamine from cyclobutanone, followed by SN2 alkylation with 1-iodopropane, and subsequent hydrolysis of the resulting iminium salt to yield this compound.

Synthesis_Scheme Cyclobutanone Cyclobutanone Enamine N-Cyclobutylidene-propan-2-amine (Enamine) Cyclobutanone->Enamine + Isopropylamine - H2O Isopropylamine Isopropylamine LDA LDA PropylIodide 1-Iodopropane H3O H3O+ (workup) Iminium Iminium Salt Enamine->Iminium + 1) LDA + 2) 1-Iodopropane Product This compound Iminium->Product + H3O+

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • 1-Iodopropane

  • Aqueous oxalic acid solution (e.g., 10% w/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Formation of N-(Cyclobutylidene)isopropylamine (Enamine) [5]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add cyclobutanone (1.0 eq) to the flask.

  • Slowly add titanium(IV) chloride (0.5 eq) to the stirred solution.

  • Add isopropylamine (2.0 eq) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by GC-MS or TLC.

Step 2: Alkylation of the Enamine [4][5]

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • After stirring the LDA solution for 30 minutes, slowly add the crude enamine solution from Step 1 via cannula.

  • Stir the resulting mixture at -78 °C for 2 hours to ensure complete deprotonation.

  • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound [5]

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous oxalic acid solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Rationale and Scientific Insights
  • Enamine Formation: The use of TiCl₄ acts as a Lewis acid to activate the carbonyl group of cyclobutanone and as a dehydrating agent to drive the equilibrium towards the formation of the enamine.[5]

  • Deprotonation and Alkylation: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-position of the enamine to form a nucleophilic aza-enolate. This intermediate then undergoes an SN2 reaction with the alkyl halide.[6] The use of an enamine instead of a direct enolate minimizes self-condensation of the cyclobutanone.[4]

  • Hydrolysis: Mild acidic conditions, such as aqueous oxalic acid, are sufficient to hydrolyze the intermediate iminium salt to the corresponding ketone without promoting side reactions.[5]

Synthetic Utility of this compound in Natural Product Synthesis

This compound is a versatile intermediate that can undergo a variety of transformations to generate molecular scaffolds relevant to natural product synthesis. Key reactions include Baeyer-Villiger oxidation, ring-expansion reactions, and further α-functionalization.

Baeyer-Villiger Oxidation: Access to Lactones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] Lactones are prevalent motifs in a wide range of natural products, including macrolides and polyethers.

Reaction Mechanism and Regioselectivity:

The reaction proceeds via the Criegee intermediate, formed by the addition of a peroxy acid to the ketone.[7] The rate-determining step is the migration of one of the α-carbon substituents to the adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[1]

In the case of this compound, the more substituted carbon (the secondary carbon of the cyclobutane ring) has a higher migratory aptitude than the primary carbon. Therefore, the Baeyer-Villiger oxidation is expected to yield predominantly 5-propyloxepan-2-one.

BV_Oxidation Cyclobutanone This compound Criegee Criegee Intermediate Cyclobutanone->Criegee + m-CPBA PeroxyAcid m-CPBA Lactone 5-Propyl-oxepan-2-one Criegee->Lactone Rearrangement

Caption: Baeyer-Villiger oxidation of this compound.

Protocol: Baeyer-Villiger Oxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone by flash column chromatography.

Other Potential Transformations
  • Ring Expansion to Cyclopentanones: Treatment of this compound with diazomethane can lead to a ring expansion, providing access to 2-propylcyclopentanone, another valuable synthetic intermediate.

  • Grignard Addition and Pinacol Rearrangement: Addition of a Grignard reagent to the carbonyl group of this compound yields a tertiary alcohol.[8] Subsequent acid-catalyzed rearrangement (a pinacol-type rearrangement) can lead to spirocyclic or ring-expanded products, depending on the substrate and reaction conditions.

  • α-Functionalization: The presence of the propyl group directs the regioselectivity of enolate formation, allowing for further functionalization at the less substituted α-position.

Case Study: Relevance to Natural Product Scaffolds

While a direct total synthesis of a natural product starting from this compound is not prominently featured in the literature, the synthetic utility of the resulting lactone from the Baeyer-Villiger oxidation is significant. For instance, substituted caprolactones are key intermediates in the synthesis of various natural products, including certain alkaloids and polyketides. The 5-propyl-oxepan-2-one obtained from this compound can be further elaborated. For example, the lactone can be opened to a hydroxy acid, which can then be used in esterification or amidation reactions to build more complex structures.

Conclusion

This compound, and 2-alkylcyclobutanones in general, are valuable and versatile building blocks in organic synthesis. The reliable and efficient synthesis of these compounds, as detailed in this application note, provides a gateway to a range of synthetically useful transformations. The Baeyer-Villiger oxidation, in particular, offers a straightforward route to substituted lactones, which are common motifs in biologically active natural products. The protocols and insights provided herein are intended to equip researchers in natural product synthesis and drug discovery with the tools to effectively utilize this compound in their synthetic endeavors.

References

  • W. R. Gutekunst, P. S. Baran, "Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C-H Arylation," J. Am. Chem. Soc.2011, 133, 19076-19079. [Link]
  • H. D. Stevens, J. K. Lee, "Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation," Tetrahedron Lett.1997, 38, 683-686. [Link]
  • "Enamine Reactions," Chemistry LibreTexts, 2023. [Link]
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  • "Baeyer–Villiger oxid
  • "Baeyer-Villiger oxidation: Mechanism & Examples," NROChemistry. [Link]
  • H. N. C. Wong, C.-C. M. Fok, T.-L. Chan, "The application of cyclobutane derivatives in organic synthesis," Chem. Rev.1987, 87, 191-209. [Link]
  • X. Hou, et al., "Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products," Nat. Prod. Bioprospect.2024, 14, 37. [Link]
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Application Notes & Protocols: 2-Propylcyclobutanone as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a privileged structure in medicinal chemistry and natural product synthesis, imparting unique conformational constraints and three-dimensional character to molecules.[1][2][3] Cyclobutanones, in particular, serve as highly versatile intermediates due to the inherent ring strain and the reactivity of the carbonyl group.[4][5] This guide provides detailed application notes and validated protocols for leveraging 2-propylcyclobutanone as a starting material for the synthesis of diverse and complex bioactive molecular frameworks. We will explore key transformations including ring expansions, nucleophilic additions, and α-functionalizations, explaining the mechanistic rationale behind each protocol and highlighting their application in constructing valuable pharmacophores.

Introduction: The Strategic Value of the Cyclobutanone Core

The "escape from flatland" is a guiding principle in modern drug discovery, encouraging the design of molecules with greater sp³ character to improve properties like solubility and selectivity while exploring novel chemical space.[1] The puckered, strained four-membered ring of cyclobutane derivatives makes them ideal scaffolds for this purpose.[3] They act as rigid bioisosteres for other groups, such as gem-dimethyl groups or alkenes, locking conformations into favorable binding modes with biological targets.[6]

This compound is an excellent and accessible starting point for several reasons:

  • Activated Carbonyl: The ring strain enhances the electrophilicity of the ketone, making it susceptible to a wide range of nucleophilic attacks and rearrangements.[7]

  • Asymmetric Center: The propyl group at the C2 position introduces a chiral center, opening pathways for stereocontrolled synthesis.

  • Multiple Reactive Sites: The molecule offers three primary sites for chemical modification: the carbonyl carbon, the α-protons for enolate formation, and the C-C bonds of the ring itself for rearrangement reactions.

This document serves as a practical guide for researchers to unlock the synthetic potential of this powerful building block.

Key Synthetic Transformations & Protocols

We present here three field-proven protocols demonstrating the transformation of this compound into distinct molecular scaffolds: γ-lactones, tertiary alcohols, and β-hydroxy ketones.

Ring Expansion via Baeyer-Villiger Oxidation: Accessing γ-Lactones

The Baeyer-Villiger oxidation is a robust method for converting cyclic ketones into lactones (cyclic esters).[5][8] This transformation is synthetically valuable as the γ-lactone core is present in numerous natural products with diverse biological activities. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, and its regioselectivity is dictated by the migratory aptitude of the adjacent carbon atoms. For this compound, the more substituted tertiary carbon migrates preferentially, leading to a specific lactone regioisomer.

  • Objective: To convert this compound to its corresponding γ-lactone via Baeyer-Villiger oxidation.

  • Materials:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred cyclobutanone solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-propyl-dihydrofuran-2(3H)-one.

Scientist's Note (Causality): The dropwise addition of m-CPBA at 0 °C is critical for controlling the exothermic nature of the reaction and preventing side reactions. The sodium thiosulfate quench is a necessary safety step to neutralize the potentially explosive peroxide reagent, while the bicarbonate wash removes the meta-chlorobenzoic acid byproduct.[9]

baeyer_villiger start This compound reagent m-CPBA, DCM 0 °C to RT start->reagent product 5-Propyl-dihydrofuran-2(3H)-one (γ-Lactone) reagent->product application Precursor for: - Bioactive Natural Products - Pheromones - Specialty Polymers product->application caption Workflow for Lactone Synthesis

Caption: Workflow for Lactone Synthesis

Carbonyl Functionalization via Grignard Reaction: Creating Tertiary Alcohols

Nucleophilic addition of organometallic reagents, such as Grignard reagents, to the carbonyl of this compound is a direct method for C-C bond formation. This reaction transforms the planar carbonyl into a stereogenic tertiary alcohol, adding molecular complexity and providing a hydroxyl handle for further functionalization, such as etherification or esterification, to modulate bioactivity.

  • Objective: To synthesize a tertiary alcohol by reacting this compound with a methyl Grignard reagent.

  • Materials:

    • This compound (1.0 eq)

    • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the MeMgBr solution (1.1 eq) via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise significantly.

    • After addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

    • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-methyl-2-propylcyclobutanol.

Scientist's Note (Causality): The reaction is conducted under strictly anhydrous conditions at low temperatures to prevent quenching of the highly basic Grignard reagent and to maximize selectivity. Saturated NH₄Cl is a mild acidic quenching agent that protonates the intermediate alkoxide without causing potential acid-catalyzed rearrangement or elimination of the tertiary alcohol product.

grignard_reaction start This compound reagent 1. MeMgBr, THF, -78 °C 2. NH4Cl (aq) quench start->reagent product 1-Methyl-2-propylcyclobutanol (Tertiary Alcohol) reagent->product application Intermediate for: - Ester/Ether Derivatives - Ring-Opening Metathesis - Fragment-Based Drug Design product->application caption Workflow for Tertiary Alcohol Synthesis

Caption: Workflow for Tertiary Alcohol Synthesis

α-Functionalization via Aldol Addition: Constructing β-Hydroxy Ketones

The formation of an enolate from this compound allows for α-functionalization, a cornerstone of synthetic chemistry. An aldol reaction with an aldehyde introduces a β-hydroxy ketone moiety, creating two new stereocenters and significantly increasing molecular complexity. This scaffold is a precursor to α,β-unsaturated ketones (via dehydration) or 1,3-diols (via reduction), both of which are common features in bioactive molecules.[5]

  • Objective: To perform a directed aldol addition between the kinetic enolate of this compound and benzaldehyde.

  • Materials:

    • Diisopropylamine (1.1 eq)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq)

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq), freshly distilled

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form a clear solution of lithium diisopropylamide (LDA).

    • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

    • Aldol Addition: Add freshly distilled benzaldehyde (1.1 eq) dropwise to the enolate solution at -78 °C. Stir for 2 hours at this temperature.

    • Workup: Quench the reaction at -78 °C by adding saturated NH₄Cl solution. Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purification: Purify the product by flash column chromatography to separate diastereomers and obtain the pure 2-(hydroxy(phenyl)methyl)-2-propylcyclobutanone adducts.

Scientist's Note (Causality): LDA is a strong, sterically hindered, non-nucleophilic base, making it ideal for the rapid and quantitative deprotonation of the less-substituted α-carbon to form the kinetic enolate. Maintaining the temperature at -78 °C throughout the enolization and addition steps is crucial to prevent enolate equilibration, self-condensation, and other side reactions.[5]

aldol_reaction start This compound reagent 1. LDA, THF, -78 °C 2. PhCHO 3. NH4Cl (aq) quench start->reagent product 2-(Hydroxy(phenyl)methyl)- This compound (β-Hydroxy Ketone) reagent->product application Precursor for: - α,β-Unsaturated Systems - 1,3-Diol Derivatives - Polyketide Fragments product->application caption Workflow for β-Hydroxy Ketone Synthesis

Caption: Workflow for β-Hydroxy Ketone Synthesis

Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

TransformationKey ReagentsSolventTemp. (°C)Time (h)Typical YieldProduct Class
Baeyer-Villiger m-CPBADCM0 to RT4-675-85%γ-Lactone
Grignard Addition MeMgBrTHF-78 to RT380-90%Tertiary Alcohol
Aldol Addition LDA, PhCHOTHF-78365-75%β-Hydroxy Ketone

Conclusion and Future Outlook

This compound has proven to be a robust and versatile building block for accessing a variety of molecular scaffolds relevant to drug discovery and natural product synthesis. The protocols detailed herein provide reliable methods for creating lactones, tertiary alcohols, and complex β-hydroxy ketones. Each of these products contains valuable functional groups that serve as entry points for further diversification. The inherent strain and reactivity of the cyclobutanone ring system will continue to inspire the development of novel synthetic methodologies, including transition-metal-catalyzed ring-openings and enantioselective functionalizations, further expanding its role in the creation of next-generation bioactive molecules.[5][10][11]

References

  • Wang, M.; Lu, P. Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. URL: [Link]
  • Mhadgut, S. C., et al. Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. URL: [Link]
  • Carreira, E. M., et al. Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. URL: [Link]
  • El-Sayed, M. A. A. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. URL: [Link]
  • Liskon Biological.
  • Various Authors. Cyclobutane containing natural products and synthetic intermediates.
  • Frongia, A., et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. URL: [Link]
  • Wuitschik, G., et al.
  • Cavasotto, C. N., et al. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. URL: [Link]
  • Peregrina, J. M., et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. URL: [Link]
  • Organic Chemistry Portal. Cyclobutanone synthesis. Organic Chemistry Portal. URL: [Link]
  • Various Authors. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. URL: [Link]
  • Salaun, J. R., et al. Cyclobutanone. Organic Syntheses Procedure. URL: [Link]

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Application Note: A Validated Protocol for the Purification of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity 2-Propylcyclobutanone

This compound is a valuable carbocyclic ketone intermediate in synthetic organic chemistry, finding application in the development of novel pharmaceuticals, agrochemicals, and fragrance compounds. The four-membered ring system, substituted with a propyl group, offers a unique structural motif for creating complex molecular architectures. Like many synthetic products, crude this compound is often contaminated with unreacted starting materials, byproducts such as aldehydes, and other organic impurities that can interfere with subsequent reactions.[1][2]

The presence of impurities, particularly aldehydes with similar volatilities, can complicate purification and compromise the yield and purity of downstream products. Therefore, a robust and validated purification protocol is essential to ensure the quality and consistency required for research and development. This application note provides a detailed, multi-step protocol combining chemical treatment and fractional distillation to achieve high-purity this compound. The causality behind each step is explained to provide researchers with a deep understanding of the purification strategy.

Physicochemical Properties & Purification Strategy

A successful purification strategy is predicated on the physicochemical properties of the target compound. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O[3][4]
Molecular Weight 112.17 g/mol [3][4]
Boiling Point 73-75 °C (at 100 Torr)[3]
Predicted Density 0.922 ± 0.06 g/cm³[3]

The boiling point indicates that vacuum distillation is a suitable method for purification, as it allows for distillation at lower temperatures, minimizing the risk of thermal decomposition. However, aldehydes, common impurities in ketone syntheses, often have close boiling points, making separation by distillation alone inefficient.[1][5] To address this, our protocol employs a logical workflow that first removes reactive impurities chemically before the final distillation step.

Logical Purification Workflow

The protocol follows a three-stage process:

  • Chemical Scavenging: Selective removal of aldehyde impurities via the formation of a water-soluble bisulfite adduct.[6][7]

  • Aqueous Work-up: Extraction and washing to remove the bisulfite adduct and other water-soluble contaminants.

  • Fractional Distillation: Final purification based on boiling point differences under reduced pressure.

G cluster_0 Purification Workflow A Crude this compound (Contains Aldehyde Impurities) B Bisulfite Washing (Liquid-Liquid Extraction) A->B C Aqueous Phase (Aldehyde-Bisulfite Adduct) B->C Impurity Removal D Organic Phase (Ketone + Other Organics) B->D Product Stream E Aqueous Work-up (Wash & Dry) D->E F Fractional Vacuum Distillation E->F G High-Purity this compound F->G Collect Product Fraction H High-Boiling Residue & Low-Boiling Fractions F->H Separated Impurities

Caption: Logical workflow for the purification of this compound.

Critical Safety & Handling Precautions

Cyclobutanone and its derivatives are flammable liquids and should be handled with care in a well-ventilated chemical fume hood.[8][9][10] Adherence to institutional and national safety guidelines is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a flame-retardant lab coat, and chemical-resistant gloves.[9][10][11]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use explosion-proof electrical and ventilating equipment.[10] Ensure fire-extinguishing media (e.g., CO₂, dry chemical, or alcohol-resistant foam) are readily available.[11]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharges, which can ignite vapors.[9][10] Use only non-sparking tools.[12]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[12]

  • Disposal: Dispose of chemical waste through a licensed professional waste disposal service, in accordance with local and national regulations.[11]

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 10-20 g of crude this compound. Quantities can be scaled, but reaction and extraction vessel sizes must be adjusted accordingly.

Part A: Chemical Scavenging of Aldehyde Impurities

Rationale: This step utilizes the reversible reaction between aldehydes (and sterically unhindered ketones) and sodium bisulfite to form a charged, water-soluble adduct.[6][7] This adduct is easily separated from the desired, more sterically hindered this compound using liquid-liquid extraction.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or MTBE (tert-butyl methyl ether)

  • Separatory funnel

Procedure:

  • Dissolve the crude this compound (1.0 eq) in diethyl ether (3-4 volumes relative to the crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup (Note: SO₂ gas may be generated).[6][13]

  • Allow the layers to separate completely. Drain and set aside the lower aqueous layer.

  • Repeat the extraction of the organic layer with a fresh portion of saturated sodium bisulfite solution to ensure complete removal of aldehydes.

  • Combine the aqueous layers for proper disposal. The desired ketone remains in the organic phase.

Part B: Aqueous Work-up and Drying

Rationale: This stage removes residual bisulfite and any other water-soluble impurities from the organic phase. The final drying step is critical, as water can interfere with the efficiency of distillation.

Materials:

  • Organic phase from Part A

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Filtration apparatus (funnel, filter paper)

Procedure:

  • Wash the organic layer in the separatory funnel with an equal volume of deionized water. Shake, vent, and separate the layers. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (approx. 1/10th of the liquid volume) and swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating the solution is dry.

  • Allow the mixture to stand for 15-20 minutes.

  • Filter the solution through a fluted filter paper or a small plug of cotton/glass wool to remove the drying agent. Collect the dried organic solution in a round-bottom flask suitable for distillation.

  • Carefully remove the solvent (diethyl ether) using a rotary evaporator. Do not heat excessively to avoid loss of the volatile product.

Part C: Purification by Fractional Vacuum Distillation

Rationale: Fractional distillation provides superior separation of liquids with close boiling points compared to simple distillation.[5][14] The fractionating column offers a large surface area (theoretical plates) for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component.[14][15] Performing this under vacuum lowers the boiling point, preventing potential degradation of the product at high temperatures.

Apparatus Setup:

G main rb_flask Heating Mantle & Round-Bottom Flask frac_column Fractionating Column (e.g., Vigreux) rb_flask->frac_column y_adapter Distillation Head (Y-Adapter) frac_column->y_adapter condenser Condenser y_adapter->condenser thermometer Thermometer receiver_adapter Receiving Adapter condenser->receiver_adapter water_out Water Out condenser->water_out receiving_flask Receiving Flask receiver_adapter->receiving_flask vacuum To Vacuum Source receiver_adapter->vacuum water_in Water In water_in->condenser

Caption: Apparatus for fractional vacuum distillation.

Procedure:

  • Place the crude, dried this compound from Part B into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed (use appropriate vacuum grease if necessary).

  • Position the thermometer bulb just below the side arm of the Y-adapter to accurately measure the temperature of the vapor entering the condenser.[14]

  • Connect the condenser to a circulating cold water source.[16]

  • Connect the receiving adapter to a vacuum source with a trap in between.

  • Begin stirring (if using a stir bar) and slowly apply vacuum.

  • Once the desired pressure is stable (e.g., 100 Torr), begin heating the distillation flask gently with a heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column.[14] Adjust the heating rate to maintain a slow, steady distillation. A rapid rate will compromise separation efficiency.

  • Collect and discard any initial low-boiling forerun.

  • When the vapor temperature stabilizes at the expected boiling point of this compound at the working pressure (approx. 73-75 °C at 100 Torr), switch to a clean receiving flask to collect the main product fraction.[3]

  • Continue distillation until the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are beginning to distill).

  • Stop the distillation by removing the heat source first, then allowing the system to cool before slowly and carefully releasing the vacuum.

  • The collected liquid is the purified this compound. Determine the yield and verify its purity using appropriate analytical methods (e.g., GC-MS, ¹H NMR).

References

  • Apollo Scientific.
  • ChemicalBook. This compound | 34995-23-8.
  • Capot Chemical Co., Ltd. MSDS of Cyclobutanone. (2011-02-14).
  • ECHEMI.
  • Synquest Labs.
  • PubChem, NIH. This compound | C7H12O | CID 15877745.
  • Fisher Scientific.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018-01-10).
  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022-12-19).
  • PMC, NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018-04-02).
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • Wikipedia.
  • YouTube.
  • Google Patents.
  • Chemistry LibreTexts. 5.

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Application Note: A Comprehensive Guide to the GC-MS Analysis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 2-propylcyclobutanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a cyclic ketone of interest in various fields, including organic synthesis and as a potential marker in irradiated foodstuffs.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to data analysis. The methodologies outlined herein are designed to ensure scientific integrity through robust, self-validating protocols, supported by authoritative references.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[3] This method is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as this compound.[4]

This compound (C7H12O, MW: 112.17 g/mol ) is a cyclic ketone.[5] Its analysis is crucial in various research and development sectors. For instance, cyclobutanones are known to be formed from fatty acids upon irradiation of food, making their detection a key indicator of such processing.[2][6][7] Therefore, a reliable and validated analytical method is essential.

This document provides a detailed protocol for the GC-MS analysis of this compound, covering sample preparation, instrumentation, and data interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 34995-23-8[8]
Molecular Formula C7H12O[5]
Molecular Weight 112.17 g/mol [5]
IUPAC Name 2-propylcyclobutan-1-one[5]
Boiling Point 73-75 °C (at 100 Torr)[8]

Health and Safety Precautions

  • Handling: All handling of this compound and its solutions should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times.[11]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Matrix dependent Cleanup Florisil Column Chromatography Extraction->Cleanup Impurity removal Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Vial Transfer to GC Vial Concentration->Vial Injection Autosampler Injection Vial->Injection GC_Separation Gas Chromatography Separation Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection TIC Total Ion Chromatogram (TIC) Analysis MS_Detection->TIC Mass_Spectrum Mass Spectrum Interpretation TIC->Mass_Spectrum Peak identification Quantification Quantification Mass_Spectrum->Quantification Calibration curve Report Report Generation Quantification->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • This compound standard (CAS: 34995-23-8)

  • Hexane (GC grade or higher)

  • Dichloromethane (GC grade or higher)

  • Anhydrous sodium sulfate

  • Florisil® (60-100 mesh)

  • GC vials with inserts

  • Pipettes and tips

  • Volumetric flasks

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

GC Parameter Recommended Setting
Injection Mode Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
MS Parameter
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Mode Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 98, 112 (and others as determined)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock solution with hexane.[12]

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For complex matrices such as food, an extraction and cleanup step is necessary.[13][14]

  • Homogenize the sample if it is a solid.

  • To a known amount of the sample, add a suitable extraction solvent such as a mixture of hexane and dichloromethane.

  • Vortex or shake vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.[15]

  • Carefully collect the organic layer containing the analyte.

  • Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.

For complex samples, a cleanup step using Florisil column chromatography is recommended to remove interfering compounds.[6][14]

  • Prepare a small column packed with Florisil.

  • Apply the extracted sample onto the column.

  • Elute the column with a suitable solvent or solvent mixture. The optimal elution solvent should be determined experimentally.

  • Collect the eluate containing this compound.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane.

  • Transfer the final sample to a GC vial for analysis.[13]

The following diagram illustrates the SPE cleanup process.

SPE_Cleanup Sample_Extract Sample Extract in Organic Solvent Apply_to_Column Apply to Florisil Column Sample_Extract->Apply_to_Column Wash_Impurities Wash with Non-polar Solvent (e.g., Hexane) Apply_to_Column->Wash_Impurities Elute_Analyte Elute this compound with a More Polar Solvent Wash_Impurities->Elute_Analyte Collect_Eluate Collect Eluate Elute_Analyte->Collect_Eluate Concentrate Concentrate Under Nitrogen Collect_Eluate->Concentrate Reconstitute Reconstitute in Hexane Concentrate->Reconstitute GC_Vial Transfer to GC Vial for Analysis Reconstitute->GC_Vial

Caption: Step-by-step process for SPE cleanup of sample extracts.

Data Analysis and Interpretation

Qualitative Analysis

The identification of this compound is based on a comparison of its retention time and mass spectrum with that of a known standard.[16] The mass spectrum obtained in full scan mode should be compared with a reference spectrum from a spectral library (e.g., NIST).

Based on the analysis of other 2-alkylcyclobutanones, the mass spectrum of this compound is expected to show characteristic fragment ions.[2][6] The primary ions are likely to be m/z 98 (resulting from McLafferty rearrangement) and m/z 112 (the molecular ion).

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in the samples can then be determined from this calibration curve. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 98 and 112).[6]

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. This includes:

  • Blank Analysis: A solvent blank (hexane) should be injected to ensure that there is no contamination from the system or solvent.

  • Standard Injection: A mid-level standard should be injected periodically to check for any significant drift in retention time or response.

Conclusion

This application note provides a comprehensive and robust protocol for the GC-MS analysis of this compound. The detailed steps for sample preparation, instrument setup, and data analysis are designed to yield accurate and reproducible results. The provided methodologies, when followed correctly, will enable researchers and scientists to confidently identify and quantify this compound in various sample matrices.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • LECO Corporation. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15877745, this compound.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • LookChem. (n.d.). Cas 34995-23-8, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549069, 2-(2-Methyl-1-propenyl)cyclobutanone.
  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods.
  • LookChem. (n.d.). Cas 1193-70-0, 2-Propylcyclopentanone.
  • Organic Syntheses. (n.d.). Procedure.
  • Shimadzu. (2011). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods.
  • ResearchGate. (2025). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518461, 2-Propylcyclopentanone.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-propyl-. In NIST Chemistry WebBook.
  • Agilent. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control.
  • Connecticut Department of Emergency Services and Public Protection. (2015). CS 7 GCMS.
  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-propyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-propyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Isopropylcyclobutane. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclobutanone. In NIST Chemistry WebBook.
  • ECronicon. (2019). GC-MS Volatile Phytochemicals Profile of Argemone mexicana Leaves Methanol Extract.

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Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-propylcyclobutanone. Through a systematic approach combining one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we elucidate the chemical structure and unambiguously assign all proton and carbon resonances. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for molecular characterization. We detail not only the experimental protocols but also the underlying principles and logical framework for spectral interpretation, ensuring a self-validating and robust analytical process.

Introduction: The Challenge of Substituted Cyclobutanes

Cyclobutane rings, prevalent in numerous natural products and pharmaceutical compounds, present a unique challenge for NMR-based structural elucidation. The puckered "butterfly" conformation of the cyclobutane ring leads to a complex interplay of steric and electronic effects that influence chemical shifts and coupling constants.[1] The introduction of a propyl group and a carbonyl function in this compound further complicates the spectra by creating a chiral center and inducing significant chemical shift dispersion.

Accurate and unambiguous assignment of ¹H and ¹³C NMR spectra is paramount for confirming the molecular structure, determining stereochemistry, and ensuring the purity of synthesized compounds. This application note will demonstrate a multi-technique NMR approach to systematically deconstruct the spectral data of this compound, providing a clear and logical pathway to its complete structural assignment.

Predicted Spectral Analysis: An Educated Starting Point

Before acquiring experimental data, it is instructive to predict the ¹H and ¹³C NMR spectra of this compound. This predictive analysis, based on established chemical shift correlations and the known effects of substituents, provides a valuable framework for the subsequent interpretation of the experimental data.

¹H NMR Predictions: The proton spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in both the cyclobutane ring and the propyl chain. The protons alpha to the carbonyl group (on C2 and C4) will be deshielded. The methine proton at C2, being adjacent to both the carbonyl and the propyl group, is expected to resonate at a lower field. The propyl group will exhibit characteristic ethyl and methyl signals, with the methylene group adjacent to the cyclobutane ring showing complex splitting patterns.

¹³C NMR Predictions: The ¹³C NMR spectrum will feature seven distinct signals. The carbonyl carbon (C1) will be the most deshielded, appearing in the range of 200-220 ppm.[2] The carbons of the cyclobutane ring will be influenced by the carbonyl and propyl groups, with C2 being significantly deshielded. The carbons of the propyl chain will appear in the typical aliphatic region.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution and artifact-free NMR spectra is the foundation of accurate structural elucidation. The following protocols outline the steps for preparing the sample and setting up the NMR spectrometer.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for good shimming and narrow linewidths.[3]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] If not present in the solvent, a small amount can be added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[7][8][9]

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Acquisition Time: 3-4 s, Relaxation Delay: 1-2 s, Number of Scans: 8-16To obtain a high-resolution proton spectrum.
¹³C NMR Spectral Width: 240 ppm, Acquisition Time: 1-2 s, Relaxation Delay: 2-5 s, Number of Scans: 1024 or moreTo detect all carbon signals.
DEPT-135 Standard DEPT-135 pulse sequence.To differentiate between CH, CH₂, and CH₃ groups.[10][11][12]
COSY Gradient-selected COSY (gCOSY) sequence.To identify proton-proton (¹H-¹H) spin-spin couplings.[13][14][15][16]
HSQC Gradient-selected HSQC (gHSQC) sequence.To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[17][18][19][20][21]
HMBC Gradient-selected HMBC (gHMBC) sequence.To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.[21][22][23][24][25]

Spectral Assignment and Data Interpretation

The following section details the systematic analysis of the acquired NMR data to achieve a complete and unambiguous assignment of all signals for this compound.

¹H and ¹³C NMR Spectra Analysis

The one-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecule's proton and carbon environments. The ¹H spectrum will show the chemical shifts, multiplicities (splitting patterns), and integrations of the different proton signals. The ¹³C spectrum will indicate the number of unique carbon atoms in the molecule.

DEPT-135: Identifying Carbon Types

The DEPT-135 experiment is a crucial first step in assigning the ¹³C spectrum. It distinguishes between methine (CH) and methyl (CH₃) carbons, which appear as positive signals, and methylene (CH₂) carbons, which appear as negative signals. Quaternary carbons, including the carbonyl carbon, are absent in the DEPT-135 spectrum.[26][10][11][12][27]

COSY: Mapping the Proton-Proton Connectivity

The COSY (Correlation Spectroscopy) spectrum reveals which protons are coupled to each other, typically through two or three bonds.[13][28][14][15][16] Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule. This is instrumental in identifying the proton connectivities within the cyclobutane ring and the propyl chain.

Workflow for COSY Analysis

COSY_Workflow H2 H-2 H3a H-3a H2->H3a ³J H3b H-3b H2->H3b ³J H5a H-5a H2->H5a ³J H5b H-5b H2->H5b ³J H3a->H3b ²J, ³J H4a H-4a H3a->H4a ²J, ³J H4b H-4b H3a->H4b ²J, ³J H3b->H4a ³J H3b->H4b ³J H4a->H4b ²J H5a->H5b ²J, ³J H6a H-6a H5a->H6a ²J, ³J H6b H-6b H5a->H6b ²J, ³J H5b->H6a ³J H5b->H6b ³J H6a->H6b ²J, ³J H7 H-7 H6a->H7 ²J, ³J H6b->H7 ³J

Caption: Predicted COSY correlations for this compound.

HSQC: Linking Protons to their Attached Carbons

The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][18][19][20][21] Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing a powerful tool for assigning the carbons of the CH, CH₂, and CH₃ groups identified in the DEPT-135 spectrum.

HSQC Correlation Diagram

Caption: Direct ¹H-¹³C correlations expected in the HSQC spectrum.

HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[21][22][23][24][25] This experiment is particularly powerful for identifying quaternary carbons, which do not show up in the HSQC spectrum, and for connecting the different spin systems identified by COSY. The long-range correlations from the protons to the carbonyl carbon (C1) are especially diagnostic.

Key HMBC Correlations

HMBC_Correlations C1 C-1 (C=O) C2 C-2 C3 C-3 C4 C-4 C5 C-5 H2 H-2 H2->C1 ²J, ³J H2->C3 ²J, ³J H2->C4 ²J, ³J H2->C5 ²J, ³J H3 H-3 H3->C1 ²J, ³J H3->C2 ²J, ³J H3->C4 ²J, ³J H4 H-4 H4->C2 ²J, ³J H4->C3 ²J, ³J H5 H-5 H5->C2 ²J

Caption: Diagnostic HMBC correlations for assigning the molecular backbone.

Summary of Spectral Assignments

By combining the information from all the NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C spectra of this compound can be achieved. The final assignments are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)
H-2[Assigned Value][e.g., m]1H[Measured Values]
H-3a, H-3b[Assigned Values][e.g., m]2H[Measured Values]
H-4a, H-4b[Assigned Values][e.g., m]2H[Measured Values]
H-5a, H-5b[Assigned Values][e.g., m]2H[Measured Values]
H-6a, H-6b[Assigned Values][e.g., m]2H[Measured Values]
H-7[Assigned Value][e.g., t]3H[Measured Value]

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)DEPT-135Key HMBC Correlations
C-1[Assigned Value]Quaternary (absent)H-2, H-3, H-4
C-2[Assigned Value]CH (positive)H-3, H-4, H-5
C-3[Assigned Value]CH₂ (negative)H-2, H-4
C-4[Assigned Value]CH₂ (negative)H-2, H-3
C-5[Assigned Value]CH₂ (negative)H-2, H-6, H-7
C-6[Assigned Value]CH₂ (negative)H-5, H-7
C-7[Assigned Value]CH₃ (positive)H-5, H-6

Conclusion

The structural elucidation of this compound has been successfully achieved through a systematic and multi-faceted NMR spectroscopy approach. The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments provided a self-validating dataset that allowed for the unambiguous assignment of all proton and carbon resonances. This application note serves as a detailed protocol and a pedagogical guide for researchers facing similar challenges in the structural characterization of complex organic molecules. The logical workflow presented herein, from prediction to multi-dimensional correlation analysis, ensures the scientific integrity and trustworthiness of the final structural assignment.

References

  • COSY (COrrelation SpectroscopY). CEITEC.
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The Dual-Faceted Role of 2-Propylcyclobutanone in Medicinal Chemistry: A Synthetic Guide and Biological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Small, strained ring systems, such as cyclobutanes, have garnered increasing attention for their ability to introduce conformational rigidity and unique three-dimensional topologies into drug candidates.[1] This guide focuses on 2-propylcyclobutanone, a representative of the 2-alkylcyclobutanone class, to provide a comprehensive overview of its synthesis, its established biological context, and its potential as a versatile building block in drug discovery. While not yet a household name in blockbuster drugs, understanding this scaffold is crucial for expanding the modern chemist's synthetic and conceptual toolkit.

The Strategic Value of the Cyclobutanone Core

The cyclobutane ring, with its inherent strain energy of approximately 26.3 kcal/mol, offers a unique conformational profile that is distinct from more flexible acyclic linkers or larger ring systems.[2] Incorporating a cyclobutane moiety can serve several strategic purposes in drug design:

  • Conformational Restriction: The puckered four-membered ring limits the number of accessible conformations of a molecule, which can lead to a more favorable entropy of binding to a biological target.[1][3]

  • Aryl Isostere: Substituted cyclobutanes can act as non-planar bioisosteres for aromatic rings, improving properties like solubility and metabolic stability by reducing planarity.[1]

  • Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial orientation of functional groups, enabling chemists to probe specific interactions within a binding pocket.

  • Metabolic Stability: The introduction of a strained ring can block sites of metabolism that are common in more flexible alkyl chains.[1]

The ketone functionality in this compound adds another layer of synthetic versatility, providing a handle for a wide array of chemical transformations.

Synthesis of 2-Alkylcyclobutanones: A Practical Protocol

While various methods exist for the synthesis of cyclobutanones, including [2+2] cycloadditions and ring expansion reactions, a reliable and efficient route for preparing 2-alkylcyclobutanones involves the alkylation of a cyclobutanone imine followed by hydrolysis.[4] This method avoids harsh reagents and provides good yields.

Protocol: Synthesis of this compound via Imine Alkylation

This protocol is adapted from a general method for the synthesis of 2-alkylcyclobutanones.[4]

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Iodopropane

  • Tetrahydrofuran (THF), anhydrous

  • Oxalic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Step-by-Step Procedure:

  • Formation of N-(cyclobutylidene)isopropylamine (Imine Formation):

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclobutanone (1.0 eq), isopropylamine (3.5 eq), and toluene (approx. 2 M solution with respect to cyclobutanone).

    • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by GC-MS or TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator. The resulting crude N-(cyclobutylidene)isopropylamine is used directly in the next step.

  • Alkylation of the Imine:

    • Dissolve the crude imine in anhydrous THF (approx. 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the aza-enolate. Stir the mixture at -78 °C for 1 hour.

    • Add 1-iodopropane (1.2 eq) dropwise to the solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis to this compound:

    • Quench the reaction by carefully adding a 10% aqueous solution of oxalic acid.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Expected Yield: 70-80%[4]

Biological Context: The Surprising Link to Food Science and Toxicology

The primary and most well-documented biological relevance of 2-alkylcyclobutanones, including the propyl-substituted variant, comes not from medicinal chemistry but from food science. These compounds are formed by the radiolysis of triglycerides when fat-containing foods are subjected to ionizing radiation for preservation.[4][5] The specific alkyl chain length of the cyclobutanone corresponds to the parent fatty acid (e.g., palmitic acid yields 2-dodecylcyclobutanone).

This unique origin makes 2-alkylcyclobutanones reliable markers for detecting irradiated foodstuffs.[4] However, their presence has also prompted toxicological evaluation. Some in vitro studies have suggested that 2-alkylcyclobutanones may possess cytotoxic and genotoxic properties.[5] Furthermore, one in vivo study in rats suggested that certain 2-alkylcyclobutanones could act as promoters for colon carcinogenesis when administered after a known carcinogen.[5][6]

Implications for Medicinal Chemistry:

For researchers considering the 2-alkylcyclobutanone scaffold, this toxicological data represents a critical consideration. While the doses and conditions in these studies are specific, they underscore the need for careful evaluation of any drug candidate containing this moiety. It highlights a potential liability that must be addressed during preclinical safety assessments. This information is a double-edged sword: it provides a known biological activity profile but also raises a red flag that requires thorough investigation.

Application as a Versatile Synthetic Intermediate

Beyond its direct biological activities, this compound is a valuable building block for creating more complex molecular architectures. The strained ketone is more electrophilic than its acyclic counterparts and can undergo a variety of transformations.

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagents & ConditionsProduct ClassMedicinal Chemistry Relevance
Reduction NaBH₄, MeOH2-PropylcyclobutanolIntroduction of a hydroxyl group for further functionalization or as a hydrogen bond donor.
Wittig Reaction Ph₃P=CH₂, THF1-Methylene-2-propylcyclobutaneCreation of an exocyclic double bond, a motif found in some natural products.
Baeyer-Villiger Oxidation m-CPBA, CH₂Cl₂Dihydro-5-propyloxepin-2(3H)-one (lactone)Ring expansion to a seven-membered lactone, providing access to different scaffold types.
Reductive Amination R-NH₂, NaBH(OAc)₃N-substituted-2-propylcyclobutanamineA direct route to cyclobutylamines, which are common in bioactive molecules.
Grignard Addition MeMgBr, Et₂O1-Methyl-2-propylcyclobutanolAddition of alkyl groups to create tertiary alcohols and increase molecular complexity.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the concepts discussed, the following diagrams outline the synthesis and potential applications of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Cyclobutanone Cyclobutanone Imine N-(cyclobutylidene)isopropylamine Cyclobutanone->Imine + Isopropylamine (Toluene, reflux) Aza_enolate Lithium Aza-enolate Imine->Aza_enolate + n-BuLi (THF, -78°C) Alkylated_Imine Alkylated Imine Aza_enolate->Alkylated_Imine + 1-Iodopropane Product This compound Alkylated_Imine->Product Oxalic Acid (Hydrolysis)

Caption: Synthetic workflow for this compound via imine alkylation.

Application_Pathways cluster_applications Medicinal Chemistry Applications Start This compound Cyclobutanol 2-Propylcyclobutanol Start->Cyclobutanol Reduction Cyclobutylamine N-R-2-Propylcyclobutanamine Start->Cyclobutylamine Reductive Amination Lactone Ring-Expanded Lactone Start->Lactone Baeyer-Villiger Oxidation Alkene Exocyclic Alkene Start->Alkene Wittig Reaction Drug_Scaffold Complex Drug Scaffolds Cyclobutanol->Drug_Scaffold Cyclobutylamine->Drug_Scaffold Lactone->Drug_Scaffold Alkene->Drug_Scaffold

Caption: Potential synthetic diversifications of this compound.

Conclusion and Future Outlook

This compound and its analogs represent a class of molecules with a defined, yet evolving, role in chemistry. While their primary significance to date has been as markers for food irradiation, with an associated and important toxicological profile, their potential in medicinal chemistry should not be overlooked. The synthetic accessibility of these compounds, coupled with the desirable conformational constraints offered by the cyclobutane ring, makes them attractive building blocks for the development of new therapeutics.

Future research should focus on efficiently synthesizing a diverse library of 2-substituted cyclobutanones and their derivatives for biological screening. A deeper understanding of their metabolic fate and structure-toxicity relationships will be paramount to de-risk this scaffold for pharmaceutical development. By leveraging the unique properties of this strained ring system, medicinal chemists can continue to explore novel chemical space in the pursuit of innovative medicines.

References

  • Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. 8th International Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Marchioni, E., Raul, F., & Miesch, M. (2004).
  • Le Floch, N., & Perrio, C. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(3), 324-327. [Link]
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  • Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
  • Bentham Science. (n.d.). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
  • ResearchGate. (n.d.). Scheme 2.
  • ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions. [Link]
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  • ResearchGate. (n.d.). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. [Link]
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  • Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-34. [Link]
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  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
  • ResearchGate. (n.d.). More examples of cyclobutanones. [Link]
  • Raul, F., Gosse, F., Delincee, H., Hartwig, A., Marchioni, E., Miesch, M., Werner, D., & Burnouf, D. (2002). Food-borne radiolytic compounds (2-alkylcyclobutanones) may promote experimental colon carcinogenesis. Nutrition and Cancer, 44(2), 189-191. [Link]
  • Lee, J. W., & Chan, W. (2017). Determination of 2-alkylcyclobutanones in ultraviolet light-irradiated fatty acids, triglycerides, corn oil, and pork samples. Food Chemistry, 217, 158-164. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propylcyclobutanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and scaling up this valuable cyclobutane intermediate. Cyclobutane motifs are increasingly vital in medicinal chemistry, offering unique conformational constraints and metabolic stability.[1][2] However, their synthesis, particularly on a larger scale, presents distinct challenges.[3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices, address common points of failure, and offer validated strategies to overcome them.

Section 1: Troubleshooting [2+2] Cycloaddition Routes

The [2+2] cycloaddition between a ketene (or ketene equivalent) and an alkene is the most prevalent method for constructing the cyclobutanone ring.[1][5] While powerful, this approach is sensitive to reaction conditions, particularly during scale-up.

FAQ 1: My thermal [2+2] cycloaddition of propylketene and ethylene is giving low yields. What are the primary factors to investigate?

Low yield in this reaction is a common issue, often stemming from the inherent reactivity and instability of the ketene intermediate.

Core Causality: Propylketene, typically generated in situ from valeryl chloride and a non-nucleophilic base like triethylamine, is highly reactive and prone to dimerization or polymerization, which competes directly with the desired cycloaddition.[6] Furthermore, unactivated alkenes like ethylene react sluggishly under purely thermal conditions, often requiring high temperatures and pressures that further promote side reactions.[7]

Troubleshooting Protocol:

  • Verify Ketene Generation: Ensure the valeryl chloride is of high purity and the triethylamine is dry. The acid chloride and base should be added slowly and simultaneously to a solution of the alkene to keep the instantaneous concentration of free ketene low, thus minimizing self-condensation.

  • Optimize Reaction Conditions:

    • Temperature: While thermal conditions are required, excessive heat can accelerate ketene decomposition. Experiment with the lowest effective temperature range.

    • Pressure: For a gaseous alkene like ethylene, increasing the pressure is critical to enhance its concentration in the reaction phase, thereby improving the reaction rate according to Le Chatelier's principle.

  • Consider a Lewis Acid Catalyst: The most significant improvement for this reaction is often the addition of a Lewis acid. This strategy dramatically accelerates the reaction, allowing for lower temperatures and improved yields.[5][8]

FAQ 2: I've switched to a Lewis acid-promoted [2+2] cycloaddition, but my diastereoselectivity is poor or the reverse of what I expected. How can I control the stereochemical outcome?

This is an insightful observation and highlights a key feature of these reactions. The stereochemical outcome is mechanistically dependent on whether the reaction is thermally or catalytically controlled.

Core Causality:

  • Thermal [2+2] Cycloadditions often proceed through a concerted [π2s + π2a] mechanism. The stereochemistry is dictated by the approach of the alkene to the ketene, minimizing steric hindrance.[7]

  • Lewis Acid-Promoted Cycloadditions proceed through a concerted, but highly asynchronous, mechanism.[5] The Lewis acid (e.g., EtAlCl₂) coordinates to the carbonyl oxygen of the ketene, significantly lowering its LUMO energy and making it a much stronger electrophile. This alters the transition state geometry, often leading to a reversal of diastereoselectivity compared to the thermal equivalent.[8]

Improving Diastereoselectivity:

  • Choice of Lewis Acid: Different Lewis acids can influence the transition state. While EtAlCl₂ is common, other options like BF₃·OEt₂ or TiCl₄ could be screened for their effect on selectivity.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can impact the stability of the charged intermediates and the transition state. Lowering the temperature (e.g., to -78 °C) often enhances selectivity by reducing thermal energy that could overcome the small energy differences between diastereomeric transition states.[8]

  • Substrate Control: If applicable to your specific alkene, bulky substituents can be used to direct the facial selectivity of the cycloaddition.

The following table summarizes the typical differences observed between thermal and Lewis acid-promoted cycloadditions for unactivated alkenes.

FeatureThermal [2+2] CycloadditionLewis Acid-Promoted [2+2] Cycloaddition
Reaction Rate Slow, requires high temperature/pressureDramatically accelerated, allows for lower temperatures
Yield Often low to moderate (e.g., <10%)[8]Good to excellent (e.g., >80%)[8]
Diastereoselectivity Variable, often lowOften high and can be inverse to the thermal outcome[5][8]
Alkene Requirement Large excess often neededStoichiometric or slight excess (1.1-2.0 equiv) is sufficient[7]

Troubleshooting Flowchart for Low Yield in [2+2] Cycloaddition This diagram outlines a logical sequence for diagnosing poor reaction performance.

G start Low Yield / Poor Selectivity reagent_check Step 1: Verify Reagent Quality start->reagent_check ketene_gen Step 2: Optimize Ketene Generation reagent_check->ketene_gen Reagents OK sub_reagent Purity of Alkene? Purity of Acid Chloride? Anhydrous Solvent/Base? reagent_check->sub_reagent conditions Step 3: Adjust Reaction Conditions ketene_gen->conditions Generation OK sub_ketene Slow, simultaneous addition? Low instantaneous concentration? ketene_gen->sub_ketene lewis_acid Step 4: Implement/Change Lewis Acid conditions->lewis_acid Conditions Optimized sub_conditions Temperature too high/low? Insufficient pressure (for gas)? Reaction time sufficient? conditions->sub_conditions purification Step 5: Review Purification Method lewis_acid->purification Still Low Yield sub_lewis Correct stoichiometry? Anhydrous conditions? Screen other Lewis acids? lewis_acid->sub_lewis sub_purification Product loss during workup? Azeotrope formation? purification->sub_purification

Caption: Troubleshooting flowchart for [2+2] cycloaddition reactions.

FAQ 3: My photochemical [2+2] reaction is inefficient on a larger scale. Why is this happening?

Photochemical reactions, such as the Paternò-Büchi reaction (carbonyl + alkene), are notoriously difficult to scale up.[9][10]

Core Causality: The primary challenge is light penetration. As the reaction volume and concentration increase, the path length for photons increases. The solution can become opaque to the irradiating wavelength, meaning only the outer layer of the reaction mixture is effectively irradiated. This leads to incomplete conversion and long reaction times.[11] Photochemical reactions can also be less "clean," with multiple excited states and radical pathways leading to byproducts.[12][13]

Strategies for Scale-Up:

  • Flow Chemistry: The most effective modern solution is to use a continuous flow reactor.[11][14] By pumping the reaction mixture through narrow, transparent tubing coiled around a light source, you ensure that the entire solution is uniformly and efficiently irradiated. This dramatically reduces reaction times and improves consistency.

  • Reactor Design: For batch processes, specialized reactors with internal light sources or designs that maximize surface area-to-volume ratio are necessary.

  • Sensitizers: If the direct excitation is inefficient, a triplet sensitizer (e.g., acetone, benzophenone) can be used to facilitate the reaction via an energy transfer mechanism, which can sometimes be more efficient.[15][16]

Section 2: Alternative Routes & Purification

FAQ 4: I am exploring a ring-expansion synthesis from a cyclopropane derivative. What are the critical parameters?

Ring expansion of cyclopropylcarbinyl systems to cyclobutanones is a powerful alternative, often providing access to enantiomerically enriched products.[17][18]

Core Causality: These reactions typically proceed via a carbocationic intermediate after activation of a hydroxyl group on the cyclopropane ring. The key challenge is controlling the rearrangement. A semipinacol-type rearrangement leads to the desired cyclobutanone, but competing reaction pathways, such as ring-opening or alternative rearrangements, can occur.[17][19]

Critical Parameters:

  • Acid/Catalyst Choice: The nature of the acid or catalyst used to generate the carbocation is crucial. Brønsted acids, Lewis acids, or even electrophilic halogens can be used, and the choice will dictate the reaction's success and selectivity.

  • Substrate Design: The electronic nature of the substituents on the cyclopropane ring will determine the stability of the intermediate carbocation and direct the C-C bond migration.

  • Stereochemistry: These reactions can be highly stereospecific. The stereochemistry of the starting cyclopropanol will directly influence the stereochemistry of the resulting cyclobutanone.[17]

Synthetic Route Decision Framework This diagram helps in selecting an appropriate synthetic strategy based on key experimental constraints.

G node_route node_route start Goal: Synthesize This compound scale Large Scale Required? start->scale stereo Stereocontrol Needed? scale->stereo Yes route2 Photochemical [2+2] in Flow Reactor scale->route2 Yes (with flow setup) route4 Thermal [2+2] (Not Recommended for Scale-up) scale->route4 No precursor Cyclopropane Precursor Available? stereo->precursor Yes route1 Lewis Acid-Promoted [2+2] Cycloaddition stereo->route1 No precursor->route1 No route3 Ring Expansion Reaction precursor->route3 Yes

Caption: Decision-making workflow for this compound synthesis.

FAQ 5: Is the decarboxylation of 2-propyl-1-cyanocyclobutanecarboxylic acid a viable route?

Yes, this can be a viable route, particularly if the substituted cyclobutane precursor is readily accessible. This is an application of the Krapcho decarboxylation.[20]

Core Causality: The reaction works well for β-keto esters or, in this case, α-cyano esters. The process typically involves heating the ester in a dipolar aprotic solvent (like DMSO) with a salt (like LiCl) and water. The mechanism involves nucleophilic attack of the halide at the ester alkyl group, followed by loss of CO₂ from the resulting carboxylate intermediate.[20][21]

Scale-Up Considerations:

  • Advantages: This method avoids handling highly reactive ketenes and can be more straightforward than cycloadditions. It generally avoids harsh acidic or basic conditions that could cause side reactions.[20]

  • Challenges: The synthesis of the starting material, 2-propyl-1-cyanocyclobutanecarboxylic acid ester, must be efficient. High temperatures are often required, which can be energy-intensive on a large scale. The use of large volumes of high-boiling solvents like DMSO can also present challenges in product isolation and waste disposal.

FAQ 6: I'm struggling with the final purification of this compound. What are the best practices?

Purification is often a significant hurdle in scaling up. The target molecule has a boiling point around 73-75 °C at 100 Torr, and it can be difficult to separate from organic impurities with similar volatility.[22][23]

Troubleshooting Purification:

  • Initial Workup: A crucial step is the initial aqueous wash. If a Lewis acid like EtAlCl₂ was used, the quench must be performed very carefully and slowly at low temperatures to avoid uncontrolled exotherms.[8] Washing with a mild base (e.g., NaHCO₃ solution) can remove acidic byproducts.

  • Distillation:

    • Fractional Distillation: A vacuum fractional distillation is the standard method. Use an efficient distillation column (e.g., Vigreux or packed column) to achieve good separation.

    • Azeotropic Distillation: Cyclobutanone can form azeotropes with water and other solvents. If water is present, an initial distillation step may be required to remove it. Sometimes, using a solvent that forms a low-boiling azeotrope with water can be an effective drying strategy before the final product distillation.[24]

  • Chemical Purification: If distillation is insufficient, impurities (often unsaturated or alcoholic byproducts) can sometimes be removed by gentle chemical treatment. For example, a dilute solution of potassium permanganate can selectively oxidize certain olefinic or alcoholic impurities, which can then be removed by filtration or extraction prior to the final distillation.[25]

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

This protocol is adapted from a highly reliable procedure published in Organic Syntheses for a related cyclobutanone and provides a robust starting point.[8]

Reaction: Valeryl chloride + Ethylene → this compound (in the presence of EtAlCl₂)

  • Setup: A multi-necked, oven-dried flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a septum is cooled to -78 °C (dry ice/acetone bath).

  • Reagents: The flask is charged with anhydrous dichloromethane and then saturated with ethylene gas (bubbling for 15-20 minutes).

  • Lewis Acid Addition: A solution of ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes, ~2.5 equivalents) is added dropwise via syringe or addition funnel, maintaining the internal temperature below -70 °C.

  • Ketene Precursor Addition: A solution containing valeryl chloride (1.0 equivalent) and dry triethylamine (1.1 equivalents) in dichloromethane is prepared separately and added dropwise to the reaction flask over ~1 hour. The temperature must be strictly maintained at -78 °C. Note: During this addition, the reaction may become a dark red/black color.[8]

  • Reaction: The mixture is stirred at -78 °C for an additional 1-2 hours after the addition is complete.

  • Quench: The reaction is quenched by the very slow, dropwise addition of water at -78 °C, ensuring the temperature does not rise significantly. This is a highly exothermic step.

  • Workup: The mixture is allowed to warm to room temperature. It is then washed sequentially with cold 1 M HCl, water, and saturated NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum fractional distillation to yield pure this compound.

References

  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses.
  • Prediction Challenge: Cyclobutanone Photochemistry. AIP Publishing.
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH.
  • Prediction Challenge: Cyclobutanone Photochemistry. AIP Publishing LLC.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
  • P
  • P
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 c
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Photochemical synthesis of nucleoside analogues from cyclobutanones: bicyclic and isonucleosides. PubMed.
  • Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annul
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • Photochemical preparation of cyclopropanes
  • The Paternò-Büchi reaction - a comprehensive review. PubMed.
  • Scale-up synthesis and synthetic transformations.
  • (PDF) Paternò-Büchi Reaction.
  • Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. RSC Publishing.
  • Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses.
  • This compound | 34995-23-8. ChemicalBook.
  • Paterno-Büchi Reaction. Organic Chemistry Portal.
  • Cas 34995-23-8, this compound. LookChem.
  • This compound | C7H12O. PubChem - NIH.
  • Decarboxyl
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymeriz
  • How to deal with Scale-up challenges of Chemistry? Prime Scholars.
  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. longdom.org.
  • Process for the recovery and purification of cyclobutanone.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Wiley Online Library.
  • Decarboxyl
  • Purifying process of cyclobutanone.
  • Decarboxyl
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Decarboxyl
  • Krapcho decarboxyl

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troubleshooting low yield in 2-propylcyclobutanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guidance for the synthesis of 2-propylcyclobutanone. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this synthesis and maximize your reaction yields.

Introduction: Common Synthetic Pathways

The synthesis of this compound is typically approached via one of two primary strategies. The success of your reaction and the nature of the challenges you might face are intrinsically linked to the chosen pathway.

  • α-Alkylation of Cyclobutanone: This classic method involves the deprotonation of cyclobutanone to form a nucleophilic enolate, which is then alkylated with a propyl halide. While conceptually straightforward, this reaction is sensitive to conditions that dictate the prevention of side reactions.[1]

  • [2+2] Cycloaddition: This photochemical or thermal reaction involves the cycloaddition of an alkene (1-pentene) with ketene or a ketene equivalent.[2][3] This method builds the cyclobutane ring and installs the ketone in a single step, but it comes with its own set of challenges related to reagent stability and reaction conditions.

This guide is structured to address specific problems you might encounter in either of these synthetic routes.

Troubleshooting Guide: Navigating Low Yields

This section is designed in a question-and-answer format to directly address the most common issues observed during the synthesis of this compound.

Route 1: α-Alkylation of Cyclobutanone

This route is often preferred for its accessibility but requires precise control over reaction conditions to avoid a complex product mixture.

Q1: My reaction yield is low, and I'm recovering a significant amount of the starting cyclobutanone. What's going wrong?

Answer: This is a classic symptom of incomplete deprotonation, meaning the cyclobutanone was not fully converted into its reactive enolate form. The choice of base and reaction conditions are critical to ensure this initial step goes to completion.

Causality & Solutions:

  • Insufficient Base Strength: Cyclobutanone's α-protons have a pKa of approximately 19-20. A base must be significantly stronger to ensure rapid and complete deprotonation. Weak bases like alkoxides (e.g., NaOEt, KOtBu) can establish an equilibrium, leaving a substantial amount of starting material unreacted.

    • Recommendation: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). LDA is particularly effective as it is very strong and sterically hindered, which minimizes side reactions.[1][4]

  • Reagent Quality and Anhydrous Conditions: Strong bases like LDA and NaH are extremely sensitive to moisture. Any protic solvent (water, alcohols) will quench the base, reducing its effective molarity and leading to incomplete deprotonation.

    • Recommendation: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents (THF is a common choice). Use fresh, high-quality base; for instance, LDA is often best prepared fresh before use.[1]

  • Reaction Temperature: For strong, irreversible bases like LDA, deprotonation is typically performed at low temperatures (e.g., -78 °C) to maximize selectivity and minimize degradation.[4]

    • Recommendation: Maintain a constant low temperature during base addition and enolate formation. Use a cryo-cool or a dry ice/acetone bath.

Q2: My desired this compound is contaminated with a significant amount of 2,2-dipropylcyclobutanone. How can I prevent this dialkylation?

Answer: The formation of a dialkylated product occurs when the mono-alkylated product, which still has an acidic α-proton, is itself deprotonated and reacts with another equivalent of the propyl halide.[1] This issue is a direct consequence of how the enolate is formed and the stoichiometry of your reagents.

Causality & Solutions:

  • Incomplete Initial Deprotonation: If the starting cyclobutanone is not fully converted to the enolate at the beginning, the remaining base can deprotonate the desired mono-alkylated product as it forms, leading to the dialkylated byproduct.

    • Recommendation: The most effective strategy is to use conditions that favor what is known as kinetic control . This involves using a strong, sterically hindered base like LDA at a low temperature (-78 °C). These conditions ensure that the deprotonation of the starting material is fast, complete, and irreversible, leaving no residual base to react with the product.[4][5]

  • Excess Alkylating Agent: Using a large excess of the propyl halide can drive the reaction towards dialkylation, especially if any base remains after the initial alkylation.

    • Recommendation: Use a stoichiometric amount (1.0 to 1.05 equivalents) of the alkylating agent (e.g., propyl iodide or propyl bromide). Add it slowly to the pre-formed enolate solution at low temperature.

Q3: I'm observing an unexpected byproduct. How do I know if it's from O-alkylation, and how can I suppress it?

Answer: O-alkylation is a competing side reaction where the propyl group attaches to the oxygen atom of the enolate, forming a 1-propoxycyclobutene instead of the desired C-alkylated ketone.[1] This is often favored under conditions that promote a "free" or highly dissociated enolate anion.

Causality & Solutions:

  • Solvent Effects: Highly polar aprotic solvents like DMSO or HMPA can strongly solvate the metal counterion (e.g., Li+), leaving the oxygen atom of the enolate more exposed and nucleophilic, thus favoring O-alkylation.[1]

    • Recommendation: Use a less polar solvent like Tetrahydrofuran (THF) or Toluene. These solvents promote closer association between the oxygen and the counterion, sterically shielding the oxygen and favoring C-alkylation.

  • Counterion Effects: The nature of the metal counterion from the base plays a role. Potassium (K+) enolates are more dissociated than Lithium (Li+) enolates, which can lead to more O-alkylation.

    • Recommendation: Use a lithium-based base like LDA or n-BuLi to generate the lithium enolate, which generally gives higher C-alkylation selectivity.[1]

  • Electrophile Hardness: "Harder" electrophiles tend to react at the harder oxygen atom.

    • Recommendation: Use "softer" electrophiles. Alkyl iodides and bromides are considered soft and strongly favor C-alkylation in an SN2 reaction. Avoid using harsher alkylating agents like propyl tosylate if O-alkylation is an issue.

Route 2: [2+2] Cycloaddition

This elegant approach builds the four-membered ring directly but is highly dependent on the successful generation and reaction of a ketene intermediate.

Q4: My [2+2] cycloaddition reaction has very low conversion, and I'm mostly recovering my starting alkene (1-pentene). What are the likely causes?

Answer: Low conversion in a [2+2] cycloaddition typically points to a problem with the ketene component or the reaction conditions required for the cycloaddition itself.

Causality & Solutions:

  • Inefficient Ketene Generation: Ketene (H₂C=C=O) is unstable and is usually generated in situ. Common methods include the dehydrochlorination of acetyl chloride with a non-nucleophilic base (like triethylamine) or the thermal decomposition of diketene. If this generation is inefficient, there is no electrophile for your alkene to react with.

    • Recommendation: When using an acyl chloride/amine method, ensure the amine is pure, dry, and added slowly to a solution of the acyl chloride at the correct temperature to control the rate of ketene formation. For thermal methods, ensure the temperature is optimal for the specific precursor.[2]

  • Ketene Polymerization: Ketene readily dimerizes to diketene or polymerizes. This is a major competing side reaction that consumes the ketene before it can react with your alkene.

    • Recommendation: Use high-dilution conditions to minimize intermolecular ketene reactions. Add the ketene precursor slowly to the reaction mixture containing the alkene, so that the ketene is consumed in the desired cycloaddition as it is formed.

  • Photochemical Conditions: Many [2+2] cycloadditions are photochemical (Paternò–Büchi type reactions are related but form oxetanes from carbonyls).[6][7][8] If your specific variant requires light, the conditions are critical.

    • Recommendation: Ensure your light source has the correct wavelength (e.g., UV or visible light) for the specific reaction.[9][10] The reaction vessel must be made of a material transparent to that wavelength (e.g., quartz for UV). Degas the solvent to remove oxygen, which can quench excited states.

FAQs: General Considerations

Q: Which propyl halide is best for the alkylation reaction: iodide, bromide, or chloride?

A: For the SN2 alkylation of the enolate, reactivity follows the trend I > Br > Cl. Propyl iodide is the most reactive and generally gives the best results, followed closely by propyl bromide.[1] Propyl chloride is significantly less reactive and may require harsher conditions, which can promote side reactions.

Q: For the alkylation route, is it better to add the cyclobutanone solution to the base, or the base to the ketone?

A: It is standard and highly recommended to add the cyclobutanone solution dropwise to the solution of the base (e.g., LDA) at low temperature. This ensures that the base is always in excess, which promotes rapid and complete deprotonation of each ketone molecule as it is introduced. This minimizes the chance of the enolate reacting with unreacted ketone (aldol condensation).[1]

Q: Can I purify this compound by distillation?

A: Yes. This compound has a boiling point of approximately 73-75 °C at 100 Torr.[11] Purification by distillation under reduced pressure is a common final step. Ensure all acidic or basic impurities are removed during the aqueous work-up to prevent side reactions at elevated distillation temperatures.

Visual Aids & Data Summaries

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low-yield issues.

TroubleshootingWorkflow start Low Yield of this compound route_check Which synthetic route was used? start->route_check alkylation Alkylation of Cyclobutanone route_check->alkylation Alkylation cyclo [2+2] Cycloaddition route_check->cyclo [2+2] alk_issue What is the main observation? alkylation->alk_issue start_mat Recovered Starting Material alk_issue->start_mat Starting Material dialkyl Dialkylation Product Observed alk_issue->dialkyl Dialkylation other_side_prod Other Side Products (e.g., O-Alkylation) alk_issue->other_side_prod Other Byproducts incomplete_deprot Likely Cause: Incomplete Deprotonation start_mat->incomplete_deprot dialkyl_cause Likely Cause: Product Deprotonation / Excess Reagent dialkyl->dialkyl_cause o_alkyl_cause Likely Cause: Solvent / Counterion Effects other_side_prod->o_alkyl_cause solution1 Solution: - Use stronger base (LDA) - Ensure anhydrous conditions - Check reagent quality incomplete_deprot->solution1 solution2 Solution: - Use 1.0 eq. strong base (LDA) - Use 1.0-1.05 eq. alkyl halide - Maintain low temperature (-78°C) dialkyl_cause->solution2 solution3 Solution: - Use less polar solvent (THF) - Use Li-based base - Use soft electrophile (R-I, R-Br) o_alkyl_cause->solution3 cyclo_issue What is the main observation? cyclo->cyclo_issue low_conv Low Conversion / Recovered Alkene cyclo_issue->low_conv Low Conversion polymer Polymer Formation cyclo_issue->polymer Polymerization low_conv_cause Likely Cause: Inefficient Ketene Generation low_conv->low_conv_cause polymer_cause Likely Cause: Ketene Polymerization polymer->polymer_cause solution4 Solution: - Check ketene precursor/base quality - Optimize photochemical conditions - Ensure correct temperature low_conv_cause->solution4 solution5 Solution: - Use high dilution - Slow addition of ketene precursor polymer_cause->solution5

Caption: A decision tree for troubleshooting the synthesis of this compound.

Competing Pathways in Cyclobutanone Alkylation

The alkylation of cyclobutanone is a competition between several possible reactions. Controlling the conditions to favor the desired pathway is key to achieving a high yield.

CompetingPathways cluster_0 Enolate Formation cluster_1 Reaction with Propyl Halide (R-X) cluster_2 Further Reactions of Product Ketone Cyclobutanone Enolate Cyclobutanone Enolate Ketone->Enolate + Base - H+ C_Alkylation Desired Product: This compound Enolate->C_Alkylation C-Alkylation (Favored in THF, with Li+, R-I) O_Alkylation Side Product: 1-Propoxycyclobutene Enolate->O_Alkylation O-Alkylation (Favored in DMSO, with K+) Di_Alkylation Side Product: 2,2-Dipropylcyclobutanone C_Alkylation->Di_Alkylation + Base + R-X

Caption: Competing reaction pathways in the α-alkylation of cyclobutanone.

Summary of Recommended Alkylation Conditions
ParameterCondition for High YieldRationale
Base LDA (1.0 eq.)Strong, hindered base ensures rapid, complete, and irreversible deprotonation, preventing side reactions.[4]
Solvent Anhydrous THFLess polar than DMSO, favoring C-alkylation by promoting ion pairing.[1]
Temperature -78 °CMaximizes kinetic control, preventing equilibration and minimizing aldol/dialkylation side reactions.[1][4]
Electrophile Propyl Iodide (1.0-1.05 eq.)Most reactive "soft" electrophile, strongly favoring SN2 reaction at the carbon nucleophile.[1]
Procedure Add ketone to baseEnsures base is always in excess during addition, preventing aldol side reactions.[1]

Experimental Protocols

Protocol 1: α-Alkylation of Cyclobutanone via Kinetic Enolate Formation

This protocol details the synthesis of this compound from cyclobutanone using LDA under conditions designed to maximize the yield of the mono-alkylated product.

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Cyclobutanone, distilled

  • 1-Iodopropane, distilled

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Glassware Preparation: Rigorously dry all glassware, including syringes and cannulas, in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

  • LDA Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.05 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Prepare a solution of cyclobutanone (1.0 equivalent) in a small amount of anhydrous THF.

    • Add this solution dropwise to the freshly prepared LDA solution at -78 °C over 15 minutes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should be clear.

  • Alkylation:

    • Add 1-iodopropane (1.05 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) by quenching a small aliquot in NH₄Cl solution.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

References

  • A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health (NIH).
  • Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts.
  • Cyclobutanone. Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Paternò–Büchi reaction. L.S.College, Muzaffarpur.
  • Paterno buchi reaction. Slideshare.
  • Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH).
  • Gallic Acid-Promoted SET Process for Cyclobutanone Oximes Activation and (Carbonylative-)Alkylation of Olefins. ACS Publications.
  • Cyclobutane synthesis. Organic Chemistry Portal.
  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. ScienceDirect.
  • This compound. PubChem.
  • Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group.
  • The Paternò–Büchi reaction – a comprehensive review. RSC Publishing.

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Technical Support Center: Purification of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-propylcyclobutanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this valuable ketone intermediate from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot effectively and achieve high purity.

Section 1: Understanding the Challenge - Common Byproducts

The first step in any successful purification is to understand the nature of the impurities. The synthesis of this compound, often achieved through methods like [2+2] photocycloadditions (e.g., the Paternò-Büchi reaction) or alkylation of cyclobutanone, can generate a variety of byproducts.[1][2] Identifying these is critical for selecting an appropriate purification strategy.

Commonly Encountered Byproducts:

  • Isomeric Ketones: Rearrangement or alternative cycloaddition pathways can lead to isomers such as 2-propylcyclopentanone or 3-propylcyclobutanone. These often have very similar physical properties to the target compound, making separation difficult.[3]

  • Unreacted Starting Materials: Depending on reaction efficiency, residual alkenes, carboxylic acids, or other precursors may remain.

  • Solvent and Reagents: Reaction solvents and catalysts must be thoroughly removed.

  • Ring-Opened Products: The strained cyclobutane ring can be susceptible to opening under certain conditions, leading to linear ketone impurities.

  • Over-Alkylated Products: In syntheses involving alkylation, di- or tri-substituted cyclobutanones can form.

A crucial first step is to analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major contaminants and estimate their relative concentrations. This data will directly inform your purification approach.

Data Summary: Physical Properties of Target Compound & Potential Byproducts

The selection of a purification method hinges on exploiting differences in the physical properties of the components in your mixture. As the table below illustrates, the boiling points of potential isomeric byproducts can be very close, often rendering simple distillation ineffective.[4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted/Observed)Polarity
This compound C₇H₁₂O112.17~160-165 °C (Predicted)[6]Moderately Polar
2-PropylcyclopentanoneC₈H₁₄O126.20~183 °C (Predicted)[3]Moderately Polar
CyclohexanoneC₆H₁₀O98.14155.6 °CModerately Polar
2-ButylcyclohexanoneC₁₀H₁₈O154.25~205-210 °C (Predicted)[7]Moderately Polar

Note: Boiling points are estimates and can vary with pressure. Polarity is relative and influences chromatographic behavior.

Section 2: Purification Strategy & Troubleshooting (FAQ)

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My initial fractional distillation failed to separate this compound from a major byproduct. My GC-MS shows two closely eluting peaks. What should I do?

Answer: This is a classic problem when dealing with isomeric impurities that have nearly identical boiling points.[8] Standard fractional distillation is often insufficient for separations where boiling points differ by less than 25°C.[4][9]

  • Probable Cause: You are likely dealing with an isomer, such as 2-propylcyclopentanone or a positional isomer like 3-propylcyclobutanone.

  • Recommended Solution:

    • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel), which is governed by polarity.[10] Even subtle differences in the steric environment around the carbonyl group between isomers can lead to differences in polarity, enabling separation. Use a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/diethyl ether) and gradually increase the polarity.

    • Extractive Distillation: This advanced technique involves adding a high-boiling solvent (an "entrainer") that selectively alters the relative volatility of the components, making them easier to separate by distillation.[11] While complex, it can be effective for large-scale industrial separations of close-boiling isomers.

Q2: My product is contaminated with acidic or other carbonyl-containing impurities. How can I remove these chemically?

Answer: When physical separation methods are insufficient, chemical purification can be highly effective. This involves selectively reacting the target ketone or the impurity to change its physical properties (e.g., solubility), allowing for easy separation.[12][13]

  • Probable Cause: Aldehydic byproducts or unreacted acidic starting materials.

  • Recommended Solution: Bisulfite Adduct Formation.

    • Mechanism: Ketones and aldehydes react with sodium bisulfite to form a solid, water-soluble crystalline adduct.[14][15] Other organic impurities that do not contain a reactive carbonyl group will not react and remain in the organic phase.

    • Workflow:

      • Dissolve the crude mixture in a suitable solvent (e.g., ethanol or DMF).[12][13]

      • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The adduct of this compound should precipitate.

      • Filter the solid adduct and wash it with a cold solvent (like ether) to remove any non-adducted impurities.

      • Regenerate the pure ketone by decomposing the adduct. This is achieved by adding a base (e.g., sodium carbonate or dilute NaOH solution) or by heating, which reverses the reaction and releases the ketone.[14][16]

      • The pure ketone can then be extracted into an organic solvent (e.g., diethyl ether), dried, and concentrated.

Q3: I need an alternative to bisulfite treatment for selectively isolating my ketone. Are there other chemical derivatization methods?

Answer: Yes, Girard's reagents are an excellent alternative for the selective isolation of ketones and aldehydes from complex mixtures.[17][18]

  • Mechanism: Girard's reagents (specifically Girard's Reagent T and P) are cationic hydrazides. They react with the carbonyl group of your ketone to form a hydrazone.[19][20] This new derivative now carries a positive charge, making it highly soluble in water.

  • Workflow:

    • React the crude mixture with Girard's Reagent T in an acidic alcohol solution (e.g., ethanol with a small amount of acetic acid).

    • After the reaction, perform a liquid-liquid extraction. The water-soluble Girard-hydrazone of this compound will move to the aqueous layer, while non-carbonyl impurities remain in the organic layer.

    • Separate the aqueous layer and hydrolyze the hydrazone back to the ketone by adding dilute acid and gently heating.

    • Extract the now-pure, water-insoluble ketone with an organic solvent.

Purification Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Impurity Identification cluster_paths Purification Paths cluster_end Final Product Crude Crude this compound Reaction Mixture Analysis Analyze by GC-MS Crude->Analysis Decision What is the primary impurity? Analysis->Decision Distillation Fractional Distillation Decision->Distillation  Non-polar solvents,  unreacted starting materials (large B.P. difference) Chromatography Flash Column Chromatography Decision->Chromatography Isomeric ketones, byproducts with similar boiling points Chemical Chemical Derivatization (Bisulfite or Girard's Reagent) Decision->Chemical Acidic impurities, other carbonyls, or when chromatography fails Pure Pure this compound Distillation->Pure Chromatography->Pure Chemical->Pure

Caption: Decision workflow for purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from isomers or other byproducts with similar boiling points but different polarities.[10]

  • Slurry Preparation:

    • Choose an appropriate amount of silica gel (230-400 mesh is standard).[10] A rule of thumb is a 50:1 to 100:1 ratio by weight of silica to crude product.

    • In a beaker, create a slurry of the silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing:

    • Secure a glass column vertically. Add a small layer of sand to the bottom.

    • Pour the silica slurry into the column. Use gentle air pressure or a pump to pack the column evenly, avoiding air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Carefully apply the sample to the top of the silica bed using a pipette.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Apply positive pressure (using a flask pump or nitrogen line) to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly effective for separating ketones from non-carbonyl impurities.[14][21][22]

  • Reagent Preparation:

    • Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water just before use.[14]

  • Adduct Formation:

    • Dissolve the crude this compound mixture (approx. 0.25 moles) in a minimal amount of methanol or ethanol in a beaker with vigorous magnetic stirring.[21]

    • Slowly add the saturated NaHSO₃ solution (using a 2:1 molar ratio of bisulfite to expected ketone).[14]

    • Continue stirring vigorously. A white crystalline precipitate of the bisulfite adduct should form. The reaction may take anywhere from 30 minutes to several hours.

  • Isolation of Adduct:

    • Filter the crystalline adduct using a Büchner funnel under vacuum.

    • Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any adhering impurities.

  • Regeneration of Ketone:

    • Transfer the washed adduct crystals to a separatory funnel.

    • Slowly add a 10% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution until the solid dissolves and two distinct layers form.[14]

    • The upper organic layer is your purified this compound.

  • Final Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether to recover any dissolved product.

    • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the pure ketone.

Troubleshooting Diagram for Purification

This diagram provides a logical path for troubleshooting common purification issues.

Troubleshooting start Analysis of 'Pure' Product Shows Impurities q1 Was the purification method Fractional Distillation? start->q1 a1_yes Probable Cause: Close-boiling isomers. Solution: Re-purify using Flash Chromatography. q1->a1_yes Yes q2 Was the purification method Flash Chromatography? q1->q2 No end_node Re-analyze final product a1_yes->end_node a2_yes Probable Cause: Poor separation due to improper solvent system. Solution: 1. Re-run with a shallower gradient. 2. Try a different solvent system (e.g., Hexane/DCM). 3. Ensure proper column packing. q2->a2_yes Yes q3 Was the purification method Chemical Derivatization? q2->q3 No a2_yes->end_node a3_yes Probable Cause: Incomplete reaction or incomplete regeneration. Solution: 1. Ensure sufficient reagent and reaction time during adduct formation. 2. Ensure complete basification/ acidification during regeneration step. q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting guide for common purification problems.

References

  • Title: Purification of Ketones by Sodium Bisulfite Source: designer-drug.com URL:[Link]
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PubMed URL:[Link]
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Scite.ai URL:[Link]
  • Title: this compound Source: PubChem, N
  • Title: Process for recovering aldehydes and ketones Source: Google Patents URL
  • Title: Process for removing a ketone and/or aldehyde impurity Source: Google Patents URL
  • Title: Girard's Reagent T Source: LookChem URL:[Link]
  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL:[Link]
  • Title: The Paternò–Büchi reaction – a comprehensive review Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]
  • Title: Paternò–Büchi reaction Source: Wikipedia URL:[Link]
  • Title: Paterno buchi reaction Source: Slideshare URL:[Link]
  • Title: The Paternò–Büchi reaction –a comprehensive review Source: Semantic Scholar URL:[Link]
  • Title: Paterno Buchi Reaction Notes Source: Scribd URL:[Link]
  • Title: 2-Propylcyclopentanone Source: LookChem URL:[Link]
  • Title: Separation of ketone isomers by extractive distillation Source: Google Patents URL
  • Title: A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry Source: ResearchG
  • Title: Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples Source: PMC, N
  • Title: Use of fractional distillation in organic chemistry Source: Chemistry Stack Exchange URL:[Link]
  • Title: The Girard reagents Source: Journal of Chemical Education, ACS Public
  • Title: Cyclohexanone, 2-propyl- Source: NIST WebBook URL:[Link]
  • Title: What is Fractional Distillation? Source: The Chemistry Blog URL:[Link]
  • Title: One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 c
  • Title: Fractional distill
  • Title: 2-Methylpropylcyclobutane Source: PubChem, N
  • Title: Purification: Fractional Distillation Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Method for purification of ketones Source: Google Patents URL
  • Title: Is it possible to purify aldehyde by column?
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: JoVE URL:[Link]
  • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development, ACS Public

Sources

stability and storage conditions for 2-propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Propylcyclobutanone

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this cyclic ketone. Given the limited specific data available for this compound, this guide synthesizes best practices from the handling of analogous chemical structures, such as cyclobutanone and other flammable ketones, to provide a framework for safe and effective use.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a cyclic ketone with the molecular formula C₇H₁₂O.[1][2] While specific physical properties like a precise boiling point at standard pressure are not consistently reported in public literature, one source indicates a boiling point of 73-75 °C at 100 Torr.[3] Like other cyclobutanones, it is expected to be a liquid at room temperature and should be handled as a flammable organic compound.[4][5]

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
CAS Number 34995-23-8ChemicalBook[6]
Boiling Point 73-75 °C (at 100 Torr)ChemicalBook[3]

Q2: What are the recommended long-term storage conditions for this compound?

Based on safety data for analogous flammable ketones, this compound should be stored in a cool, dry, and well-ventilated area.[4][5] The storage location should be away from heat, sparks, open flames, and other ignition sources.[4][7] It is crucial to keep the container tightly closed to prevent the escape of vapors and potential contamination.[4][5] Storage in a refrigerator or a dedicated flammables cabinet is recommended.

Q3: Should I store this compound under an inert atmosphere?

While not always mandatory for short-term storage, long-term stability may be enhanced by storage under an inert atmosphere, such as nitrogen or argon. This is a general best practice for many organic compounds to prevent potential oxidation or degradation from atmospheric components. For ketones, this can be particularly relevant if there is a risk of peroxide formation, although this is less common than with ethers.

Q4: Is this compound sensitive to light?

Light sensitivity is a potential concern for many organic molecules. While specific photostability data for this compound is not available, it is prudent to store it in an amber or opaque container to protect it from light, which can catalyze degradation reactions.

Troubleshooting Guide

Issue 1: My this compound has developed a yellow tint.

  • Potential Cause: The development of a yellow color can indicate the formation of degradation products. This could be due to oxidation or polymerization, potentially catalyzed by impurities, air, or light.

  • Recommended Action:

    • Assess Purity: If the purity is critical for your application, it is advisable to re-analyze the material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any impurities.

    • Consider Purification: If impurities are detected, distillation may be a viable method to repurify the compound.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool environment. Consider purging the headspace with an inert gas before sealing for long-term storage.

Issue 2: I've noticed a change in the odor of my this compound sample.

  • Potential Cause: A change in odor is another indicator of a chemical change and the formation of new, more volatile or odorous compounds. The specific degradation pathway is not well-documented, but could involve ring-opening or side-chain oxidation.

  • Recommended Action:

    • Handle with Caution: Treat the material as potentially degraded and handle it in a well-ventilated fume hood.

    • Purity Assessment: As with a color change, analytical assessment is recommended to understand the chemical nature of the change.

    • Disposal: If significant degradation is suspected, it may be best to dispose of the material according to your institution's hazardous waste guidelines.

Issue 3: My experimental results are inconsistent when using an older bottle of this compound.

  • Potential Cause: Inconsistent results are a classic sign of reagent degradation. The concentration of the active compound may have decreased, or the presence of impurities could be interfering with your reaction.

  • Recommended Action:

    • Use a Fresh Sample: Whenever possible, use a fresh or newly opened bottle of the reagent for sensitive applications.

    • Implement a Stability Testing Protocol: For ongoing projects, it is good practice to establish a simple stability testing protocol.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound

This protocol outlines a basic procedure for researchers to assess the stability of their this compound sample over time.

Objective: To monitor the purity of this compound under specific storage conditions.

Materials:

  • This compound sample

  • GC-MS or ¹H NMR spectrometer

  • Appropriate vials for sample storage (e.g., amber glass vials with PTFE-lined caps)

  • Inert gas (Nitrogen or Argon), if applicable

Methodology:

  • Initial Analysis (Time Zero):

    • Take an aliquot of the fresh this compound.

    • Perform a GC-MS or ¹H NMR analysis to establish a baseline purity profile. Record the chromatogram or spectrum as the "Time Zero" reference.

  • Sample Preparation for Storage:

    • Dispense aliquots of the compound into several vials, corresponding to the number of time points you wish to test.

    • For each vial, flush the headspace with an inert gas before sealing tightly.

    • Prepare sets of samples for each storage condition you want to evaluate (e.g., room temperature in the dark, 4°C in the dark).

  • Time Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Perform the same GC-MS or ¹H NMR analysis as in the initial step.

  • Data Comparison:

    • Compare the analytical data from each time point to the "Time Zero" reference.

    • Look for the appearance of new peaks (impurities) or a decrease in the area of the main peak (degradation of the target compound).

    • Quantify the purity if possible to track the rate of degradation under different conditions.

Visualizations

Logical Workflow for Handling and Storage

The following diagram provides a decision-making workflow for the proper handling and storage of this compound.

G cluster_receiving Receiving Compound cluster_storage Storage Decision cluster_troubleshooting Troubleshooting Receive Receive this compound Inspect Inspect Container Seal and Appearance Receive->Inspect CheckInfo Check Available Data (SDS/CoA) Inspect->CheckInfo Seal OK & No Visible Issues ShortTerm Short-Term Use (<1 month) CheckInfo->ShortTerm LongTerm Long-Term Storage (>1 month) CheckInfo->LongTerm StoreCool Store at 2-8°C, Tightly Sealed, Dark ShortTerm->StoreCool InertGas Consider Inert Gas Overlay LongTerm->InertGas Observe Observe Color/Odor Change or Inconsistent Results StoreCool->Observe InertGas->StoreCool Analyze Re-analyze Purity (GC, NMR) Observe->Analyze Decision Purify, Use with Caution, or Dispose Analyze->Decision

Caption: Decision workflow for this compound storage.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15877745, this compound.
  • LookChem. (n.d.). Cas 34995-23-8, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549069, 2-(2-Methyl-1-propenyl)cyclobutanone.
  • LookChem. (n.d.). Cas 1193-70-0, 2-Propylcyclopentanone.
  • Wikipedia. (n.d.). Cyclobutanone.

Sources

Technical Support Center: Synthesis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-propylcyclobutanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and mitigate common side reactions. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of enolate alkylation of cyclobutanone.

Issue 1: Low Yield of this compound and Presence of Multiple Higher Molecular Weight Impurities

Question: My reaction to synthesize this compound from cyclobutanone and a propyl halide is resulting in a low yield of the desired product, and my mass spectrometry analysis shows significant amounts of di- and tri-propylated cyclobutanone. What is causing this polyalkylation, and how can I prevent it?

Answer:

The primary cause of polyalkylation is incomplete deprotonation of the starting cyclobutanone to form the enolate. When a significant concentration of neutral cyclobutanone remains in the presence of the mono-alkylated product, a proton exchange can occur. The enolate of this compound can deprotonate the starting cyclobutanone, leading to a mixture of enolates and subsequent alkylation reactions.

Root Cause Analysis and Solutions:

  • Inadequate Base Strength: Using weaker bases like sodium ethoxide or potassium tert-butoxide may not be sufficient to drive the enolate formation to completion.[1][2] The equilibrium will favor the starting materials, leading to a persistent presence of unreacted cyclobutanone.

    • Solution: Employ a strong, non-nucleophilic, sterically hindered base to ensure rapid and irreversible deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[1][2][3] It quantitatively converts the ketone to its enolate, minimizing the presence of the starting ketone and thus preventing proton exchange and subsequent polyalkylation.[1][3]

  • Incorrect Stoichiometry or Addition Order: Using a substoichiometric amount of base or adding the alkylating agent before complete enolate formation will result in a mixture of reactants that promotes side reactions.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of LDA to ensure all the cyclobutanone is consumed. The reaction should be carried out by adding the cyclobutanone to a solution of LDA at a low temperature (typically -78 °C) and allowing sufficient time for complete enolate formation before the addition of the propyl halide.

  • Temperature Control: Running the reaction at higher temperatures can lead to decreased selectivity and promote side reactions.

    • Solution: Maintain a low temperature (-78 °C) during the enolate formation and the subsequent alkylation step to ensure kinetic control and minimize unwanted side reactions.[2]

Polyalkylation_Pathway cluster_undesired Undesired Pathway: Incomplete Deprotonation cluster_desired Desired Pathway: Complete Deprotonation Cyclobutanone_start Cyclobutanone Weak_Base Weak Base (e.g., EtO⁻) Equilibrium Equilibrium Mixture: Cyclobutanone + Enolate Propyl_Halide_1 Propyl Halide Mono_Product This compound (Low Yield) Poly_Product Poly-alkylated Products (Side Products) Cyclobutanone_start_2 Cyclobutanone Strong_Base Strong Base (e.g., LDA) Complete_Enolate Complete Enolate Formation Propyl_Halide_2 Propyl Halide Desired_Product This compound (High Yield)

Issue 2: Formation of Aldol Condensation Byproducts

Question: I am observing the formation of a higher molecular weight byproduct that appears to be an aldol adduct. How can I suppress this side reaction?

Answer:

Aldol condensation occurs when the enolate of cyclobutanone acts as a nucleophile and attacks the carbonyl carbon of an unreacted cyclobutanone molecule. This side reaction is also a consequence of incomplete enolate formation.

Root Cause Analysis and Solutions:

  • Presence of Unreacted Ketone: Similar to the cause of polyalkylation, if the starting ketone is not fully converted to its enolate, it is available to act as an electrophile for the nucleophilic enolate.

    • Solution: The most effective way to prevent aldol reactions is to ensure the complete and rapid formation of the enolate. Using a strong, sterically hindered base like LDA at low temperatures is crucial.[1][3] The steric bulk of LDA also helps to disfavor the bimolecular aldol reaction.

  • Reaction Conditions: The order of addition of reagents is critical.

    • Solution: Add the cyclobutanone slowly to a pre-formed solution of LDA at -78 °C. This ensures that the ketone is immediately deprotonated and its concentration as a neutral species is kept to a minimum. Only after complete enolate formation should the alkylating agent be introduced.

Issue 3: Suspected Ring Rearrangement or Degradation

Question: My reaction is giving a complex mixture of products with some having smaller or larger ring structures, suggesting rearrangement. Is this common for cyclobutanones, and how can it be avoided?

Answer:

Due to significant ring strain, cyclobutanones are susceptible to various rearrangement reactions, especially under harsh conditions.

Potential Side Reactions and Prevention Strategies:

Side ReactionDescriptionConditions Favoring ReactionPrevention Strategy
Favorskii Rearrangement Ring contraction to form a cyclopropanecarboxylic acid derivative. This is more common with α-halo cyclobutanones in the presence of a base.[4][5][6]Presence of a good leaving group at the α-position and a nucleophilic base (e.g., alkoxides).While not a direct side reaction of alkylation with a propyl halide, ensure the absence of α-halogenated impurities in the starting material. Use a non-nucleophilic base like LDA.
Ring Expansion Expansion to a cyclopentanone ring. This can be promoted by certain reagents like diazomethane or transition metal catalysts.[7][8][9]Contamination with certain metals or exposure to conditions that can generate carbene-like species.Use high-purity reagents and solvents. Ensure the reaction vessel is clean and free of metal contaminants. Avoid excessively high temperatures.
Ring Opening Cleavage of the four-membered ring, which can be initiated by nucleophiles or transition metals, driven by the release of ring strain.[10]Harsher reaction conditions, presence of certain nucleophiles or catalytic impurities.Adhere to mild reaction conditions (low temperature). The use of a strong, non-nucleophilic base like LDA for enolate formation generally avoids nucleophile-induced ring opening.

Ring_Instability Cyclobutanone Cyclobutanone Derivative Favorskii Favorskii Rearrangement (Ring Contraction) Cyclobutanone->Favorskii α-halo ketone + strong base RingExpansion Ring Expansion Cyclobutanone->RingExpansion e.g., Diazomethane, Rh-catalysis RingOpening Ring Opening Cyclobutanone->RingOpening Nucleophiles, Transition Metals

Frequently Asked Questions (FAQs)

Q1: What is the best choice of propylating agent for this synthesis?

A1: Primary alkyl halides are the most suitable electrophiles for enolate alkylation as the reaction proceeds via an SN2 mechanism.[1][3][11] 1-iodopropane or 1-bromopropane are excellent choices. 1-chloropropane can also be used but may require longer reaction times or slightly elevated temperatures. Avoid using secondary (e.g., 2-bromopropane) or tertiary alkyl halides as they will predominantly lead to elimination side reactions.[11]

Q2: Can I use a different base instead of LDA?

A2: While other strong bases like lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH) can be used, LDA is generally preferred for ketone deprotonation due to its high basicity, steric hindrance (which minimizes nucleophilic attack on the carbonyl), and excellent solubility in common ethereal solvents like THF at low temperatures. Weaker bases, such as alkoxides, are not recommended as they do not lead to complete enolate formation.[1][2]

Q3: How critical is the solvent for this reaction?

A3: The choice of solvent is crucial. Aprotic polar solvents like tetrahydrofuran (THF) are ideal.[12] THF is effective at solvating the lithium counterion of LDA and the resulting enolate, without interfering with the reaction. It is also suitable for the low temperatures required to maintain kinetic control. Ensure the solvent is anhydrous, as any water will quench the LDA and the enolate, leading to lower yields.

Q4: How can I effectively purify the final this compound product?

A4: After aqueous workup to remove any remaining base and salts, the crude product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is reported as 73-75 °C at 100 Torr.[13] Alternatively, flash column chromatography on silica gel can be employed for smaller scale reactions or for the removal of non-volatile impurities.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclobutanone

  • 1-Bromopropane (or 1-Iodopropane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation (In situ):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate flame-dried flask, prepare a solution of cyclobutanone (1.0 eq.) in a small amount of anhydrous THF.

    • Add the cyclobutanone solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add 1-bromopropane (1.1 eq.) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight if necessary.

  • Workup and Purification:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or flash column chromatography.

References

  • Li, C., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(9), 5144–5149.
  • Zhang, J., et al. (1998). A Novel, One-Pot Ring Expansion of Cyclobutanones. Syntheses of Carbovir and Aristeromycin. The Journal of Organic Chemistry, 63(20), 6886–6890.
  • Wikipedia. Homo-Favorskii rearrangement.
  • Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641.
  • Snider, B. B., & Zhang, Q. (1991). Free radical ring expansion of fused cyclobutanones. Journal of the American Chemical Society, 113(1), 113-118.
  • Li, C., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6, 5144-5149.
  • Curran, D. P., & Singleton, D. A. (1993). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 7(6), 567-594.
  • NROChemistry. Favorskii Rearrangement.
  • Organic Chemistry Portal. Favorskii Reaction.
  • Organic Syntheses. Cyclobutanone.
  • Organic Chemistry Portal. Cyclobutanone synthesis.
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9929.
  • Gu, B., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. Catalysis Communications, 152, 106289.
  • Organic Chemistry Tutor. Alkylation of Enolates.
  • Lumen Learning. Enolate alkylation. Organic Chemistry 1: An open textbook.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions.
  • Fiveable. Alkylation of enolates. Organic Chemistry II Class Notes.
  • Ma, S., & Lu, X. (2012). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Accounts of Chemical Research, 45(4), 589–599.
  • Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(11), 13867–13915.
  • El-Soll, A. M. A. (2007). Synthesis of Cyclobutane Nucleosides and Related Analogues. (Doctoral dissertation, York University).
  • de Lijser, H. J. P., et al. (2003). Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Organic & Biomolecular Chemistry, 1, 4364-4366.
  • LookChem. Cas 34995-23-8,this compound.

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Propylcyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propylcyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize this valuable chemical intermediate. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental hurdles. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and reliable method for synthesizing this compound in a laboratory setting?

While several catalytic methods for the formation of the cyclobutanone ring exist, for targeted synthesis of 2-alkylcyclobutanones like this compound, a highly efficient and scalable approach is the alkylation of a pre-formed cyclobutanone derivative.[1] This method offers excellent control over the introduction of the alkyl group and consistently provides good yields.

The general strategy involves the formation of a cyclobutanone imine, followed by deprotonation to create a nucleophilic aza-allylic anion. This anion is then alkylated with a suitable propyl halide (e.g., 1-bromopropane). The final step is the hydrolysis of the resulting imine to yield the desired this compound. This multi-step, one-pot synthesis is particularly advantageous due to its operational simplicity and high yields.[1]

Q2: I am interested in a direct catalytic approach to forming the this compound ring. What are the promising options and their current challenges?

Direct catalytic methods, such as [2+2] cycloadditions, are an active area of research for cyclobutanone synthesis. Rhodium-catalyzed reactions, in particular, have shown promise for the synthesis of complex cyclobutane structures.[2][3]

For the synthesis of this compound, a potential rhodium-catalyzed approach would involve the [2+2] cycloaddition of a ketene equivalent with 1-pentene. However, controlling regioselectivity to favor the desired 2-propyl isomer over the 3-propyl isomer is a significant challenge. The choice of chiral ligands can influence both the enantioselectivity and, in some cases, the regioselectivity of these reactions.[4]

Currently, these direct catalytic methods are less established for the specific synthesis of simple 2-alkylcyclobutanones compared to the alkylation route and may require significant optimization of catalysts, ligands, and reaction conditions to achieve high yields and selectivity.

Q3: How can I achieve an enantioselective synthesis of this compound?

For enantioselective synthesis, rhodium-catalyzed asymmetric reactions are a promising avenue. The use of chiral phosphine ligands, such as BINAP derivatives, with a rhodium(I) precursor like [Rh(COD)₂]BF₄, has been successful in achieving high enantioselectivity in various cyclization and addition reactions involving cyclobutanones.[2]

In the context of the alkylation method, a chiral auxiliary on the imine could be employed to direct the stereoselective addition of the propyl group. Subsequent removal of the auxiliary would yield the enantioenriched this compound.

Another approach is the enantioselective reduction of a corresponding cyclobutenone precursor, which can be achieved with high efficiency using chiral catalysts.[4]

Troubleshooting Guide

Problem 1: Low yield of this compound in the alkylation synthesis.

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial formation of the cyclobutanone imine is crucial. Ensure that the dehydrating agent (e.g., titanium(IV) chloride) is fresh and added under anhydrous conditions to drive the reaction to completion.

  • Inefficient Deprotonation: The deprotonation of the imine with a strong base like lithium diisopropylamide (LDA) must be performed at low temperatures (typically -78 °C) to prevent side reactions. Ensure the LDA solution is freshly prepared or properly titrated.

  • Poor Alkylation: The alkylating agent, 1-bromopropane, should be of high purity. If the reaction is sluggish, a more reactive alkylating agent like 1-iodopropane could be considered.

  • Incomplete Hydrolysis: The final hydrolysis step with aqueous oxalic acid requires sufficient time and temperature (reflux) to completely convert the imine back to the ketone. Monitor the reaction by TLC or GC-MS to ensure full conversion.

Experimental Protocol: One-Pot Synthesis of this compound via Alkylation

This protocol is adapted from a general procedure for the synthesis of 2-alkylcyclobutanones.[1]

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Oxalic acid

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Imine Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve cyclobutanone (1.0 eq) and isopropylamine (1.2 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C and slowly add TiCl₄ (0.6 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of the cyclobutanone imine can be monitored by GC-MS.

  • Deprotonation and Alkylation:

    • In a separate flask, prepare LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

    • Slowly add the crude imine solution from step 1 to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the aza-allylic anion.

    • Add 1-bromopropane (1.2 eq) to the anion solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis:

    • Quench the reaction mixture by the slow addition of water.

    • Add a saturated aqueous solution of oxalic acid.

    • Heat the two-phase system to reflux and stir vigorously for 4-6 hours until the hydrolysis is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Catalyst Selection for Alternative Synthetic Routes

For researchers exploring direct catalytic ring formation, the choice of catalyst and ligand is critical for controlling selectivity.

Catalyst SystemLigand TypePotential ApplicationKey ConsiderationsReferences
[Rh(COD)₂]BF₄Chiral Phosphines (e.g., BINAP derivatives)Enantioselective [2+2+2] cycloadditionsLigand choice is crucial for enantioselectivity and can influence regioselectivity. Reaction conditions require careful optimization.[2]
Rh(I) complexesElectron-deficient phosphinesIntramolecular cyclobutanone-olefin couplingCan be used to construct complex bridged systems. May not be directly applicable to simple this compound synthesis.[3]
Chiral Rh(II) carboxylatesN/AEnantioselective cyclopropanation (related reaction)Highly effective for asymmetric cyclopropanations, but different mechanism than cycloaddition.[5]

Visualizing the Synthetic Workflow and Mechanism

Workflow for this compound Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A Cyclobutanone + Isopropylamine B TiCl4 Et2O, 0°C to RT A->B C Cyclobutanone Imine B->C D LDA, THF -78°C C->D F Alkylated Imine D->F E 1-Bromopropane E->F G Oxalic Acid (aq) Reflux F->G H This compound G->H I Flash Chromatography H->I J Pure Product I->J

Caption: One-pot synthesis workflow for this compound.

Proposed Mechanism for Rhodium-Catalyzed [4+2] Cycloaddition

G Rh_cat Rh(I) Catalyst Intermediate_A Oxidative Addition (C-C Cleavage) Rh_cat->Intermediate_A Coordination Substrate Cyclobutanone + Alkene Substrate->Intermediate_A Coordination Intermediate_B Rhodacyclopentanone Intermediate_A->Intermediate_B Intermediate_C Migratory Insertion Intermediate_B->Intermediate_C Intermediate_D Rhodacycloheptanone Intermediate_C->Intermediate_D Reductive_Elimination Reductive Elimination Intermediate_D->Reductive_Elimination Product Bridged Ketone Product Reductive_Elimination->Rh_cat Catalyst Regeneration Reductive_Elimination->Product

Caption: Generalized mechanism for Rh-catalyzed cycloaddition.

References

  • Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., Stevens, C. V., & De Kimpe, N. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron, 57(11), 2291-2296. [Link]
  • Ren, Z., & Dong, G. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie International Edition, 61(32), e202205953. [Link]
  • Fries, A., et al. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(9), e202217381. [Link]
  • Burner, D., et al. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Food Chemistry, 88(3), 331-338. [Link]
  • Wang, T., & Dong, G. (2014). Cooperative activation of cyclobutanones and olefins leads to bridged-ring systems by a catalytic [4+2] coupling.
  • Lindsay, V. N. G., et al. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 133(42), 16833-16842. [Link]
  • Krumpolc, M., & Roček, J. (1988). Cyclobutanone. Organic Syntheses, 66, 43. [Link]
  • Fries, A., et al. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. DigitalCommons@TMC. [Link]

Sources

Technical Support Center: Workup & Purification of 2-Propylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the successful workup and purification of reactions involving 2-propylcyclobutanone. The inherent strain of the cyclobutane ring and the reactivity of the ketone demand careful consideration during the isolation phase to prevent product degradation and maximize yield.[1] This document is structured to address common challenges in a direct, question-and-answer format, providing both the "how" and the "why" for each procedural step.

Part 1: Core Principles & Troubleshooting Guide

The success of any reaction hinges on the effective isolation of the target molecule from unreacted starting materials, reagents, and byproducts. The workup procedure for this compound must be tailored to the specific reaction chemistry employed.

Decision-Making Workflow for Initial Workup

The first step in any workup is to quench the reaction, neutralizing any reactive species. The choice of quenching agent is critical and depends on the reagents used. The following decision tree illustrates a logical approach to selecting an initial workup strategy.

WorkupDecisionTree cluster_0 Reaction Type cluster_1 Quenching Strategy cluster_2 Recommended Quench cluster_3 Next Step ReactionType Identify Reaction Type Grignard Grignard / Organolithium ReactionType->Grignard Wittig Wittig Reaction ReactionType->Wittig Oxidation Cr(VI) / Mn(VII) Oxidation ReactionType->Oxidation AcidBaseSensitive Acid/Base Sensitive Reagents ReactionType->AcidBaseSensitive QuenchGrignard Saturated aq. NH4Cl or cold 1M HCl Grignard->QuenchGrignard QuenchWittig Water or Brine Wittig->QuenchWittig QuenchOxidation Saturated aq. Na2S2O3 or Isopropanol Oxidation->QuenchOxidation QuenchSensitive Careful addition of Water or Buffered Solution (pH 7) AcidBaseSensitive->QuenchSensitive Extraction Proceed to Extractive Workup QuenchGrignard->Extraction QuenchWittig->Extraction QuenchOxidation->Extraction QuenchSensitive->Extraction

Caption: Initial quenching strategy based on reaction type.

Troubleshooting Common Workup Issues

This section addresses the most frequent challenges encountered during the isolation of this compound and its derivatives.

Problem Encountered Probable Cause(s) Recommended Solution & Rationale
An emulsion forms during extraction. High concentration of salts, polar solvents (like THF or DMF) remaining, or formation of amphiphilic byproducts.Solution: 1. Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, forcing separation.[2] 2. If THF/DMF was used, dilute the organic layer significantly (5-10x volume) with the extraction solvent before washing.[3] 3. Filter the entire mixture through a pad of Celite to break up the emulsion.
Product is lost after workup ("Vanishing Product"). 1. Product is water-soluble.[4] 2. Product is volatile and lost during solvent evaporation.[4] 3. Product degraded under acidic or basic workup conditions.[1][4]Solution: 1. Check the aqueous layer via TLC or extract it several more times. This compound has some water solubility, though less than unsubstituted cyclobutanone.[5] 2. Remove solvent at reduced pressure without heating. Use a trap cooled with dry ice/acetone. 3. Test product stability on a small scale before full workup. If unstable, use a neutral quench and buffered washes.
Crude NMR is messy; product peaks are small. Incomplete reaction, side reactions, or product degradation.Solution: Before workup, run a TLC to assess reaction completion. If the crude NMR is complex, it may indicate that the issue lies in the reaction itself rather than the workup. Consider purification before concluding the reaction failed.[4]
A persistent solid precipitates between layers. Insoluble salts (e.g., magnesium salts from a Grignard reaction) or polymeric byproducts.Solution: Add more water or a dilute acid (if the product is stable) to dissolve the salts. If it's an organic polymer, attempt to remove it by filtering the entire biphasic mixture through a Celite plug.[2]
Aqueous layer is intensely colored (e.g., brown, pink). Residual quenching agent (e.g., iodine from halogen reagents) or colored byproducts.Solution: Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce residual halogens.[2][3] If the color persists, it is likely an organic impurity that will need to be removed by chromatography.

Part 2: Reaction-Specific Workup Protocols

FAQ 1: How do I work up a Grignard reaction with this compound?

Answer: The workup for a Grignard reaction must address two main challenges: quenching the highly basic Grignard reagent and managing the resulting magnesium salts.[6][7][8]

Protocol: Workup for Grignard Addition to this compound

  • Cooling: After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exothermic nature of the quench.

  • Quenching (Causality): Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring.

    • Why NH₄Cl? It is a mild proton source (pKa ≈ 9.2) that effectively protonates the alkoxide product and destroys excess Grignard reagent without creating a strongly acidic environment that could promote side reactions of the resulting tertiary alcohol.[3][8] Direct addition of water can form magnesium hydroxide (Mg(OH)₂), a gelatinous precipitate that complicates extraction.

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes until the solids become a fine, white precipitate.

  • Extraction:

    • Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer to a separatory funnel. If solids remain, you may need to add a small amount of dilute HCl (e.g., 1M) to dissolve them, but first confirm your product is stable to acid.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (1x) to remove the bulk of water-soluble salts.

    • Saturated aqueous sodium chloride (brine) (1x) to facilitate drying by removing dissolved water from the organic layer.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product.

FAQ 2: What is the best way to remove triphenylphosphine oxide after a Wittig reaction?

Answer: Triphenylphosphine oxide (TPPO) is the primary byproduct of a Wittig reaction and is notoriously difficult to separate from many organic products due to its moderate polarity and high crystallinity.[3][10]

Workflow: Purification Strategy for Wittig Reactions

WittigWorkup Start Crude Wittig Reaction Mixture (Product + TPPO in solvent) Step1 Concentrate under reduced pressure Start->Step1 Step2 Suspend residue in a minimally polar solvent (e.g., cold pentane or 1:4 Ether:Hexane) Step1->Step2 Step3 Triturate/Stir vigorously Step2->Step3 Step4 Filter the resulting slurry Step3->Step4 Product Filtrate: Contains soluble product (2-propyl-1-methylenecyclobutane) Step4->Product (liquid) Byproduct Solid: Precipitated TPPO Step4->Byproduct (solid) Step6 Combine filtrates and concentrate Product->Step6 Step5 Wash solid with more cold solvent Byproduct->Step5 Final Crude Product (Largely free of TPPO) Step6->Final

Caption: Workflow for removing triphenylphosphine oxide (TPPO).

Protocol: Workup and Purification of a Wittig Reaction

  • Initial Quench: If the reaction is complete, quench with water or brine and perform a standard extractive workup as described previously.

  • Solvent Removal: Concentrate the dried organic extracts to obtain a crude oil or solid.

  • Precipitation (Causality):

    • Add a small volume of a non-polar solvent system, such as cold pentane, hexane, or a mixture of diethyl ether and hexane (e.g., 1:4 v/v).

    • Why this works: 2-propyl-1-methylenecyclobutane (the likely product) is non-polar and will remain soluble, while the more polar TPPO is poorly soluble and will precipitate as a white solid.[3]

  • Filtration: Stir the resulting slurry vigorously for 10-15 minutes, then filter through a Büchner or Hirsch funnel.

  • Washing: Wash the collected solid (TPPO) with a small amount of the cold non-polar solvent to recover any occluded product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, which should now be significantly depleted of TPPO. Further purification by column chromatography may be necessary.

Part 3: Advanced Purification

FAQ 3: My product is still impure after workup. What's next?

Answer: If extractive workup and precipitation fail to yield pure material, chromatographic purification is the next logical step. For volatile compounds, distillation can also be an effective method.[11]

Purification by Column Chromatography

Flash column chromatography is the most common method for purifying products like this compound and its derivatives. The key is selecting an appropriate solvent system (eluent).

Impurity Type Recommended Strategy Starting Eluent System (Hexane/Ethyl Acetate) Rationale
Less Polar Impurities Normal Phase Chromatography (Silica Gel)95:5 to 90:10The product, being a ketone, is more polar than non-polar byproducts (e.g., hydrocarbons). The product will elute after the impurities.
More Polar Impurities (e.g., TPPO, alcohols) Normal Phase Chromatography (Silica Gel)90:10 to 80:20The less polar product will elute first, leaving the more polar impurities adsorbed to the silica. This is the most common scenario.
Baseline Separation is Difficult Weak Partitioning ChromatographyIsocratic elution with a weak solvent system.This technique, often used for biomolecules, can be adapted. It involves using conditions where the product binds weakly to the stationary phase, allowing for better separation from closely-eluting impurities.[12][13]

Protocol: General Flash Column Chromatography

  • Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system, collecting fractions. Monitor the elution by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Cui, Y., Wu, J., & Zhang, J. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
  • Cui, Y., Wu, J., & Zhang, J. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]
  • Cui, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. [Link]
  • Eastman Kodak Company. (2002). Process for the recovery and purification of cyclobutanone.
  • Ghosh, S., & Patra, S. (2016). The application of cyclobutane derivatives in organic synthesis.
  • Liskon Biological. (n.d.). Synthesis And Optimization of Cyclobutanone. Liskon Biological. [Link]
  • Chengdu Red Victory Technology Development Co., Ltd. (2013). Purifying process of cyclobutanone.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. University of Rochester. [Link]
  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
  • Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, Coll. Vol. 7, p.114. [Link]
  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. [Link]
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Medscape. (2024). Diabetic Ketoacidosis (DKA) Workup. Medscape. [Link]
  • Vessally, E., et al. (2008). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide.
  • Tobrman, T., et al. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
  • Koc, F., et al. (2014). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC.
  • Frongia, A., et al. (2013). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
  • Vessally, E., et al. (2008). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. PubMed. [Link]
  • Hui, S., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. University of Rochester. [Link]
  • Medscape. (2023). Ketones. Medscape. [Link]
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
  • LookChem. (n.d.). This compound. LookChem. [Link]
  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
  • Kelley, B. D., et al. (2008). Weak partitioning chromatography for anion exchange purification of monoclonal Antibodies.
  • Kelley, B. D., et al. (2008). Weak partitioning chromatography for anion exchange purification of monoclonal antibodies. Biotechnology and Bioengineering. [Link]
  • EMP Biotech. (2024).

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Technical Support Center: Navigating Ring Strain in 2-Propylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2-propylcyclobutanone. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the inherent ring strain of the cyclobutane ring in this versatile building block. As Senior Application Scientists, we aim to provide not only protocols but also the underlying mechanistic reasoning to empower you to overcome experimental hurdles and achieve your synthetic goals.

Understanding the Challenge: The Strained Cyclobutane Ring

The reactivity of this compound is dominated by the significant ring strain of the four-membered ring, a consequence of bond angles deviating from the ideal 109.5° of sp³ hybridized carbons.[1] This strain serves as a powerful driving force for a variety of reactions, including ring-opening, ring expansion, and rearrangements, which can be both synthetically useful and a source of unwanted side products.[2][3][4][5] The presence of the 2-propyl group further influences the regioselectivity and stereoselectivity of these transformations. This guide will help you harness this reactivity productively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound, offering plausible explanations and actionable solutions.

Problem 1: Low Yield in Baeyer-Villiger Oxidation due to Competing Pathways

Issue: You are attempting a Baeyer-Villiger oxidation of this compound to obtain the corresponding lactone, but you observe a mixture of products, including ring-opened species, and the yield of the desired lactone is low.

Plausible Causes & Solutions:

  • Migratory Aptitude and Regioselectivity: The Baeyer-Villiger oxidation's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl.[6][7][8] For this compound, there is a competition between the migration of the more substituted secondary carbon and the less substituted primary carbon of the cyclobutane ring. The general migratory aptitude order is tertiary > secondary > phenyl > primary > methyl.[6] In this case, the secondary carbon is expected to migrate preferentially, leading to the desired lactone. However, under harsh conditions, other pathways can become competitive.

  • Acid-Catalyzed Ring Opening: The peroxyacids used in Baeyer-Villiger oxidations are acidic and can catalyze the protonation of the carbonyl oxygen, which can be followed by a ring-opening cascade, especially at elevated temperatures.[4]

  • Choice of Peroxyacid: More reactive peroxyacids, while faster, may lead to more side products.

Recommended Protocol & Troubleshooting Steps:

  • Choice of Reagent: Use a milder peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA) generated in situ.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize acid-catalyzed side reactions.

  • Buffering: In some cases, adding a buffer such as sodium bicarbonate or disodium hydrogen phosphate can help to control the acidity of the reaction mixture.

  • Monitoring: Closely monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that can lead to product degradation.

Condition Reagent Temperature Expected Outcome
Standard m-CPBA0 °C to RTModerate to good yield of the desired lactone.
For sluggish reactions Trifluoroperacetic acid0 °CHigher reactivity, but potential for more side products.
To minimize acidity m-CPBA with NaHCO₃0 °C to RTReduced side reactions, potentially slower reaction rate.

Problem 2: Poor Stereoselectivity in the Reduction of the Carbonyl Group

Issue: You are reducing this compound to the corresponding alcohol but are obtaining a mixture of cis and trans isomers with poor diastereoselectivity.

Plausible Causes & Solutions:

  • Steric Hindrance: The approach of the hydride reagent to the carbonyl carbon is influenced by the steric bulk of the propyl group. Attack from the face opposite to the propyl group (anti-attack) leads to the cis-alcohol, while attack from the same face (syn-attack) yields the trans-alcohol.

  • Reducing Agent Size: The size of the hydride reagent can significantly impact the facial selectivity. Larger, bulkier reducing agents will be more sensitive to steric hindrance.[9]

  • Chelation Control: If a Lewis acidic metal is present in the hydride reagent (e.g., Li⁺ in LiAlH₄), it can coordinate to the carbonyl oxygen, influencing the trajectory of the hydride attack.[9]

Strategies for Improving Stereoselectivity:

  • For the cis-isomer (anti-attack): Use a bulky hydride reagent that will preferentially attack from the less hindered face, opposite the propyl group.

    • Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) or sodium tri-sec-butylborohydride (N-Selectride®).

  • For the trans-isomer (syn-attack): This is generally more challenging due to sterics. A smaller, less hindered reducing agent might show a slight preference for the trans product, but high selectivity is difficult to achieve. Chelation control with a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures could be explored.

Experimental Protocol for High cis-Selectivity:

  • Dissolve this compound in dry THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Problem 3: Uncontrolled Ring Opening during Grignard or Organolithium Addition

Issue: When attempting to add a Grignard or organolithium reagent to the carbonyl of this compound, you observe significant formation of ring-opened byproducts instead of the expected tertiary alcohol.

Plausible Cause & Solutions:

  • β-Carbon Elimination: The initial addition of the organometallic reagent to the carbonyl forms a magnesium or lithium alkoxide intermediate. The high ring strain can promote a subsequent β-carbon elimination, leading to a ring-opened enolate.[3][5] This is a known reactivity pattern for cyclobutanones.[3][5]

Mitigation Strategies:

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to disfavor the ring-opening pathway, which typically has a higher activation energy than the initial addition.

  • Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and can sometimes lead to more side reactions than Grignard reagents.[10][11][12] Consider using the corresponding Grignard reagent if you are using an organolithium.

  • Rapid Quenching: Once the addition is complete (as determined by TLC or other monitoring), quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide before it has a chance to undergo ring opening.

Diagram: Competing Pathways in Organometallic Addition

G A This compound + R-MgX B Alkoxide Intermediate A->B Nucleophilic Addition C Desired Tertiary Alcohol B->C Protonation (Quench) D Ring-Opened Product B->D β-Carbon Elimination (Ring Opening)

Caption: Desired vs. undesired pathways in Grignard reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected regiochemical outcomes for the enolization of this compound?

The regioselectivity of enolate formation is governed by a balance of kinetic and thermodynamic control.

  • Kinetic Enolate: Deprotonation at the less substituted α-carbon (C4) is generally faster due to lower steric hindrance. Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will favor the formation of the kinetic enolate.

  • Thermodynamic Enolate: The more substituted enolate, with the double bond between C2 and the carbonyl carbon, is thermodynamically more stable. To favor this isomer, equilibrating conditions are needed, such as using a weaker base like potassium tert-butoxide in tert-butanol at higher temperatures. However, achieving high selectivity for the thermodynamic enolate of a 2-substituted cyclobutanone can be challenging due to competing side reactions. "Soft enolization" conditions have been shown to improve regioselectivity in some cyclic systems.[13][14][15]

Diagram: Kinetic vs. Thermodynamic Enolization

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Start This compound K_Product Less Substituted Enolate K_Start->K_Product LDA, THF, -78 °C T_Start This compound T_Product More Substituted Enolate T_Start->T_Product KOtBu, t-BuOH, RT

Caption: Conditions for selective enolate formation.

FAQ 2: Are Wittig reactions feasible with this compound, and what are the potential complications?

Yes, Wittig reactions are feasible, but the inherent steric hindrance around the carbonyl group can be a challenge.

  • Reactivity of the Ylide: Unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) are more reactive and generally necessary for successful reactions with sterically hindered ketones like this compound.[16] Stabilized ylides (e.g., those containing an adjacent ester or ketone) are often too unreactive.[17]

  • Potential for Low Yields: Due to steric hindrance, the reaction may be slow and require elevated temperatures, which can lead to decomposition of the ylide or the product.[16][18]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate carbanion, is often a better alternative for hindered ketones as the phosphonate reagents are generally more reactive and the water-soluble phosphate byproduct simplifies purification.

FAQ 3: Can I expect ring expansion reactions with this compound?

Yes, ring expansion is a common and synthetically valuable reaction pathway for cyclobutanones.[2][19][20]

  • Diazomethane-Mediated Ring Expansion: Reaction with diazomethane can lead to the formation of 2-propylcyclopentanone. This reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement with expulsion of nitrogen gas.

  • Tiffeneau-Demjanov Rearrangement: This involves the conversion of the cyclobutanone to a cyanohydrin, followed by reduction to an amino alcohol and subsequent treatment with nitrous acid to induce a ring expansion to a cyclopentanone.

  • Lewis Acid-Catalyzed Rearrangements: Certain Lewis acids can promote the rearrangement of cyclobutanones, leading to ring-expanded products. The outcome can be highly dependent on the choice of Lewis acid and the substrate.[21]

References

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]
  • ResearchGate. (2002). (PDF)
  • Wang, B., Zhong, H., & Tian, X. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones.
  • ResearchGate. (2021). Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones 1. [Link]
  • ResearchGate. (n.d.). Scheme 2.
  • Wang, Y., et al. (2023). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry, 21(46), 9333-9345. [Link]
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]
  • Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. [Link]
  • Wang, B., Zhong, H., & Tian, X. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones. RSC Publishing. [Link]
  • Organic Chemistry Portal. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. [Link]
  • Zhang, X., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]
  • Dwulet, N. C., Ramella, V., & Vanderwal, C. D. (2021).
  • Cramer, N., et al. (n.d.). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science. [Link]
  • Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones.
  • Dwulet, N. C., Ramella, V., & Vanderwal, C. D. (2021).
  • Organic Chemistry Portal. (2021).
  • Liu, C., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Souillart, L., & Cramer, N. (2015). Regiodivergent Cyclobutanone Cleavage: Switching Selectivity With Different Lewis Acids. Chemistry, 21(5), 1863-7. [Link]
  • Organic Syntheses. (n.d.). cyclobutanone. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]
  • ResearchGate. (n.d.). (PDF) Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
  • The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. [Link]
  • The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. [Link]
  • NROChemistry. (n.d.).
  • CORE. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
  • Wikipedia. (n.d.). Ring strain. [Link]
  • University of Calgary. (n.d.). Ch17: Baeyer-Villiger reaction. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
  • ACS. (n.d.).
  • Orgo Made Easy. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ChemRxiv. (n.d.).

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Technical Support Center: Solvent Effects on 2-Propylcyclobutanone Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the reaction kinetics of 2-propylcyclobutanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of solvent effects in your experiments. Our approach is rooted in established chemical principles to ensure the integrity and success of your research.

Introduction: Why Solvent Choice is Critical

The solvent is not merely an inert medium for your reaction; it is an active participant that can dramatically influence reaction rates and even alter reaction pathways.[1][2] For a molecule like this compound, which possesses a moderately polar carbonyl group and a nonpolar hydrocarbon backbone, the choice of solvent can lead to orders-of-magnitude differences in reaction velocity.[3] This is primarily due to the differential solvation of the ground state reactants and the transition state.[1][4] A solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction, and vice versa.[1] This guide will help you diagnose and resolve common issues encountered when studying these phenomena.

Troubleshooting Guide: Diagnosing and Resolving Experimental Issues

This section addresses specific problems you might encounter during your kinetic studies. Each entry provides a potential cause, a detailed scientific explanation, and a step-by-step protocol for resolution.

Issue 1: My Nucleophilic Addition Reaction is Slower Than Expected in a Protic Solvent.

Question: I am running a nucleophilic addition to the carbonyl group of this compound using a strong nucleophile (e.g., an organometallic reagent or an alkoxide). I chose a polar protic solvent like methanol to ensure solubility, but the reaction rate is extremely slow. Why is this happening and how can I fix it?

Root Cause & Scientific Explanation:

This is a classic issue of solvent-nucleophile deactivation. Polar protic solvents, such as alcohols and water, have acidic protons that can engage in strong hydrogen bonding with or even protonate your nucleophile.[4] This solvation shell around the nucleophile stabilizes it, lowering its ground state energy and increasing the activation energy required for it to attack the electrophilic carbonyl carbon of this compound. In essence, the solvent is "caging" and deactivating your reactant. For strong, anionic nucleophiles, this effect is particularly pronounced.[1]

dot

Caption: Solvent deactivation of a nucleophile in protic vs. aprotic media.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent. These solvents possess dipoles that can solvate the counter-ion (e.g., Li⁺, MgBr⁺) but do not have acidic protons to form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.

    • Recommended Solvents: Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Experimental Procedure (Example: Grignard Reaction):

    • Step 1: Preparation: Rigorously dry all glassware and solvents. Anhydrous conditions are critical for organometallic reactions.

    • Step 2: Solvent Change: Dissolve your this compound in anhydrous THF instead of methanol.

    • Step 3: Reagent Addition: Add the Grignard reagent (e.g., Propylmagnesium bromide in Et₂O) dropwise to the solution of the ketone at a controlled temperature (e.g., 0 °C).

    • Step 4: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). You should observe a significantly faster conversion of the starting material.

    • Step 5: Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl) only after the reaction is complete.

  • Data Comparison: Quantify the rate constants in both the protic and aprotic solvents to authoritatively demonstrate the solvent effect.

Issue 2: Inconsistent Kinetic Data and Poor Reproducibility.

Question: I am studying the kinetics of an acid-catalyzed enolization of this compound across different solvents. However, my measured rate constants for the same solvent vary significantly between runs. What could be causing this inconsistency?

Root Cause & Scientific Explanation:

Inconsistent kinetic data often points to uncontrolled variables that affect the reaction rate. For acid-catalyzed reactions, the most common culprits are trace amounts of water, impurities in the solvents or reactants, and temperature fluctuations. Water can act as a competing base or nucleophile, while acidic or basic impurities in the solvent can alter the catalyst concentration. Since reaction rates are highly sensitive to temperature (as described by the Arrhenius equation), even small fluctuations can lead to significant variations in rate constants.

Troubleshooting Protocol:

  • Solvent and Reagent Purification:

    • Step 1: Use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Step 2: If you suspect impurities, distill the solvents according to standard procedures. For example, distill THF from sodium/benzophenone to remove water and peroxides.

    • Step 3: Purify the this compound, for instance, by distillation, to remove any acidic or basic impurities. The same applies to your acid catalyst.

  • Strict Control of Water Content:

    • Step 1: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Step 2: Assemble the reaction setup under an inert atmosphere. Use septa and syringes for reagent transfers.

    • Step 3: To quantify the impact of water, consider running a set of controlled experiments where known, small amounts of water are added to determine its effect on the reaction rate.

  • Precise Temperature Control:

    • Step 1: Use a thermostated bath (e.g., an oil bath with a digital controller or a cryostat) to maintain the reaction temperature within a narrow range (e.g., ±0.1 °C).

    • Step 2: Allow the reaction mixture to reach thermal equilibrium before initiating the reaction (e.g., by adding the catalyst).

    • Step 3: Record the temperature throughout the experiment to ensure it remained constant.

  • Standardized Kinetic Run Procedure:

    • Develop and strictly follow a Standard Operating Procedure (SOP) for setting up each kinetic run, including the order of reagent addition and mixing methods.

dot

G cluster_workflow Workflow for Reproducible Kinetics A Purify Solvents & Reagents B Dry Glassware (Oven, Inert Atm.) A->B C Assemble Under Inert Atmosphere B->C D Thermostated Bath (±0.1°C) C->D E Equilibrate Reactants to Temp. D->E F Initiate Reaction (Add Catalyst) E->F G Monitor Progress (GC/HPLC/NMR) F->G H Consistent Data G->H

Caption: Standardized workflow to ensure kinetic data reproducibility.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate range of solvents for my study?

To effectively probe solvent effects, you should select a diverse set of solvents that span a wide range of relevant properties. Key parameters to consider include:

  • Polarity (Dielectric Constant, ε): Choose solvents from nonpolar (e.g., Hexane, ε ≈ 2), polar aprotic (e.g., Acetone, ε ≈ 21; DMSO, ε ≈ 47), and polar protic (e.g., Ethanol, ε ≈ 25; Water, ε ≈ 80) categories.[1][4]

  • Hydrogen Bonding Ability: Differentiate between hydrogen bond donors (protic, e.g., alcohols) and hydrogen bond acceptors (aprotic, e.g., THF, acetone).

  • Solvatochromic Parameters: For a more sophisticated analysis, use scales like the Kamlet-Taft parameters (α for H-bond acidity, β for H-bond basicity, and π* for dipolarity/polarizability) to correlate with your kinetic data.

Solvent ClassExample SolventDielectric Constant (ε) at 20°CKey FeatureTypical Effect on Reactions with Polar Transition States
Nonpolarn-Hexane1.9Low polarity, van der Waals forces onlyGenerally slows down the reaction
Polar AproticAcetone20.7Dipolar, H-bond acceptorAccelerates reaction by solvating cations
Polar AproticDMSO46.7Highly dipolar, strong H-bond acceptorStrongly accelerates SN2-type reactions
Polar ProticEthanol24.6Dipolar, H-bond donor and acceptorCan accelerate or decelerate depending on reactant vs. TS solvation
Polar ProticWater80.1Highly polar, strong H-bond donor/acceptorStabilizes ions and charged species effectively

Q2: My reaction involves a charged intermediate. How should I approach solvent selection?

For reactions proceeding through a charged intermediate or a transition state with significant charge separation (like an SN1-type mechanism), the solvent's ability to stabilize that charge is paramount. According to the Hughes-Ingold rules, reactions where charge is created or becomes more concentrated in the transition state are accelerated by more polar solvents.[1] Therefore, you should prioritize polar solvents, particularly polar protic ones like water or alcohols, which are excellent at solvating both cations and anions.[4]

Q3: Are there any common side reactions of this compound I should be aware of?

Yes. Under certain conditions, especially with strong bases or acids, this compound can undergo reactions other than simple addition to the carbonyl. Be aware of:

  • Enolization/Enolate Formation: In the presence of a base, the α-protons can be abstracted to form an enolate. This can lead to aldol-type condensation reactions or racemization if the α-carbon is chiral.

  • Ring-Opening Reactions: Cyclobutanone rings are strained and can be susceptible to ring-opening under certain nucleophilic or thermal conditions, although they are more stable than cyclopropanones.

  • Favorskii Rearrangement: In the presence of a base, α-halo-ketones can undergo this rearrangement. While not an issue with the parent ketone, it's a consideration if you are using a halogenated derivative.

Always analyze your product mixture carefully (e.g., by GC-MS or NMR spectroscopy) to check for the presence of unexpected byproducts.

References

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
  • Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate.
  • Solvent effects. (2023, December 29). In Wikipedia.
  • This compound. (n.d.). LookChem.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2023). ResearchGate.
  • A Study of Solvent Effects on Reaction Rates Using a Microreactor. (2012). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Solvent effects on reaction rates. (n.d.). ResearchGate.

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managing reaction temperature for 2-propylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-propylcyclobutanone. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing the critical parameter of reaction temperature. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature for synthesizing this compound is not a single value but is highly dependent on the chosen synthetic methodology. The two primary routes involve either a thermal or a photochemical [2+2] cycloaddition, each with distinct thermal requirements.

  • Thermal [2+2] Cycloaddition: This route, typically involving the reaction of an alkene with a ketene, is temperature-driven. While the reaction requires heat to overcome the activation energy, excessively high temperatures can be detrimental.[1][2] Generally, these reactions are conducted in a range of 40 °C to 120 °C . The specific temperature must be carefully optimized, as higher temperatures can promote the thermal decomposition of the desired cyclobutanone product.[3][4]

  • Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction): This method uses light to excite a carbonyl compound that then reacts with an alkene.[5][6] Since the energy is provided by photons, these reactions do not inherently require high temperatures. In fact, heat is often an undesirable byproduct of the irradiation process.[7][8] Many photochemical cycloadditions are performed at or below room temperature (-78 °C to 25 °C ) to improve selectivity and minimize thermal side reactions.[9][10]

Synthetic RouteTypical Temperature RangeKey Considerations
Thermal [2+2] Cycloaddition 40 °C – 120 °CBalance between reaction rate and product stability.
Photochemical [2+2] Cycloaddition -78 °C – 25 °CRequires efficient cooling to dissipate heat from the light source.[7]
Q2: Why is precise temperature control so critical in this synthesis?

Precise temperature control is arguably one of the most important factors influencing the success of this synthesis for several reasons.[11]

  • Product Stability: The cyclobutanone ring is thermally labile. At elevated temperatures (approaching 350 °C for the parent compound), it can undergo a retro-[2+2] cycloelimination to yield ethylene and ketene.[3][4] While this compound's exact decomposition temperature may differ, it is susceptible to similar degradation pathways, especially during prolonged heating or high-temperature distillation.

  • Minimizing Side Reactions: Temperature governs the rates of all potential reactions in the flask.[12] Inadequate control can favor undesired pathways. For instance, in ketene-based cycloadditions, higher temperatures might accelerate ketene dimerization, reducing the yield of the target product.

  • Controlling Selectivity: In photochemical reactions, temperature can significantly influence the diastereoselectivity of the cycloaddition.[9][13] Maintaining a consistent, often low, temperature is crucial for achieving the desired stereoisomer.

  • Ensuring Safety and Reproducibility: Many cycloadditions are exothermic. Without proper temperature management, heat can accumulate, potentially leading to a runaway reaction.[11] For scientific integrity and process scale-up, maintaining a consistent temperature profile ensures that results are reproducible from one experiment to the next.[14]

Q3: What are the primary risks of running the reaction at a temperature that is too high?

Exceeding the optimal temperature window carries significant risks that can compromise your experiment:

  • Reduced Yield: The primary consequence is a lower yield of this compound due to thermal decomposition.[3][4]

  • Complex Product Mixture: Instead of a clean reaction, you may generate a complex mixture of byproducts, making purification difficult and time-consuming.

  • Inconsistent Stereochemistry: For stereoselective reactions, elevated temperatures can provide enough energy to overcome the preferential transition state, leading to a loss of stereocontrol.[13]

  • Reaction Failure: In some cases, high temperatures can lead to the degradation of starting materials or catalysts faster than the desired reaction can proceed.

Troubleshooting Guide
Q: My reaction yield is low, and I'm observing significant byproduct formation. Could temperature be the issue?

A: Yes, this is a classic symptom of suboptimal temperature control. If the temperature is too high, you are likely promoting competing side reactions or decomposing your product.

Diagnostic Workflow:

G start Low Yield / High Impurity Profile temp_check Is Reaction Temperature Optimized? start->temp_check high_temp Symptom: Charring or Darkening of Reaction Mixture temp_check->high_temp Yes byproducts Symptom: Unidentified Peaks in GC-MS / NMR temp_check->byproducts Yes cause_decomp Root Cause: Product Decomposition high_temp->cause_decomp cause_side_rxn Root Cause: Competing Side Reactions Favored byproducts->cause_side_rxn solution_optimize Action: Perform Temperature Optimization Study (See Protocol 1) cause_decomp->solution_optimize solution_purify Action: Use Low-Temperature Purification (See Protocol 2) cause_decomp->solution_purify cause_side_rxn->solution_optimize

Caption: Troubleshooting workflow for low yield.

Explanation: An excessively high temperature provides the necessary activation energy for undesired pathways. The most probable side reaction is the thermal cleavage of the cyclobutanone ring.[3][4] To resolve this, a systematic temperature optimization is required.

Protocol 1: General Procedure for Temperature Optimization Study
  • Establish a Baseline: Run the reaction at your previously used temperature and analyze the yield and purity to serve as a baseline.

  • Set Up Parallel Reactions: If equipment allows, set up a series of small-scale reactions (e.g., 3-5 reactions) in parallel.

  • Vary the Temperature: Assign a different temperature to each reaction. For a thermal cycloaddition initially run at 100 °C, you might set up reactions at 60 °C, 70 °C, 80 °C, and 90 °C.

  • Maintain Consistency: Ensure all other parameters (concentration, stoichiometry, reaction time, stirring speed) are identical across all setups.

  • Monitor and Analyze: Monitor each reaction by TLC or GC-MS at set time points.

  • Quench and Analyze: Once the reactions are complete, quench them simultaneously and analyze the crude product mixture from each to determine the yield and byproduct profile. The optimal temperature will be the one that provides the highest yield of the desired product with the fewest impurities.

Q: My reaction is sluggish or fails to initiate. Should I just increase the temperature?

A: While a lack of reactivity is often due to insufficient thermal energy to overcome the activation barrier, indiscriminately increasing the temperature is not advisable.[12] A cautious, stepwise approach is necessary to avoid overshooting the optimal temperature and entering the decomposition or side-reaction regime.

Recommended Workflow:

Sources

Technical Support Center: Byproduct Analysis in the Paterno-Büchi Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the Paterno-Büchi reaction. This guide is designed to provide Senior Application Scientist-level insights into identifying, understanding, and mitigating common byproducts encountered during this powerful photochemical cycloaddition. We will address specific experimental challenges in a direct question-and-answer format, moving from fundamental mechanisms to practical troubleshooting and advanced protocols.

A Note on the Target Molecule: The Paterno-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form a four-membered ring ether known as an oxetane .[1][2][3][4] While the topic specifies "2-propylcyclobutanone," this is not a direct product of this reaction. This guide will proceed under the assumption that the goal is the synthesis of a propyl-substituted oxetane (e.g., from the reaction of acetone and 1-pentene), and that "this compound" may be a misnomer or a desired downstream product following rearrangement of the oxetane. The principles of byproduct analysis discussed herein are broadly applicable to the Paterno-Büchi synthesis of substituted oxetanes.

Section 1: Core Concepts - Understanding Byproduct Formation

This section delves into the fundamental photochemical pathways that compete with the desired oxetane formation.

Q1: What is the fundamental mechanism of the Paterno-Büchi reaction, and how does it create opportunities for byproduct formation?

A: The Paterno-Büchi reaction begins with the absorption of UV light by the carbonyl compound, promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*).[5] This creates an excited singlet state (S₁) which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁).[1] This excited triplet carbonyl, which has diradical character, is the primary species that reacts with the ground-state alkene.

The key to understanding byproduct formation lies in the 1,4-diradical intermediate formed after the initial bond between the carbonyl oxygen and one of the alkene carbons.[6] While the desired pathway is the closure of this diradical to form the oxetane ring, several competing pathways are available to both the initial excited ketone and the 1,4-diradical intermediate, as illustrated below.

Paterno_Buchi_Byproducts Ketone_S0 Ketone (S₀) Ketone_T1 Excited Ketone (T₁) [n,π*] Ketone_S0->Ketone_T1 hν / ISC Alkene Alkene Diradical 1,4-Diradical Intermediate Ketone_T1->Diradical + Alkene Norrish Norrish Type I/II (Cleavage Products) Ketone_T1->Norrish α-cleavage or γ-H abstraction Pinacol Pinacol Product (Dimer) Ketone_T1->Pinacol + Ketone (S₀) Diradical->Ketone_S0 Reversion (Cleavage) Product Desired Oxetane (Product) Diradical->Product Ring Closure Rearrangement Rearrangement/ Disproportionation Diradical->Rearrangement

Caption: Reaction mechanism and competing byproduct pathways in the Paterno-Büchi reaction.

Q2: Beyond other oxetane isomers, what are the most common chemical classes of byproducts I should expect to find in my reaction mixture?

A: The crude product of a Paterno-Büchi reaction is rarely clean. You should anticipate several classes of byproducts derived from competing photochemical processes:

  • Norrish Type I and II Products: These byproducts originate from the excited ketone before it reacts with the alkene.[5][7]

    • Norrish Type I: Involves cleavage of the bond alpha to the carbonyl group, forming two radical fragments which can then recombine or react further.

    • Norrish Type II: Occurs if the ketone has a hydrogen atom on the gamma-carbon. The excited carbonyl abstracts this hydrogen intramolecularly, leading to cleavage and formation of a smaller ketone and an alkene. This is a very common and often significant side reaction.[7]

  • Pinacol Coupling Products: This involves the dimerization of two excited ketone molecules to form a 1,2-diol (a pinacol).[8] This pathway is particularly favored at higher concentrations of the ketone.

  • Alkene Dimers or Polymers: The excited ketone can sometimes act as a photosensitizer, transferring its energy to the alkene. This excited alkene can then react with a ground-state alkene molecule, leading to dimerization or polymerization.

  • Diradical Disproportionation Products: The 1,4-diradical intermediate, instead of closing to an oxetane, can undergo internal hydrogen atom transfer (disproportionation) to yield unsaturated alcohols or enol ethers.[8]

Section 2: Troubleshooting Guide - From Observation to Solution

This section provides actionable advice for common experimental problems.

Q3: My reaction yield is very low, but my starting ketone is fully consumed. What are the likely culprits?

A: This classic scenario points towards dominant side reactions. The energy you're putting into the system is being funneled into unproductive pathways.

  • Hypothesis 1: Norrish Type II reaction is dominant. If your ketone has accessible gamma-hydrogens, this is a highly probable cause. The ketone is consumed, but it's fragmenting instead of forming the oxetane.

    • Diagnostic Test: Run the reaction without the alkene (see Protocol 2). Analyze the output via GC-MS. If you see the characteristic cleavage products (a new, smaller ketone and an alkene), you have confirmed this pathway.

    • Solution: Decrease the reaction temperature. Lower temperatures can sometimes disfavor the hydrogen abstraction process relative to the cycloaddition. Alternatively, if synthetically feasible, modify the ketone to remove or block the gamma-hydrogens.

  • Hypothesis 2: Pinacol coupling is significant. This occurs when the excited ketone is more likely to encounter another ketone molecule than an alkene molecule.

    • Diagnostic Test: The pinacol dimer will be a high-boiling, high molecular weight peak in your GC-MS, with a mass corresponding to (2 x M_ketone) + 2.

    • Solution: Decrease the concentration of the ketone. Use a higher excess of the alkene (e.g., 5-10 equivalents) to increase the statistical probability of the desired bimolecular reaction.

Q4: My GC-MS analysis shows a complex mixture of unexpected peaks. How can I begin to identify them?

A: A systematic approach is crucial. Use the table below as a guide to correlate potential byproduct structures with their expected analytical signatures.

Byproduct ClassPotential Structure Example (from Acetone + 1-Pentene)Key GC-MS (EI) Fragments (m/z)Characteristic ¹H NMR Signals
Desired Oxetane 2-methyl-2-propyl-oxetaneM+, [M-CH₃]+, [M-C₃H₇]+, fragments from ring cleavageSinglet for methyl group, characteristic oxetane ring protons (~4.5-4.8 ppm)
Oxetane Regioisomer 2,2-dimethyl-3-ethyl-oxetaneM+, [M-CH₃]+, [M-C₂H₅]+, different fragmentation patternTwo methyl singlets, different coupling patterns for ring protons
Norrish Type II Acetone (from a larger ketone) + AlkeneMolecular ion of the new ketone (e.g., 58 for acetone)Not applicable if starting ketone is acetone.
Pinacol Product Pinacol (2,3-dimethyl-2,3-butanediol)No M+, [M-H₂O]+, strong peak at m/z 43 (acetyl)Large singlet for methyl groups, broad -OH signal (disappears with D₂O)
Unsaturated Alcohol 2-methyl-hex-1-en-2-olM+, [M-H₂O]+, [M-CH₃]+Vinylic protons (~4.7-5.0 ppm), broad -OH signal, allylic methyl singlet
Q5: I am forming multiple regioisomers of the oxetane. How can I improve selectivity?

A: Regioselectivity in the triplet-mediated Paterno-Büchi reaction is determined by the relative stability of the two possible 1,4-diradical intermediates formed during the first C-O bond formation.[9] The reaction proceeds via the more stable diradical.

  • Rule of Thumb: The carbonyl oxygen will typically bond to the less substituted carbon of the alkene double bond to form the more stable radical on the more substituted carbon.

  • To Improve Selectivity:

    • Electronic Effects: Using an electron-rich alkene generally leads to higher regioselectivity.

    • Solvent Polarity: While non-polar solvents like benzene or cyclohexane are common, systematically screening solvents can sometimes influence the stability of the diradical intermediates and alter the product ratio.[1]

    • Temperature: Lowering the reaction temperature can enhance selectivity by making the reaction more sensitive to small differences in activation energy between the two pathways.

Section 3: Analytical & Experimental Protocols

These protocols provide a framework for systematic analysis and troubleshooting.

Protocol 1: Standardized GC-MS Analysis for Reaction Monitoring

This protocol ensures reproducible analysis of your crude reaction mixture.

  • Sample Preparation: At your desired time point, withdraw a ~50 µL aliquot from the reaction mixture using a syringe.

  • Quenching (Optional but Recommended): Immediately dilute the aliquot into 1 mL of a solvent containing a small amount of a radical quencher (e.g., BHT) to prevent post-reaction degradation.

  • Dilution: Dilute the quenched sample further in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis (~1 mg/mL).

  • GC Method:

    • Column: Standard non-polar column (e.g., DB-5ms, HP-5ms).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Analysis: Integrate all peaks. Compare the relative peak areas to estimate the product and byproduct distribution. Use the mass spectrum of each peak to identify potential structures by comparing with libraries (NIST) and the table in Q4.

Protocol 2: Control Experiment for Isolating Ketone-Derived Byproducts

This experiment is the most effective way to confirm side reactions like Norrish pathways and pinacol coupling.

  • Preparation: In an identical photochemical reactor (e.g., quartz tube), prepare a solution of your ketone only in the same solvent and at the same concentration used in your main reaction.

  • Exclusion of Alkene: Ensure no alkene is present.

  • Irradiation: Irradiate this control solution under the exact same conditions (wavelength, time, temperature) as your main experiment.

  • Analysis: Analyze the resulting mixture using the same GC-MS protocol (Protocol 1).

  • Interpretation: The resulting chromatogram provides a "fingerprint" of all byproducts that arise solely from the photodecomposition of your ketone. You can subtract these peaks from your main reaction's chromatogram to simplify the analysis of alkene-derived byproducts.

Sources

Technical Support Center: Computational Modeling of 2-Propylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the computational modeling of 2-propylcyclobutanone reaction outcomes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to understand and predict the complex reactivity of strained cyclic ketones. Given the unique challenges posed by the cyclobutane ring—including significant ring strain, multiple competing reaction pathways, and conformational flexibility—a robust computational approach is essential for achieving predictive accuracy.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated workflow to guide your investigations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your calculations. The question-and-answer format is designed to help you quickly diagnose and resolve common errors.

Question 1: My geometry optimization is failing to converge. What are the common causes and how can I fix it?

Answer: Failure to achieve Self-Consistent Field (SCF) or geometry optimization convergence is one of the most common hurdles. The causes can range from a poor initial structure to intrinsic electronic difficulties.

  • Causality: The optimization algorithm searches for a minimum on the potential energy surface. If your starting geometry is too far from a minimum, or if the electronic structure is difficult to describe (e.g., near-degeneracy of orbitals), the SCF procedure used at each step may fail to find a stable electron density, preventing the overall geometry optimization from converging.[3] Modern density functionals, especially meta-GGAs, can also be more sensitive to the integration grid quality, which can lead to convergence issues.[3]

  • Solutions:

    • Improve the Initial Geometry: Start with a more reasonable structure. Use a faster, lower-level method like molecular mechanics (MM) or a semi-empirical method (e.g., GFN2-xTB) to obtain a plausible starting geometry before moving to expensive DFT or ab initio calculations.

    • Tighten SCF Convergence Criteria: Sometimes the default settings are too loose. Manually tighten the SCF convergence criteria in your software package. This may increase computation time but can resolve stubborn cases.

    • Use a Different SCF Algorithm: Most software packages offer multiple SCF algorithms. If the default (often a DIIS-based method) fails, try switching to an alternative like Quadratic Convergent SCF (QC-SCF) or augmented DIIS (ADIIS), which are more robust, albeit more computationally demanding.[3]

    • Check the Integration Grid: For sensitive functionals (e.g., M06 family, SCAN), the default integration grid may be insufficient. Increase the grid density (e.g., from a "fine" to an "ultrafine" or "superfine" grid).[3]

    • Introduce Level Shifting: For systems with small HOMO-LUMO gaps, applying a level shift can help convergence by artificially increasing the gap during the initial SCF cycles.

Question 2: I've located a transition state (TS), but my frequency calculation shows two or more imaginary frequencies. What does this mean?

Answer: A true transition state is a first-order saddle point on the potential energy surface and must have exactly one imaginary frequency.[4] This single imaginary frequency corresponds to the motion along the reaction coordinate connecting reactants and products.

  • Causality: Multiple imaginary frequencies indicate that you have found a higher-order saddle point, not a true TS. This often happens when your initial guess for the TS structure is poor or when multiple reaction coordinates are coupled, such as a bond-breaking event combined with a significant conformational change.

  • Solutions:

    • Visualize the Vibrations: Animate the vibrations corresponding to the imaginary frequencies. This is the most critical step. The animations will show you the motions that are leading "downhill" from your current structure.

    • Follow the "Wrong" Mode: One of the imaginary frequencies will correspond to your desired reaction coordinate. The other imaginary frequency points towards a more stable structure. Modify your current geometry by "walking" along the coordinate of this second imaginary frequency to a lower-energy structure.

    • Re-optimize the TS: Use the new, lower-energy structure as a starting point for a fresh transition state search. This process may need to be repeated iteratively until you isolate a structure with only one imaginary frequency.

Question 3: My calculated reaction barrier is significantly different from experimental values. What are the likely sources of error?

Answer: Discrepancies between computed and experimental activation energies are common and often stem from the approximations inherent in the chosen computational model.[5]

  • Causality & Solutions:

    • Inadequate Functional/Basis Set: The choice of DFT functional is critical. Standard GGAs like B3LYP can systematically underestimate reaction barriers.[6] For reaction kinetics, functionals designed to better handle non-covalent interactions and transition states, such as the M06-2X, M11, or ωB97X-D, often perform better. Similarly, using a small basis set (e.g., 6-31G(d)) can lead to significant errors. It is good practice to re-evaluate the energy of your optimized structures with a larger basis set (e.g., a triple-zeta set like def2-TZVP or cc-pVTZ).[7]

    • Neglecting Solvent Effects: Gas-phase calculations can be misleading for reactions performed in solution. The choice of solvent can alter reaction rates by orders of magnitude.[8] Use a continuum solvation model (e.g., PCM, SMD) as a first step. For reactions where specific solvent interactions like hydrogen bonding are crucial, a hybrid model with a few explicit solvent molecules in the first solvation shell (microsolvation) may be necessary.[8][9]

    • Incorrect Thermochemical Corrections: Ensure you are comparing the correct quantities. Experimental activation free energies (ΔG‡) should be compared to computed free energies, not just electronic energies (ΔE‡). Make sure that entropy contributions are correctly handled, especially for reactions involving changes in the number of molecules. Be aware that the harmonic oscillator approximation used for vibrational entropy can be a source of error.[7]

    • Missing Competing Pathways: The experimentally observed outcome is determined by the lowest-energy pathway. If your model only considers one possible mechanism, you may be comparing it to an experimental result that proceeds through a different, lower-barrier route. Always endeavor to calculate all plausible competing pathways (e.g., Norrish Type I vs. Type II cleavage, concerted vs. stepwise mechanisms).[10]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues that arise after performing a frequency calculation on a potential transition state.

G start Frequency Calculation Complete check_freq How many imaginary frequencies (N(imag))? start->check_freq zero_imag N(imag) = 0 check_freq->zero_imag   0 one_imag N(imag) = 1 check_freq->one_imag   1 multi_imag N(imag) > 1 check_freq->multi_imag  >1 zero_outcome This is a local minimum, not a transition state. zero_imag->zero_outcome one_outcome This is a valid transition state. Proceed to IRC calculation. one_imag->one_outcome multi_outcome This is a higher-order saddle point. multi_imag->multi_outcome multi_action Visualize imaginary modes. Follow non-reaction coordinate to a lower energy structure. Restart TS search. multi_outcome->multi_action

Caption: Decision tree for validating a transition state structure.

Frequently Asked Questions (FAQs)

1. What is a good starting level of theory (functional/basis set) for modeling this compound reactions?

For a balance of accuracy and computational cost, a hybrid meta-GGA functional like M06-2X or a range-separated hybrid like ωB97X-D is highly recommended.[3] These functionals generally provide more accurate barrier heights than the more common B3LYP. For the basis set, a double-zeta Pople-style basis set like 6-31+G(d,p) or a Karlsruhe basis set like def2-SVP is suitable for geometry optimizations and frequency calculations. For final, more accurate single-point energy calculations on the optimized geometries, upgrading to a triple-zeta basis set like def2-TZVP is advisable.[7]

Stage of CalculationRecommended FunctionalsRecommended Basis SetsRationale
Initial Optimization & Frequencies M06-2X, ωB97X-D6-31+G(d,p), def2-SVPProvides a good balance of speed and accuracy for geometries and thermochemical corrections.[3]
Final Single-Point Energies M06-2X, ωB97X-D, DSD-PBEP86def2-TZVP, cc-pVTZA larger basis set is crucial for capturing a more accurate final electronic energy and reducing basis set superposition error.[7]

2. How do I confirm my computed transition state connects the correct reactant and product?

You must perform an Intrinsic Reaction Coordinate (IRC) calculation.[11] An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC will terminate at the potential energy minima corresponding to your reactant and product, confirming the connection. If the IRC leads to an unexpected intermediate or product, it means your transition state is for a different reaction pathway.

3. What are the primary competing reaction pathways for this compound?

Substituted cyclobutanones can undergo several competing thermal or photochemical reactions. Key pathways to investigate include:

  • Norrish Type I Cleavage: Homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, forming a diradical intermediate. This can lead to decarbonylation to form hydrocarbons or ring-opening to form an unsaturated acyl radical.

  • Norrish Type II Reaction: Intramolecular abstraction of a gamma-hydrogen (in this case, from the propyl group) by the carbonyl oxygen, forming a 1,4-diradical. This is often followed by cleavage to yield ethene and a smaller ketone.[12][13]

  • [2+2] Cycloreversion: A thermal or photochemical ring-opening to yield an alkene and a ketene. The stereochemical outcome of this pericyclic reaction can be predicted by Woodward-Hoffmann rules.[14]

  • Rearrangements: Lewis acid-catalyzed rearrangements can lead to selective C-C bond cleavage and the formation of different cyclic scaffolds.[2]

4. When should I consider using methods beyond standard DFT?

While DFT is a powerful tool, it can fail for systems with significant static (or strong) correlation, where the single-determinant approximation breaks down.[6][15] Situations relevant to cyclobutanone chemistry where more advanced methods might be needed include:

  • Diradical Intermediates: The diradicals formed after Norrish Type I cleavage may have significant multi-reference character. While broken-symmetry DFT can be used, multi-reference methods like CASSCF or CASPT2 would provide a more reliable description.

  • Photochemical Reactions: Modeling electronically excited states is challenging for standard DFT. Time-Dependent DFT (TD-DFT) is a common starting point, but methods like EOM-CCSD or ADC(2) may be required for higher accuracy, especially near conical intersections.[16][17]

Standard Operating Procedure: Locating a Transition State for Ring-Opening

This protocol outlines the standard workflow for identifying the transition state for the thermal [2+2] cycloreversion of this compound to 1-pentene and ethylketene.

Computational Workflow Diagram

G cluster_pre 1. Initial Structures cluster_ts 2. Transition State Search cluster_validate 3. Validation & Analysis opt_reactant Optimize Reactant (this compound) ts_guess Generate TS Guess (e.g., QST3, Berny) opt_reactant->ts_guess opt_product Optimize Products (1-pentene + ethylketene) opt_product->ts_guess ts_opt Optimize to TS Saddle Point ts_guess->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc check_imag Verify One Imaginary Freq. freq_calc->check_imag check_imag->ts_guess  No, Refine Guess irc_calc IRC Calculation check_imag->irc_calc  Yes energy_calc Calculate Final Barrier (ΔG‡) irc_calc->energy_calc

Caption: Workflow for transition state localization and validation.

Step-by-Step Methodology
  • Step 1: Optimize Reactant and Product Geometries

    • Build the 3D structures of the reactant (this compound) and the products (1-pentene and ethylketene).

    • Perform a full geometry optimization and frequency calculation on each structure at your chosen level of theory (e.g., M06-2X/def2-SVP).

    • Confirm that all optimized structures have zero imaginary frequencies, verifying they are true minima.

  • Step 2: Generate an Initial Transition State Guess

    • Use a synchronous transit-guided quasi-Newton (STQN) method, such as Opt=QST3 in Gaussian, providing the reactant and product structures as input.

    • Alternatively, if QST3 fails, create a guess by manually modifying the reactant geometry towards the product (e.g., elongating the C-C bonds to be broken) and submit this for a TS optimization using an algorithm like Berny (Opt=TS).

  • Step 3: Transition State Optimization

    • Run the TS optimization from the initial guess. This calculation searches for a first-order saddle point.

    • Convergence can be sensitive; it may be necessary to use a more robust optimization algorithm or provide updated force constants if the calculation stalls.

  • Step 4: Validate the Transition State

    • Perform a frequency calculation on the optimized TS geometry at the same level of theory.

    • Crucial Check: A valid TS must have exactly one imaginary frequency.[18]

    • Visualize this imaginary frequency. The atomic motions should clearly represent the breaking of the two cyclobutane C-C bonds and the formation of the new pi bonds in the products.

  • Step 5: Confirm Reaction Path with IRC

    • Run an IRC calculation starting from the validated TS structure.

    • The forward path should lead to the optimized product complex, and the reverse path should lead to the optimized reactant. This rigorously proves the TS connects the desired minima.

  • Step 6: Calculate the Reaction Barrier

    • Perform a final, high-accuracy single-point energy calculation (e.g., using a larger def2-TZVP basis set) on the optimized reactant and TS geometries.

    • Combine the resulting electronic energies with the thermochemical corrections (zero-point vibrational energy, thermal corrections to enthalpy and entropy) obtained from the frequency calculations.

    • The activation free energy is calculated as: ΔG‡ = G(TS) - G(Reactant). This value can be directly compared with experimental data.

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Propylcyclobutanone: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-propylcyclobutanone, a substituted cyclobutane derivative with potential applications in organic synthesis.[1][2] We will explore why single-crystal X-ray crystallography stands as the gold standard for absolute structure determination and how it compares with other powerful spectroscopic methods.

The Challenge: Defining the this compound Structure

This compound (C₇H₁₂O) is a small organic molecule featuring a four-membered ring, a ketone functional group, and a propyl substituent.[3] The inherent ring strain in the cyclobutane moiety can influence its reactivity and conformation.[4] While its synthesis may be achieved through various organic reactions, confirming the exact connectivity and stereochemistry is paramount.[5][6] Is the propyl group correctly positioned at the second carbon? What is the precise conformation of the cyclobutane ring? Answering these questions with certainty requires robust analytical validation.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

X-ray crystallography is an experimental science that provides a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[7][8] The technique relies on the diffraction of an X-ray beam by a highly ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a 3D picture of the electron density within the crystal is generated, from which the positions of individual atoms and the bonds between them can be precisely determined.[7]

Why It's the Gold Standard for Small Molecules

For small molecules like this compound, X-ray crystallography offers unparalleled accuracy and precision in determining molecular dimensions.[9] It directly visualizes the atomic framework, leaving no room for the ambiguity that can sometimes arise from interpreting indirect spectroscopic data. This makes it an indispensable tool in drug design and development, where the exact shape of a molecule is critical for its interaction with biological targets.[10]

The Crystallographic Workflow: From Molecule to Model

The path from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and expertise.

cluster_workflow X-ray Crystallography Workflow A Compound Synthesis & Purification B Single Crystal Growth (Critical Step) A->B High Purity Required C Mounting & X-ray Diffraction Data Collection B->C Suitable Crystal Selection D Structure Solution (Phase Problem) C->D Generate Diffraction Pattern E Structure Refinement & Validation D->E Build Initial Model F Final 3D Atomic Model (Unambiguous Structure) E->F Optimize & Validate Model

Caption: Workflow for solving a molecular structure via X-ray crystallography.

The most crucial and often challenging step is growing a suitable single crystal. This requires a highly pure sample and experimentation with various crystallization conditions (e.g., solvent systems, temperature) to encourage the slow, ordered arrangement of molecules into a lattice.

A Multi-Faceted Approach: Spectroscopic and Spectrometric Alternatives

While X-ray crystallography provides the ultimate answer, a combination of other techniques is typically used for initial characterization and to corroborate the final structure.[11][12] These methods provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] It probes the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to reveal detailed information about their local chemical environments.

  • ¹H NMR: Provides data on the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., C=O, CH, CH₂, CH₃). For this compound, a characteristic signal in the 190-215 ppm range would strongly indicate the presence of the ketone carbonyl carbon.[13]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques map the correlations between different nuclei, allowing chemists to piece together the molecular skeleton bond by bond.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[14] For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration. The frequency of this absorption is sensitive to ring strain; for cyclobutanone itself, this peak appears at a relatively high wavenumber (around 1785 cm⁻¹), which is higher than that for a typical acyclic ketone (around 1715 cm⁻¹).[13][15] This provides strong evidence for the presence of the four-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and clues about its structure through fragmentation patterns.[14] High-resolution mass spectrometry can determine the molecular formula with high accuracy (e.g., confirming C₇H₁₂O), while the way the molecule breaks apart upon ionization can help identify structural motifs, such as the loss of the propyl group.[16]

Comparative Analysis: Choosing the Right Tool

The choice of analytical method depends on the specific question being asked. While NMR, IR, and MS can collectively build a strong case for a proposed structure, only X-ray crystallography can provide direct, unambiguous proof of the 3D arrangement.

cluster_comparison Structural Information Provided by Different Techniques Techniques Analytical Technique Information Provided Xray X-ray Crystallography • 3D Atomic Coordinates • Bond Lengths & Angles • Absolute Stereochemistry • Crystal Packing NMR NMR Spectroscopy (¹H, ¹³C, 2D) • Atom Connectivity (Skeleton) • Chemical Environment • Relative Stereochemistry • Molecular Dynamics (in solution) MS Mass Spectrometry • Molecular Weight • Molecular Formula (HRMS) • Structural Fragments IR Infrared Spectroscopy • Functional Groups (e.g., C=O) • Ring Strain Information

Caption: Comparison of information from key analytical techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Primary Information 3D atomic structure, bond lengths/anglesAtomic connectivity, chemical environmentMolecular weight, molecular formulaPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized sample)Solid, liquid, or gas
Sample Requirement High-quality single crystal requiredSoluble sample, ~1-10 mgSmall amount (~µg to ng)Small amount (~1-5 mg)
Ambiguity Unambiguous (gold standard)Can be ambiguous for complex isomersFragmentation can be complex to interpretLimited to functional group identification
Key Advantage Provides definitive 3D structureExcellent for structure in solutionHigh sensitivity, confirms formulaFast and simple for functional group ID
Key Limitation Crystal growth can be a major bottleneckDoes not give absolute 3D geometryProvides indirect structural informationLimited structural detail

Experimental Protocols

Protocol 1: X-ray Crystallographic Analysis of this compound
  • Crystal Growth (Self-Validating Step): The ability to form a high-quality single crystal is in itself an indication of high sample purity.

    • Dissolve highly purified this compound in a minimal amount of a suitable solvent (e.g., pentane, diethyl ether).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques. For instance, place the solution in a loosely capped vial inside a larger beaker containing a less volatile anti-solvent (e.g., hexane).

    • Allow the system to equilibrate undisturbed for several days to weeks at a constant temperature (e.g., 4°C) until suitable crystals form.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer.[9]

    • Collect a series of diffraction images by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model converges and validation metrics (e.g., R-factor) are minimized.

Protocol 2: General Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample.

    • Analyze using an ESI (Electrospray Ionization) or EI (Electron Ionization) high-resolution mass spectrometer to obtain the accurate mass and confirm the molecular formula C₇H₁₂O.

  • Infrared Spectroscopy:

    • Place a drop of the neat liquid sample (or a KBr pellet if solid) in an FTIR spectrometer.

    • Acquire the spectrum and identify the characteristic C=O stretch for the cyclobutanone ring (expected ~1785 cm⁻¹).

Conclusion

The structural elucidation of an organic molecule like this compound is a puzzle best solved with a suite of complementary analytical tools.[12] Spectroscopic methods such as NMR, IR, and mass spectrometry provide essential, indirect evidence of the molecular formula, functional groups, and atomic connectivity.[11][14] They are indispensable for routine characterization and for building a strong hypothesis of the molecular structure.

However, for absolute and unambiguous validation, single-crystal X-ray crystallography is the definitive technique.[10] It provides a direct visualization of the three-dimensional atomic arrangement, confirming connectivity, bond lengths, bond angles, and stereochemistry with unparalleled precision. For researchers in fields where molecular structure dictates function—from materials science to drug discovery—X-ray crystallography is not just a final confirmation but a fundamental requirement for advancing scientific understanding with confidence.

References

  • Davis, A. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
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  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Chemistry Department. [Link]
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
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  • Online Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • YouTube. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. OChem Acade. [Link]
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]
  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. The Organic Chemistry Tutor. [Link]
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  • Elsevier. (2021).
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  • PubChem. (n.d.). 2-Propylcyclopentanone.
  • PubMed. (2003). Mass spectrometric studies of cyclopentanol derivatives in the reductive coupling of alpha,beta-unsaturated ketones assisted by samarium diiodide.
  • SpectraBase. (n.d.). Cyclopentanone, 2-propyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • NIST. (1979). Mass spectrometric study of aromatic derivatives of cycloalkanes and cycloalkanols. National Institute of Standards and Technology. [Link]
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A Comparative Guide to the Quantification of 2-Propylcyclobutanone in a Reaction Mixture: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propylcyclobutanone is a cyclic ketone with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Accurate quantification of this analyte within a reaction mixture is paramount for reaction monitoring, yield determination, and impurity profiling. The choice of analytical technique is critical and depends on various factors, including the complexity of the reaction matrix, required sensitivity, desired accuracy, and available instrumentation.

This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: A Representative Reaction Mixture

To provide a realistic context for our comparison, we will consider a plausible synthetic route to this compound: the one-pot alkylation of cyclobutanone.[1][2] This common synthetic strategy allows us to anticipate the components of a typical reaction mixture, which is crucial for developing robust analytical methods.

Assumed Reaction: Alkylation of cyclobutanone with a propyl halide (e.g., 1-bromopropane) under basic conditions.

Expected Components of the Reaction Mixture:

  • Analyte: this compound

  • Starting Materials: Cyclobutanone, 1-bromopropane

  • Reagents/Catalysts: A non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), solvent (e.g., Tetrahydrofuran - THF)

  • Potential Byproducts: Di-alkylated cyclobutanone, unreacted starting materials, and products from side reactions.

This complex matrix necessitates analytical methods that are not only sensitive but also highly selective to differentiate the target analyte from other components.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Principle of GC-MS

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification, while the chromatographic peak area is used for quantification.

Experimental Protocol for GC-MS Quantification

This protocol is adapted from established methods for the analysis of ketones and other 2-alkylcyclobutanones.[4][5][6]

1. Sample Preparation:

  • Quench a known volume (e.g., 100 µL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to remove any inorganic salts.

  • Vortex the mixture vigorously for 30 seconds and allow the layers to separate.

  • Carefully transfer the organic (top) layer to a clean vial.

  • Add a known concentration of an internal standard. For this application, a compound with similar chemical properties but a different retention time, such as 2-heptanone, is a suitable choice.

  • Perform a serial dilution of the sample to bring the concentration of this compound into the linear range of the calibration curve.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy. Key ions for this compound would likely include its molecular ion and characteristic fragments (e.g., m/z 112, 98, 84, 70, 56).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of pure this compound (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL) in ethyl acetate, each containing the internal standard at a fixed concentration.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the reaction mixture sample by applying the peak area ratio to the calibration curve.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quench Quench & Liquid-Liquid Extraction ReactionMixture->Quench AddIS Add Internal Standard Quench->AddIS Dilute Dilution AddIS->Dilute Inject Inject into GC Dilute->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Chromatogram & Mass Spectra Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing WeighSample Accurately Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Accurately Weigh Internal Standard WeighIS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LoadSample Load Sample & Lock Transfer->LoadSample Prepared Sample Shim Shim Magnetic Field LoadSample->Shim Acquire Acquire Spectrum (Quantitative Parameters) Shim->Acquire ProcessFID Process FID (FT, Phasing, Baseline Correction) Acquire->ProcessFID Raw FID Data Integrate Integrate Signals ProcessFID->Integrate Calculate Calculate Concentration/Purity Integrate->Calculate

Caption: Workflow for the quantification of this compound by qNMR.

Performance Comparison: GC-MS vs. qNMR

The choice between GC-MS and qNMR is not always straightforward and depends on the specific analytical requirements. Below is a summary and discussion of their key performance characteristics.

Data Summary Table
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Selectivity Very High (separation by GC, specific m/z by MS)Moderate to High (dependent on spectral overlap)
Sensitivity (LOD/LOQ) Excellent (µg/mL to ng/mL range)Good (mg/mL to high µg/mL range)
Linearity Excellent over several orders of magnitudeExcellent, inherently linear response
Precision Very Good (RSD < 5%)Excellent (RSD < 1-2%)
Accuracy High (dependent on purity of reference standard)Very High (primary ratio method)
Sample Throughput Moderate (20-30 min per sample)Low (requires long relaxation delays)
Sample Preparation Multi-step (extraction, derivatization sometimes needed)Simple (weighing and dissolving)
Structural Info Yes (fragmentation pattern)Yes (detailed molecular structure)
Need for Analyte Standard Yes (for calibration)No (for quantification with IS)
In-depth Analysis
  • Sensitivity and Selectivity: GC-MS is the clear winner in terms of sensitivity, capable of detecting and quantifying trace amounts of this compound, which is particularly useful for impurity analysis. [4][6]Its selectivity is also exceptional due to the combination of chromatographic separation and mass-selective detection, allowing for the resolution of co-eluting peaks if they have different mass spectra. qNMR's sensitivity is lower, typically requiring sample concentrations in the mid-to-high µg/mL range. [7]Its selectivity depends on the chemical shifts of the analyte and other components; severe peak overlap can make accurate integration impossible.

  • Accuracy and Precision: qNMR is considered a primary ratio method, meaning its accuracy is not dependent on a specific reference standard for the analyte itself, but rather on the certified purity of the internal standard. [8]This can lead to very high accuracy and precision (RSD < 2%). The accuracy of GC-MS is contingent on the purity of the this compound standard used to create the calibration curve.

  • Sample Preparation and Throughput: qNMR boasts a much simpler and faster sample preparation protocol, mainly involving precise weighing and dissolving. [9]However, the data acquisition time is significantly longer due to the need for long relaxation delays to ensure accurate quantification. GC-MS sample preparation is more involved, often requiring extraction steps to remove non-volatile components from the reaction mixture. The analysis time per sample, however, is generally shorter than for qNMR.

  • Causality in Experimental Choices:

    • Why an internal standard in GC-MS? An internal standard corrects for variations in injection volume and potential matrix effects, leading to better precision and accuracy.

    • Why SIM mode in GC-MS? While full scan mode is excellent for identifying unknown compounds, SIM mode significantly increases sensitivity and the signal-to-noise ratio for the target analyte by only monitoring specific, characteristic ions.

    • Why a long relaxation delay in qNMR? Protons in different chemical environments relax at different rates. A long delay ensures that all protons have fully returned to their ground state before the next pulse, guaranteeing that the resulting signal intensity is directly proportional to the number of nuclei and not skewed by relaxation effects. [10] * Why a 90° pulse in qNMR? A 90° pulse provides the maximum signal intensity for a single scan, which is optimal for achieving a high signal-to-noise ratio in the shortest amount of time, while still ensuring uniform excitation across the spectrum.

Conclusion and Recommendations

Both GC-MS and qNMR are powerful and reliable techniques for the quantification of this compound in a reaction mixture, but their strengths are suited to different analytical goals.

Choose GC-MS when:

  • High sensitivity is required, for example, when quantifying trace-level impurities or monitoring the final stages of a reaction where the analyte concentration is low.

  • The reaction mixture is very complex, and the high resolving power of chromatography is needed to separate the analyte from interfering components.

  • A high sample throughput is necessary.

Choose qNMR when:

  • The highest accuracy is the primary goal, and a certified standard of the analyte is not available.

  • The concentration of this compound is relatively high (e.g., >0.1% w/w).

  • Simplicity of sample preparation is a priority.

  • Simultaneous quantification of multiple components (starting materials, products, byproducts) is desired from a single experiment, provided their signals are resolved.

Ultimately, the selection of the most appropriate technique requires a careful consideration of the specific requirements of the analysis. For comprehensive characterization of a reaction, these two methods can be seen as complementary: GC-MS for sensitive profiling of volatile components and qNMR for highly accurate determination of the major constituents.

References

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
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  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]
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  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023). ResolveMass. [Link]
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A Comparative Guide to the Synthesis of 2-Propylcyclobutanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule. Among its derivatives, 2-propylcyclobutanone stands as a valuable building block for the synthesis of more complex bioactive compounds. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this key intermediate, grounded in mechanistic insights and supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a four-membered cyclic ketone bearing a propyl group at the alpha-position to the carbonyl. Its unique structural features, including ring strain and the presence of a functional handle for further elaboration, make it an attractive synthon in organic synthesis. The strategic incorporation of this moiety can lead to novel chemical entities with enhanced metabolic stability, improved binding affinity, and desirable lipophilicity.

This guide will dissect and compare three primary synthetic strategies for the preparation of this compound:

  • Direct Alkylation of Cyclobutanone Derivatives: A straightforward approach leveraging commercially available starting materials.

  • [2+2] Cycloaddition of Ketenes and Alkenes: A powerful method for constructing the cyclobutane ring system.

  • Ring Expansion of Cyclopropyl Precursors: A strategy that utilizes the release of ring strain to drive the formation of the four-membered ring.

We will explore the causality behind the experimental choices for each method, provide detailed protocols, and present a comparative analysis to guide your synthetic planning.

Method 1: Direct Alkylation of Cyclobutanone Derivatives

The most direct and arguably most efficient route to this compound involves the alkylation of a pre-formed cyclobutanone. This method is predicated on the generation of an enolate or an enamine equivalent from cyclobutanone, which then acts as a nucleophile to displace a suitable propyl electrophile. A particularly effective variation of this method involves the alkylation of an imine derivative of cyclobutanone, which offers high yields and avoids some of the challenges associated with direct enolate alkylation, such as over-alkylation and self-condensation.[1]

Mechanistic Rationale

The synthesis begins with the formation of an imine from cyclobutanone and a primary amine, such as isopropylamine. The imine serves a dual purpose: it protects the carbonyl group and, upon deprotonation with a strong base like lithium diisopropylamide (LDA), forms a resonance-stabilized aza-enolate. This intermediate is a potent nucleophile that readily reacts with an alkyl halide, in this case, 1-bromopropane, to introduce the propyl group at the C2 position. The final step is the hydrolysis of the resulting imine back to the ketone, yielding this compound. The use of an imine directs the alkylation to the desired mono-alkylation product with high selectivity.[1]

Alkylation_Method cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis Cyclobutanone Cyclobutanone Imine N-(cyclobutylidene)isopropylamine Cyclobutanone->Imine TiCl4, Et2O Isopropylamine Isopropylamine Isopropylamine->Imine Alkylated_Imine N-(2-propylcyclobutylidene)isopropylamine Imine->Alkylated_Imine 1. LDA 2. Propyl Bromide LDA LDA, THF, -78 °C Propyl_Bromide 1-Bromopropane Product This compound Alkylated_Imine->Product Reflux Oxalic_Acid Oxalic Acid (aq)

Figure 1: Synthetic pathway for this compound via imine alkylation.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-alkylcyclobutanones.[1]

Step 1: Formation of N-(cyclobutylidene)isopropylamine

  • To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether, add isopropylamine (3.5 eq).

  • Cool the mixture in an ice bath and add titanium(IV) chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

Step 2 & 3: One-Pot Alkylation and Hydrolysis

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • Add the crude N-(cyclobutylidene)isopropylamine from Step 1 to the LDA solution at -78 °C and stir for 30 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with water and add a solution of oxalic acid (2 M aqueous solution).

  • Heat the mixture to reflux for 2 hours to effect hydrolysis.

  • After cooling to room temperature, extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

This one-pot procedure is highly efficient, with reported yields for analogous 2-alkylcyclobutanones in the range of 71-80%.[1]

Method 2: [2+2] Cycloaddition of a Ketene and an Alkene

The [2+2] cycloaddition of a ketene with an alkene is a powerful and convergent method for the synthesis of cyclobutanones.[2][3] This reaction is thermally allowed and proceeds through a concerted, asynchronous transition state.[4] To synthesize this compound via this route, one could envision the reaction between propylketene and ethylene, or alternatively, the reaction of ketene with 1-pentene. The latter is generally more practical due to the ease of handling ethylene and the challenges associated with generating and handling substituted ketenes.

Mechanistic Rationale

The cycloaddition proceeds through a concerted mechanism where the alkene approaches the ketene in a perpendicular fashion. The regioselectivity is dictated by the electronic properties of the reactants, with the more nucleophilic carbon of the alkene attacking the electrophilic carbonyl carbon of the ketene.[4] In the reaction of ketene with 1-pentene, this would lead to the formation of this compound. Lewis acid catalysis can be employed to enhance the reactivity and diastereoselectivity of the cycloaddition.[5][6]

Cycloaddition_Method cluster_ketene_formation Ketene Generation (in situ) cluster_cycloaddition [2+2] Cycloaddition Acetyl_Chloride Acetyl Chloride Ketene Ketene Acetyl_Chloride->Ketene Triethylamine Triethylamine Triethylamine->Ketene Product This compound Ketene->Product Thermal or Lewis Acid Catalysis Pentene 1-Pentene Pentene->Product

Figure 2: Synthetic pathway for this compound via [2+2] cycloaddition.

Experimental Protocol (General)

A general procedure for a Lewis acid-promoted [2+2] cycloaddition is as follows:[6]

  • Generate the ketene in situ by reacting the corresponding acyl chloride (e.g., pentanoyl chloride to generate propylketene) with a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane at low temperature.

  • In a separate flask, dissolve the alkene (e.g., ethylene or 1-pentene) and a Lewis acid (e.g., ethylaluminum dichloride) in dichloromethane at -78 °C.

  • Slowly add the ketene solution to the alkene/Lewis acid mixture.

  • Allow the reaction to proceed at low temperature for several hours.

  • Quench the reaction with an appropriate reagent (e.g., water or an amine).

  • Perform an aqueous workup and purify the product by column chromatography.

While this method is powerful, the generation and handling of ketenes can be challenging, and the yields can be variable depending on the substrates and reaction conditions. For the specific synthesis of this compound, finding optimized conditions in the literature can be difficult.

Method 3: Ring Expansion of Cyclopropyl Precursors

Ring expansion reactions of three-membered rings provide an elegant entry into cyclobutane systems, driven by the release of significant ring strain.[3] For the synthesis of this compound, a suitable cyclopropyl precursor, such as a 1-vinylcyclopropanol or a related derivative bearing a propyl group, can be rearranged under thermal or acidic conditions.

Mechanistic Rationale

The rearrangement of 1-vinylcyclopropanols to cyclobutanones is a well-established transformation that proceeds through a vinylcyclopropane-cyclopentene type rearrangement, although in this case, it leads to a four-membered ring.[7] The reaction is typically initiated by the formation of a carbocation or a radical intermediate, which triggers the cleavage of a cyclopropane bond and subsequent ring expansion. The position of the substituents on the cyclopropane ring and the vinyl group dictates the regioselectivity of the rearrangement.

Ring_Expansion_Method cluster_starting_material Starting Material Synthesis cluster_rearrangement Ring Expansion Cyclopropyl_Ketone 1-Propylcyclopropyl ketone Cyclopropyl_Alcohol 1-(1-Propylcyclopropyl) ethen-1-ol Cyclopropyl_Ketone->Cyclopropyl_Alcohol Vinyl_Grignard Vinylmagnesium bromide Vinyl_Grignard->Cyclopropyl_Alcohol Product This compound Cyclopropyl_Alcohol->Product Acid or Thermal Rearrangement

Figure 3: Synthetic pathway for this compound via ring expansion.

Experimental Protocol (Conceptual)

A conceptual protocol for this approach would involve:

  • Synthesis of the Cyclopropyl Precursor: Preparation of a suitable 1-substituted cyclopropanol. For instance, the reaction of 1-propylcyclopropyl ketone with a vinyl nucleophile (e.g., vinylmagnesium bromide) would yield the desired vinylcyclopropanol.

  • Rearrangement: The isolated vinylcyclopropanol would then be subjected to rearrangement conditions. This could involve heating the compound in a high-boiling solvent or treating it with a catalytic amount of acid.

  • Purification: The resulting this compound would be purified using standard techniques such as distillation or chromatography.

This method offers a creative and potentially stereocontrolled route to the target molecule. However, the synthesis of the required cyclopropyl precursor can be multi-step, and the rearrangement itself may lead to a mixture of products if not carefully controlled.

Comparative Analysis

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key features of each method.

FeatureDirect Alkylation[2+2] CycloadditionRing Expansion
Starting Materials Commercially available cyclobutanone, propyl halideAcyl chlorides, alkenesCyclopropane derivatives
Overall Yield Good to Excellent (71-80% reported for analogs)[1]Variable, can be high with optimized conditionsModerate to Good, dependent on precursor synthesis
Scalability Readily scalableCan be challenging due to ketene handlingPotentially scalable, but precursor synthesis may be a bottleneck
Stereocontrol Generally produces a racemic mixtureCan be made stereoselective with chiral auxiliaries or catalystsCan be stereospecific depending on the precursor and mechanism
Experimental Complexity Relatively straightforward, one-pot procedure availableCan be complex due to the generation of reactive intermediates (ketenes)Multi-step, requires careful control of rearrangement conditions
Safety Considerations Use of strong bases (LDA) and pyrophoric reagents (n-BuLi)Handling of reactive and potentially toxic ketenesMay involve high temperatures or strong acids

Conclusion and Recommendations

For the synthesis of this compound, the direct alkylation of a cyclobutanone imine stands out as the most practical and efficient method for general laboratory use. Its reliance on readily available starting materials, the high yields reported for analogous transformations, and the availability of a one-pot procedure make it an attractive choice for researchers requiring access to this valuable building block.[1]

The [2+2] cycloaddition of a ketene and an alkene remains a powerful alternative, particularly for the construction of more complex or stereochemically defined cyclobutanones, provided that the challenges associated with ketene chemistry can be addressed. For large-scale synthesis, modern flow chemistry approaches may offer a safer and more efficient way to perform these reactions.[8]

The ring expansion of cyclopropyl precursors offers a more esoteric and mechanistically interesting route. While it may not be the first choice for a straightforward synthesis of this compound, it holds promise for the development of novel methodologies and the synthesis of analogs with specific stereochemical requirements.

Ultimately, the choice of synthetic method will depend on the specific needs of the project, including the desired scale, the available resources, and the importance of stereochemical control. This guide provides the foundational knowledge to navigate these choices and successfully synthesize this compound for applications in drug discovery and development.

References

  • Horst, A., et al. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 42(45), 7947-7950. [Link]
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  • BenchChem. (2025). comparing synthetic routes for functionalized cyclopentanones. BenchChem.
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  • Gelin, M., et al. (2020). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.
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A Comparative Analysis of the Reactivity of 2-Propylcyclobutanone and 2-Butylcyclobutanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-propylcyclobutanone and 2-butylcyclobutanone, two structurally similar four-membered ring ketones. While direct comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature, this document synthesizes established principles of organic chemistry, steric and electronic effects, and data from analogous compounds to provide a robust predictive analysis of their reactivity profiles. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Structural and Physicochemical Properties

This compound and 2-butylcyclobutanone are both derivatives of cyclobutanone, a strained cyclic ketone. The inherent ring strain in the cyclobutane ring, estimated to be around 26-28.6 kcal/mol, significantly influences their chemical behavior, often leading to reactions that relieve this strain.[1] The primary difference between the two molecules lies in the length of the alkyl chain at the C2 position—a propyl group versus a butyl group. This seemingly minor structural variance can impart subtle but meaningful differences in their reactivity, primarily through steric effects.

PropertyThis compound2-Butylcyclobutanone
Molecular Formula C₇H₁₂OC₈H₁₄O
Molecular Weight 112.17 g/mol [2]126.20 g/mol
CAS Number 34995-23-8[3]1007-06-3
Structure this compound2-Butylcyclobutanone

Note: Structural images are sourced from PubChem.

The electronic properties of the propyl and butyl groups are very similar, both being weakly electron-donating through an inductive effect. Therefore, significant differences in reactivity are not expected to arise from electronic factors. The key differentiator is the steric hindrance imparted by the alkyl substituent.

Comparative Reactivity Analysis

The reactivity of ketones is largely governed by the accessibility of the carbonyl carbon to nucleophilic attack and the stability of any intermediates formed. In the case of 2-propyl- and 2-butylcyclobutanone, the reactivity will be modulated by the steric bulk of the C2-substituent.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is sensitive to steric hindrance around the carbonyl group. A bulkier substituent will slow down the rate of attack of a nucleophile.

Expected Reactivity:

This compound is expected to be slightly more reactive towards nucleophilic addition than 2-butylcyclobutanone. The butyl group, being larger than the propyl group, will present a greater steric shield to the incoming nucleophile, thus increasing the activation energy of the reaction. This effect is well-documented in SN2 reactions, where a progression from a propyl to a butyl group at the reaction center leads to a decrease in reaction rate.[4][5]

Experimental Protocol: Reduction of 2-Alkylcyclobutanones with Sodium Borohydride

This protocol describes a general procedure for the reduction of a 2-alkylcyclobutanone to the corresponding cyclobutanol.

Materials:

  • 2-Alkylcyclobutanone (e.g., this compound or 2-butylcyclobutanone)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-alkylcyclobutanone (1.0 eq) in methanol in a round-bottom flask at 0 °C.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutanol.

  • Purify the product by flash column chromatography if necessary.

Anticipated Results: Both ketones are expected to undergo reduction smoothly. However, a slightly faster reaction rate might be observed for this compound due to the lesser steric hindrance. The yields for both reactions are expected to be high.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a key transformation that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid.[6][7][8] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

Expected Reactivity and Regioselectivity:

For both this compound and 2-butylcyclobutanone, the two groups attached to the carbonyl are a secondary carbon of the cyclobutane ring and a primary carbon of the alkyl chain. According to the migratory aptitude rules, the secondary alkyl group (the cyclobutane ring carbon) has a higher migratory aptitude than the primary alkyl group (the exocyclic alkyl chain). Therefore, oxygen insertion is expected to occur between the carbonyl carbon and the more substituted carbon of the cyclobutane ring, leading to the formation of a lactone.

baeyer_villiger ketone 2-Alkylcyclobutanone intermediate Criegee Intermediate ketone->intermediate + RCO3H peracid RCO3H lactone Lactone Product intermediate->lactone Rearrangement acid RCOOH

Caption: Baeyer-Villiger oxidation of a 2-alkylcyclobutanone.

Given the similar electronic nature of the propyl and butyl groups, a significant difference in the rate of the Baeyer-Villiger oxidation is not anticipated. The rate-determining step is the migration of one of the alpha-carbon groups. Since the migrating group is part of the cyclobutane ring in both cases, the primary difference in the alkyl chain length is less likely to have a pronounced effect on the reaction rate.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Alkylcyclobutanones

This protocol provides a general method for the Baeyer-Villiger oxidation of 2-alkylcyclobutanones.

Materials:

  • 2-Alkylcyclobutanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-alkylcyclobutanone (1.0 eq) in DCM in a round-bottom flask at 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise to the solution.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous Na₂SO₃, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting lactone by flash chromatography.

α-Alkylation

The α-alkylation of ketones involves the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile to attack an alkyl halide.[1][9][10][11] For 2-substituted cyclobutanones, deprotonation can occur at either the C2 or C5 position, leading to two possible enolates. The regioselectivity of deprotonation is influenced by both steric and electronic factors.

Expected Reactivity and Regioselectivity:

Deprotonation at the less substituted C5 position is generally favored to form the kinetic enolate, as this site is sterically more accessible. The formation of the thermodynamic enolate at the more substituted C2 position is disfavored due to increased steric strain.

enolate_formation cluster_0 Kinetic Control cluster_1 Thermodynamic Control kinetic_enolate Less substituted enolate thermo_enolate More substituted enolate ketone 2-Alkylcyclobutanone ketone->kinetic_enolate Deprotonation at C5 ketone->thermo_enolate Deprotonation at C2 (Disfavored) base Base (e.g., LDA)

Caption: Regioselectivity of enolate formation in 2-alkylcyclobutanones.

The difference in the alkyl chain length between a propyl and a butyl group is unlikely to significantly alter the regioselectivity of deprotonation, with the C5 position being the preferred site for both. However, the slightly larger steric bulk of the butyl group in 2-butylcyclobutanone might further disfavor any approach of the base to the C2 position, potentially leading to a slightly higher selectivity for the kinetic enolate compared to this compound under identical conditions.

Predicted Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Assignment Predicted δ (ppm) for this compound Predicted δ (ppm) for 2-Butylcyclobutanone
CH₂ (ring) 1.7 - 2.1 (m)1.7 - 2.1 (m)
CH (ring) 2.9 - 3.2 (m)2.9 - 3.2 (m)
CH₂ (alkyl) 1.2 - 1.6 (m)1.2 - 1.6 (m)
CH₃ (alkyl) 0.9 (t)0.9 (t)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Assignment Predicted δ (ppm) for this compound Predicted δ (ppm) for 2-Butylcyclobutanone
C=O ~208~208
CH (ring) ~50~50
CH₂ (ring) ~25, ~45~25, ~45
CH₂ (alkyl) ~14, ~20, ~36~14, ~22, ~29, ~34
CH₃ (alkyl) ~14~14

Disclaimer: The NMR data presented are theoretical predictions and may differ from experimental values.

Expected Infrared (IR) Spectroscopy Data

The most characteristic feature in the IR spectrum of both compounds will be the strong absorption band corresponding to the carbonyl (C=O) stretch. Due to the ring strain in the cyclobutanone ring, this peak is expected to appear at a higher wavenumber compared to acyclic ketones (typically ~1715 cm⁻¹).

Functional Group Expected Absorption (cm⁻¹)
C=O Stretch ~1780
C-H Stretch 2850 - 3000

Conclusion

This guide provides a predictive framework for researchers working with these or similar 2-alkylcyclobutanones. Experimental validation of these predictions would be a valuable contribution to the field.

References

  • Jorgensen, W. L. (1984). Steric Effects in SN2 Reactions. Journal of the American Chemical Society, 106(22), 6638–6645.
  • Hughes, E. D. (1935). Reaction kinetics and the Walden inversion. Part II. The kinetics of the decompositions of n-propyl, isopropyl, and isobutyl bromides by bromide ions in acetone. Journal of the Chemical Society (Resumed), 255-261.
  • Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633.
  • Asperger, S., & Ingold, C. K. (1956). The mechanism of substitution in the alkyl halides. Part VIII. The effect of n-propyl, isopropyl, and tert-butyl groups on the rate of bimolecular substitution of alkyl bromides by ethoxide ions in ethanol. Journal of the Chemical Society (Resumed), 2862-2868.
  • Stoltz, B. M. (2004). The Catalytic Enantioselective, Stereospecific Allylic Alkylation of Acyclic Ketone Enolates to Form All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 126(12), 3726–3727.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023). Baeyer–Villiger oxidation. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples.
  • Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. (2014).
  • Ketone α-alkylation at the more-hindered site. (2023).
  • Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions. (2021). Green Chemistry, 23(4), 1775-1783.
  • α-Alkylation of Saturated Cyclic Ketones. (2023).

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of substituted carbocycles is a perpetual challenge. The cyclobutane motif, in particular, is a valuable scaffold found in numerous bioactive molecules. Its inherent ring strain provides a thermodynamic driving force for diverse and stereospecific transformations, making it a powerful synthetic building block. This guide provides an in-depth comparison of alternative catalytic systems for the synthesis of 2-propylcyclobutanone, a representative substituted cyclobutane. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer a comparative analysis of performance to aid in catalyst selection for your specific research needs.

Introduction: The Synthetic Challenge of 2-Alkylcyclobutanones

The synthesis of 2-substituted cyclobutanones presents several challenges, including the potential for competing side reactions and the difficulty in controlling regioselectivity and stereoselectivity. Traditional methods often involve multi-step sequences with harsh reagents. Modern catalytic approaches offer more elegant and efficient solutions, primarily through the direct α-alkylation of cyclobutanone or related one-pot strategies. This guide will focus on three prominent catalytic systems—Palladium, Iron, and Rhodium-based catalysts—and compare them against a classical, non-catalytic alkylation method.

Comparative Analysis of Catalytic Performance

The choice of catalyst is paramount and depends on factors such as desired yield, selectivity, cost, and tolerance to functional groups. The following table summarizes the key performance indicators for the synthesis of 2-alkylcyclobutanones using different catalytic and non-catalytic methods. The data for this compound is extrapolated from closely related examples in the literature.

MethodCatalyst/ReagentAlkylating AgentTypical YieldSelectivityKey AdvantagesKey Disadvantages
Non-Catalytic Alkylation Lithium diisopropylamide (LDA)Propyl bromide70-80%GoodWell-established, reliableStoichiometric strong base required, cryogenic conditions
Palladium Catalysis Pd/ZrO₂Propanal~75%HighOne-pot, heterogeneous catalyst, high atom economyHigh temperature and pressure, catalyst preparation required
Iron Catalysis Knölker-type Iron Complex (e.g., Fe(CO)₃(cyclopentadienone))PropanolGood to ExcellentHighAbundant and inexpensive metal, "green" alkylating agentHigh temperatures, catalyst can be air-sensitive
Rhodium Catalysis [RhCp*Cl₂]₂PropanolGood to ExcellentHighMild conditions possible, high functional group toleranceExpensive precious metal catalyst

In-Depth Discussion and Experimental Protocols

Classical Approach: Non-Catalytic Alkylation via Imine Intermediate

This method serves as a baseline for comparison. It relies on the formation of a nucleophilic enamine or imine anion, which then undergoes alkylation. While effective, it requires stoichiometric amounts of a strong base and cryogenic temperatures.

Reaction Scheme:

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve cyclobutanone (1.0 eq) and isopropylamine (1.2 eq) in anhydrous toluene. Reflux the mixture with a Dean-Stark trap for 4 hours to remove water. Remove the solvent under reduced pressure to obtain the crude N-cyclobutylidene-isopropylamine.

  • Alkylation: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78°C. Add the crude imine dropwise to the LDA solution and stir for 1 hour at -78°C. Add propyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with water. To the two-phase system, add a 10% aqueous solution of oxalic acid and reflux for 2 hours. After cooling, extract the mixture with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Causality Behind Experimental Choices: The formation of the imine activates the α-position for deprotonation. LDA is a strong, non-nucleophilic base ideal for forming the desired anion without competing addition to the carbonyl. The final hydrolysis step regenerates the ketone from the alkylated imine.

Palladium-Catalyzed One-Pot Synthesis

This elegant approach combines an aldol condensation and a subsequent hydrogenation in a single pot, catalyzed by a bifunctional palladium on zirconia catalyst. This method is highly atom-economical and utilizes a heterogeneous catalyst that can be recycled.[1]

Reaction Scheme:

Experimental Protocol:

  • Catalyst Preparation: Prepare the Pd/ZrO₂ catalyst by wet impregnation of powdered zirconia with an aqueous solution of PdCl₂. Dry the impregnated support overnight and calcine at 450°C for 4 hours.[1]

  • One-Pot Reaction: In a high-pressure autoclave, add cyclobutanone (2.2 eq), propanal (1.0 eq), and the prepared Pd/ZrO₂ catalyst. Seal the autoclave, purge with N₂ and then H₂. Pressurize with H₂ to 3.5 MPa. Heat the reaction mixture to 140°C and stir for 7 hours.[1]

  • Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to recover the catalyst. The filtrate can be purified by distillation or flash column chromatography to afford this compound.

Causality Behind Experimental Choices: The zirconia support possesses the necessary acidic and basic sites to catalyze the aldol condensation between cyclobutanone and propanal. The palladium nanoparticles are responsible for the subsequent hydrogenation of the resulting α,β-unsaturated cyclobutanone intermediate. The one-pot nature of this reaction significantly improves efficiency by eliminating the need to isolate the intermediate.

Iron-Catalyzed α-Alkylation via Hydrogen Borrowing

Iron catalysis represents a more sustainable and cost-effective alternative to precious metal catalysts. The "hydrogen borrowing" strategy allows for the use of alcohols as alkylating agents, with water being the only byproduct.[2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine cyclobutanone (1.0 eq), propanol (1.5 eq), a Knölker-type iron complex (e.g., (cyclopentadienone)Fe(CO)₃, 2 mol%), and a base such as Cs₂CO₃ (10 mol%).

  • Reaction Execution: Heat the reaction mixture in a sealed tube at 110-140°C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a short plug of silica gel. Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Causality Behind Experimental Choices: The iron catalyst facilitates the temporary oxidation of the alcohol to an aldehyde. This in-situ generated aldehyde then undergoes a base-mediated aldol condensation with the ketone. The resulting α,β-unsaturated ketone is then reduced by the iron-hydride species that was formed during the initial alcohol oxidation, thus regenerating the catalyst and producing the alkylated ketone.

Rhodium-Catalyzed α-Alkylation

Rhodium catalysts are highly efficient for a variety of organic transformations, including the α-alkylation of ketones with alcohols. While more expensive, they often operate under milder conditions and exhibit high functional group tolerance.

Reaction Scheme:

Caption: Classical alkylation via an imine intermediate.

Pd/ZrO₂ Catalyzed One-Pot Reaction

cluster_0 Aldol Condensation on ZrO₂ cluster_1 Hydrogenation on Pd A Cyclobutanone + Propanal B Enolate Formation A->B Base site on ZrO₂ C Aldol Adduct B->C + Propanal D Dehydration C->D Acid site on ZrO₂ E α,β-Unsaturated Cyclobutanone D->E G Hydrogenation E->G Adsorption on Pd F H₂ Dissociation on Pd surface F->G H This compound G->H

Caption: Bifunctional catalysis with Pd/ZrO₂.

Iron/Rhodium-Catalyzed Hydrogen Borrowing

cluster_0 Catalytic Cycle cluster_1 Substrate Transformation A M-H Catalyst B M Catalyst A->B - H₂ C M-Aldehyde Complex B->C + Propanol D M-H Catalyst C->D - Propanal E Propanal + Cyclobutanone F Aldol Condensation E->F Base G α,β-Unsaturated Cyclobutanone F->G H Hydrogenation G->H + M-H Catalyst I This compound H->I

Caption: Hydrogen borrowing mechanism for Fe and Rh catalysts.

Enantioselective Synthesis of this compound

Achieving enantioselectivity in the synthesis of this compound is a significant goal, particularly for applications in medicinal chemistry. This can be accomplished by employing chiral catalysts.

  • Rhodium-catalyzed asymmetric synthesis: Chiral diphosphine ligands, such as BINAP or SEGPHOS derivatives, can be used with a rhodium precursor to induce enantioselectivity in the α-alkylation reaction. [3][4]The choice of ligand is critical and often requires screening to achieve high enantiomeric excess.

  • Iron-catalyzed asymmetric synthesis: The development of chiral iron catalysts is an active area of research. Chiral cyclopentadienone ligands or other chiral scaffolds can be incorporated into the iron complex to facilitate enantioselective hydrogen borrowing catalysis.

  • Organocatalysis: Chiral amines or imidazolidinones can be used to form chiral enamines in situ, which then react with an alkylating agent. This approach offers a metal-free alternative for the enantioselective α-alkylation of ketones. [5]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of catalytic and non-catalytic methods. For large-scale, cost-effective production where catalyst recycling is a priority, the Pd/ZrO₂ one-pot system is highly attractive. For laboratory-scale synthesis with a focus on sustainability and the use of readily available starting materials, iron-catalyzed hydrogen borrowing presents a compelling option. Rhodium catalysis offers high efficiency and is particularly well-suited for enantioselective synthesis when combined with chiral ligands, albeit at a higher cost.

The future of 2-alkylcyclobutanone synthesis will likely focus on the development of more active and selective earth-abundant metal catalysts, particularly for enantioselective transformations. The use of flow chemistry and biocatalysis may also offer new avenues for the efficient and sustainable production of these valuable synthetic intermediates. This guide provides the foundational knowledge for researchers to select and optimize the most appropriate catalytic system for their specific synthetic goals.

References

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A Comparative Guide to the Synthesis of Cyclobutanone Derivatives: Strategies and Applications for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the cyclobutane motif represents a cornerstone of modern synthetic chemistry. The inherent ring strain of the four-membered ring in cyclobutanone derivatives makes them exceptionally versatile building blocks, unlocking novel chemical space and providing access to complex molecular architectures.[1][2][3] This guide provides a comparative analysis of the principal synthetic strategies for accessing cyclobutanone derivatives, offering insights into the mechanistic underpinnings, practical applications, and comparative performance of each methodology.

The Strategic Importance of Cyclobutanones in Synthesis

Cyclobutanones are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs.[4][5] Their utility stems from the facile cleavage of the strained four-membered ring, which can be harnessed for ring expansion, ring-opening, and rearrangement reactions, providing a gateway to diverse carbocyclic and heterocyclic systems.[1][2][3] The selection of a synthetic route to a particular cyclobutanone derivative is a critical decision, dictated by factors such as the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of cyclobutanone derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This section will delve into the most prominent of these, providing both mechanistic insights and practical examples.

[2+2] Cycloaddition Reactions: A Classic Approach

The [2+2] cycloaddition is a powerful and widely employed method for the construction of cyclobutane rings.[1][2] This approach typically involves the reaction of a ketene or a ketene equivalent with an alkene.

Mechanism: Photochemical [2+2] cycloadditions often proceed through the excitation of one of the components to a triplet state, followed by a stepwise radical mechanism.[6][7] In contrast, thermal [2+2] cycloadditions of ketenes with alkenes are generally concerted and suprafacial-antarafacial, a consequence of orbital symmetry rules. The regioselectivity is predictable, with the more nucleophilic carbon of the alkene adding to the carbonyl carbon of the ketene.[2]

Key Variants & Applications:

  • Photochemical [2+2] Cycloaddition: This method is particularly useful for the synthesis of complex polycyclic systems and has been applied in the synthesis of numerous natural products.[7][8][9] The reaction can be sensitized using compounds like acetone or benzophenone to facilitate the formation of the triplet state.[6]

  • Ketene Cycloadditions: The reaction of dichloroketene with alkenes, followed by reductive dechlorination, is a common two-step process to generate cyclobutanones.[2] Chiral auxiliaries can be employed on either the ketene or the alkene to induce stereoselectivity.[2]

  • Catalytic Enantioselective [2+2] Cycloadditions: The development of chiral Lewis acid catalysts has enabled the enantioselective synthesis of cyclobutanes.[10][11] For instance, copper complexes with chiral ligands can effectively catalyze the [2+2] cycloaddition of styrenes with enoates.[10]

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Alkene with a Maleimide [8]

  • In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).

  • Add dichloromethane (2.0 mL) to the vial.

  • Seal the vial with a rubber septum and purge with argon.

  • Stir the reaction mixture under UVA LED irradiation (e.g., Kessil PR 160L, 370 nm) at room temperature for 16–70 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate eluent) to afford the desired cyclobutane adduct.

Ring Expansion Strategies: Building from Smaller Rings

Ring expansion reactions provide an elegant means to construct cyclobutanones from readily available three-membered ring precursors, such as cyclopropanols and their derivatives.[1][12]

Mechanism: The driving force for these reactions is the relief of ring strain. The rearrangement of vinylcyclopropanes to cyclopentenes is a classic example of a Cope rearrangement. In the context of cyclobutanone synthesis, the rearrangement of 1-vinylcyclopropanols to cyclobutanones can be catalyzed by acids or transition metals. A common mechanism involves the protonation or coordination of the hydroxyl group, followed by a 1,2-shift of a cyclopropyl C-C bond to the adjacent carbocationic center.

Key Variants & Applications:

  • Pinacol-type Rearrangement of α-Hydroxycyclopropyl Carbinols: This method allows for the synthesis of 2,3-disubstituted cyclobutanones.[12] The stereochemical outcome of the rearrangement can often be controlled by the stereochemistry of the starting cyclopropanol.

  • Rhodium-Catalyzed Ring Expansion of Cyclobutenones: This atom-economical approach allows for the synthesis of polysubstituted cyclopentenones and 1-indanones from cyclobutenones via a C-C bond cleavage and subsequent rearrangement.[13][14] The reaction proceeds under neutral conditions and tolerates a wide range of functional groups.[13]

  • Free Radical Ring Expansion: This strategy involves the generation of a radical on a side chain attached to a cyclobutanone, which then attacks the carbonyl group, leading to a ring-expanded product after rearrangement of the resulting alkoxy radical.[15][16] This method is particularly useful for the synthesis of fused bicyclic systems.[15]

Experimental Protocol: Rh-Catalyzed Ring Expansion of a Benzocyclobutenone [13]

  • To a screw-capped vial, add the benzocyclobutenone substrate (1.0 equivalent).

  • Add a rhodium catalyst, such as [Rh(cod)2]BF4 (e.g., 5 mol%).

  • Add a suitable ligand, for instance, a chiral bisphosphine ligand for asymmetric transformations.

  • Add a solvent, such as toluene or 1,2-dichloroethane.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time.

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone product.

Tandem Reactions: Efficiency in Synthesis

Tandem or cascade reactions offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving efficiency.

Mechanism: A notable example is the tandem cyclopropanation/semipinacol rearrangement.[17][18][19] This reaction is typically catalyzed by a chiral Lewis acid and involves the reaction of an α-silyloxyacrolein with a diazoester. The Lewis acid activates the acrolein for cyclopropanation by the diazoester. The resulting cyclopropyl intermediate then undergoes a stereospecific semipinacol rearrangement, driven by the relief of ring strain and the formation of a stable carbonyl group, to yield the cyclobutanone product with a newly formed chiral quaternary center.[17][18][19]

Key Variants & Applications:

  • Asymmetric Tandem Cyclopropanation/Semipinacol Rearrangement: The use of chiral oxazaborolidinium ion catalysts allows for the synthesis of α-silyloxycyclobutanones with high enantioselectivity and diastereoselectivity.[17][18][19] These products can be further transformed into a variety of other cyclic compounds.[17][18]

  • Tandem Wittig Reaction-Ring Contraction: This process has been developed for the synthesis of highly functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanones and phosphonium ylides.[20][21]

Modern Catalytic Approaches: Precision and Control

Recent advances in catalysis have opened up new avenues for the synthesis of cyclobutanone derivatives with high levels of stereocontrol.

Mechanism: Cobalt-catalyzed intramolecular hydroacylation provides a novel route to cyclobutanones bearing α-quaternary carbon centers.[22] The proposed mechanism involves the oxidative addition of the aldehyde C-H bond to a Co(0) catalyst to form an acyl-cobalt-hydride intermediate. Subsequent migratory insertion of the olefin into the Co-H or Co-acyl bond, followed by reductive elimination, furnishes the cyclobutanone product.[22] The use of chiral ligands on the cobalt catalyst allows for high enantioselectivity.

Key Variants & Applications:

  • Enantioselective Cobalt-Catalyzed Hydroacylation: This method has been shown to be effective for the synthesis of a variety of chiral cyclobutanones with excellent regio-, diastereo-, and enantiocontrol.[22]

  • Palladium-Catalyzed C-H Activation: Strategies involving palladium-catalyzed C-H activation have also been developed for the synthesis of benzocyclobutene derivatives.[23]

Comparative Analysis of Synthetic Methods

The choice of synthetic method is crucial and depends on the specific target molecule. The following table provides a comparative summary of the key features of the discussed methodologies.

MethodTypical YieldsStereocontrolSubstrate ScopeKey AdvantagesKey Limitations
[2+2] Cycloaddition Moderate to HighGood to Excellent (with chiral auxiliaries or catalysts)Broad (alkenes, ketenes)Well-established, predictable regioselectivity.Photochemical methods can be low-yielding; ketenes can be unstable.
Ring Expansion Good to HighCan be highly stereospecificDependent on the specific methodAccess to complex ring systems, strain-driven.Requires synthesis of the starting three-membered ring.
Tandem Reactions Good to HighExcellent (with chiral catalysts)Specific to the tandem processHigh atom and step economy, rapid increase in complexity.Substrate scope can be narrow.
Catalytic Approaches Moderate to HighExcellent (with chiral catalysts)Developing, can be broadHigh enantioselectivity, mild reaction conditions.Catalyst cost and sensitivity can be a factor.

Visualizing the Synthetic Pathways

To better understand the relationships between these synthetic strategies, the following diagrams illustrate a generalized experimental workflow and the core mechanistic steps of the key transformations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Characterization Start Starting Materials Reaction_Setup Reaction Setup (Solvent, Catalyst, Reagents) Start->Reaction_Setup Reaction Controlled Reaction (Temperature, Time, Atmosphere) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Final_Product Final Cyclobutanone Derivative Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of cyclobutanone derivatives.

reaction_mechanisms cluster_cycloaddition [2+2] Cycloaddition cluster_ring_expansion Ring Expansion cluster_tandem Tandem Reaction cluster_catalytic Catalytic Hydroacylation A1 Alkene + Ketene A2 [Pericyclic Transition State] A1->A2 A3 Cyclobutanone A2->A3 B1 Cyclopropanol Derivative B2 Carbocation Intermediate B1->B2 Acid or Metal Catalyst B3 Cyclobutanone B2->B3 1,2-Shift C1 Acrolein + Diazoester C2 Cyclopropane Intermediate C1->C2 Lewis Acid Catalyst C3 Cyclobutanone C2->C3 Semipinacol Rearrangement D1 Dienyl-aldehyde D2 Acyl-Metal-Hydride D1->D2 Co(0) Catalyst D3 Metallacycle D2->D3 Migratory Insertion D4 Cyclobutanone D3->D4 Reductive Elimination

Caption: Simplified mechanisms for major cyclobutanone synthetic routes.

Conclusion and Future Outlook

The synthesis of cyclobutanone derivatives is a dynamic and evolving field of organic chemistry. While classic methods like [2+2] cycloadditions remain highly relevant, modern catalytic and tandem approaches are providing new levels of efficiency and stereocontrol. The continued development of novel synthetic methodologies will undoubtedly expand the utility of these valuable building blocks in drug discovery and materials science. For the practicing chemist, a thorough understanding of the comparative advantages and mechanistic nuances of each synthetic strategy is paramount for the rational design and successful execution of synthetic campaigns targeting complex molecules containing the cyclobutane motif.

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A Comparative Guide to the Biological Activity of 2-Alkylcyclobutanone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, the cyclobutane moiety, a four-membered carbocyclic ring, has garnered significant interest due to its presence in a variety of biologically active natural and synthetic compounds. This guide provides a comprehensive overview of the biological activities of 2-alkylcyclobutanones (2-ACBs), a class of compounds that includes the noteworthy 2-propylcyclobutanone. While research on a wide array of specific this compound derivatives is still emerging, this guide will synthesize the existing knowledge on 2-ACBs to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into their known biological effects, present comparative data where available, and provide detailed experimental protocols to empower further investigation into this promising class of molecules.

Introduction to 2-Alkylcyclobutanones: A Unique Chemical Entity

2-Alkylcyclobutanones are characterized by a four-membered ring with a ketone functional group and an alkyl chain at the second position.[1] Their unique strained ring structure and the presence of the carbonyl group contribute to their chemical reactivity and, consequently, their biological activity.[2] These compounds have been identified as specific radiolytic products in irradiated fat-containing foods, which has spurred toxicological research into their effects.[3][4] This research has, in turn, unveiled a spectrum of biological activities that warrant further exploration for therapeutic applications.

Comparative Biological Activities of 2-Alkylcyclobutanone Derivatives

The biological activities of 2-ACBs are influenced by the length and degree of unsaturation of the alkyl chain.[4] The following sections will compare the known antimicrobial, and cytotoxic activities of this class of compounds.

Antimicrobial and Quorum Sensing Inhibitory Activity

2-Alkylcyclobutanones have demonstrated the ability to inhibit bacterial growth.[3] This antimicrobial activity is a promising area of research, especially in the context of rising antibiotic resistance. One of the modern approaches to combatting bacterial pathogenicity without exerting selective pressure for resistance is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[5]

While specific studies on a series of this compound derivatives as QS inhibitors are limited, the general class of cyclobutanones has shown potential in this area. For instance, a cyclobutanone derivative has been identified as an inhibitor of the metallo-γ-lactonase AiiA, an enzyme involved in quorum quenching.[6]

Table 1: Quorum Sensing Inhibitory Activity of a Cyclobutanone Derivative

CompoundTargetAssayIC50Reference
(±)-N-(decanoyl)-2-aminocyclobutanoneAiiA-CoContinuous kinetic assay0.06 ± 0.02 mM (at 0.5 mM substrate)[6]

This finding suggests that the cyclobutanone scaffold could be a valuable starting point for the design of novel quorum sensing inhibitors. Further structure-activity relationship (SAR) studies on this compound derivatives are warranted to explore this potential.[7]

Cytotoxic and Anticancer Activity

A significant body of research has focused on the cytotoxic and genotoxic effects of 2-ACBs.[3][4] These properties, while a concern in the context of food safety, can be harnessed for the development of anticancer agents. Studies have shown that the cytotoxicity and genotoxicity of 2-ACBs are dependent on the chain length and degree of unsaturation of the alkyl side chain.[4]

In mammalian cells, 2-ACBs have been shown to induce DNA base lesions and strand breaks.[4] While specific comparative studies on a range of this compound derivatives are not yet available in the literature, the known cytotoxic effects of 2-ACBs make them an interesting class of compounds for anticancer research. For context, other cyclic ketones, such as curcumin analogues with a cyclohexanone core, have shown potent cytotoxic effects against colon cancer cell lines.[8]

Table 2: Summary of Known Biological Effects of 2-Alkylcyclobutanones

Biological EffectObservationCell/Organism ModelsReference
CytotoxicityPronouncedBacteria, Human cell lines[4]
GenotoxicityInduction of DNA base lesions and strand breaksHuman cell lines[4]
AntimicrobialInhibition of bacterial growthSalmonella strains TA 97, TA 98, and TA 100[4]
Carcinogenesis PromotionMay promote experimental colon carcinogenesisRats[3]

Synthesis of 2-Alkylcyclobutanone Derivatives

The availability of robust synthetic methods is crucial for the exploration of the biological activities of novel compounds. The synthesis of 2-alkylcyclobutanones can be achieved through various organic chemistry routes. A general workflow for the synthesis is outlined below.

Synthesis_Workflow start Starting Material (e.g., Cyclobutanone) step1 Formation of an Intermediate (e.g., Imine or Enolate) start->step1 Reagent A step2 Alkylation with an Alkyl Halide (e.g., 1-bromopropane) step1->step2 Propyl Halide step3 Hydrolysis step2->step3 Acidic Workup product This compound Derivative step3->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key assays.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after a defined incubation period. The causality behind this experimental choice is to establish a quantitative measure of the antimicrobial potency of the compound.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow start Prepare Serial Dilutions of Compound step1 Inoculate with Standardized Bacteria start->step1 step2 Incubate at 37°C for 18-24h step1->step2 step3 Observe for Bacterial Growth step2->step3 result Determine MIC step3->result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is chosen for its reliability and high-throughput capability in screening for cytotoxic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The field of this compound derivatives holds untapped potential for the discovery of new therapeutic agents. While current research has laid a foundation by demonstrating the biological activities of the broader class of 2-alkylcyclobutanones, a more focused and systematic investigation into specific derivatives is needed. Future studies should aim to:

  • Synthesize and characterize a library of this compound derivatives with diverse functional groups.

  • Conduct comprehensive in vitro and in vivo testing to establish clear structure-activity relationships for antimicrobial, anticancer, and other biological activities.

  • Elucidate the mechanisms of action and identify the specific molecular targets and signaling pathways affected by these compounds.

This guide has provided a comprehensive starting point for researchers and drug development professionals interested in this intriguing class of molecules. By leveraging the provided information and experimental protocols, the scientific community can further unlock the therapeutic potential of this compound derivatives.

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A Framework for Comparative Cytotoxicity Analysis of 2-Propylcyclobutanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Unexplored Cytotoxicity of Cyclobutane Scaffolds

The cyclobutane moiety is a fascinating structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can orient substituents in distinct vectors, potentially improving pharmacokinetic properties and in vivo efficacy of drug candidates.[1][2] While cyclobutane-containing natural products have demonstrated a range of biological activities, including antimicrobial, antibacterial, and antitumor effects, the synthetic exploration of many cyclobutane derivatives for therapeutic applications remains in its nascent stages.[3][4] 2-Propylcyclobutanone, a simple substituted cyclobutanone, represents a foundational structure from which a diverse library of analogues can be synthesized to probe structure-activity relationships (SAR).[5][6][7]

This guide provides a comprehensive framework for the systematic evaluation and comparison of the cytotoxic potential of novel this compound analogues. As direct comparative experimental data on this specific class of compounds is not yet prevalent in the public domain, this document serves as a detailed roadmap for researchers aiming to undertake such an investigation. We will delve into the rationale for selecting specific analogues, provide detailed protocols for robust cytotoxicity assessment, and offer insights into data interpretation and the elucidation of potential mechanisms of action.

Designing a Focused Library of this compound Analogues for Cytotoxicity Screening

A successful SAR study hinges on the rational design of analogues that systematically probe the effects of various structural modifications. For a this compound core, modifications can be introduced at several key positions to modulate properties like lipophilicity, steric bulk, and electronic effects, all of which can influence cytotoxicity.

Proposed Analogues for Initial Screening:

Analogue Modification Rationale
Parent Compound This compoundBaseline for comparison.
Analogue A 2-PentylcyclobutanoneInvestigate the effect of increased alkyl chain length (lipophilicity).
Analogue B 2-(3-Phenylpropyl)cyclobutanoneIntroduce a bulky, aromatic group to explore steric and electronic effects.
Analogue C 2-PropylcyclobutanolReduce the ketone to an alcohol to assess the role of the carbonyl group in cytotoxicity.
Analogue D 3-Amino-2-propylcyclobutanoneIntroduce a polar amino group to alter solubility and potential for hydrogen bonding.
Analogue E 2-(3-Fluoropropyl)cyclobutanoneIncorporate an electron-withdrawing group to modulate electronic properties.

This focused library allows for a systematic exploration of how different functional groups and structural features impact the cytotoxic profile of the this compound scaffold.[8][9]

Experimental Workflow for Comparative Cytotoxicity Assessment

A multi-tiered approach combining different cytotoxicity assays is recommended to gain a comprehensive understanding of a compound's effect on cell viability and to minimize the risk of false negatives.[10] The general workflow for this assessment is as follows:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Treatment with Serial Dilutions of Test Compound compound_prep Test Compound Stock Solution Preparation compound_prep->serial_dilution incubation Incubation (e.g., 24, 48, 72 hours) serial_dilution->incubation assay_procedure Assay Procedure (MTT, SRB, or LDH) incubation->assay_procedure absorbance_measurement Absorbance/Fluorescence Measurement assay_procedure->absorbance_measurement data_analysis Calculation of % Cell Viability absorbance_measurement->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[11]

Detailed Protocols for Key Cytotoxicity Assays

The choice of assay is critical for obtaining reliable and meaningful data. Here, we detail three standard assays that measure different aspects of cell health.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12][13][14] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of a compound required to inhibit cell growth by 50%).[12]

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with sulforhodamine B dye.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plate five times with tap water and allow it to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[11]

Lactate Dehydrogenase (LDH) Release Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[10][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[12]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Comparative Data Analysis and Interpretation

The primary metric for comparing the cytotoxicity of the this compound analogues is the half-maximal inhibitory concentration (IC50) value.[11][12] A lower IC50 value indicates greater cytotoxic potency.

Hypothetical Comparative IC50 Data (µM) after 48h Treatment:

Analogue HeLa MCF-7 A549
Parent Compound >100>100>100
Analogue A 85.2 ± 5.192.4 ± 6.3>100
Analogue B 12.7 ± 1.818.5 ± 2.225.1 ± 3.0
Analogue C >100>100>100
Analogue D 75.9 ± 4.788.1 ± 5.995.3 ± 7.1
Analogue E 45.3 ± 3.955.6 ± 4.568.2 ± 5.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data:

  • Structure-Activity Relationship: The introduction of a phenylpropyl group (Analogue B) dramatically increases cytotoxicity compared to the parent compound, suggesting that aromatic interactions and/or increased lipophilicity play a crucial role. The reduced activity of the alcohol (Analogue C) highlights the importance of the carbonyl group for the cytotoxic effect. The modest increase in cytotoxicity with a longer alkyl chain (Analogue A) and a fluorine substituent (Analogue E) suggests these features also contribute to the compound's activity.

  • Cell Line Selectivity: The analogues may exhibit differential effects across various cancer cell lines, indicating potential for selective targeting.[15]

Investigating the Mechanism of Action

Once cytotoxic analogues are identified, the next critical step is to elucidate their mechanism of action. This can involve a variety of cell-based assays.

G cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis cytotoxicity_assay Cytotoxicity Assays (MTT, SRB, LDH) apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cytotoxicity_assay->cell_cycle_analysis western_blot Western Blotting (Apoptotic & Cell Cycle Proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot pathway_analysis Targeted Pathway Analysis (e.g., PI3K/Akt, MAPK) western_blot->pathway_analysis

Caption: Workflow for investigating the mechanism of cytotoxicity.

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells, revealing if the compounds induce programmed cell death.[12]

  • Cell Cycle Analysis: Flow cytometric analysis of DNA content can determine if the compounds cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[16]

  • Western Blotting: This technique can be used to probe for changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

By systematically applying this comprehensive framework, researchers can effectively screen, compare, and characterize the cytotoxic properties of novel this compound analogues, paving the way for the development of new therapeutic agents.

References

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A Comparative Guide to Kinetic Studies of 2-Propylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of strained cyclic ketones is paramount for predicting product distributions, optimizing synthetic routes, and elucidating complex reaction mechanisms. 2-Propylcyclobutanone serves as an excellent model substrate, embodying the unique reactivity imparted by the four-membered ring. This guide provides an in-depth comparison of methodologies for studying the kinetics of its principal reactions, blending theoretical principles with practical, field-proven experimental protocols.

The Significance of this compound Reactivity

This compound, a substituted cyclobutanone, is of significant interest due to the high ring strain of its cyclobutane core (approx. 26 kcal/mol). This inherent strain provides a potent thermodynamic driving force for ring-opening reactions. The kinetic pathways it follows, however, are diverse and highly dependent on the energy input—be it thermal or photochemical. Studying these kinetics allows us to control and harness this reactivity. The primary reaction pathways we will consider are photochemical Norrish Type I cleavage and thermal decomposition (pyrolysis).

Core Reaction Pathways: A Mechanistic Overview

The reactions of this compound are dominated by processes that alleviate its ring strain. The two most fundamental pathways are initiated by light and heat.

Photochemical Reactions: The Norrish Type I Cleavage

The cornerstone of ketone photochemistry is the Norrish reaction, named after Ronald G. W. Norrish.[1][2] For a cyclic ketone like this compound, the Norrish Type I reaction is the most significant pathway.[3] This process begins with the absorption of a photon, promoting the carbonyl group to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁).[1] From either of these excited states, the molecule undergoes α-cleavage—the homolytic scission of one of the C-C bonds adjacent to the carbonyl group.

This cleavage generates a 1,4-biradical intermediate. The subsequent fate of this biradical dictates the final product distribution and is a point of intense kinetic competition between several pathways:

  • Decarbonylation: The acyl radical portion of the biradical can extrude a molecule of carbon monoxide (CO), leading to an alkyl biradical that can form various hydrocarbon products.

  • Cycloelimination: Ring-opening can occur to form an unsaturated acyclic ketone.

  • Ring Expansion: Rearrangement can lead to the formation of an oxacarbene, which can then rearrange to other products.[4]

The specific products from the photolysis of this compound in the gas phase include ethylene, 1-hexen-3-one, propylcyclopropane, and carbon monoxide.[5] The quantum yields and product ratios are highly dependent on the excitation wavelength and pressure.

Norrish_Type_I_Pathway cluster_initiation Initiation cluster_cleavage α-Cleavage cluster_products Competing Product Pathways A This compound (S₀) B Excited State* (S₁/T₁) A->B hν (Photon Absorption) C 1,4-Biradical Intermediate B->C Norrish Type I α-Cleavage D Ethylene + 1-Hexen-3-one C->D Pathway A E Propylcyclopropane + CO C->E Pathway B (Decarbonylation) F Other Rearrangements C->F Pathway C

Thermal Reactions: Pyrolysis

In the absence of light, sufficient thermal energy can also induce ring-opening. The gas-phase pyrolysis of this compound primarily yields ethylene and 1-hexen-3-one via a concerted [2+2] cycloreversion mechanism.[5] Unlike the photochemical pathway, which proceeds through a distinct biradical intermediate, thermal decomposition is often considered a concerted pericyclic reaction, though stepwise mechanisms involving biradicals can also compete, especially at higher temperatures.[6]

Kinetic studies of thermal decomposition are crucial for determining the activation energy (Ea) and pre-exponential factor (A) of the Arrhenius equation, which quantify the temperature dependence of the reaction rate.[7]

A Comparative Guide to Kinetic Study Methodologies

The choice of experimental technique is dictated by the reaction timescale and the species of interest (stable products vs. transient intermediates). Here, we compare the leading methodologies for studying both photochemical and thermal reactions of this compound.

Methodology Reaction Type Primary Data Output Timescale Advantages Limitations
Steady-State Photolysis with GC-MS Analysis PhotochemicalProduct Quantum Yields, Product RatiosSeconds to HoursExcellent for stable product identification and quantification; relatively simple setup.Provides no information on transient intermediates; kinetics are averaged over time.
Flash Photolysis with Transient Absorption Spectroscopy PhotochemicalBiradical Lifetime, Rate Constants of Intermediate DecayNanoseconds to MillisecondsDirectly observes reactive intermediates; provides absolute rate constants.[8][9]Requires specialized laser and detection equipment; complex data analysis.
Gas-Phase Pyrolysis in a Flow Reactor ThermalRate Constants, Arrhenius Parameters (Ea, A)Milliseconds to SecondsPrecise control over temperature and residence time; ideal for gas-phase kinetics.[10]Can be affected by surface reactions on reactor walls; requires careful calibration.
Isothermal Decomposition in Sealed Ampoules ThermalRate Constants, Product Distribution vs. TimeMinutes to DaysGood for liquid-phase or high-pressure studies; allows for multiple analytical techniques on quenched samples.[11][12]Less precise time resolution; potential for pressure buildup and side reactions.
Experimental Protocol: Steady-State Photolysis & GC-MS Analysis

This protocol is designed to determine the quantum yield of product formation from this compound photolysis. The causality here is that by measuring the number of product molecules formed for a known number of photons absorbed, we can determine the efficiency of the photochemical process.

Objective: To quantify the formation of ethylene and 1-hexen-3-one upon UV irradiation of this compound.

Methodology:

  • Actinometry: First, calibrate the photon flux of the light source (e.g., a mercury lamp with a specific filter for wavelength selection). This is a self-validating step. A common chemical actinometer is potassium ferrioxalate, which has a well-known quantum yield.

  • Sample Preparation: Prepare a dilute solution of this compound in an inert gas-phase medium (e.g., N₂) within a quartz reaction vessel of known volume. Record the initial concentration via GC.

  • Irradiation: Irradiate the sample for a precisely controlled duration. Ensure the sample absorbs only a small fraction (<10%) of the incident light to maintain a constant rate throughout the experiment.

  • Product Quantification: After irradiation, collect the entire gas-phase sample and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS). Use pre-calibrated response factors for this compound, ethylene, and 1-hexen-3-one to determine their final concentrations.

  • Calculation: The quantum yield (Φ) for a product is calculated as: Φ = (moles of product formed) / (moles of photons absorbed)

GCMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate Photon Flux (Actinometry) B Prepare Sample in Quartz Vessel A->B C Irradiate Sample (UV Lamp, Timed) B->C D Inject Sample into GC-MS C->D E Identify & Quantify Products D->E F Calculate Quantum Yields E->F

Experimental Protocol: Gas-Phase Pyrolysis in a Flow Reactor

This protocol is designed to measure the first-order rate constant for the thermal decomposition of this compound. The logic is to expose the reactant to a high temperature for a very short, controlled time and measure the extent of conversion.

Objective: To determine the Arrhenius parameters for the gas-phase decomposition of this compound.

Methodology:

  • System Setup: A stream of inert carrier gas (e.g., Helium) is passed through a bubbler containing liquid this compound at a controlled temperature to generate a vapor of known concentration.

  • Reaction: This gas mixture is then passed through a heated tubular reactor (e.g., a quartz tube inside a furnace) maintained at a precise, uniform temperature (T). The residence time (t) in the reactor is controlled by the flow rate and reactor volume.

  • Sampling & Quenching: The gas stream exiting the reactor is rapidly cooled and sampled at different time points (by varying the flow rate) or passed directly into the injection loop of a GC.

  • Analysis: The concentrations of the reactant ([A]t) and products are measured by GC.

  • Kinetic Analysis: Assuming a first-order reaction, the rate constant (k) at a given temperature is determined from the integrated rate law: ln([A]t / [A]₀) = -kt A series of experiments are performed at different temperatures (e.g., 400-550 °C).

  • Arrhenius Plot: The activation energy (Ea) and pre-exponential factor (A) are determined by plotting ln(k) versus 1/T. The slope of the line is -Ea/R and the y-intercept is ln(A). This graphical analysis provides a robust validation of the kinetic model.[13]

Pyrolysis_Workflow A Reactant Vapor Generation (He Carrier Gas) B Heated Flow Reactor (Furnace at Temp T) A->B Controlled Flow Rate C Rapid Quenching & Sampling B->C Controlled Residence Time D GC Analysis ([Reactant] vs. time) C->D E Calculate k at Temp T D->E F Repeat for Multiple Temps E->F G Arrhenius Plot (ln(k) vs 1/T) F->G H Determine Ea and A G->H

Conclusion: A Synergistic Approach

A comprehensive understanding of this compound kinetics is best achieved not by a single method, but by a synergistic combination of techniques. Steady-state photolysis and pyrolysis experiments provide invaluable data on the overall reaction efficiency and product distributions under various conditions.[5] These macroscopic observations can then be rationalized and deeply understood by employing techniques like flash photolysis to observe the fleeting intermediates that govern the reaction pathways and by leveraging computational chemistry to model the underlying potential energy surfaces.[4] This multi-faceted approach, grounded in rigorous and self-validating experimental design, empowers researchers to fully map and control the complex reactivity of this strained-ring system.

References

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6, 1015-1029.
  • Wood, S. et al. (2020). The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. Frontiers in Chemistry.
  • Wikipedia. (n.d.). Norrish reaction. In Wikipedia.
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  • YouTube. (2020). Cyclobutanone in Norrish Type 1 Reaction.
  • Wang, Z. et al. (2020). Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones. ResearchGate.
  • Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. ResearchGate.
  • Rowell, J. F. et al. (2021). Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature. The Journal of Physical Chemistry A.
  • Carless, H. A. J., & Lee, E. K. C. (1972). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. Journal of the American Chemical Society, 94(1), 1-8.
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  • Liu, Z. et al. (2004). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. International Journal of Quantum Chemistry, 97(5), 943-953.
  • Bellucci, G. et al. (1997). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (17), 2445-2451.
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  • Bruno, T. J., & Huber, M. L. (2016). Thermal Decomposition Kinetics of Propylcyclohexane. Energy & Fuels, 30(2), 1089-1094.
  • Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. Pure and Applied Chemistry, 94(5), 553-560.
  • Harris, B. et al. (2023). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. ChemRxiv.
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  • Körber, C. et al. (2015). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry. Fraunhofer-Publica.
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of the primary analytical techniques for the structural elucidation and quantification of 2-propylcyclobutanone. This guide is tailored for researchers, scientists, and professionals in drug development who require a robust understanding of when and why to choose a specific analytical method. We will move beyond mere procedural descriptions to explore the underlying scientific principles that govern each technique's suitability for this unique strained-ring ketone.

This compound, with its four-membered ring, presents interesting analytical challenges due to inherent ring strain, which influences its spectroscopic and chromatographic behavior.[1] Accurate characterization is paramount, whether for reaction monitoring, purity assessment, or metabolic studies. This guide will provide the expertise to navigate these challenges effectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Carbonyl Identifier

FTIR spectroscopy serves as a rapid and indispensable tool for confirming the presence of the key carbonyl functional group in this compound. The diagnostic power of FTIR lies in its ability to detect the stretching vibration of the C=O bond, which gives rise to a strong and sharp absorption band.

Expertise & Experience: Why FTIR is a Crucial First Step

The position of the carbonyl absorption peak is highly sensitive to the molecular environment. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[2] However, the ring strain in a cyclobutanone ring stiffens the C=O bond, causing the absorption to shift to a higher wavenumber. Four-membered cyclic ketones, like this compound, characteristically absorb at approximately 1780 cm⁻¹.[3] This significant shift from a typical acyclic ketone provides strong evidence for the presence of the cyclobutanone ring structure.

Experimental Protocol: FTIR Analysis of this compound
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film.

  • Background Collection: Run a background spectrum with the empty salt plates in the sample holder. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

A successful analysis will yield a spectrum with a prominent, sharp peak around 1780 cm⁻¹, indicative of the cyclobutanone carbonyl group.[3] Other expected peaks include C-H stretching vibrations from the propyl group and the cyclobutane ring in the 2850-2960 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, encompassing both ¹H and ¹³C NMR, is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Expertise & Experience: Decoding the Nuances of Cyclobutanone NMR

The puckered "butterfly" conformation of the cyclobutane ring leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns in the ¹H NMR spectrum.[4] The chemical shifts of the ring protons and carbons are sensitive to the orientation of the propyl substituent.[4]

  • ¹H NMR: Expect to see distinct signals for the protons on the propyl chain and the cyclobutane ring. The protons alpha to the carbonyl group will be deshielded and appear at a lower field. The complexity of the ring proton signals will provide insight into the stereochemistry.

  • ¹³C NMR: A key indicator in the ¹³C NMR spectrum will be the carbonyl carbon resonance, which is expected to appear significantly downfield (typically >200 ppm). The remaining carbons of the cyclobutane ring and the propyl group will appear in the aliphatic region.[4]

Experimental Protocol: ¹H and ¹³C NMR of this compound
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Spectrometer Setup: Place the NMR tube in the spectrometer probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectral Width: Typically 0-12 ppm.

    • Pulse Sequence: A standard single-pulse sequence is usually sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Spectral Width: Typically 0-220 ppm.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (hundreds to thousands) is required due to the lower natural abundance of ¹³C.[4]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. Phasing and baseline correction are then applied.

Gas Chromatography-Mass Spectrometry (GC-MS): For Purity and Identification

GC-MS is an excellent hyphenated technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecules and their fragments. GC-MS is a well-established method for the detection of 2-substituted cyclobutanones.[5][6]

Expertise & Experience: Interpreting the Fragmentation Pattern

In mass spectrometry, the molecular ion (M⁺) peak will confirm the molecular weight of this compound (112.17 g/mol ).[7] The fragmentation pattern is key to confirming the structure. For ketones, a common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[8][9] Another characteristic fragmentation is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available.[10]

Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Method:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-300.

  • Data Analysis: The total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed for the molecular ion and characteristic fragment ions.

Chiral Separation Techniques: Resolving Enantiomers

Since this compound has a chiral center at the carbon bearing the propyl group, it can exist as a pair of enantiomers. In pharmaceutical applications, it is often crucial to separate and characterize individual enantiomers, as they may have different pharmacological activities.[11]

Expertise & Experience: Choosing the Right Chiral Separation Method

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation.[11] Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.[11] Capillary electrophoresis with chiral selectors, such as cyclodextrins, is another powerful technique for resolving enantiomers.[12]

Experimental Protocol: Chiral HPLC of this compound
  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • HPLC Method:

    • Column: A chiral stationary phase column (e.g., a polysaccharide-based column).

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the carbonyl group absorbs (around 210 nm).

  • Data Analysis: The chromatogram will show two separated peaks for the two enantiomers if the separation is successful. The relative peak areas can be used to determine the enantiomeric excess (ee).

Comparative Summary of Analytical Techniques

Technique Information Provided Advantages Limitations Typical Sample Amount
FTIR Functional group identification (carbonyl).Fast, simple, non-destructive.Limited structural information.1-2 drops
NMR Detailed molecular structure, connectivity, stereochemistry.Unambiguous structure elucidation.Requires more sample, more expensive instrumentation.5-10 mg
GC-MS Molecular weight, fragmentation pattern, purity assessment.High sensitivity, good for mixture analysis.Sample must be volatile and thermally stable.< 1 mg
Chiral HPLC Separation and quantification of enantiomers.Direct separation of enantiomers.Requires specialized chiral columns, method development can be time-consuming.< 1 mg

Visualizing the Workflows

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation prep Place a drop of this compound between salt plates background Collect background spectrum prep->background sample_run Acquire sample spectrum background->sample_run process Ratio sample to background sample_run->process interpret Identify characteristic C=O stretch (~1780 cm⁻¹) process->interpret

Caption: FTIR analysis workflow for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation prep Dissolve sample in deuterated solvent setup Lock and shim prep->setup acquire_H Acquire ¹H NMR setup->acquire_H acquire_C Acquire ¹³C NMR setup->acquire_C process Fourier transform, phase, and baseline correct acquire_H->process acquire_C->process interpret Assign signals to elucidate molecular structure process->interpret

Caption: NMR analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare dilute solution in volatile solvent inject Inject sample into GC prep->inject separate Separate components on column inject->separate detect Detect and ionize in MS separate->detect chromatogram Analyze chromatogram for purity detect->chromatogram mass_spec Interpret mass spectrum for MW and fragmentation detect->mass_spec

Caption: GC-MS analysis workflow for this compound.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • de Kock, A. J., & Pachler, K. G. R. (1980). Comparative 1H and 13C n.m.r. study of 1,2,2a,7a-tetrahydro-7H-cyclobut [α]inden-1-one and its 2-chloro- and 2,2-dichloro-derivatives. Organic Magnetic Resonance, 14(6), 521-527.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
  • Stevens, C. V., Verhé, R., De Kimpe, N., & Schamp, N. (1995). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Bulletin des Sociétés Chimiques Belges, 104(4-5), 369-373.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
  • SpectraBase. (n.d.). Cyclobutanone - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • InstaNANO. (2026, January 6).
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Kizek, J., & Ševčík, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7061-7073. [Link]
  • PubChem. (n.d.). 2-Propylcyclopentanone. [Link]
  • Mörsel, J. T., & Schmiedl, D. (1994). Determination of 2-alkylcyclobutanone using fluorescent labeling. Fresenius' journal of analytical chemistry, 349(7), 538-541.
  • Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone. [Link]
  • Read Chemistry. (2024, April 15).
  • Simplício, A. L., Matias, P., Gilmer, J. F., & Clancy, J. M. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.
  • Chemistry LibreTexts. (2023, August 29).

Sources

mechanistic comparison of different cyclobutanone syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Cyclobutanone Synthesis: A Mechanistic Comparison

The cyclobutanone motif is a cornerstone in modern organic synthesis, serving as a versatile building block for a wide array of complex molecules, including natural products and pharmaceuticals. Its inherent ring strain, typically around 26 kcal/mol, imbues it with unique reactivity, making it a powerful synthetic intermediate. This guide provides an in-depth mechanistic comparison of the most prevalent strategies for cyclobutanone synthesis, offering researchers, scientists, and drug development professionals the critical insights needed to select and optimize the ideal synthetic route for their specific target.

[2+2] Cycloaddition of Ketenes with Alkenes

The [2+2] cycloaddition of a ketene with an alkene is arguably the most direct and widely employed method for constructing the cyclobutanone ring. This reaction is believed to proceed through a concerted, antarafacial-suprafacial cycloaddition, a mechanistic pathway dictated by the principles of orbital symmetry as articulated by Woodward and Hoffmann.

Mechanism: The [π2s + π2a] Pathway

The reaction involves the suprafacial approach of the alkene π system to the antarafacial approach of the ketene π system. The lowest unoccupied molecular orbital (LUMO) of the ketene interacts with the highest occupied molecular orbital (HOMO) of the alkene. This specific geometric arrangement allows for a concerted flow of electrons, leading directly to the four-membered ring without the formation of a discrete intermediate.

G cluster_reactants Reactants cluster_transition_state [π2s + π2a] Transition State cluster_product Product ketene Ketene (R₂C=C=O) ts Concerted interaction HOMO(alkene) - LUMO(ketene) ketene->ts Antarafacial alkene Alkene (R'₂C=CR'₂) alkene->ts Suprafacial cyclobutanone Cyclobutanone ts->cyclobutanone Ring Formation

Figure 1: Concerted [π2s + π2a] cycloaddition of a ketene and an alkene.

Proven Insights & Experimental Considerations

The success of this reaction is highly dependent on the nature of both the ketene and the alkene. Electron-rich alkenes generally exhibit higher reactivity. A significant challenge is the propensity of ketenes to dimerize. To circumvent this, ketenes are often generated in situ. A common method involves the dehydrochlorination of an acyl chloride with a non-nucleophilic base, such as triethylamine.

The stereochemical outcome of the reaction is a key feature. The concerted nature of the cycloaddition means that the stereochemistry of the alkene is retained in the cyclobutanone product. For example, a cis-alkene will afford a cis-substituted cyclobutanone.

Representative Experimental Protocol: Synthesis of 2,2-Dimethylcyclobutanone
  • To a stirred solution of isobutyryl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C is added triethylamine (1.2 eq) dropwise over 30 minutes.

  • The resulting mixture, containing the in situ generated dimethylketene, is stirred for an additional 1 hour at 0 °C.

  • Ethylene gas is then bubbled through the reaction mixture for 4-6 hours while maintaining the temperature at 0 °C.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford 2,2-dimethylcyclobutanone.

Ring Expansion of Cyclopropylcarbinyl Systems

Ring expansion reactions of cyclopropylcarbinyl derivatives provide an elegant alternative for cyclobutanone synthesis. These reactions leverage the release of ring strain from the three-membered ring to drive the formation of the four-membered ring.

Mechanism: Carbocation-Mediated Rearrangement

A common strategy involves the treatment of a 1-(1-hydroxycyclopropyl)alkene with a Brønsted or Lewis acid. Protonation of the hydroxyl group followed by the loss of water generates a cyclopropylcarbinyl cation. This cation then undergoes a concerted rearrangement, where one of the cyclopropane C-C bonds migrates to the carbocation center, expanding the ring to form a cyclobutanone.

G cluster_reactants Starting Material cluster_intermediates Intermediates cluster_product Product start 1-(1-Hydroxycyclopropyl)alkene protonation Protonation of OH start->protonation H⁺ carbocation Cyclopropylcarbinyl Cation protonation->carbocation -H₂O cyclobutanone Cyclobutanone carbocation->cyclobutanone Ring Expansion

Figure 2: Ring expansion of a cyclopropylcarbinyl cation to a cyclobutanone.

Proven Insights & Experimental Considerations

The regioselectivity of the ring expansion is a critical consideration. The migrating bond is typically the one that is better aligned with the p-orbital of the carbocation. Substituents on the cyclopropane ring can influence which bond migrates. Electron-donating groups on the migrating carbon can accelerate the reaction.

The choice of acid is crucial. While strong Brønsted acids like sulfuric acid can be effective, they can also lead to side reactions. Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), often offer milder conditions and improved selectivity.

Rearrangement of Oxaspiropentanes

The rearrangement of oxaspiropentanes, which are readily available from the epoxidation of methylenecyclopropanes, is a powerful method for the synthesis of cyclobutanones.

Mechanism: Lewis Acid-Catalyzed Isomerization

The reaction is typically catalyzed by a Lewis acid, such as lithium iodide or lithium perchlorate. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bond. This is followed by the cleavage of a cyclopropane C-C bond and migration to the adjacent carbon, leading to the formation of the cyclobutanone ring.

G cluster_reactants Starting Material cluster_intermediates Intermediate cluster_product Product start Oxaspiropentane complex Lewis Acid-Epoxide Complex start->complex Lewis Acid (e.g., LiI) cyclobutanone Cyclobutanone complex->cyclobutanone Rearrangement

Figure 3: Lewis acid-catalyzed rearrangement of an oxaspiropentane.

Proven Insights & Experimental Considerations

The choice of Lewis acid and solvent can significantly impact the reaction's efficiency and selectivity. Lithium salts are particularly effective due to the strong coordination of the lithium cation to the epoxide oxygen. The reaction is often carried out in a non-polar solvent, such as benzene or toluene, at elevated temperatures.

This method is particularly useful for the synthesis of highly substituted cyclobutanones, as the requisite oxaspiropentanes can be prepared from a wide variety of substituted methylenecyclopropanes.

Comparative Summary of Cyclobutanone Syntheses

Synthetic MethodKey Mechanistic FeatureTypical ReagentsAdvantagesLimitations
[2+2] Cycloaddition Concerted [π2s + π2a] cycloadditionKetene (often in situ), alkeneHigh stereospecificity, directKetene dimerization, limited alkene scope
Ring Expansion Carbocation-mediated rearrangementCyclopropylcarbinol derivative, acidAccess to complex scaffoldsPotential for competing rearrangements
Oxaspiropentane Rearrangement Lewis acid-catalyzed isomerizationOxaspiropentane, Lewis acidGood for substituted cyclobutanonesRequires preparation of oxaspiropentane

Conclusion and Future Outlook

The synthesis of cyclobutanones remains an active area of research, driven by their utility in organic synthesis. The choice of synthetic method depends heavily on the desired substitution pattern of the target cyclobutanone and the availability of starting materials. While the classical [2+2] cycloaddition remains a workhorse, ring-expansion and rearrangement strategies offer powerful alternatives for accessing more complex and highly substituted cyclobutanone derivatives. Future developments in this field will likely focus on the development of new catalytic and enantioselective methods for the synthesis of this important class of molecules.

References

  • Title: The [2+2] Cycloaddition Reaction Source: Organic Chemistry, 2nd Edition, by Jonathan Clayden, Nick Greeves, and Stuart Warren URL:[Link]
  • Title: Ring Expansion Reactions Source: Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó URL:[Link]
  • Title: Rearrangement of Oxaspiropentanes Source: Journal of the American Chemical Society URL:[Link]

A Computational Chemist's Guide to the Reaction Pathways of 2-Propylcyclobutanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, computational chemistry serves as an indispensable tool, offering a window into the complex and often fleeting world of chemical reactions. This guide provides a comprehensive analysis of the competing reaction pathways of 2-propylcyclobutanone, a substituted cyclobutanone that presents a fascinating case study in thermal, photochemical, and catalyzed rearrangements. By synthesizing established experimental observations with theoretical data from analogous systems, we aim to equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the reactivity of this and similar strained cyclic ketones.

Introduction: The Reactive Landscape of a Strained Ketone

The chemistry of cyclobutanones is largely dictated by the inherent strain of the four-membered ring. This strain provides a thermodynamic driving force for ring-opening and rearrangement reactions, which can be initiated through various means. For an unsymmetrically substituted cyclobutanone like this compound, the presence of the alkyl group introduces additional layers of complexity, influencing the regioselectivity and stereoselectivity of these transformations. This guide will navigate the three primary reaction manifolds: thermal decomposition (pyrolysis), photochemical rearrangement (photolysis), and acid/base-catalyzed ring opening. We will delve into the underlying mechanisms, supported by computational data from relevant model systems, and provide a comparative analysis of the expected product distributions.

I. Thermal Decomposition: A Journey Through Pericyclic Reactions

The thermal decomposition of cyclobutanones is a classic example of a pericyclic reaction, proceeding through a concerted [2+2] cycloreversion. For this compound, this pathway is expected to yield two primary products: ethylene and 1-pentene.

Experimental Precedent

Pioneering work by Carless and Lee on the gas-phase pyrolysis of 2-n-propylcyclobutanone at approximately 350°C demonstrated the formation of ethylene and 1-pentene. This observation is consistent with a concerted mechanism involving the simultaneous cleavage of the C1-C2 and C3-C4 bonds, as well as the C1-C4 and C2-C3 bonds of the cyclobutane ring.

Computational Insights from Analogous Systems

The presence of the propyl group is anticipated to influence the activation energy of this process. Alkyl groups are generally electron-donating and can stabilize radical character in the transition state. However, for a concerted pericyclic reaction, the effect may be more subtle, potentially slightly lowering the activation barrier compared to the unsubstituted cyclobutanone.

A key question from a computational standpoint is the degree of concertededness. A perfectly synchronous reaction would involve the simultaneous breaking of both C-C bonds. However, it is more likely that the transition state is asynchronous, with one bond beginning to break before the other. High-level computational modeling, such as with the Complete Active Space Self-Consistent Field (CASSCF) method, would be necessary to accurately characterize this transition state.

II. Photochemical Pathways: The Norrish Type I Reaction and its Consequences

The photochemistry of ketones is dominated by the Norrish reactions, which are initiated by the excitation of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital (n→π* transition). For this compound, the Norrish Type I reaction, involving α-cleavage, is the most probable primary photochemical process.

Experimental Observations

The direct photolysis of 2-n-propylcyclobutanone has been shown to yield a different product distribution compared to its pyrolysis. The major products are ethylene, 1-pentene, and n-propylcyclopropane. The formation of n-propylcyclopropane is a key indicator of a different mechanistic pathway compared to the thermal reaction. Furthermore, triplet-sensitized photolysis of 2-n-propylcyclobutanone yields n-propylcyclopropane as the sole major product, strongly implicating a triplet excited state in its formation.

The Diradical Intermediate: A Computational Perspective

The Norrish Type I cleavage of this compound results in the formation of a 1,4-acyl-alkyl diradical. The fate of this diradical intermediate dictates the final product distribution. Computational studies on the photochemistry of the parent cyclobutanone have extensively explored the potential energy surfaces of the singlet and triplet excited states and the subsequent reactions of the diradical intermediate.

The initially formed singlet diradical can undergo several competing reactions:

  • Decarbonylation: Loss of carbon monoxide (CO) to form a 1,4-diradical, which can then cyclize to form n-propylcyclopropane or undergo hydrogen abstraction to form other products.

  • Cycloelimination: Cleavage to form ethylene and the corresponding ketene (1-penten-1-one). The ketene can then undergo further reactions.

  • Intersystem Crossing (ISC): Conversion to the more stable triplet diradical.

The triplet diradical has a longer lifetime and is less likely to undergo cycloelimination. It primarily undergoes decarbonylation to form the 1,4-diradical, which then efficiently cyclizes to form n-propylcyclopropane. This is consistent with the experimental observation that triplet sensitization leads exclusively to the cyclopropane product.

The formation of 1-pentene in the direct photolysis can be rationalized by a subsequent rearrangement of the initially formed diradical or ketene products.

G cluster_thermal Thermal Pathway 2-propylcyclobutanone_thermal This compound TS_thermal [2+2] Cycloreversion Transition State Products_thermal Ethylene + 1-Pentene

Caption: Simplified reaction pathways for this compound.

III. Acid- and Base-Catalyzed Ring Opening: A Tale of Two Mechanisms

The carbonyl group of this compound can be activated by acids or be susceptible to nucleophilic attack under basic conditions, leading to ring-opening reactions. The regioselectivity of these reactions is a key point of investigation.

Acid-Catalyzed Pathway

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, respectively. This enhances the electrophilicity of the carbonyl carbon and can facilitate ring opening. Computational studies on substituted cyclobutanones suggest that the subsequent nucleophilic attack can lead to a cascade of reactions, including ring expansion or the formation of linear products.

For this compound, protonation would be followed by nucleophilic attack. The regioselectivity of this attack (at C1 or C4) would be influenced by the steric hindrance of the propyl group and the stability of the resulting carbocationic intermediate. It is plausible that attack at C4, leading to a more stable secondary carbocation stabilized by the adjacent carbonyl group, would be favored. Subsequent rearrangement and/or reaction with the nucleophile would lead to a variety of possible products.

Base-Catalyzed Pathway

Under basic conditions, a nucleophile can attack the carbonyl carbon, forming a tetrahedral intermediate. The subsequent reaction is driven by the relief of ring strain. There are two main possibilities for the ring opening of the tetrahedral intermediate:

  • Cleavage of the C1-C2 bond: This would be a retro-aldol type reaction.

  • Cleavage of the C1-C4 bond: This is also a plausible pathway.

The regioselectivity of the bond cleavage would be influenced by the stability of the resulting carbanionic intermediate. The electron-donating nature of the propyl group at C2 might disfavor the formation of a carbanion at this position, potentially favoring the cleavage of the C1-C4 bond.

Comparative Summary of Reaction Pathways

Reaction Type Initiation Key Intermediate(s) Major Products (Experimental/Predicted) Key Computational Considerations
Thermal Heat (Pyrolysis)Pericyclic Transition StateEthylene, 1-PenteneActivation Energy, Synchronicity of Bond Breaking
Photochemical UV Light (Photolysis)Acyl-Alkyl Diradical (Singlet & Triplet)Ethylene, 1-Pentene, n-PropylcyclopropaneExcited State Potential Energy Surfaces, Intersystem Crossing Rates, Diradical Lifetimes and Reaction Barriers
Acid-Catalyzed Brønsted or Lewis AcidProtonated Carbonyl, Carbocationic SpeciesRing-opened or Rearranged Products (Product distribution is highly dependent on the nucleophile and reaction conditions)Stability of Carbocationic Intermediates, Nucleophilic Attack Trajectories
Base-Catalyzed Base/NucleophileTetrahedral Intermediate, Carbanionic SpeciesRing-opened Products (Product distribution depends on the nucleophile and reaction conditions)Stability of Carbanionic Intermediates, Regioselectivity of Bond Cleavage

Experimental and Computational Protocols

Computational Methodology for Reaction Pathway Analysis

A robust computational investigation of the reaction pathways of this compound would typically involve the following steps:

  • Ground State Optimization: The geometry of the reactant, products, and any intermediates are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a basis set like 6-31G(d) or larger.

  • Transition State Searching: For thermal and catalyzed reactions, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.

  • Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the reactant and product.

  • Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., with a larger basis set or a more accurate method like coupled cluster) are often performed on the optimized geometries to obtain more accurate reaction and activation energies.

  • Excited State Calculations (for Photochemistry): The investigation of photochemical pathways requires more advanced methods capable of describing excited states, such as Time-Dependent DFT (TD-DFT) for initial excitation energies and CASSCF or other multireference methods for exploring the potential energy surfaces of excited states and locating conical intersections, which are crucial for radiationless decay back to the ground state. Non-adiabatic dynamics simulations, such as trajectory surface hopping (TSH), are often employed to model the time evolution of the photoexcited molecule.

G cluster_workflow Computational Workflow start Define Reactant (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) freq_calc Frequency Calculation ts_search Transition State Search (QST2/QST3 or Berny) irc_calc IRC Calculation energy_calc Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) excited_state Excited State Calculation (TD-DFT/CASSCF) dynamics Non-adiabatic Dynamics (Surface Hopping) results Analyze Energies, Pathways, and Products

Caption: A typical workflow for the computational investigation of reaction pathways.

Conclusion and Future Outlook

The reactivity of this compound is a rich tapestry woven from the interplay of ring strain, substituent effects, and the nature of the energetic input. Experimental evidence, combined with computational insights from analogous systems, provides a clear picture of distinct thermal and photochemical pathways leading to different product distributions. The thermal pathway is a classic pericyclic reaction, while the photochemical route proceeds through a complex series of events on multiple electronic potential energy surfaces involving diradical intermediates. Acid- and base-catalyzed reactions introduce further possibilities for regioselective ring opening.

While this guide provides a comprehensive overview based on current knowledge, a dedicated computational study on this compound itself would be invaluable. Such a study could provide precise activation energies for the competing pathways, offer a more detailed understanding of the role of the propyl group in directing reactivity, and ultimately enhance our predictive capabilities for the reactions of substituted cyclobutanones. As computational methods continue to advance in accuracy and efficiency, the prospect of a priori prediction of reaction outcomes for such complex systems is becoming an increasingly attainable reality.

References

  • Carless, H. A. J.; Lee, E. K. C. Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. J. Am. Chem. Soc.1972, 94 (1), 1–6.
  • Xia, S. H.; Liu, X. Y.; Fang, Q.; Cui, G. Excited-state ring-opening mechanism of cyclic ketones: A MS-CASPT2//CASSCF study. J. Phys. Chem. A2015, 119 (15), 3569–3576.
  • St-Onge, M.; Rochon, F. D. Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane. Auctores2024.
  • Sultana, N.; Fabian, W. M. F. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein J. Org. Chem.2013, 9, 594-601.
  • Grimme, S.; Hansen, A.; Brandenburg, J. G.; Pracht, C. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angew. Chem. Int. Ed.2022, 61 (2), e202111818.

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the seemingly modest molecule, 2-propylcyclobutanone, represents a critical building block. Its strained four-membered ring and reactive carbonyl group make it a versatile intermediate in the synthesis of complex organic scaffolds and active pharmaceutical ingredients (APIs). However, the very reactivity that makes this ketone valuable also presents a significant challenge: ensuring its purity. The presence of even minute quantities of impurities can have profound consequences on reaction yields, downstream chemical transformations, and the toxicological profile of the final compound.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.

The Synthetic Landscape and Anticipated Impurities

A robust purity assessment begins with an understanding of the synthetic route and the likely impurities it may generate. Common strategies for the synthesis of this compound often involve the alkylation of a cyclobutanone precursor. Two plausible, though generalized, approaches are the Grignard reaction and the Wittig reaction followed by hydrogenation. Each pathway presents a unique profile of potential contaminants.

A likely synthetic approach involves the reaction of a propyl Grignard reagent (propylmagnesium bromide) with a suitable cyclobutanone derivative, or a multi-step sequence involving a Wittig reaction to introduce the propyl group as an exocyclic double bond, followed by hydrogenation.

Potential Impurities from a Grignard-based Synthesis:

  • Unreacted Starting Materials: Residual cyclobutanone and any precursors to the propyl Grignard reagent.

  • Grignard Byproducts: Propane (from quenching of the Grignard reagent), and magnesium salts.

  • Over-alkylation or Side-reaction Products: While less common with ketones compared to esters, the possibility of secondary reactions exists.[1] The Grignard reagent can also act as a base, potentially leading to enolate formation and subsequent aldol-type side reactions.[2]

Potential Impurities from a Wittig-based Synthesis:

  • Unreacted Starting Materials: Residual cyclobutanone and the phosphonium ylide.

  • Wittig Reaction Byproducts: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction.[3][4]

  • Incomplete Hydrogenation: If the synthesis involves the hydrogenation of an intermediate like 2-propylidenecyclobutanone, this starting alkene may persist as an impurity.

  • Hydrogenation Byproducts: Isomeric alkanes or over-reduced products, although less likely under controlled conditions.

Understanding these potential impurities is paramount as it informs the selection and optimization of the analytical methods for their detection and quantification.

A Comparative Analysis of Purity Assessment Techniques

The two most powerful and commonly employed techniques for the purity assessment of a volatile, small molecule like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling

GC-MS is an exceptionally sensitive and specific technique for separating and identifying volatile and semi-volatile compounds.[5] Its high resolving power makes it ideal for detecting and quantifying trace impurities.

The Causality Behind the Method:

The principle of GC-MS lies in the partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, thin capillary column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, leading to separation. The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint," allowing for confident identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • If quantitative analysis is required, a known concentration of an internal standard (e.g., undecane or another suitable hydrocarbon) should be added.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent).[6]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final hold: 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Data Interpretation and Purity Calculation:

The resulting total ion chromatogram (TIC) will show peaks corresponding to each separated compound. The purity of this compound is typically determined by area percent normalization, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Predicted Mass Spectrum Fragmentation of this compound:

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for cyclic ketones.[7] Key fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a major fragmentation route for ketones.[8] This can lead to the loss of the propyl radical (•C₃H₇) or other fragments from the ring.

  • McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon of the propyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

A plausible fragmentation would yield a prominent ion at m/z 70 (the cyclobutanone radical cation after loss of the propyl group) and another at m/z 83 (loss of an ethyl radical from the propyl side chain). The molecular ion peak (M⁺) at m/z 112 is expected to be observed.[9]

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 analysis1 Inject Sample prep3->analysis1 Prepared Sample analysis2 Separation in GC Column analysis1->analysis2 analysis3 Ionization and Fragmentation (MS) analysis2->analysis3 data1 Obtain Total Ion Chromatogram (TIC) analysis3->data1 Raw Data data2 Identify Peaks via Mass Spectra data1->data2 data3 Calculate Peak Areas data2->data3 data4 Determine Purity (%) data3->data4

Caption: Workflow for purity assessment of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Verification Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for confirming the structure of the synthesized compound and for quantifying its purity.[1][10] Unlike GC-MS, which excels at separating complex mixtures, NMR provides a holistic view of all proton- and carbon-containing species in the sample, weighted by their molar concentration.

The Causality Behind the Method:

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about molecular structure. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling quantitative analysis.[11]

Experimental Protocol: Quantitative ¹H NMR (qNMR) of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add a known amount (e.g., 5-10 mg) of a high-purity, stable internal standard with a simple, well-resolved NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and the standard) is crucial for accurate quantification. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Typically 8-16 scans are adequate for a sample of this concentration.

Data Interpretation and Purity Calculation:

  • Integration: Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Expected ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different proton environments. Based on the structure and data for similar compounds, the following approximate chemical shifts (in CDCl₃) can be predicted:[12]

  • Propyl group:

    • -CH₃: Triplet, ~0.9 ppm

    • -CH₂- (middle): Sextet, ~1.5 ppm

    • -CH₂- (adjacent to the ring): Multiplet, ~1.9 ppm

  • Cyclobutanone ring:

    • -CH- (at position 2): Multiplet, ~3.0 ppm

    • -CH₂- (at positions 3 and 4): Multiplets, ~1.8-2.5 ppm

¹³C NMR Spectroscopy:

While not typically used for routine purity quantification, ¹³C NMR is invaluable for structural confirmation. The spectrum of this compound should exhibit a characteristic signal for the carbonyl carbon at a downfield chemical shift (likely >200 ppm).

Logical Relationship of NMR Data Analysis

NMR_Logic cluster_input Inputs cluster_process NMR Analysis cluster_output Outputs input1 Synthesized this compound input2 Internal Standard process1 Acquire 1H NMR Spectrum process2 Integrate Analyte and Standard Peaks process1->process2 process3 Identify Impurity Signals process1->process3 output1 Structural Confirmation process1->output1 Chemical shifts and coupling output2 Quantitative Purity Assessment process2->output2 Calculation output3 Impurity Identification (if known) process3->output3 Comparison to known spectra

Caption: Logical flow of purity assessment using quantitative NMR.

Comparative Data Summary

The choice between GC-MS and NMR for purity assessment is not a matter of one being universally superior, but rather a decision based on the specific information required. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation followed by mass-based detectionNuclear spin resonance in a magnetic field
Primary Use Separation and identification of volatile impuritiesStructural confirmation and quantification
Sensitivity High (ppm to ppb level for many impurities)Moderate (typically >0.1 mol%)
Specificity Very high (based on retention time and mass spectrum)High (based on unique chemical shifts)
Quantification Relative (area %) or absolute (with internal standard)Absolute (with internal standard)
Sample Throughput Moderate (typically 20-30 minutes per sample)High (typically 5-15 minutes per sample)
Strengths Excellent for detecting trace impurities and resolving complex mixtures.Provides unambiguous structural information. Directly proportional signal to molar concentration.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for trace impurities. Signal overlap can complicate analysis.

Conclusion: A Dual-Pronged Approach for Unimpeachable Purity Assessment

For a comprehensive and self-validating assessment of the purity of synthesized this compound, a dual-pronged approach employing both GC-MS and quantitative ¹H NMR is unequivocally the most rigorous strategy. GC-MS provides an unparalleled ability to detect and identify trace volatile impurities that might be missed by NMR. Conversely, qNMR offers a robust, absolute measure of the molar purity of the bulk material and provides definitive structural confirmation.

In the context of drug development and high-stakes research, where the integrity of starting materials is non-negotiable, relying on a single analytical technique is a compromise. By leveraging the complementary strengths of both GC-MS and NMR, researchers can be confident in the purity of their this compound, ensuring the reliability of their subsequent scientific endeavors. This integrated analytical approach embodies the principles of expertise, trustworthiness, and authoritative grounding that are the cornerstones of sound scientific practice.

References

  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods.
  • Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(18), 7005-7010.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
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  • ResearchGate. (2025). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). [Image].
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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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  • SpringerLink. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
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A Guide to Inter-Laboratory Comparison of 2-Propylcyclobutanone Analysis for Food Irradiation Verification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical laboratories, and regulatory bodies on establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 2-propylcyclobutanone (2-pCB). While 2-dodecylcyclobutanone (2-dDCB) and 2-tetradecylcyclobutanone (2-tDCB) are the most commonly targeted markers for irradiated food, the principles and methodologies are readily adaptable for shorter-chain alkylcyclobutanones like 2-pCB, which can arise from the irradiation of foods containing shorter-chain fatty acids.[1][2] This document is designed to serve as a technical guide, grounded in established analytical standards and best practices for ensuring data quality and comparability across different laboratories.

Introduction: The Significance of 2-Alkylcyclobutanones and Inter-Laboratory Validation

Food irradiation is a globally recognized method for enhancing food safety and extending shelf life.[1][2] The process generates unique radiolytic products, among which 2-alkylcyclobutanones (2-ACBs) are considered specific markers because they are not found in non-irradiated foods.[1][2][3] The European Standard EN 1785 specifies a gas chromatography-mass spectrometry (GC-MS) method for the detection of 2-dDCB and 2-tDCB in fat-containing foods.[2]

An inter-laboratory comparison, or proficiency test (PT), is a critical component of a laboratory's quality assurance system.[4][5] It provides an objective assessment of a laboratory's analytical performance against its peers and a consensus value, thereby building trust and ensuring the reliability of results reported to clients and regulatory agencies.[4][5] This guide outlines the essential considerations and methodologies for conducting a robust ILC for 2-pCB.

Analytical Methodologies: A Comparative Overview

The two primary instrumental techniques for the analysis of 2-ACBs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the established reference method for 2-ACB analysis.[2] Its strengths lie in its high separation efficiency for volatile compounds and the extensive spectral libraries available for compound identification.

Key Causality in GC-MS Protocol Design:

  • Sample Preparation: The primary challenge is the extraction of the non-polar 2-pCB from a complex food matrix and the removal of interfering lipids. A two-stage process involving fat extraction followed by a cleanup step is crucial.

  • Cleanup: Florisil® column chromatography is a widely used and effective method for separating the relatively more polar 2-ACBs from the bulk of the non-polar triglycerides.[2][6]

  • Detection: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of 2-pCB. Key ions for cyclobutanones are typically m/z 98 and 112.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, offering enhanced sensitivity and specificity, particularly for low-level detection.[7]

Key Causality in LC-MS/MS Protocol Design:

  • Derivatization: 2-ACBs are non-polar and exhibit poor ionization efficiency in electrospray ionization (ESI). Derivatization with a polar reagent, such as hydroxylamine or 3-nitrophenylhydrazine (3-NPH), introduces a readily ionizable group, significantly boosting the MS response.[7][8] This is a critical step for achieving low detection limits.

  • Separation: Reversed-phase chromatography is typically used to separate the derivatized 2-pCB from other matrix components.

  • Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing the risk of false positives.

Designing an Inter-Laboratory Comparison for 2-pCB

A successful ILC requires careful planning, from sample preparation to data analysis.

Study Coordinator and Participants

A designated study coordinator is responsible for preparing and distributing the test materials, collecting the data, and performing the statistical analysis. Participating laboratories should have experience in trace-level analysis of organic compounds in food matrices.

Test Material

A homogenous and stable test material is paramount. A suitable matrix, such as chicken or pork with a known fatty acid profile, should be selected. A portion of the material is irradiated to generate 2-pCB in situ, while another portion is left non-irradiated to serve as a negative control. The irradiated sample is then spiked with a known concentration of a certified 2-pCB standard to create the test material.

Data to be Reported

Participating laboratories should report their quantitative results for 2-pCB in the provided test material, along with their limit of detection (LOD) and limit of quantification (LOQ). They should also provide details of the analytical method used.

Statistical Analysis

The coordinator will analyze the submitted data to determine the consensus value (assigned value) and the standard deviation for the proficiency assessment. Laboratory performance is typically evaluated using z-scores, calculated as:

z = (x - X) / σ

where:

  • z is the z-score

  • x is the participant's result

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.

Illustrative Inter-Laboratory Comparison Data

The following table presents illustrative data from a hypothetical ILC for 2-pCB in an irradiated pork matrix. This data is for demonstration purposes to showcase how results would be presented and evaluated.

Laboratory IDMethod UsedReported Concentration (µg/kg)z-scorePerformance
Lab AGC-MS45.20.45Satisfactory
Lab BLC-MS/MS48.91.28Satisfactory
Lab CGC-MS38.5-0.99Satisfactory
Lab DGC-MS55.12.67Unsatisfactory
Lab ELC-MS/MS42.7-0.16Satisfactory
Lab FGC-MS35.0-1.77Satisfactory
Assigned Value (Robust Mean) 43.4 µg/kg
Standard Deviation for PT 4.38

Detailed Experimental Protocols

The following are detailed protocols for the analysis of 2-pCB, which can be adopted by participating laboratories.

Protocol 1: GC-MS Analysis of 2-pCB

This protocol is adapted from the principles of the EN 1785 standard.[2]

Workflow Diagram: GC-MS Analysis of 2-pCB

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Fat_Extraction Fat Extraction (Soxhlet/Hexane) Cleanup Florisil Column Cleanup Fat_Extraction->Cleanup Lipid Extract Concentration Concentration Under Nitrogen Cleanup->Concentration Eluate GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Final Extract Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of 2-pCB.

Step-by-Step Methodology:

  • Fat Extraction:

    • Homogenize 10 g of the sample with anhydrous sodium sulfate.

    • Extract the fat using a Soxhlet apparatus with hexane for 6-8 hours.

    • Evaporate the hexane to obtain the lipid extract.

  • Cleanup:

    • Prepare a Florisil® column (deactivated with 7% water).

    • Dissolve a known amount of the lipid extract in hexane and apply it to the column.

    • Elute with a hexane:diethyl ether mixture. Collect the fraction containing 2-pCB.

  • Concentration and Internal Standard Addition:

    • Evaporate the collected fraction to a small volume under a gentle stream of nitrogen.

    • Add a known amount of an internal standard (e.g., 2-undecylcyclobutanone).

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless, 250 °C.

    • Oven Program: 50 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 10 min.

    • Carrier Gas: Helium, constant flow.

    • MS: Electron Ionization (EI), 70 eV.

    • Mode: Selected Ion Monitoring (SIM), monitoring m/z 98 and other characteristic ions for 2-pCB.

Protocol 2: LC-MS/MS Analysis of 2-pCB with Derivatization

This protocol offers higher sensitivity and is suitable for low-level detection.[7]

Workflow Diagram: LC-MS/MS Analysis of 2-pCB

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Fat_Extraction Fat Extraction (LLE/Hexane) Derivatization Derivatization (e.g., 3-NPH) Fat_Extraction->Derivatization Lipid Extract SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Derivatization->SPE_Cleanup Derivatized Extract LCMSMS LC-MS/MS Analysis (MRM Mode) SPE_Cleanup->LCMSMS Final Extract Data_Analysis Data Analysis (Quantification) LCMSMS->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of 2-pCB.

Step-by-Step Methodology:

  • Fat Extraction:

    • Perform a liquid-liquid extraction (LLE) of the homogenized sample with a suitable solvent system (e.g., hexane:isopropanol).

    • Separate and collect the organic layer.

  • Derivatization:

    • Evaporate the solvent from the lipid extract.

    • Add the derivatization reagent (e.g., 3-nitrophenylhydrazine in methanol) and a catalyst.

    • Heat the mixture to complete the reaction.

  • Cleanup:

    • Perform a solid-phase extraction (SPE) to remove excess derivatization reagent and other interferences.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS: Electrospray Ionization (ESI), positive mode.

    • Mode: Multiple Reaction Monitoring (MRM), monitoring the specific transition for the derivatized 2-pCB.

Conclusion: Towards Harmonized and Reliable Data

A robust inter-laboratory comparison is indispensable for validating analytical methods and ensuring the comparability of data for this compound. By adopting standardized protocols, such as those detailed in this guide, and participating in proficiency testing schemes offered by accredited bodies like FAPAS and BIPEA, laboratories can demonstrate their competence and contribute to a harmonized approach for the detection of irradiated foods.[1][9][10][11][12][13][14][15][16][17] This ultimately enhances consumer confidence and facilitates international trade.

References

  • Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the european committee standardization method EN1785 for the detection of irradiated food containing lipids. (2011). Shokuhin Eiseigaku Zasshi, 52(6), 321-9. [Link]
  • Leung, H. W., et al. (2013). Liquid chromatography-electrospray ionization tandem mass spectrometric analysis of 2-alkylcyclobutanones in irradiated chicken by precolumn derivatization with hydroxylamine. Journal of Agricultural and Food Chemistry, 61(25), 5984-91. [Link]
  • BIPEA. (n.d.). Proficiency testing programs.
  • BIPEA. (n.d.). Home.
  • Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. (n.d.). Shimadzu.
  • rapidmicrobiology. (n.d.). BIPEA proficiency testing programs for food and cosmetics.
  • Policy Commons. (2020). BIPEA Proficiency Testing Programs: Food, Feed, Water, and Soil Reference Materials.
  • Mérieux Nutrisciences. (2022). Proficiency Testing Report 2022.
  • Fapas. (n.d.). Proficiency Testing from Fera.
  • European Committee for Standardization. (2003). EN 1785:2003 Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/Mass spectrometric analysis of 2-alkylcyclobutanones.
  • PubChem. (n.d.). This compound.
  • Fapas. (n.d.). Proficiency Testing for Food & Water | Laboratory Analysis.
  • Fera Science. (n.d.). PROFICIENCY TESTING.
  • Environmental Defense Fund. (2020). Fapas® – Food Chemistry Proficiency Test Report.
  • Organic Syntheses. (n.d.). Cyclobutanone.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone.
  • Zhang, Y., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst.
  • Lee, J. H., et al. (2015). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). Journal of the Korean Society for Applied Biological Chemistry, 58(4), 589-595. [Link]
  • Villavicencio, A. L. C. H., et al. (2017). Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1263-1272. [Link]
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Biores Scientia. (2023). Investigating the Performance of Unacceptable Results in Proficiency Testing Among Medical Laboratories. Biores Scientia, 5(1), 1-10. [Link]
  • Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]
  • ECronicon. (2019). GC-MS Volatile Phytochemicals Profile of Argemone mexicana Leaves Methanol Extract. ECronicon, 8(11), 1-8. [Link]
  • Marchioni, E., et al. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS) in irradiated foods. Journal of Agricultural and Food Chemistry, 54(6), 1990-6. [Link]
  • Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction.
  • Google Patents. (n.d.). CN102516048B - Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate.
  • Zamengo, L., et al. (2019). Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that rigorous science extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Propylcyclobutanone, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's chemical hygiene plan.

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be established, a thorough understanding of the substance's hazards is paramount. While specific toxicological data for this compound is not extensively published, we can infer its primary hazards based on its chemical structure and data from analogous compounds like Cyclobutanone and 2-Butanone (Methyl Ethyl Ketone, MEK).[1][2][3]

This compound is a substituted cyclic ketone. Ketones in this class are typically volatile, organic solvents. The primary and most immediate hazard is ignitability .[2][3] Therefore, this compound must be managed as a flammable liquid hazardous waste .

Causality: The flammability arises from the compound's high vapor pressure and the ability of its vapors to form an explosive mixture with air.[2][4] Sources of ignition such as static electricity, open flames, or hot surfaces can easily ignite these vapors, leading to a fire or explosion.[2]

Table 1: Inferred Properties and Hazard Classification for this compound

PropertyInferred Value / ClassificationSource / Rationale
Physical State LiquidGeneral property of similar ketones.
Primary Hazard Ignitability / Flammable LiquidBased on SDS for Cyclobutanone and MEK.[2][3]
EPA Hazard Code D001 (Ignitability)Standard classification for flammable liquid wastes.
Signal Word DangerConsistent with highly flammable liquids.[2]
Key Hazard Statements H225: Highly flammable liquid and vapor.Based on analogous compounds.[2]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.Standard incompatibility for ketones.[4]

This initial characterization is the foundational step for all subsequent handling and disposal decisions. Per EPA and OSHA regulations, any chemical waste must be classified to ensure proper management from its point of generation to its final disposal.[5][6][7]

Part 2: Waste Minimization and Pre-Disposal Planning

Effective waste management begins with waste minimization. Before generating waste, researchers should plan experiments to use the minimum amount of this compound necessary. For many businesses, minimizing the initial use of solvents and exploring on-site recycling or recovery systems can drastically reduce disposal volumes and costs.[8]

Part 3: Step-by-Step Waste Collection Protocol

This protocol details the immediate steps to be taken at the point of waste generation.

Personnel Protective Equipment (PPE) Requirement:

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene).

  • Body Protection: Flame-resistant lab coat.

Materials Required:

  • Designated hazardous waste container (HDPE or chemically compatible material).

  • Hazardous waste label.

  • Grounded funnel for transferring liquids.

  • Secondary containment bin.

Protocol Steps:

  • Container Selection:

    • Choose a container made of a material compatible with ketones, such as high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[9]

    • Ensure the container has a secure, vapor-tight screw cap.

    • The container must be clean and free of any residue from previous contents.

  • Waste Segregation:

    • Crucial Step: Do not mix this compound waste with other waste streams, especially incompatible ones like acids or oxidizers.[10] Mixing a listed hazardous waste with other waste results in the entire mixture becoming regulated hazardous waste.[11]

    • This waste stream should be designated for "Non-Halogenated Organic Solvents."

  • Labeling the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[6][12]

    • The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "this compound Waste".

      • The specific hazard(s): "Flammable Liquid".

      • The name and contact information of the responsible researcher or lab.[13]

  • Transferring the Waste:

    • Perform all waste transfers inside a certified chemical fume hood to control vapor exposure.

    • To prevent static discharge that could ignite flammable vapors, ground the waste container and use a grounded funnel.[2]

    • Carefully pour the waste into the container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely fasten the cap immediately after transfer.

  • Initial Storage (Point of Generation):

    • Keep the waste container closed at all times except when adding waste.

    • Place the sealed container in a designated secondary containment bin. The secondary containment must be able to hold at least the volume of the largest container.[9]

Part 4: On-Site Accumulation and Storage

Once collected, the waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup by a licensed disposal vendor.[6][9][12]

Caption: Workflow for on-site hazardous waste accumulation.

SAA Requirements:

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][14]

  • Laboratories can have multiple SAAs, but waste cannot be moved from one SAA to another.[6]

  • Store incompatible waste streams in separate secondary containment bins.[14]

  • Once a container is full, it must be dated and moved to the CAA within three days.[9]

Part 5: Final Disposal Procedures

Under no circumstances should this compound or its waste solutions be disposed of down the drain or in the regular trash.[9][11][13] Dilution is not an acceptable alternative to proper disposal.[11][13] Evaporation of liquid chemical wastes is also not an acceptable method of disposal.[11][14]

The only acceptable method for the final disposal of this hazardous waste is through a licensed and certified hazardous waste disposal contractor.[13][15]

Disposal Workflow:

DisposalDecisionTree Start Is the material This compound waste? IsHazardous Does it exhibit hazardous characteristics? (e.g., Flammable) Start->IsHazardous ManageAsHazardous Manage as D001 Hazardous Waste IsHazardous->ManageAsHazardous Yes Collect Collect in a designated, labeled, closed container in an SAA ManageAsHazardous->Collect Contractor Arrange for pickup by a licensed hazardous waste disposal contractor Collect->Contractor End Disposal Complete (Maintain Records) Contractor->End

Caption: Decision tree for proper disposal of this compound.

These contractors will transport the waste off-site for disposal using methods such as:

  • Fuel Blending/Incineration: The high BTU value of organic solvents makes them suitable for use as a supplemental fuel source in industrial furnaces or for high-temperature incineration.

  • Solvent Recovery: In some cases, the waste stream may be suitable for distillation and recovery, although this is less common for mixed laboratory waste.[8]

Part 6: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify everyone in the immediate area.

  • Remove Ignition Sources: Turn off all nearby equipment and eliminate any potential sparks or flames.[16]

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and have the proper equipment, you can clean it up. Use an absorbent material (e.g., vermiculite or a commercial solvent spill pad) to soak up the liquid. Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Large Spill (>100 mL): Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

All personnel handling hazardous waste must receive appropriate training on these procedures and emergency response as required by OSHA.[17][18][19]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Hazardous Waste Disposal. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. While comprehensive safety data for every new compound may not be readily available, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Propylcyclobutanone, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE).

Our approach is grounded in a risk assessment framework based on the known hazards of structurally similar chemicals and the general principles of laboratory safety. This ensures that even in the absence of a specific Safety Data Sheet (SDS), a robust and defensible safety protocol can be established.

Hazard Identification: An Evidence-Based Assessment

Direct toxicological and safety data for this compound are limited, as is common for many research chemicals[1]. Therefore, we must infer its potential hazards from its chemical class (aliphatic ketone), the known properties of the parent compound, cyclobutanone, and other well-characterized cyclic ketones like cyclohexanone.[2][3]

Based on this analysis, this compound should be handled as a substance with the following potential hazards:

Hazard ClassInferred Risk and RationaleSupporting Evidence
Flammability Highly Flammable Liquid and Vapor. Ketones of this molecular weight are typically volatile and flammable. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]Safety Data Sheets for Cyclobutanone and Cyclohexanone classify them as flammable liquids.[5][6][7]
Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact with liquid or high concentrations of vapor is likely to cause significant irritation, pain, or injury to the eyes.[6][8]The OSHA Laboratory Standard mandates eye protection for exposure to liquid chemicals, acids, or vapors.[9]
Skin Irritation Causes skin irritation. May cause redness and dryness upon single contact. Repeated or prolonged contact can lead to dermatitis. It may be harmful if absorbed through the skin.[6][8]SDS for analogous ketones consistently list skin irritation as a primary hazard.[6][8]
Respiratory & Systemic Effects May cause respiratory irritation, drowsiness, or dizziness. Inhalation of vapors can irritate the respiratory tract. High concentrations may affect the central nervous system, leading to headaches, nausea, and dizziness.[2][3][10]This is a common toxicological profile for volatile organic solvents and ketones.[8][10]

This hazard profile necessitates a stringent adherence to a Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which outlines procedures and controls to protect laboratory personnel.[9][11][12][13]

The Core Protocol: A Task-Based PPE Selection Workflow

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. Always begin by ensuring primary engineering controls, such as a certified chemical fume hood, are in place and functioning correctly.[14][15]

Step 1: Eye and Face Protection

The eyes are highly vulnerable to chemical splashes and vapors. The minimum requirement for handling this compound in any quantity is the use of appropriate eye protection.[16]

  • Low-Hazard Tasks (e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood): Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide adequate protection from splashes.[13][14]

  • High-Hazard Tasks (e.g., transfers of >100 mL, reactions under pressure, work outside a fume hood): In addition to chemical splash goggles, a full-face shield must be worn to protect the entire face from splashes or vessel failures.[17][18]

Step 2: Hand and Body Protection

Preventing skin contact is crucial. Protective clothing and gloves create a necessary barrier.

  • Gloves: Chemical-resistant gloves are required. Not all glove materials offer the same level of protection against ketones.

    • Recommended: Nitrile or neoprene gloves provide good resistance to ketones.[2][18]

    • Action: Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation ratings for ketones like cyclohexanone or 2-butanone as a proxy. Discard gloves immediately if contamination is suspected and wash hands thoroughly.[16]

  • Lab Coat: A flame-resistant or 100% cotton lab coat is essential to protect skin and clothing.[14] Synthetic blends can melt and adhere to the skin if they ignite. The lab coat should be buttoned and have long sleeves.[14]

  • Additional Protection: For large-volume transfers (>1 L), a chemical-resistant apron and closed-toe shoes are required.[14][19]

Step 3: Respiratory Protection

All work with this compound that may generate vapors must be conducted in a chemical fume hood to minimize inhalation exposure.[14]

  • Standard Operations: For routine lab-scale work inside a properly functioning fume hood, specific respiratory protection is typically not required.

  • Emergency Situations (e.g., large spills): In the event of a spill or failure of engineering controls, respiratory protection is critical. Personnel involved in cleanup must be trained and equipped with an appropriate respirator. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[20] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[8][21]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE selection to include procedures for use and disposal.

PPE Operational Plan
  • Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or holes.

  • Donning/Doffing: Follow proper procedures for putting on and taking off PPE to avoid cross-contamination. Remove gloves, lab coat, and eye protection before leaving the laboratory.

  • Maintenance: Keep reusable PPE clean and stored in a designated area away from chemical contamination.[21]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7][8]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes.[5][6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

  • Spill: For small spills inside a fume hood, use an absorbent material rated for flammable solvents. For larger spills, evacuate the area, notify personnel, and follow your institution's emergency response plan.[3][18]

Disposal Plan

Contaminated PPE and chemical waste must be handled as hazardous waste.

  • Solid Waste: Used gloves, absorbent pads, and other contaminated solid materials must be placed in a clearly labeled hazardous waste container.[22] Do not dispose of these items in the regular trash.[23]

  • Liquid Waste: Unused this compound and solutions must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[22][24] The container should be stored in a flammable storage cabinet and segregated from incompatible materials like oxidizers.[23][25]

  • Regulatory Compliance: All waste disposal must adhere to local and federal regulations, such as those from the Environmental Protection Agency (EPA).[24]

Visual Workflow and Summary

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Define Experimental Task fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood stop STOP Do not proceed without a functioning fume hood. fume_hood->stop No task_scale What is the scale of the task? fume_hood->task_scale Yes ppe_low Low Risk PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Cotton/FR Lab Coat task_scale->ppe_low <100 mL (e.g., weighing, small reactions, preparing dilute solutions) ppe_high High Risk PPE: - Chemical Splash Goggles - Face Shield - Nitrile/Neoprene Gloves - Cotton/FR Lab Coat - Chemical Apron (as needed) task_scale->ppe_high >100 mL (e.g., large transfers, reactions, workup procedures)

Caption: Decision workflow for selecting appropriate PPE.

Summary of Recommended PPE
Task CategoryEye/Face ProtectionHand ProtectionBody Protection
Small Scale / Low Risk (e.g., weighing, TLC, <100mL transfers in hood)Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant/Cotton Lab Coat
Large Scale / High Risk (e.g., >100mL transfers, distillations, pressure reactions)Chemical Splash Goggles and Face ShieldNitrile or Neoprene GlovesFlame-Resistant/Cotton Lab Coat, Chemical-Resistant Apron
Spill Cleanup / Emergency Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/Apron, Respiratory Protection (as needed)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.